N-Boc-cis-4-hydroxy-L-proline methyl ester
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444435 | |
| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102195-79-9 | |
| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to N-Boc-cis-4-hydroxy-L-proline Methyl Ester: Properties, Synthesis, and Applications
This document provides an in-depth technical examination of N-Boc-cis-4-hydroxy-L-proline methyl ester, a pivotal chiral building block in modern medicinal chemistry and peptide science. Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the causality behind its utility, the rationale for its synthetic pathways, and its strategic application in constructing complex, biologically active molecules.
Chapter 1: Core Chemical and Physical Properties
This compound, identified by CAS Number 102195-79-9, is a synthetic amino acid derivative. Its structure incorporates a pyrrolidine ring characteristic of proline, but with three key modifications that define its function: an N-terminal tert-butoxycarbonyl (Boc) protecting group, a C-terminal methyl ester, and a hydroxyl group at the 4-position with cis stereochemistry relative to the carboxyl group. This specific arrangement provides a unique combination of stereochemical integrity, conformational rigidity, and functional handles for further chemical modification.[1]
The physical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 102195-79-9 | [2] |
| Molecular Formula | C₁₁H₁₉NO₅ | [2] |
| Molecular Weight | 245.27 g/mol | [2] |
| Appearance | White solid | [3][4] |
| Melting Point | 82-86 °C | [2][4] |
| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | [4][5] |
| Storage Conditions | Store in a cool place, preferably at < -15°C. Keep container tightly closed in a dry, well-ventilated area under an inert gas like nitrogen. | [5] |
Chapter 2: Molecular Structure and Spectroscopic Characterization
The precise three-dimensional architecture of this compound is fundamental to its role in synthesis. The Boc group provides steric bulk and protects the nitrogen nucleophile, while the cis-hydroxyl group introduces a specific conformational constraint on the pyrrolidine ring.
Caption: 2D structure of this compound.
Spectroscopic Profile: While a publicly available, validated spectrum is not readily accessible, the structure allows for a reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show several characteristic signals. A prominent singlet around 1.4 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector. A second sharp singlet, typically found around 3.7 ppm , is attributed to the three protons of the methyl ester. The protons on the pyrrolidine ring will appear as a series of complex multiplets between 2.0 and 4.5 ppm , with their exact chemical shifts and coupling patterns being highly sensitive to the ring pucker and solvent. The hydroxyl proton may appear as a broad singlet, the position of which is concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum will feature a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl ester carbon around 52 ppm . The carbonyl carbons of the Boc group and the methyl ester will appear downfield, typically in the 154-174 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands. A broad band around 3400 cm⁻¹ is indicative of the O-H stretch of the hydroxyl group. Strong carbonyl (C=O) stretching bands will be visible around 1745 cm⁻¹ (ester) and 1690 cm⁻¹ (Boc carbamate).
Chapter 3: Synthesis and Purification
The preparation of this compound is a well-established process that requires careful control of the reaction sequence to maximize yield and purity. The most effective and common strategy involves a two-step process starting from 4-hydroxy-L-proline.[3]
Rationale for Synthetic Strategy: The chosen synthetic route prioritizes the protection of the secondary amine with the Boc group before the esterification of the carboxylic acid. Attempting to perform esterification first often requires harsh acidic conditions (e.g., using thionyl chloride in methanol), which can lead to undesired side reactions or even removal of a pre-existing Boc group.[3] The described method below circumvents this by using a milder coupling agent for the final esterification step, thereby preserving the integrity of the molecule and leading to a cleaner product with a higher yield.[3]
Sources
- 1. leapchem.com [leapchem.com]
- 2. N-Boc-cis-4-hydroxy- L -proline methyl ester 97 102195-79-9 [sigmaaldrich.com]
- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 4. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]
- 5. fishersci.at [fishersci.at]
An In-depth Technical Guide to N-Boc-cis-4-hydroxy-L-proline Methyl Ester
CAS Number: 102195-79-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cis-4-hydroxy-L-proline methyl ester is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, pyrrolidine core, adorned with strategically placed functional groups, makes it a valuable scaffold for introducing conformational constraints into peptides and small molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the practical insights required for its effective use in a research and development setting. The defining feature of this molecule is the cis stereochemistry of the hydroxyl group relative to the carboxylate, which imparts distinct conformational properties compared to its trans isomer.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 102195-79-9 | |
| Molecular Formula | C₁₁H₁₉NO₅ | |
| Molecular Weight | 245.27 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 82-86 °C | |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | [1] |
| Storage Conditions | Store at <-15°C, keep dry, and under an inert atmosphere (e.g., Nitrogen). |
Synthesis and Mechanism
The synthesis of this compound typically starts from the readily available amino acid, 4-hydroxy-L-proline. The presented synthetic approach prioritizes protection of the amine followed by esterification of the carboxylic acid, a strategy that circumvents the formation of amide impurities that can arise from intermolecular reactions.[2]
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
The following is a representative laboratory-scale protocol adapted from patented procedures.[2]
Step 1: N-protection of 4-hydroxy-L-proline
-
To a stirred solution of 4-hydroxy-L-proline in dichloromethane, add 4-(dimethylamino)pyridine (DMAP).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline as a white solid.
Step 2: Esterification
-
Dissolve the N-Boc-cis-4-hydroxy-L-proline obtained in the previous step in tetrahydrofuran.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for one hour at room temperature.
-
Cool the reaction mixture and add methanol dropwise.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to afford this compound.
Causality in Experimental Choices:
-
Boc Protection First: Protecting the nitrogen atom of the proline ring with a tert-butoxycarbonyl (Boc) group is a critical first step. This prevents the amine from acting as a nucleophile in subsequent steps, thus avoiding the formation of undesired amide byproducts and intermolecular side reactions.[2]
-
DCC as a Coupling Agent: DCC is a widely used coupling agent for esterification due to its efficiency in activating the carboxylic acid. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol in this case) to form the ester.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its rigid pyrrolidine ring system is a valuable design element for creating conformationally constrained peptides and peptidomimetics, which can lead to enhanced receptor binding affinity, selectivity, and metabolic stability.[3]
Key Application Areas:
-
Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a cis-4-hydroxyproline residue.[1][3] This modification can induce specific secondary structures in peptides.
-
Antiviral and Anticancer Agents: The hydroxyproline scaffold is a common feature in various therapeutic agents. While direct synthesis of major approved drugs from this specific cis-ester is not widely documented, its derivatives are instrumental. For example, the related trans-isomer is a known precursor in the synthesis of the antiviral drug Nirmatrelvir.[4] The cis-isomer offers a different stereochemical presentation of the hydroxyl group, which can be exploited for novel molecular designs targeting similar biological pathways.
-
PROTACs and Antibody-Drug Conjugates (ADCs): This molecule is also utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5] In these applications, the proline scaffold provides a stable and synthetically tractable handle to connect the different components of these complex therapeutic modalities.
Logical Workflow in a Synthetic Application
Caption: General workflow for the utilization of the title compound in synthesis.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Boc group: A sharp singlet around 1.4-1.5 ppm, integrating to 9H.
-
Methyl ester: A sharp singlet around 3.7-3.8 ppm, integrating to 3H.
-
Proline ring protons: A series of multiplets between 2.0 and 4.5 ppm. The specific chemical shifts and coupling constants of these protons will be characteristic of the cis stereochemistry.
-
Hydroxyl proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Boc carbonyl: Around 154-155 ppm.
-
Ester carbonyl: Around 173-174 ppm.
-
Boc quaternary carbon: Around 80-81 ppm.
-
Boc methyl carbons: Around 28 ppm.
-
Methyl ester carbon: Around 52 ppm.
-
Proline ring carbons: Resonances between 35 and 70 ppm.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves. For handling larger quantities, consider a face shield and a dust mask (N95).
-
Dispensing: When weighing the solid, do so in a designated area within the fume hood to contain any dust.
-
Waste Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique stereochemistry provides a powerful tool for medicinal chemists to introduce conformational rigidity and explore structure-activity relationships. A thorough understanding of its synthesis, properties, and handling is essential for its successful application in the laboratory.
References
- Google Patents. (2021). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Kashid, B., Yadav, R. P., & Rafeeq, M. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-proline. Organic Process Research & Development, 24(9), 1856–1861. [Link]
- Kumar, S., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). RSC Advances, 12(46), 30065-30069. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
- Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1475-1479. [Link]
- Alker, A., et al. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 15(5), 688-713. [Link]
Sources
- 1. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. leapchem.com [leapchem.com]
- 4. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester(74844-91-0) 1H NMR spectrum [chemicalbook.com]
N-Boc-cis-4-hydroxy-L-proline Methyl Ester: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the pursuit of molecules with high affinity, selectivity, and optimized pharmacokinetic profiles is paramount. Chiral building blocks that offer conformational rigidity are invaluable tools in achieving these objectives. N-Boc-cis-4-hydroxy-L-proline methyl ester, a derivative of the non-essential amino acid hydroxyproline, has emerged as a critical intermediate in pharmaceutical synthesis. Its inherent stereochemical purity and the conformational constraints imposed by its pyrrolidine ring make it a highly sought-after scaffold for the synthesis of complex, biologically active molecules.[1] This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and strategic applications in drug development.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step synthetic campaigns. This compound is a white to almost white crystalline solid.[2] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 245.27 g/mol | [3] |
| Empirical Formula | C₁₁H₁₉NO₅ | [3] |
| CAS Number | 102195-79-9 | [3] |
| Melting Point | 82-86 °C | [2][3] |
| Boiling Point | 335.2 ± 42.0 °C (Predicted) | [2] |
| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate. | [2][4] |
| Optical Activity | [α]20/D -50.0±3°, c = 0.67 in methanol (for the corresponding carboxylic acid) | [5] |
The Boc (tert-butoxycarbonyl) protecting group on the amine ensures its stability during subsequent reactions, while the methyl ester at the carboxylic acid position and the hydroxyl group on the pyrrolidine ring provide orthogonal handles for diverse chemical modifications.[1]
Synthesis: A Controlled Approach to a High-Value Intermediate
The synthesis of this compound is typically achieved from the readily available starting material, 4-hydroxy-L-proline. A common and efficient synthetic strategy involves a two-step process: N-protection followed by esterification. This sequence is often preferred to minimize the formation of amide impurities that can arise if esterification is performed first.[6]
Experimental Protocol: Two-Step Synthesis
Step 1: N-Boc Protection of 4-hydroxy-L-proline
-
Suspend 4-hydroxy-L-proline in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Slowly add Di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline.
Step 2: Methyl Esterification
-
Dissolve the N-Boc-cis-4-hydroxy-L-proline obtained in the previous step in a suitable solvent like tetrahydrofuran (THF).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture for a designated period at room temperature.
-
Slowly add methanol to the reaction.
-
Monitor the reaction to completion by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure this compound.[6]
Caption: Synthetic workflow for this compound.
Analytical Characterization: Ensuring Purity and Structural Integrity
The rigorous characterization of this compound is crucial to guarantee its suitability for downstream applications in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Standard Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups, such as the carbonyls of the ester and the Boc group, and the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. Chiral HPLC can be employed to confirm the enantiomeric purity.[7]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Caption: Standard analytical workflow for compound characterization.
Applications in Drug Development: A Versatile Chiral Building Block
The true value of this compound lies in its application as a versatile building block for the synthesis of novel therapeutics. Its rigid pyrrolidine scaffold is used to introduce conformational constraints into peptides and small molecules, which can lead to enhanced binding affinity, improved metabolic stability, and better overall bioactivity.
Key Application Areas:
-
Peptidomimetics: The compound serves as a template for creating peptidomimetics, where the proline scaffold mimics a peptide turn, a crucial secondary structure for protein-protein interactions.[1]
-
Conformationally Constrained Scaffolds: It is employed in the construction of conformationally restricted analogs of other amino acids, such as lysine and homoglutamic acid, which are valuable in protein engineering and de novo protein design.[8]
-
Synthesis of Biologically Active Molecules: this compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and antiviral agents.[1] For example, it has been used in the synthesis of analogs of For-Met-Leu-Phe-OMe (fMLF-OMe) and as a precursor for iNOS inhibitors.[4][9]
-
Proline-Rich Peptides and Collagen Mimetics: Its structure is fundamental in the study and synthesis of proline-rich peptides and collagen mimetics, which have significant biomedical applications.[1]
The hydroxyl group offers a site for further functionalization, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. This versatility makes this compound an indispensable tool for medicinal chemists.
Conclusion: An Enabling Technology for Advanced Drug Discovery
This compound is more than just a chemical intermediate; it is an enabling technology that empowers drug discovery professionals to design and synthesize next-generation therapeutics with enhanced properties. Its well-defined stereochemistry, conformational rigidity, and synthetic tractability make it a cornerstone in the construction of complex molecular architectures. A comprehensive understanding of its properties and synthesis is essential for its effective application in the development of innovative medicines.
References
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder. SICHUAN TONGSHENG AMINOACID CO.LTD. [Link]
- Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline.
- N-Boc-trans-4-hydroxy-L-proline methyl ester. SpectraBase. [Link]
- Stereoselective separation of 4-hydroxyproline by electrokinetic chrom
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. This compound CAS#: 102195-79-9 [m.chemicalbook.com]
- 3. N-Boc-cis-4-ヒドロキシ-L-プロリンメチルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 5. N-Boc-cis-4-ヒドロキシ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Page loading... [guidechem.com]
- 9. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% [cymitquimica.com]
A Comprehensive Technical Guide to N-Boc-cis-4-hydroxy-L-proline Methyl Ester: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: This guide provides an in-depth technical overview of N-Boc-cis-4-hydroxy-L-proline methyl ester, a pivotal chiral building block in modern medicinal chemistry. We will explore its synthesis and purification, detailed spectroscopic characterization, key chemical transformations, and its significant role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: The Strategic Importance of Hydroxylated Proline Scaffolds
Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational constraints imposed by their cyclic structure. This inherent rigidity is a highly desirable feature in drug design, as it can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. Hydroxylated proline derivatives, in particular, offer an additional layer of functionality, enabling the formation of key hydrogen bonds and serving as a handle for further chemical modifications.
This compound has emerged as a particularly valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester on the carboxylic acid allow for orthogonal chemical manipulations, making it a versatile scaffold for the synthesis of complex molecules, including peptidomimetics, antiviral agents, and anticancer therapeutics.[1] Its specific stereochemistry plays a crucial role in dictating the three-dimensional structure of the final compound, which in turn governs its biological activity.
Physicochemical Properties and Structural Elucidation
2.1. Chemical Structure and Nomenclature
-
IUPAC Name: (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
-
Common Synonyms: this compound, Boc-cis-L-Hyp-OMe
-
CAS Number: 102195-79-9
-
Molecular Formula: C₁₁H₁₉NO₅
-
Molecular Weight: 245.27 g/mol
2.2. Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White solid | [2] |
| Melting Point | 82-86 °C | [2][3] |
| Solubility | Insoluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate. | [2] |
| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents. |
2.3. Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the pyrrolidine ring, the Boc group, and the methyl ester. The chemical shifts and coupling constants of the ring protons are particularly informative for confirming the cis stereochemistry.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the methyl carbons.
-
FT-IR Spectroscopy: The infrared spectrum is useful for identifying the key functional groups. Expected characteristic peaks include a broad O-H stretch from the hydroxyl group, C-H stretching from the aliphatic and methyl groups, and strong C=O stretching from the carbamate and ester groups.
Synthesis and Purification Strategies
The synthesis of this compound typically starts from the readily available amino acid, 4-hydroxy-L-proline. The key steps involve the protection of the amine and the esterification of the carboxylic acid. The order of these steps can be varied, but a common and efficient approach involves first protecting the amine with a Boc group, followed by esterification.[4]
3.1. Synthetic Workflow
A representative synthesis involves a two-step process:
-
Boc Protection of the Amine: 4-hydroxy-L-proline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine, and a catalyst like 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like dichloromethane.[4] This step selectively protects the secondary amine.
-
Esterification of the Carboxylic Acid: The resulting N-Boc-cis-4-hydroxy-L-proline is then esterified. A common method involves reaction with methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[4]
3.2. Detailed Experimental Protocol
The following is a representative protocol based on established synthetic methods:
Step 1: Synthesis of N-Boc-cis-4-hydroxy-L-proline
-
To a stirred suspension of 4-hydroxy-L-proline in dichloromethane, add 4-(dimethylamino)pyridine (DMAP).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to the reaction mixture, maintaining the temperature below 30°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-cis-4-hydroxy-L-proline as a white solid.
Step 2: Synthesis of this compound
-
Dissolve the N-Boc-cis-4-hydroxy-L-proline obtained in the previous step in tetrahydrofuran (THF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for one hour at room temperature.
-
Slowly add methanol to the reaction mixture, maintaining the temperature below 30°C.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
3.3. Rationale for Experimental Choices
-
Boc Protection: The Boc group is widely used due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.
-
DCC Coupling: DCC is an effective coupling agent for ester formation, although care must be taken to remove the dicyclohexylurea byproduct.
-
Solvent Selection: Dichloromethane and THF are commonly used solvents for these reactions due to their ability to dissolve the reactants and their relatively low boiling points, which facilitates removal after the reaction.
Key Chemical Transformations and Derivative Synthesis
The hydroxyl group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
4.1. Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[5][6] In the context of this compound, this reaction can be used to convert the cis isomer to the trans isomer. The reaction typically involves treating the alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the C4 position.[6]
4.2. Other Key Transformations
-
Oxidation: The secondary alcohol can be oxidized to a ketone, providing a keto-proline derivative that can be used in various synthetic applications.
-
Fluorination: Deoxyfluorination of the hydroxyl group can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) to introduce a fluorine atom, which can significantly alter the electronic properties and conformational preferences of the molecule.[7][8]
-
Deprotection: The Boc and methyl ester protecting groups can be selectively removed to unmask the amine and carboxylic acid functionalities for further reactions, such as peptide coupling.
Applications in Medicinal Chemistry and Drug Development
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of therapeutic agents.
5.1. Antiviral Agents: HCV Protease Inhibitors
Derivatives of hydroxyproline are key components of several Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The constrained pyrrolidine ring helps to position key pharmacophoric groups for optimal interaction with the enzyme's active site. While specific synthesis details for approved drugs directly from this compound are proprietary, it is a known precursor for creating the complex proline-based scaffolds found in these inhibitors. For example, the synthesis of Boceprevir, a first-generation HCV protease inhibitor, involves a complex, multi-step process that utilizes a functionalized proline core.[9]
5.2. Anticancer Therapeutics
The conformational constraints provided by proline derivatives are also exploited in the design of anticancer agents. By locking a molecule into a specific three-dimensional shape, it can be made to selectively target cancer-related proteins. This compound can be used to synthesize conformationally restricted peptidomimetics that mimic the binding domains of proteins involved in cancer progression.
5.3. PROTACs and ADC Linkers
In recent years, this compound and its derivatives have found applications in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[10][11]
-
PROTACs: These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[12] The hydroxyproline moiety is a key component of ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.[12]
-
ADC Linkers: In ADCs, a potent cytotoxic drug is linked to an antibody that targets a specific cancer cell. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be incorporated into these linkers to provide structural rigidity and control the release of the cytotoxic agent.[10]
Handling, Storage, and Safety
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion and Future Perspectives
This compound is a testament to the power of stereochemically defined building blocks in modern drug discovery. Its versatility, stemming from its orthogonal protecting groups and the reactive hydroxyl functionality, allows for the creation of a vast array of complex molecules with tailored biological activities. The conformational constraints imparted by the proline ring are a key design element in enhancing the potency and selectivity of therapeutic agents. As our understanding of the structural basis of disease deepens, the demand for such sophisticated chiral intermediates is set to grow, ensuring that this compound will remain a cornerstone of medicinal chemistry for the foreseeable future.
References
- Kashid, B., Yadav, R. P., Rafeeq, M., et al. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. Organic Process Research & Development, 24(8), 1536–1541.
- NROChemistry. (n.d.). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Chemistry Steps. (n.d.). Mitsunobu Reaction.
- Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(30), 10464–10476.
- Papaioannou, D., Athanassopoulos, C., Magafa, V., & Barlos, K. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Synthesis, 1990(3), 225-227.
- Chemistry Steps. (n.d.). Mitsunobu Reaction.
- SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester.
- Raghothama, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 347-366.
- NROChemistry. (2024, October 12). Mitsunobu Reaction - reaction mechanism and experimental procedure [Video]. YouTube.
- Zhao, X., Zhao, B., Cui, J., Ai, Y., & Wang, J. (2021). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester (Chinese Patent No. CN112194606A).
- Newberry, R. W., & Raines, R. T. (2013). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of chemical research, 46(11), 2539–2549.
- Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8443–8454.
- Pharmeoffer. (n.d.). What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?
- Kashid, B., Yadav, R. P., Rafeeq, M., et al. (2020). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. Organic Process Research & Development, 24(8), 1536-1541.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Organic Syntheses. (n.d.). L-Proline.
- ResearchGate. (n.d.). Structure activity synthesis of boceprevir.
- Peti, W., & Page, R. (2019). PROTACs– a game-changing technology. Expert opinion on drug discovery, 14(11), 1083–1093.
Sources
- 1. leapchem.com [leapchem.com]
- 2. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]
- 3. N-Boc-顺式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-cis-4-hydroxy-L-proline methyl ester synthesis from 4-hydroxy-L-proline
An In-depth Technical Guide to the Synthesis of N-Boc-cis-4-hydroxy-L-proline Methyl Ester from 4-hydroxy-L-proline
Introduction
This compound is a highly valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine ring, with specific stereochemistry at the C2 and C4 positions, allows for the creation of well-defined three-dimensional structures in peptidomimetics and other pharmacologically active molecules. This derivative of hydroxyproline is particularly sought after for its role in the synthesis of compounds targeting collagen-related diseases and as a key component in novel therapeutics.[1]
The primary synthetic challenge lies in obtaining the cis configuration of the hydroxyl group at the C4 position, as the naturally abundant and inexpensive starting material, trans-4-hydroxy-L-proline, possesses the opposite stereochemistry. Therefore, a robust and efficient synthetic strategy must incorporate a stereochemical inversion at this center. This guide provides a comprehensive overview of a field-proven synthetic route, delving into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the successful synthesis of this compound.
Strategic Considerations: Navigating the Synthetic Landscape
The successful synthesis of the target molecule requires careful planning of the reaction sequence, considering the reactivity of the functional groups in the starting material and the potential for side reactions.
The Starting Material: trans-4-Hydroxy-L-proline
-
Natural Abundance: A non-proteinogenic amino acid, it is a major component of collagen.
-
Stereochemistry: The naturally occurring isomer has the (2S, 4R) configuration, referred to as trans.
The Target Molecule: this compound
-
Desired Stereochemistry: The target molecule requires the (2S, 4S) configuration, or cis orientation of the hydroxyl group relative to the carboxyl group.
-
Protecting Groups: The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. These protecting groups prevent unwanted side reactions in subsequent synthetic steps and can be selectively removed.
Key Transformations:
-
N-Boc Protection: The secondary amine of the pyrrolidine ring is protected to prevent its participation in subsequent reactions.
-
Esterification: The carboxylic acid is converted to a methyl ester.
-
Stereochemical Inversion: The hydroxyl group at the C4 position is inverted from the trans to the cis configuration.
Analysis of Synthetic Routes:
There are two primary synthetic sequences to consider:
-
Route A: Esterification → N-protection → Inversion
-
Route B: N-protection → Esterification → Inversion
While both routes can, in principle, lead to the desired product, Route B is generally preferred . If esterification is performed first, the subsequent N-Boc protection step can be complicated by the formation of amide impurities, which are difficult to remove. Furthermore, intermolecular esterification can occur, leading to a lower overall yield.[2] Therefore, the most logical and efficient approach is to first protect the more reactive amino group, followed by esterification of the carboxylic acid, and finally, inversion of the hydroxyl stereochemistry.
Mechanistic Insights: The "Why" Behind the Chemistry
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting any issues that may arise during the synthesis.
N-Boc Protection
The protection of the amino group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Mechanism: The base, often triethylamine or 4-dimethylaminopyridine (DMAP), deprotonates the amino group, increasing its nucleophilicity. The resulting anion then attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the N-Boc protected amino acid. The byproducts are tert-butanol, carbon dioxide, and the protonated base.
Esterification
With the amino group protected, the carboxylic acid can be safely esterified. While various methods exist, dicyclohexylcarbodiimide (DCC) mediated esterification is a common and effective choice.
-
Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.
Using harsher esterification reagents like thionyl chloride is generally avoided as the acidic conditions can lead to the premature removal of the acid-labile Boc protecting group.[2]
The Mitsunobu Reaction: The Key to Stereoinversion
The cornerstone of this synthesis is the Mitsunobu reaction, which allows for a clean and efficient inversion of the stereochemistry at the C4 hydroxyl group.[3][4][5][6] This reaction proceeds via an Sₙ2 mechanism, ensuring complete inversion of the stereocenter.[6][7][8]
-
Mechanism:
-
Triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) react to form a phosphonium salt adduct.
-
The hydroxyl group of the N-Boc-trans-4-hydroxy-L-proline methyl ester attacks the activated phosphorus atom, displacing the azodicarboxylate and forming an alkoxyphosphonium salt. This step activates the hydroxyl group, turning it into a good leaving group.
-
A suitable nucleophile, typically the conjugate base of a carboxylic acid with a low pKa such as p-nitrobenzoic acid, then attacks the carbon atom bearing the alkoxyphosphonium group from the backside.[5][8] This Sₙ2 displacement results in the inversion of stereochemistry and the formation of a new ester.
-
The byproducts of this reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.
-
The resulting p-nitrobenzoate ester is then hydrolyzed under basic conditions to yield the desired this compound.
Experimental Protocols: A Step-by-Step Guide
Part 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline
-
To a solution of trans-4-hydroxy-L-proline (1 equiv.) in a mixture of dioxane and water, add sodium hydroxide (or another suitable base) to achieve an alkaline pH.
-
Cool the reaction mixture in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv.) portion-wise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., cold 1M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a white solid.
Part 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline Methyl Ester
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1 equiv.) from Part 1 in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add methanol (1.5-2 equiv.) and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-trans-4-hydroxy-L-proline methyl ester.
Part 3: Synthesis of this compound via Mitsunobu Reaction
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equiv.), triphenylphosphine (1.5 equiv.), and p-nitrobenzoic acid (1.5 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv.) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.[5]
-
Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.[5]
-
Remove the solvent under reduced pressure.
-
The crude product, containing the desired inverted ester and triphenylphosphine oxide, can be purified by column chromatography.
Part 4: Hydrolysis of the Mitsunobu Product
-
Dissolve the purified p-nitrobenzoate ester from Part 3 in a mixture of methanol and water.
-
Add a base such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield this compound as a white solid.
Data Presentation and Characterization
Table of Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| trans-4-Hydroxy-L-proline | 131.13 | - | 274 | - |
| Di-tert-butyl dicarbonate | 218.25 | 0.95 | 22-24 | 56-57 (0.5 mmHg) |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | - | 34-35 | 154-156 (11 mmHg) |
| Triphenylphosphine (PPh₃) | 262.29 | - | 80-82 | 377 |
| Diisopropylazodicarboxylate (DIAD) | 202.21 | 1.027 | 3-5 | 75 (0.25 mmHg) |
| p-Nitrobenzoic acid | 167.12 | - | 242 | - |
Table of Expected Yields and Purity
| Step | Product | Typical Yield | Purity (HPLC) |
| 1 | N-Boc-trans-4-hydroxy-L-proline | >90% | >98% |
| 2 | N-Boc-trans-4-hydroxy-L-proline Methyl Ester | 80-90% | >98% |
| 3 & 4 | This compound | 70-85% (over 2 steps) | >99% |
Analytical Characterization
-
¹H NMR: The proton NMR spectra of the cis and trans isomers will show distinct differences in the chemical shifts and coupling constants of the pyrrolidine ring protons, particularly H4.
-
¹³C NMR: The carbon NMR will also show characteristic shifts for the carbons of the pyrrolidine ring, which will differ between the two diastereomers.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should confirm the expected molecular weight of the product (C₁₁H₁₉NO₅, MW: 245.27).[9]
-
Optical Rotation: The specific rotation of the final product will be a key indicator of its enantiomeric purity.
Visualization of the Process
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction for stereoinversion.
Conclusion and Future Perspectives
The synthesis of this compound from the readily available trans-4-hydroxy-L-proline is a well-established process that hinges on the reliable stereochemical inversion achieved through the Mitsunobu reaction. The outlined multi-step synthesis, involving protection, esterification, and inversion, provides a robust pathway to this valuable building block with good overall yields and high purity.
Looking forward, the development of more sustainable and atom-economical methods remains an area of active research. Enzymatic approaches, utilizing specific hydroxylases, have shown promise for the direct synthesis of cis-4-hydroxy-L-proline from L-proline, potentially circumventing the need for multi-step chemical synthesis and stereochemical inversions.[10][11][12][13] As these biocatalytic methods mature, they may offer a greener and more efficient alternative for the large-scale production of this important molecule, further empowering its application in the advancement of pharmaceutical research and development.
References
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- The Journal of Organic Chemistry. (n.d.). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications.
- ResearchGate. (n.d.). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis Strategies for N-Boc-trans-4-hydroxy-D-proline Methyl Ester: A Chemist's Perspective.
- ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline.
- Journal of the American Chemical Society. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
- ResearchGate. (2020). Studies on the Synthesis of cis-4-Hydroxy-l-proline.
- Google Patents. (n.d.). Process for production of cis-4-hydroxy-l-proline.
- National Institutes of Health. (n.d.). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR.
- Organic Syntheses. (n.d.). L-Proline.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications.
- BioMed Central. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms.
- ACS Publications. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Kyowa Hakko Bio. (2011). Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline.
- Google Patents. (n.d.). Method for preparing Boc-L-proline.
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
- Google Patents. (n.d.). Process for producing trans-4-hydroxy-l-proline.
- Chinese Chemical Society. (2020). 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters: Controlled Ring-Opening Polymerization, Facile Functionalization, and Site-Specific Bioconjugation.
- Fisher Scientific. (n.d.). N-Boc-L-proline methyl ester, 96%.
- Google Patents. (n.d.). A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines.
- PubMed Central. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.
- Chem-Station. (2014). Mitsunobu Reaction.
- SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. N-Boc-反式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 11. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline - Kyowa Kirin [kyowakirin.com]
- 13. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Stereochemistry of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Abstract
N-Boc-cis-4-hydroxy-L-proline methyl ester is a synthetically versatile chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1] Its rigid, stereochemically defined pyrrolidine scaffold is instrumental in the design of conformationally constrained peptides, peptidomimetics, and complex biologically active molecules.[1] The precise spatial arrangement of its functional groups—stemming from the inherent chirality of the L-proline backbone and the cis orientation of the C4-hydroxyl group—is paramount to its utility. This guide provides a comprehensive examination of the stereochemical and conformational features of this molecule, outlines definitive methods for its characterization, and discusses the profound implications of its structure on synthetic applications and drug design.
Deconstructing the Stereochemistry: Nomenclature and Absolute Configuration
The name this compound precisely defines the molecule's three-dimensional architecture. A systematic analysis of each component of the name reveals the absolute configuration at its two stereocenters, C2 and C4.
-
L-proline Foundation: The "L" designation refers to the stereochemistry at the α-carbon (C2), which corresponds to an (S) configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. This is the naturally occurring configuration of the amino acid.
-
4-hydroxy Substituent: The introduction of a hydroxyl group at the C4 position creates a second stereocenter.
-
cis Relative Stereochemistry: The term "cis" indicates that the hydroxyl group at C4 and the methyl ester group at C2 are on the same face of the pyrrolidine ring. In the context of the (2S) configuration of L-proline, this relative arrangement dictates that the absolute configuration at C4 must be (S) .
Therefore, the unambiguous IUPAC name for this compound is methyl (2S, 4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate . The alternative diastereomer, with the hydroxyl group on the opposite face, is the trans isomer, which has a (2S, 4R) configuration and exhibits markedly different conformational and reactive properties.[2][3]
Caption: Molecular structure highlighting the (2S, 4S) stereocenters.
Conformational Analysis: The Influence of Ring Pucker
The stereochemistry of the substituents directly governs the conformational preference of the five-membered pyrrolidine ring. Proline rings are not planar and exist in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (where C4 is out of the plane on the same side as the carboxyl group) and Cγ-exo (where C4 is on the opposite side).[4][5]
-
The Role of the 4S-OH Group: In this compound, the (4S)-hydroxyl group introduces a significant stereoelectronic effect. This effect, combined with potential intramolecular hydrogen bonding between the 4-OH group and the ester carbonyl, strongly favors the Cγ-endo pucker.[6] This conformation minimizes steric clash and places the substituents in pseudo-equatorial positions, which is energetically favorable.
-
Contrast with the trans Isomer: Conversely, the (2S, 4R) trans isomer (Hyp) preferentially adopts a Cγ-exo pucker.[4][5] This difference in conformational bias is a critical determinant of how these isomers present their functional groups for molecular recognition and reaction, profoundly affecting their biological activity and synthetic utility.[4][7]
The locked conformation provided by the cis-hydroxyproline structure improves the binding affinity and selectivity of resulting peptides or small molecules in drug development.[1]
Definitive Spectroscopic and Chiroptical Characterization
Confirming the stereochemistry of this compound is a critical quality control step. A combination of spectroscopic techniques provides unambiguous proof of the structure's configuration and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the stereochemistry of proline derivatives.[5][8] Specific 1D and 2D NMR experiments are used to confirm the cis relationship between the C2 and C4 substituents.
Key Diagnostic Signals: The definitive proof of the cis stereochemistry comes from 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.
-
The Critical NOE: For the cis isomer, a clear NOE cross-peak will be observed between the proton at C2 (Hα) and the proton at C4 (Hγ). This spatial proximity is only possible when both substituents are on the same face of the ring, which forces these protons into a syn relationship. The trans isomer would show no such correlation.
| Proton | Typical ¹H Chemical Shift (ppm in CDCl₃) | Key NOESY/ROESY Correlations (for cis isomer) |
| H2 (α) | ~4.4 - 4.6 | H4 (γ) |
| H4 (γ) | ~4.4 - 4.5 | H2 (α), H3 protons |
| -OCH₃ | ~3.75 | None (diagnostic singlet) |
| Boc -(CH₃)₃ | ~1.4 - 1.5 | None (diagnostic singlet) |
| H3, H5 (β, δ) | ~2.0 - 2.5, ~3.4 - 3.7 | Complex correlations within the ring |
Note: Chemical shifts can vary depending on solvent and concentration.
Caption: Workflow for NMR-based stereochemical confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy can provide supporting evidence for the Cγ-endo conformation. The potential for intramolecular hydrogen bonding between the 4-OH group and the ester carbonyl in the cis isomer can lead to a broadening and shifting of the O-H and C=O stretching frequencies compared to the trans isomer, where such an interaction is sterically impossible.
Synthetic Implications and Applications in Drug Development
The well-defined stereochemistry of this compound makes it a high-value intermediate in asymmetric synthesis.[1] Its rigid conformation acts as a chiral scaffold, directing the approach of reagents and influencing the stereochemical outcome of subsequent reactions.
-
Constrained Scaffolds: In drug development, this molecule is used to construct conformationally constrained scaffolds.[1] This rigidity can enhance receptor binding specificity, improve metabolic stability, and optimize the overall bioactivity of a drug candidate.[1][9][10]
-
Peptidomimetics: Substituting natural L-proline with its cis-4-hydroxy derivative can induce specific secondary structures (e.g., β-turns) in peptides.[11] This is a key strategy in designing peptidomimetics with improved pharmacological properties.
-
Chiral Ligands: The molecule can be further elaborated into chiral ligands for asymmetric catalysis, where its rigid backbone is essential for creating a well-defined chiral environment around a metal center.
Caption: Relationship between stereochemistry and application outcomes.
Experimental Protocol: NOESY Analysis for Stereochemical Verification
This protocol outlines the self-validating steps for confirming the cis stereochemistry.
Objective: To unambiguously determine the relative stereochemistry of N-Boc-4-hydroxy-L-proline methyl ester via 2D NOESY NMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.6 mL of high-purity deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example on a 500 MHz Spectrometer):
-
Lock and shim the instrument on the CDCl₃ signal.
-
Acquire a standard 1D proton spectrum to confirm the presence of the compound and assess purity.
-
Set up a 2D NOESY experiment (e.g., noesygpph pulse sequence).
-
Key Parameter - Mixing Time (d8): Set the mixing time to a value appropriate for small molecules, typically between 500 ms and 800 ms. This is the critical parameter that allows for the transfer of magnetization between spatially close nuclei.
-
-
Data Acquisition:
-
Acquire the 2D NOESY data. Acquisition time will vary but is typically 1-4 hours depending on sample concentration.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum carefully.
-
-
Analysis & Self-Validation:
-
Locate the diagonal peaks corresponding to the C2-H (~4.5 ppm) and C4-H (~4.4 ppm).
-
Primary Validation Point: Look for a cross-peak at the intersection of the chemical shifts for C2-H and C4-H. The presence of this peak confirms their spatial proximity and validates the cis configuration.
-
Secondary Validation: Observe other expected NOEs, such as between adjacent ring protons (e.g., H3 and H4), to ensure the overall quality of the spectrum.
-
Control: A sample of the trans isomer, if available, would be expected to show a complete absence of the C2-H to C4-H cross-peak under identical experimental conditions.
-
Conclusion
The stereochemistry of this compound is not a trivial detail but the very foundation of its chemical identity and utility. The absolute (2S, 4S) configuration dictates a conformationally rigid Cγ-endo puckered ring system, which is the key to its successful application as a chiral building block. Researchers and drug developers can leverage this fixed three-dimensional architecture to exert precise control over the structure of peptides and small molecules, ultimately leading to compounds with enhanced biological function. Definitive characterization, primarily through 2D NOE NMR, is a non-negotiable step to ensure the stereochemical integrity required for its advanced applications.
References
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester.
- Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.
- Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Kudryavtsev, K. V., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry.
- PubMed. (n.d.). Solution conformations of proline rings in proteins studied by NMR spectroscopy.
- CORE. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography.
- ACS Publications. (n.d.). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
- PubMed Central. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
- ACS Publications. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
- PubMed. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation.
- PubMed Central. (n.d.). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline.
- Semantic Scholar. (n.d.). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN.
- PubMed. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects.
- ResearchGate. (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry.
- PubMed. (n.d.). The new insight into the role of hydroxyproline in metabolism of cancer cells.
- Omics Online. (2022). Stereochemistry and Its Role in Drug Design.
Sources
- 1. leapchem.com [leapchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN | Semantic Scholar [semanticscholar.org]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
The Role of the Boc Protecting Group in Proline Derivatives: An In-depth Technical Guide
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the intricate field of peptide chemistry. Its application to proline, a unique secondary amino acid, presents a confluence of opportunities and challenges that significantly impact the design and execution of synthetic strategies for peptides and complex molecules. This guide provides a comprehensive technical overview of the role of the Boc group in proline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of Boc protection, its influence on the conformational behavior of proline, detailed experimental protocols, and its strategic application in solid-phase peptide synthesis (SPPS) and drug discovery.
Introduction: The Strategic Imperative of Amine Protection
In the multistep synthesis of peptides and other complex nitrogen-containing molecules, the selective masking and demasking of reactive functional groups is paramount.[1] The α-amino group of amino acids, being nucleophilic, must be reversibly protected to prevent unwanted side reactions, such as self-polymerization, during carboxyl group activation and amide bond formation.[2] The choice of the protecting group is a critical decision that dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the yield and purity of the final product.[1][]
Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as a workhorse due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[4][5] This "quasi-orthogonal" nature, particularly in conjunction with benzyl-based side-chain protection (the Boc/Bzl strategy), has been a classical and robust approach in solid-phase peptide synthesis (SPPS).[6][7]
Proline's unique cyclic structure, which incorporates the α-amino group into a five-membered ring, confers significant conformational rigidity to the peptide backbone.[8] This structural constraint introduces specific challenges and considerations in peptide synthesis, making the choice and handling of the protecting group for proline particularly crucial.[9] This guide will explore the multifaceted role of the Boc group when applied to this conformationally constrained amino acid.
The Chemistry of Boc-Proline
Synthesis of Boc-L-Proline
The introduction of the Boc group onto the proline nitrogen is typically achieved by reacting L-proline with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride.[10] The reaction is generally carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
Several methods have been reported, with variations in the base and solvent system used. A common laboratory-scale procedure involves the use of triethylamine in a solvent like dichloromethane.[11] Another approach utilizes aqueous sodium hydroxide or sodium carbonate.[10] An alternative method employs 1,1,3,3-tetramethylguanidine in dimethyl sulfoxide.[12]
Key Reaction Parameters:
-
Base: Triethylamine, sodium hydroxide, sodium carbonate, or 1,1,3,3-tetramethylguanidine are commonly used.[10][11][12][13]
-
Solvent: Dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are frequently employed.[10][11][12][13]
-
Stoichiometry: A slight excess of (Boc)₂O is typically used to ensure complete reaction of the proline.[11][13]
The reaction proceeds via nucleophilic attack of the deprotonated proline amine on one of the carbonyl carbons of the Boc anhydride. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the Boc-protected proline.
Mechanism of Acid-Catalyzed Boc Deprotection
The key to the utility of the Boc group lies in its acid lability.[9] The deprotection is an acid-catalyzed elimination reaction.[4] The process is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl group as a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide, releasing the free amine of proline.[4]
Commonly used acidic reagents for Boc deprotection include:
-
Trifluoroacetic Acid (TFA): A moderately strong acid, typically used as a 20-50% solution in dichloromethane (DCM).[7][9]
-
Hydrochloric Acid (HCl): Often used as a solution in an organic solvent like dioxane or methanol.[4][13]
-
Formic Acid: Can also be used for Boc removal, though it may sometimes lead to the formation of N-formyl side products.[13]
-
Oxalyl Chloride in Methanol: A milder method for selective N-Boc deprotection.[14]
The choice of deprotection reagent and conditions can be critical, especially in the presence of other acid-sensitive functional groups.[15]
Boc-Proline in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy was the pioneering approach in Merrifield's development of SPPS and remains a robust method, particularly for the synthesis of long or hydrophobic peptides where aggregation can be problematic.[5][16]
The Boc-SPPS Cycle
The incorporation of a Boc-proline residue in SPPS follows a cyclical process:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically 20-50% TFA in DCM.[9]
-
Neutralization: The resulting protonated amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling step.[16]
-
Coupling: The next Boc-protected amino acid (in this case, Boc-proline) is activated and coupled to the free N-terminus of the growing peptide chain.[16]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Advantages of Boc-Proline in SPPS
-
Reduced Aggregation: The acidic conditions used for Boc deprotection can help to disrupt peptide aggregation, which can be a significant issue in Fmoc-SPPS, especially for hydrophobic sequences.[9]
-
High Coupling Efficiency: Proline's secondary amine nature can sometimes present coupling challenges; however, in Boc-SPPS, coupling efficiency is generally high.[9] Double coupling or the use of specialized coupling reagents can be employed if necessary.[16]
Challenges and Mitigation Strategies
-
Diketopiperazine Formation: A significant side reaction, particularly when proline is the C-terminal residue, is the formation of a diketopiperazine. This occurs after the deprotection of the second amino acid, leading to premature cleavage of the dipeptide from the resin.[17] This can be minimized by performing the neutralization and coupling steps simultaneously.[17]
-
Acid-Sensitive Residues: The repeated use of strong acid for Boc deprotection can be detrimental to peptides containing acid-sensitive amino acids like tryptophan and methionine.[] Careful selection of side-chain protecting groups is crucial.
-
Hazardous Reagents: The final cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups in the Boc/Bzl strategy often requires the use of hazardous hydrofluoric acid (HF), which necessitates specialized equipment.[5][7]
Conformational Influence of the Boc Group on Proline
The unique, conformationally restricted nature of proline is a key determinant of peptide and protein structure.[8][18] Proline can exist in two major ring pucker conformations, endo and exo, and the preceding peptide bond can adopt either a cis or trans conformation.[18][19] The introduction of a bulky Boc group on the proline nitrogen can further influence these conformational equilibria.
Substituents on the proline ring can exert steric and stereoelectronic effects that modulate both the ring pucker and the cis/trans isomerism.[19] The Boc group, while not directly on the ring, can sterically influence the preferred conformation. This can have implications for the overall three-dimensional structure of a peptide and its biological activity.[20] For instance, the exo ring pucker is associated with a more compact peptide backbone conformation.[19]
Applications in Drug Discovery and Development
Boc-proline and its derivatives are invaluable building blocks in the synthesis of a wide range of pharmaceuticals.[21]
-
Pharmaceutical Intermediates: Boc-L-proline is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antiviral drug Daclatasvir and the anti-diabetic agent Vildagliptin.
-
Peptidomimetics: The incorporation of Boc-proline derivatives into peptidomimetic structures allows for the creation of constrained dipeptide surrogates with a wide range of biological activities.[22]
-
Prodrugs: Boc-protected proline-containing monoamines have been investigated as promising prodrugs, demonstrating increased stability against enzymatic degradation.[23]
-
Protein Engineering: The use of Boc-proline facilitates the introduction of proline residues into proteins, which can enhance their stability and functionality.[21]
Experimental Protocols
Synthesis of N-Boc-L-Proline
This protocol is a generalized procedure based on common laboratory practices.[11][13]
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated citric acid solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl ether
Procedure:
-
Suspend L-proline in DCM in a round-bottom flask.
-
Add triethylamine to the suspension and stir.
-
Add di-tert-butyl dicarbonate to the mixture and stir at room temperature for 2.5 hours.
-
Wash the organic phase with a saturated citric acid solution, followed by a saturated sodium chloride solution, and then water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting oil should solidify upon cooling. Wash the white solid with a small amount of cold ethyl ether and dry under vacuum.
Boc Deprotection in SPPS (Single Cycle)
This protocol outlines a single deprotection step in a Boc-SPPS workflow.[9]
Materials:
-
Boc-protected peptide-resin
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Thoroughly wash the resin with DCM to remove excess TFA and the cleaved Boc byproducts.
Data Presentation
Table 1: Comparison of Boc and Fmoc Strategies for Proline Incorporation
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (acid-labile) | 9-fluorenylmethyloxycarbonyl (base-labile) |
| Deprotection Conditions | Moderately strong acid (e.g., TFA)[9] | Base (e.g., piperidine)[9] |
| Side-Chain Protection | Typically benzyl-based (strong acid-labile)[9] | Typically tert-butyl-based (acid-labile)[] |
| Final Cleavage | Strong acid (e.g., HF)[9] | Strong acid (e.g., TFA)[9] |
| Aggregation Issues | Generally lower risk for aggregation-prone sequences[9] | Higher risk of aggregation in difficult sequences[9] |
| Coupling Efficiency | Generally high[9] | Can be challenging, may require double coupling[9] |
Visualization
Diagram 1: Synthesis of Boc-L-Proline
Caption: Workflow for the synthesis of N-Boc-L-proline.
Diagram 2: Boc-SPPS Cycle for Proline Incorporation
Caption: The cyclical workflow for a single cycle of Boc-SPPS.
Conclusion
The Boc protecting group plays a pivotal and versatile role in the chemistry of proline derivatives. Its robust nature, coupled with well-established protocols for its introduction and removal, makes Boc-proline an indispensable tool in both academic research and industrial drug development. While the Boc/Bzl strategy for SPPS has been somewhat superseded by the milder Fmoc/tBu approach for routine synthesis, it remains a powerful option for challenging sequences prone to aggregation. Furthermore, the influence of the Boc group on the conformational properties of proline continues to be an area of active investigation, with implications for the rational design of peptides and peptidomimetics with tailored three-dimensional structures and biological functions. A thorough understanding of the principles and practicalities outlined in this guide will empower researchers to effectively harness the power of Boc-proline in their synthetic endeavors.
References
- A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- L-Proline - Organic Syntheses Procedure. (n.d.).
- 10 - The Royal Society of Chemistry. (n.d.).
- Boc-L-proline - Chem-Impex. (n.d.).
- CN104326960A - Method for preparing Boc-L-proline - Google Patents. (n.d.).
- Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline - ACS Publications. (2020).
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.).
- tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure. (n.d.).
- How to avoid problems with a C-terminal proline during Boc-SPPS? - Bachem. (2021).
- Application Notes and Protocols: Standard Procedures for Boc Deprotection of N-Boc-D-proline - Benchchem. (n.d.).
- Boc-L-Proline: A Versatile Building Block in Pharmaceutical Intermediates and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. (n.d.).
- Boc-Protected Proline-Containing Monoamines as Promising Prodrugs - Biointerface Research in Applied Chemistry. (2022).
- Basic Peptides synthesis introduction - LifeTein®. (n.d.).
- A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity - Benchchem. (n.d.).
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.).
- (PDF) Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances - ResearchGate. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis? (n.d.).
- T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (n.d.).
- Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- Introduction to Peptide Synthesis Methods - Bachem. (n.d.).
- 26.7: Peptide Synthesis - Chemistry LibreTexts. (2024).
- Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
- A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis - Benchchem. (n.d.).
- Choosing the Right Boc-Amino Acids for Peptide Synthesis. (n.d.).
- Protecting Groups in Peptide Synthesis | Biosynth. (n.d.).
- Conformational landscape of substituted prolines - PMC - PubMed Central - NIH. (2020).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Boc / Bzl Solid Phase Synthesis - Sunresin. (n.d.).
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- 9.2 Synthesis of Peptides Containing Proline Analogues. (n.d.).
- Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.).
- Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).
- The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K. (2023).
- Boc Resin Cleavage Protocol - Sigma-Aldrich. (n.d.).
- Analytical Methods - RSC Publishing. (n.d.).
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024).
- Proline Derivatives and Analogs - Sigma-Aldrich. (n.d.).
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Proline Derivatives and Analogs [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bachem.com [bachem.com]
- 18. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemimpex.com [chemimpex.com]
- 22. researchgate.net [researchgate.net]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
A Senior Application Scientist's Guide to N-Boc-cis-4-hydroxy-L-proline Methyl Ester in Peptide Chemistry
Introduction: The Unique Role of Modified Prolines in Peptidomimetic Design
In the landscape of peptide chemistry, proline stands apart. Its unique cyclic structure imposes significant conformational constraints on the peptide backbone, restricting the accessible dihedral angles and influencing the propensity for cis-trans isomerization of the amide bond.[1][2] These properties make proline a critical residue for stabilizing secondary structures like β-turns and polyproline helices.[1] Consequently, synthetic analogues of proline are invaluable tools for medicinal chemists and drug development professionals seeking to design peptides and peptidomimetics with enhanced stability, receptor affinity, and specific biological functions.[1][3][4]
Among these analogues, hydroxyprolines (Hyp) are of particular interest, most notably for their essential role in the structure of collagen, the most abundant protein in mammals.[3][5] While trans-4-hydroxy-L-proline is the isomer predominantly found in natural collagen, the synthetic incorporation of its diastereomer, cis-4-hydroxy-L-proline, offers a distinct set of stereochemical properties. This guide focuses on a key derivative for this purpose: N-Boc-cis-4-hydroxy-L-proline methyl ester . This versatile building block, protected at both the amine and carboxyl termini, provides a stable and efficient means to introduce the cis-4-hydroxyproline moiety into complex peptide sequences, enabling the exploration of novel peptide conformations and functions.[6] We will delve into its synthesis, physicochemical properties, and core applications, providing field-proven insights and detailed protocols for its effective use in research and development.
Section 1: Synthesis and Characterization
The preparation of this compound is a critical first step for its application. While several synthetic routes exist, an optimized two-step process starting from 4-hydroxy-L-proline is favored to maximize yield and purity.[7] This approach involves first protecting the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid. This sequence avoids the formation of amide impurities that can occur if esterification is performed first under harsh conditions.[7]
Optimized Synthetic Pathway
The preferred synthetic route prioritizes the protection of the secondary amine before the esterification of the carboxylic acid. This strategy prevents undesirable side reactions and simplifies purification.
Caption: Optimized two-step synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for Boc protection and DCC-mediated esterification.[7]
Step 1: N-Boc Protection of 4-Hydroxy-L-proline
-
To a reaction vessel, add 4-hydroxy-L-proline (1.0 eq), dichloromethane (DCM, 5-8 times the weight of the starting material), and 4-dimethylaminopyridine (DMAP, 0.07-0.11 eq).[7]
-
Stir the suspension at room temperature for 10 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add Di-tert-butyl dicarbonate (Boc anhydride, 1.7-1.9 eq) dropwise, ensuring the internal temperature does not exceed 30°C.[7]
-
Allow the reaction to warm to room temperature (20-30°C) and stir overnight.[7]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Stir for 1 hour.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline as a white solid.[7]
Step 2: Methyl Esterification
-
Dissolve the N-Boc-cis-4-hydroxy-L-proline obtained in Step 1 in tetrahydrofuran (THF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, eq) and stir the mixture at room temperature (20-30°C) for 1 hour.[7]
-
Cool the reaction to 0°C and slowly add methanol (eq) dropwise, maintaining the temperature below 30°C.[7]
-
Allow the reaction to proceed at 20-30°C for 2 hours, monitoring for completion by TLC.[7]
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Collect the filtrate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid to yield pure this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
| Property | Value | Reference(s) |
| CAS Number | 102195-79-9 | [8] |
| Molecular Formula | C₁₁H₁₉NO₅ | [8] |
| Molecular Weight | 245.27 g/mol | [8] |
| Appearance | White solid | [7][8] |
| Melting Point | 82-86 °C | [8][9] |
| Storage | Store at < -15°C, keep dry, under inert gas |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the Boc group protons (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), and distinct multiplets for the protons on the pyrrolidine ring.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyls of the Boc group and the methyl ester, as well as signals for the carbons of the pyrrolidine ring and the quaternary and methyl carbons of the Boc group.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, typically showing the [M+H]⁺ or [M+Na]⁺ adducts.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretches of the carbamate and ester, and C-H stretches.
Section 2: Core Applications in Peptide Synthesis
The primary utility of this compound is as a versatile building block for incorporating the cis-4-hydroxyproline residue into peptide chains.[6] Its protected state makes it compatible with standard Boc-based solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[6][8]
Incorporation into Peptides: Coupling and Deprotection
The incorporation of this building block follows the standard cycles of peptide synthesis, involving coupling of the free carboxyl group to a resin-bound amine (in SPPS) or a free amine of another amino acid ester (in solution-phase), followed by deprotection of the N-terminal Boc group to allow for the next coupling step.
Caption: General workflow for incorporating the building block in SPPS.
General Protocol: Peptide Coupling
This protocol describes a standard coupling procedure using HBTU, a common activating agent in peptide synthesis.[10]
-
Resin Preparation: Swell the resin (e.g., Merrifield or Wang resin with a pre-loaded amino acid) in a suitable solvent like DCM or DMF.
-
N-terminal Deprotection: If the resin-bound peptide has an N-terminal protecting group (like Boc), remove it using standard conditions (e.g., 50% TFA in DCM for 5-30 minutes).[10][11] Neutralize the resulting amine salt with a base like diisopropylethylamine (DIPEA).
-
Activation: In a separate vessel, dissolve this compound (2.0 eq), HBTU (2.0 eq), and HOBt (2.0 eq) in DMF. Add DIPEA (4.0 eq) to activate the carboxylic acid.[10]
-
Coupling: Add the activated amino acid solution to the prepared resin. Shake the mixture at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test like the ninhydrin (Kaiser) test. A negative test indicates the complete consumption of free primary amines.[10]
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Influence on Peptide Structure and Bioactivity
The stereochemistry at the C4 position of the proline ring is a critical determinant of peptide conformation.
-
Conformational Rigidity: The introduction of cis-4-hydroxyproline imparts significant conformational rigidity.[6] This can be leveraged to lock a peptide into a specific bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[6]
-
Collagen Mimetics and Stability: While natural collagen relies on trans-4-hydroxyproline for the stability of its triple helix, synthetic peptides incorporating the cis isomer are valuable tools for studying the principles of collagen folding and stability.[5][12] Research has shown that the stereochemistry of the hydroxyl group significantly impacts the thermal stability of collagen-like triple helices.[12]
-
Peptidomimetic and Drug Development: The ability to enforce specific turns or kinks in a peptide chain makes cis-4-hydroxyproline a valuable component in the design of peptidomimetics.[3][13] These modified peptides often exhibit improved resistance to enzymatic degradation and better pharmacokinetic properties, making them attractive candidates for therapeutic development.[14]
Section 3: Advanced Applications and Future Directions
Beyond its direct incorporation into peptides, this compound serves as a versatile intermediate for the synthesis of other novel proline analogues. The hydroxyl group provides a reactive handle for further chemical modification. For instance, it is a key precursor in the large-scale synthesis of N-Boc-4-fluoro-l-proline, where the hydroxyl group is replaced by fluorine via a deoxyfluorination reaction.[15] Such fluorinated prolines are of great interest as they can dramatically enhance the stability of collagen triple helices through stereoelectronic effects.[16]
The use of cis-4-hydroxyproline has also been explored in contexts beyond structural biology, with some studies indicating it can inhibit collagen synthesis and may have potential applications in developing anticancer compounds.[17][18] As our understanding of the relationship between peptide conformation and biological function deepens, building blocks like this compound will continue to be indispensable tools for innovation in drug discovery, biomaterials science, and chemical biology.[13][19]
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for the rational design of complex peptides and peptidomimetics. Its well-defined synthesis and stable, protected nature make it highly compatible with modern peptide synthesis workflows. By providing a means to introduce the conformationally distinct cis-4-hydroxyproline residue, it empowers researchers to precisely manipulate peptide architecture, leading to compounds with enhanced stability, improved receptor binding, and novel biological activities. This guide has provided a technical foundation for its synthesis and application, underscoring its value as a cornerstone building block in the ever-evolving field of peptide chemistry.
References
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Tauran, Y., et al. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(11), 1464.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Cis-4-Hydroxy-L-Proline in Advanced Pharmaceutical Synthesis.
- Hart, G. W., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(1), 306–317.
- American Chemical Society. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Proline and Peptidomimetics.
- Mutter, M., et al. (1995). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. CHIMIA International Journal for Chemistry, 49(1-2), 23-31.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Examine. (2023). The role of molecular weight and hydroxyproline in collagen supplements.
- CUNY Academic Works. (2024). Developing coexpression systems to introduce hydroxyproline into protein engineered collagen peptides utilizing hydroxylase from.
- Kashid, B., et al. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. Organic Process Research & Development, 24(9), 1846–1852.
- Doi, M., et al. (2005). Collagen-like triple helix formation of synthetic (Pro-Pro-Gly)10 analogues. Journal of Peptide Science, 11(10), 609-16.
- ResearchGate. (2003). Co-translational Incorporation of Trans-4-Hydroxyproline into Recombinant Proteins in Bacteria.
- Shigemura, Y., et al. (2011). Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts. Journal of Dermatological Science, 62(1), 64-6.
- Albaugh, V. L., et al. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition, 147(11), 2011–2017.
- Scientific Laboratory Supplies. (n.d.). This compound, 97%.
- Chemdad. (n.d.). cis-4-Hydroxy-L-proline.
- Organic Syntheses. (n.d.). L-Proline.
- ResearchGate. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.
- SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Eldridge, C. F., et al. (1988). Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells. Experimental Cell Research, 174(2), 491-501.
- ResearchGate. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline.
- ResearchGate. (2015). How should I deprotect Boc-amino group without breaking ester bond?.
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leapchem.com [leapchem.com]
- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 8. N-Boc-顺式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. Collagen-like triple helix formation of synthetic (Pro-Pro-Gly)10 analogues: (4(S)-hydroxyprolyl-4(R)-hydroxyprolyl-Gly)10, (4(R)-hydroxyprolyl-4(R)-hydroxyprolyl-Gly)10 and (4(S)-fluoroprolyl-4(R)-fluoroprolyl-Gly)10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cis-4-Hydroxy-L-proline Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
The Strategic Incorporation of cis-4-Hydroxy-L-proline in Peptidomimetics: A Technical Guide for Advanced Drug Discovery
Abstract
The constrained molecular architecture of peptides offers a promising starting point for the development of novel therapeutics. However, native peptides are often plagued by poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the structure and function of peptides, provide a powerful strategy to overcome these limitations. This technical guide delves into the nuanced applications of a unique chiral building block, cis-4-hydroxy-L-proline, in the design and synthesis of sophisticated peptidomimetics. We will explore the profound influence of this modified amino acid on peptide conformation, its role in stabilizing key secondary structures, and its application in the development of potent and selective therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cis-4-hydroxy-L-proline to advance their research and development programs.
The Conformational Imperative: Understanding the Structural Impact of cis-4-Hydroxy-L-proline
The proline residue, with its cyclic side chain, is unique among the proteinogenic amino acids in its ability to restrict the conformational freedom of the peptide backbone. The substitution of a hydroxyl group at the C4 position further refines this conformational control, with the stereochemistry of this substituent playing a pivotal role. Unlike the more common trans-4-hydroxy-L-proline found in collagen, the cis isomer introduces distinct stereoelectronic effects that significantly influence the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond.
The presence of the electron-withdrawing hydroxyl group in the cis configuration can favor an endo ring pucker. This puckering, in turn, has been shown to stabilize the cis conformation of the Xaa-Pro peptide bond, a feature that is relatively rare in native proteins but can be critically important for specific biological recognition events and for inducing compact, well-defined secondary structures such as β-turns.[1][2] The ability to pre-organize a peptide into a specific bioactive conformation is a cornerstone of rational drug design, and cis-4-hydroxy-L-proline provides a powerful tool to achieve this.
Caption: Conformational influence of trans- vs. cis-4-hydroxy-L-proline.
Applications in Peptidomimetic Design and Drug Discovery
The unique conformational properties of cis-4-hydroxy-L-proline have been exploited in a variety of drug discovery contexts, from modulating protein-protein interactions to developing novel therapeutics for cancer and neurological disorders.
Stabilization of β-Turns and Bioactive Conformations
A significant application of cis-4-hydroxy-L-proline is in the design of β-turn mimetics. β-turns are critical secondary structures that play a crucial role in molecular recognition events. By incorporating cis-4-hydroxy-L-proline into a peptide sequence, it is possible to induce and stabilize a type VI β-turn, which is characterized by a cis peptide bond preceding the proline residue.[3] This pre-organization can lead to a significant enhancement in binding affinity for the target receptor by reducing the entropic penalty of binding.
A notable example is the development of endomorphin-2 analogues. Endomorphins are endogenous opioid peptides with high affinity and selectivity for the μ-opioid receptor. By replacing the native Pro² residue with cis-4-amino-L-proline, a derivative of cis-4-hydroxy-L-proline, researchers were able to create both linear and cyclic analogues with altered biological profiles. While cyclization in one instance led to a decrease in potency, a linear analogue demonstrated the potential of this modification to influence the peptide's interaction with its G protein-coupled receptor (GPCR) target.[4]
Enhancing Metabolic Stability and Bioavailability
The incorporation of non-proteinogenic amino acids like cis-4-hydroxy-L-proline can significantly enhance the metabolic stability of peptidomimetics. The modified proline residue can sterically hinder the approach of proteases, thereby preventing enzymatic degradation. This increased stability translates to a longer in vivo half-life and improved pharmacokinetic properties.
Applications in Oncology
Cis-4-hydroxy-L-proline itself has been investigated as an anticancer agent.[5] Its mechanism of action is thought to involve the inhibition of collagen production, which is often dysregulated in tumor microenvironments. By interfering with the formation of proline-rich proteins, cis-4-hydroxy-L-proline can inhibit cell growth.[5] This inherent biological activity makes it an attractive component for the design of targeted anticancer peptidomimetics.
Experimental Workflows: Synthesis, Purification, and Analysis
The successful application of cis-4-hydroxy-L-proline in peptidomimetics relies on robust and well-defined experimental protocols. This section provides a detailed overview of the key methodologies involved.
Solid-Phase Peptide Synthesis (SPPS) of cis-4-Hydroxy-L-proline-Containing Peptides
Solid-phase peptide synthesis is the most common method for preparing peptides containing modified amino acids. A technique known as "proline editing" allows for the stereospecific modification of proline residues on the solid support.[2]
Protocol: Manual Solid-Phase Synthesis of a Model Peptide
This protocol outlines the manual synthesis of a model peptide containing a cis-4-hydroxy-L-proline residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids (including Fmoc-cis-4-hydroxy(Trt)-L-proline)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence. For the incorporation of cis-4-hydroxy-L-proline, use Fmoc-cis-4-hydroxy(Trt)-L-proline. The trityl (Trt) group protects the hydroxyl moiety during synthesis and is cleaved simultaneously with the other side-chain protecting groups and the peptide from the resin.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Caption: Workflow for solid-phase peptide synthesis (SPPS).
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained from SPPS is a mixture of the desired product and various synthesis-related impurities. RP-HPLC is the standard method for purifying peptides to a high degree of homogeneity.[6][7]
Protocol: Preparative RP-HPLC Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Solvent A: 0.1% (v/v) TFA in water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
-
Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Method Development: Optimize the separation on an analytical C18 column using a shallow gradient (e.g., 5-65% Solvent B over 30 minutes) to determine the retention time of the target peptide.
-
Preparative Run:
-
Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient based on the analytical method, but over a longer time to improve resolution.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak of the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[8][9] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, are used to assign proton resonances and determine through-bond and through-space connectivities.
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts (δ): Deviations from random coil values can indicate the presence of secondary structures.
-
³J(HN,Hα) Coupling Constants: These values are related to the φ dihedral angle and can help identify helical or extended conformations.
-
Nuclear Overhauser Effects (NOEs): The presence of specific NOEs between non-adjacent residues provides distance constraints that are crucial for structure calculation. For peptides containing cis-4-hydroxy-L-proline, characteristic NOEs can confirm the presence of a β-turn.
Data Presentation and Interpretation
The successful design of peptidomimetics requires a thorough analysis of their biological activity. This section provides an example of how to present and interpret binding affinity data.
Table 1: Binding Affinities of Endomorphin-2 Analogues for the μ-Opioid Receptor
| Compound | Sequence | Modification | Ki (nM) ± SEM |
| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | None (Native) | 0.34 ± 0.05 |
| Analogue 1 | Tyr-c[-cAmp-Phe-Phe-] | Cyclic, cis-4-amino-L-proline | 23.8 ± 3.5 |
| Analogue 2 | Tyr-cAmp-Phe-Phe-NH₂ | Linear, cis-4-amino-L-proline | 1.2 ± 0.2 |
Data adapted from Mollica et al., J. Med. Chem. 2011, 54, 18, 6018–6027.[4]
Interpretation:
The dissociation constant (Ki) is a measure of the binding affinity of a ligand for its receptor; a lower Ki value indicates a higher affinity.[10] In this example, the native endomorphin-2 peptide exhibits sub-nanomolar affinity for the μ-opioid receptor. The introduction of cis-4-amino-L-proline and subsequent cyclization (Analogue 1) resulted in a significant decrease in binding affinity. However, the linear analogue (Analogue 2) retained high affinity, suggesting that the cis-4-amino-L-proline substitution is well-tolerated and that the conformational constraints imposed by cyclization in this specific case were not optimal for receptor binding. This highlights the importance of a systematic structure-activity relationship (SAR) study when incorporating conformational constraints.
Future Directions and Conclusion
Cis-4-hydroxy-L-proline is a valuable and versatile tool in the arsenal of the medicinal chemist. Its ability to induce specific and predictable conformational changes in the peptide backbone makes it a powerful building block for the design of next-generation peptidomimetics. Future research will likely focus on its application in more complex molecular architectures, including cyclic peptides and peptide-drug conjugates. Furthermore, a deeper understanding of the interplay between the stereoelectronic effects of cis-4-hydroxy-L-proline and the surrounding peptide sequence will enable an even more precise control over peptide conformation and function.
The strategic incorporation of cis-4-hydroxy-L-proline offers a clear path toward the development of peptidomimetics with enhanced potency, selectivity, and drug-like properties. By carefully considering the principles and methodologies outlined in this guide, researchers can unlock the full potential of this unique amino acid to address challenging therapeutic targets.
References
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2016). Journal of the American Chemical Society.
- D'Andrea, L. D., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 28(14), 2729–2782. [Link]
- Gvsbw6e, J. F. (2016).
- Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE HPLC Columns.
- Pandey, A. K., et al. (2024). Helical twists and β-turns in structures at serine-proline sequences: Stabilization of cis-proline and type VI β-turns via C-H/O interactions. Proteins, 92(10), 1190-1205. [Link]
- Pandey, A. K., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(38), 13421–13433. [Link]
- Peptide Purification. (n.d.). AAPPTec.
- Solid-phase peptide synthesis. (2014). RSC Advances, 4(71), 37959-37974. [Link]
- Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in Molecular Biology, 1146, 3-26. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3210-3217. [Link]
- cis-4-Hydroxy-L-Proline. (n.d.). PubChem.
- cis-4-hydroxyproline. (n.d.). PubChem.
- Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function. (1998). Toxicology in Vitro, 12(6), 669-676. [Link]
- The Kinetic Method: Determination of Proton Affinity of Proline by Cis and Trans Hydroxylation. (2014). OPUS Open Portal to University Scholarship.
- The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide. (2012). Amino Acids, 43(3), 1279-1288. [Link]
- 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. (2022). The FEBS Journal, 289(18), 5585-5597. [Link]
- L-Proline, 4-hydroxy-, cis-. (n.d.). PubChem.
- IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025). Promega Connections.
- 50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad.
- Disrupting GPCR Complexes with Smart Drug-like Peptides. (2022). Molecules, 27(2), 438. [Link]
- Mollica, A., et al. (2011). The cis-4-amino-l-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues. Journal of medicinal chemistry, 54(18), 6018–6027. [Link]
- G-Protein Peptidomimetics Stabilize GPCR Active State Conformations. (2021). Trends in Pharmacological Sciences, 42(6), 429-430. [Link]
- G protein peptidomimetics reveal allosteric effects and stepwise interactions in ghrelin receptor-G protein coupling. (2025). Science Signaling, 18(872), eado7692. [Link]
- DeepDTA: Deep Drug-Target Binding Affinity Prediction. (2018). arXiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. protocols.io [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
The Biological Significance of cis-4-Hydroxyproline Containing Peptides: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The unique stereochemistry of cis-4-hydroxyproline, a non-proteinogenic amino acid, imparts profound conformational constraints on peptides, leading to significant biological consequences. Unlike its ubiquitous trans-4-hydroxyproline counterpart, which is essential for collagen stability, the incorporation of cis-4-hydroxyproline into peptide chains disrupts protein folding and function. This technical guide provides an in-depth exploration of the biological significance of cis-4-hydroxyproline-containing peptides, with a focus on their mechanism of action as collagen synthesis inhibitors and their emerging potential as therapeutic agents in oncology and fibrosis. We will delve into the synthetic strategies for creating these modified peptides, advanced analytical techniques for their characterization, and robust biological assays for evaluating their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cis-4-hydroxyproline in their research and development endeavors.
Introduction: The Stereochemical Anomaly of cis-4-Hydroxyproline
Proline and its hydroxylated derivatives are critical players in protein structure and function. The post-translational hydroxylation of proline residues to trans-4-hydroxyproline by prolyl 4-hydroxylases is a cornerstone of collagen biosynthesis, conferring the requisite stability to the collagen triple helix.[1] In stark contrast, the cis-4-hydroxyproline isomer is not naturally incorporated into proteins and, when introduced synthetically, acts as a potent disruptor of protein, particularly collagen, structure.[2] This disruption stems from the distinct conformational preferences imposed by the cis versus trans stereochemistry of the hydroxyl group on the pyrrolidine ring.[3]
The incorporation of cis-4-hydroxyproline into a growing polypeptide chain can lead to the inhibition of collagen secretion and the disruption of triple-helix formation.[4] This has significant implications for diseases characterized by excessive collagen deposition, such as fibrosis and certain cancers.[5] Understanding the molecular underpinnings of this inhibitory effect is paramount for the rational design of novel therapeutics.
Mechanism of Action: Disrupting the Collagen Superhelix
The primary mechanism by which cis-4-hydroxyproline-containing peptides exert their biological effects is through the direct interference with collagen biosynthesis and folding.
Inhibition of Prolyl 4-Hydroxylase
While cis-4-hydroxyproline itself is a poor substrate for prolyl 4-hydroxylase, peptides containing this analog can act as competitive inhibitors of the enzyme.[6] By binding to the active site, they prevent the hydroxylation of proline residues in procollagen chains, a critical step for subsequent triple helix formation.
Destabilization of the Collagen Triple Helix
Even if incorporated into procollagen chains, the cis-conformation of the hydroxyl group on the proline ring prevents the formation of the stable, right-handed triple helix characteristic of mature collagen.[4] The altered stereochemistry disrupts the intricate network of hydrogen bonds that stabilize the helical structure, leading to misfolded and aggregation-prone procollagen molecules. This triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to reduced collagen secretion and, in some cases, apoptosis.
Figure 1: Mechanism of collagen synthesis inhibition by cis-4-hydroxyproline peptides.
Synthesis and Characterization of cis-4-Hydroxyproline Peptides
The synthesis and characterization of peptides containing this non-proteinogenic amino acid require specialized techniques.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc-based solid-phase peptide synthesis (SPPS) is the most common method for preparing cis-4-hydroxyproline-containing peptides.[7][8] Fmoc-cis-4-hydroxy-L-proline is commercially available and can be incorporated into the peptide sequence using standard coupling reagents.
Experimental Protocol: Automated SPPS of a model cis-4-Hyp Peptide (Ac-Tyr-cisHyp-Pro-Asn-NH2)
-
Resin Swelling: Swell Rink Amide AM resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes.
-
Washing: Wash the resin with DMF (5x), isopropanol (2x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of Fmoc-Asn(Trt)-OH with HCTU (3.95 eq) and N,N-diisopropylethylamine (DIPEA) (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1 hour.
-
-
Washing: Repeat step 3.
-
Repeat Cycles: Repeat steps 2-5 for the sequential coupling of Fmoc-Pro-OH, Fmoc-cis-4-Hyp-OH, and Ac-Tyr(tBu)-OH. For the final Tyr residue, use acetic anhydride for N-terminal acetylation.
-
Final Deprotection and Cleavage: Wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
"Proline Editing" Approach
A more versatile method, termed "proline editing," allows for the stereospecific conversion of a trans-4-hydroxyproline residue to a cis-4-hydroxyproline residue within a synthesized peptide.[9] This is typically achieved through a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the C4 position.[9]
Figure 2: Proline editing workflow for synthesizing cis-4-hydroxyproline peptides.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the incorporation and stereochemistry of cis-4-hydroxyproline.[10][11] The chemical shifts of the proline ring protons, particularly Hα and Hβ, are sensitive to the cis/trans conformation of the preceding peptide bond and the ring pucker, which are influenced by the stereochemistry of the 4-hydroxyl group.[12][13] 2D NMR experiments like COSY, TOCSY, and NOESY are essential for complete resonance assignment and conformational analysis.[14]
| Parameter | Typical Value for cis-4-Hyp in a Peptide | Significance |
| ¹H Chemical Shift (Hα) | ~4.5 ppm | Sensitive to peptide bond conformation. |
| ¹H Chemical Shift (Hβ, Hγ, Hδ) | Varies | Provides information on ring pucker. |
| ³J(Hα-Hβ) Coupling Constants | Small values (~2-4 Hz) | Indicative of a Cγ-endo ring pucker.[12] |
| NOE between Hα(i) and Hα(i-1) | Strong | Suggests a trans peptide bond. |
| NOE between Hα(i) and Hδ(i-1) | Strong | Suggests a cis peptide bond. |
| Table 1: Key NMR parameters for the characterization of cis-4-hydroxyproline peptides. |
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[15] Tandem mass spectrometry (MS/MS) is employed to verify the peptide sequence.[16] While distinguishing between cis and trans isomers of hydroxyproline by MS alone is challenging, fragmentation patterns can sometimes provide clues.[17][18]
Biological Evaluation of cis-4-Hydroxyproline Peptides
A variety of in vitro and in vivo assays are used to assess the biological activity of these peptides.
In Vitro Assays
-
Cell Proliferation Assays: The effect of cis-4-hydroxyproline peptides on the proliferation of cancer cells or fibroblasts can be measured using assays such as MTT, XTT, or by direct cell counting.[5]
-
Collagen Synthesis Assays: The inhibition of collagen synthesis can be quantified by measuring the incorporation of radiolabeled proline (e.g., [³H]proline) into collagenase-sensitive proteins.[5][19] Alternatively, a colorimetric hydroxyproline assay can be used to measure the total collagen content in cell lysates or conditioned media.[20][21]
-
Cell Migration and Invasion Assays: The anti-migratory and anti-invasive properties of the peptides can be evaluated using Boyden chamber assays or wound-healing assays.[5]
-
Western Blotting: This technique can be used to assess the levels of key proteins involved in fibrosis and cancer, such as α-smooth muscle actin (α-SMA), fibronectin, and matrix metalloproteinases (MMPs).[22]
Experimental Protocol: Hydroxyproline Assay for Collagen Quantification
-
Sample Preparation: Hydrolyze cell lysates or tissue homogenates in 6 M HCl at 120°C for 3 hours.
-
Oxidation: Add Chloramine T solution to each sample and incubate at room temperature for 5 minutes to oxidize the hydroxyproline.
-
Color Development: Add DMAB reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C for 90 minutes. This reaction produces a chromophore.
-
Measurement: Measure the absorbance at 560 nm.
-
Quantification: Determine the hydroxyproline concentration from a standard curve prepared using known concentrations of hydroxyproline.
In Vivo Models
Animal models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis, carbon tetrachloride-induced liver fibrosis) and cancer (e.g., xenograft models) are used to evaluate the therapeutic efficacy, pharmacokinetics, and toxicology of cis-4-hydroxyproline-containing peptides.[23]
| Compound | Model | Dose | Effect | Reference |
| cis-4-hydroxy-L-proline | Human bladder and prostate cancer patients | 8 g/day | No adverse effects on liver parameters. | [23] |
| cis-4-hydroxy-L-proline | Rats | 903 mg/kg/day | Signs of liver damage. | [23] |
| Z-Phe-Opr-Gly-OBzl | Cultured human skin fibroblasts | 20-40 µM | 50% inactivation of prolyl 4-hydroxylase. | [24] |
| Table 2: Examples of in vivo and in vitro studies on cis-4-hydroxyproline and its derivatives. |
Therapeutic Potential and Future Directions
The unique ability of cis-4-hydroxyproline-containing peptides to inhibit collagen synthesis and disrupt collagen-dependent processes makes them attractive candidates for the treatment of a range of diseases.
Anti-fibrotic Therapies
Fibrotic diseases, such as idiopathic pulmonary fibrosis, liver cirrhosis, and systemic sclerosis, are characterized by the excessive deposition of collagen and other extracellular matrix components. By inhibiting collagen production, cis-4-hydroxyproline peptides have the potential to halt or even reverse the progression of fibrosis.
Anti-cancer Therapies
The tumor microenvironment is rich in collagen, which plays a crucial role in tumor growth, invasion, and metastasis. By disrupting the collagenous scaffold of the tumor stroma, cis-4-hydroxyproline peptides may inhibit tumor progression and enhance the efficacy of other anti-cancer drugs.
Challenges and Opportunities
Despite their therapeutic promise, the development of cis-4-hydroxyproline-containing peptides faces challenges, including their potential for off-target effects and the need for efficient delivery to the target tissue. However, advances in peptide engineering, such as the development of cell-penetrating peptides and targeted delivery systems, offer exciting opportunities to overcome these hurdles. The continued exploration of the structure-activity relationships of these unique peptides will undoubtedly pave the way for the development of novel and effective therapies for a variety of debilitating diseases.
References
- Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells. ([Link])
- Conformational Studies of Peptides Containing cis -3-Hydroxy- d -proline. ([Link])
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. ([Link])
- (2S,4R)-Perfluoro-tert-butyl 4-Hydroxyproline and (2S,4S)
- Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline. ([Link])
- Synthesis of Peptides Containing Proline Analogues. ([Link])
- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- cis-Hydroxyproline inhibits proliferation, collagen synthesis, attachment, and migration of cultured bovine retinal pigment epithelial cells. ([Link])
- Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermedi
- X-ray and NMR studies of L-4-hydroxyproline conformation in oligopeptides rel
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ([Link])
- The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. ([Link])
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ([Link])
- Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones. ([Link])
- Specific inactivation of prolyl 4-hydroxylase and inhibition of collagen synthesis by oxaproline-containing peptides in cultured human skin fibroblasts. ([Link])
- Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. ([Link])
- Identification of 4-Hydroxyproline at the Xaa Position in Collagen by Mass Spectrometry. ([Link])
- Prolyl 4-hydroxylase. ([Link])
- Cis-[18F]fluoro-L-proline PET/CT molecular imaging quantifying liver collagenogenesis: No existing fibrotic deposition in experimental advanced-stage alcoholic liver fibrosis. ([Link])
- Studies on the Synthesis of cis-4-Hydroxy-l-proline. ([Link])
- Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. ([Link])
- 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. ([Link])
- Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. ([Link])
- Absorption of Hydroxyproline-Containing Peptides in Vascularly Perfused R
- Anti-Fibrotic Activity of an Antimicrobial Peptide in a Drosophila Model. ([Link])
- Inhibition of prolyl 4-hydroxylase by oxaproline tetrapeptidesin vitro and mass analysis for the enzym
- Fragmentation Reactions of Deprotonated Peptides Containing Proline. The Proline Effect. ([Link])
- Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. ([Link])
- Proline-containing peptides-New insight and implic
- Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function. ([Link])
- High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein. ([Link])
- Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. ([Link])
- Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological St
- Hydroxyproline-containing peptide antibiotics synthesized via free proline hydroxyl
- Showing Compound cis 4-Hydroxyproline (FDB030011). ([Link])
Sources
- 1. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-Hydroxyproline inhibits proliferation, collagen synthesis, attachment, and migration of cultured bovine retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Frontiers | Cis-4-[18F]fluoro-L-proline PET/CT molecular imaging quantifying liver collagenogenesis: No existing fibrotic deposition in experimental advanced-stage alcoholic liver fibrosis [frontiersin.org]
- 20. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 21. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 22. Anti-Fibrotic Activity of an Antimicrobial Peptide in a Drosophila Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Specific inactivation of prolyl 4-hydroxylase and inhibition of collagen synthesis by oxaproline-containing peptides in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Conformational Constraints of cis-4-Hydroxyproline in Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic side chain.[1][2][3] This guide provides a detailed technical examination of cis-4-hydroxy-L-proline (c4OH-Pro), a non-proteinogenic stereoisomer of the naturally occurring trans-4-hydroxy-L-proline. We will explore the distinct conformational preferences of the c4OH-Pro residue, its impact on the local and global structure of peptides, and its applications in modulating peptide stability and biological activity. This document serves as a comprehensive resource for researchers leveraging the unique properties of c4OH-Pro in peptide design and drug discovery.
Introduction: The Unique Role of Proline Analogs in Peptide Chemistry
Proline's pyrrolidine ring restricts the backbone dihedral angle φ to approximately -65°, profoundly influencing peptide secondary structure.[1] Furthermore, the tertiary amide bond preceding a proline residue can exist in either a cis or trans conformation, with the cis-trans isomerization being a rate-limiting step in protein folding.[4][5][6] The introduction of substituents onto the proline ring, creating proline analogs, offers a powerful tool to further modulate these conformational properties. These modifications can introduce steric and stereoelectronic effects that bias the ring pucker and the cis/trans amide bond equilibrium, thereby enabling precise control over peptide conformation.[2]
cis-4-hydroxy-L-proline, while not a constituent of animal proteins like its trans isomer found in collagen, is a valuable tool in chemical biology and medicinal chemistry. Its distinct stereochemistry leads to conformational preferences that differ significantly from both proline and trans-4-hydroxyproline, making it a key building block for designing peptides with enhanced stability and novel biological activities.[7][8][9]
The Conformational Landscape of cis-4-Hydroxyproline
The conformational behavior of a proline residue is primarily defined by two interconnected equilibria: the pyrrolidine ring pucker (endo vs. exo) and the preceding Xaa-Pro peptide bond conformation (cis vs. trans).[1][2]
Pyrrolidine Ring Pucker: A Preference for the Endo Conformation
The pyrrolidine ring of proline is not planar and exists in two primary "puckered" conformations: Cγ-endo (puckering towards the residue's carbonyl group) and Cγ-exo (puckering away from the carbonyl group).[2][10] The positioning of the hydroxyl group in cis-4-hydroxyproline at the 4S position creates a stereoelectronic preference for the endo ring pucker.[2][10] This is in stark contrast to the naturally occurring trans-4-hydroxyproline (4R-Hyp), which preferentially adopts an exo pucker due to a stabilizing gauche effect.[1][2]
This preference for the endo pucker in c4OH-Pro is driven by hyperconjugative effects, where electron density from anti-periplanar C-H bonds donates into the antibonding orbital of the C-O bond of the hydroxyl group.[10]
Diagram 1: Proline Ring Pucker Equilibria
Caption: Conformational puckering of the proline ring and the favored states for its hydroxy derivatives.
Influence on the cis/trans Amide Bond Isomerization
The ring pucker of a proline residue is strongly correlated with the conformation of the preceding peptide bond.[1] The endo ring pucker, favored by c4OH-Pro, is associated with a higher propensity for the cis amide bond conformation.[2][10] Conversely, the exo pucker favored by trans-4-hydroxyproline promotes the trans amide bond.[1][2]
This relationship arises from steric and electronic factors. The endo pucker aligns the backbone in a way that reduces steric clashes in the cis conformation and can be further stabilized by interactions such as n→π* between adjacent carbonyls, although this interaction is more dominant in the trans state.[2][3]
Table 1: Conformational Preferences of Proline and its 4-Hydroxy Derivatives
| Residue | Favored Ring Pucker | Favored Preceding Amide Bond | Primary Influencing Factor |
| Proline | exo (slight preference) | trans | Steric hindrance |
| trans-4-Hydroxyproline | exo | trans | Stereoelectronic (gauche) effect[1] |
| cis-4-Hydroxyproline | endo | cis | Stereoelectronic (hyperconjugation) effect[2][10] |
Impact on Peptide and Protein Structure
The incorporation of cis-4-hydroxyproline into a peptide sequence can have profound and predictable effects on its structure and stability.
Destabilization of Collagen Triple Helices
The stability of the collagen triple helix is critically dependent on the presence of trans-4-hydroxyproline in the Yaa position of the repeating Gly-Xaa-Yaa sequence.[11][12] The exo pucker of trans-4-hydroxyproline is essential for maintaining the precise helical geometry. When cis-4-hydroxyproline is incorporated, its inherent preference for the endo pucker disrupts the required backbone dihedral angles, leading to the destabilization and inhibition of triple helix formation.[13][14] This property has been exploited experimentally to study collagen synthesis and degradation.[13][15] For instance, incubating fibroblasts with c4OH-Pro leads to the synthesis of non-helical collagen, which is then rapidly degraded.[13]
Induction of β-Turns and Defined Secondary Structures
The propensity of c4OH-Pro to favor a cis amide bond makes it a powerful tool for inducing β-turns in peptides. Type VI β-turns, specifically, require a cis proline at the i+2 position. By strategically placing c4OH-Pro in a peptide sequence, researchers can enforce a folded conformation, which is often crucial for biological activity and receptor binding.
Diagram 2: Workflow for Peptide Design with c4OH-Pro
Caption: A typical workflow for incorporating c4OH-Pro to constrain peptide conformation.
Experimental Methodologies
Synthesis of cis-4-Hydroxyproline-Containing Peptides
Peptides incorporating c4OH-Pro are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The key building block is Fmoc-L-cis-4-hydroxyproline (Fmoc-c4OH-Pro-OH), which is commercially available.[7]
Protocol: Standard Fmoc-SPPS Coupling of Fmoc-c4OH-Pro-OH
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-c4OH-Pro-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent, such as HBTU (1 eq. to the amino acid) or HATU, and a base, typically N,N-diisopropylethylamine (DIPEA) (2 eq. to the amino acid).
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing the conformation of c4OH-Pro-containing peptides in solution.
Key NMR Parameters for Conformational Assessment:
-
13C Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the cis/trans isomerization state of the Xaa-Pro bond. A large difference (Δδβ-γ > 5 ppm) is indicative of a trans bond, while a smaller difference (Δδβ-γ < 2 ppm) suggests a cis bond.[16]
-
Nuclear Overhauser Effect (NOE): 2D ROESY or NOESY experiments can distinguish between cis and trans isomers. For a trans Xaa-Pro bond, a strong NOE is observed between the Hα of the preceding residue (Xaa) and the Hδ protons of the proline ring. For a cis bond, a strong NOE is seen between the Hα protons of both the Xaa and proline residues.
-
3JHNHα Coupling Constants: These values, obtained from 1D 1H or 2D COSY spectra, can provide information about the backbone dihedral angle φ.
-
19F NMR: If fluorinated proline analogs are used as controls or comparators, 19F NMR can provide a sensitive probe of the local environment and conformational equilibria.[17]
Applications in Drug Discovery and Chemical Biology
The ability of cis-4-hydroxyproline to enforce specific conformations makes it a valuable component in the design of peptidomimetics and bioactive peptides.[7][8]
-
Stabilizing Bioactive Conformations: By locking a peptide into its receptor-binding conformation (e.g., a specific β-turn), the incorporation of c4OH-Pro can significantly enhance binding affinity and biological potency.
-
Improving Proteolytic Stability: Constraining a peptide's structure can mask cleavage sites recognized by proteases, thereby increasing its in vivo half-life.[8]
-
Probing Protein-Protein Interactions: Peptides containing c4OH-Pro can be used as rigid scaffolds to mimic epitopes involved in protein-protein interactions, serving as inhibitors or research tools.
-
Anticancer and Antiviral Agents: The unique structural properties imparted by c4OH-Pro are being explored in the development of novel pharmaceuticals, including potential anticancer and antiviral drugs.[7][18]
Conclusion
cis-4-hydroxy-L-proline is more than just a stereoisomer of a common amino acid; it is a precision tool for peptide engineering. Its distinct stereoelectronically-driven preference for an endo ring pucker and the subsequent favoring of a cis amide bond provide a reliable method for imposing significant conformational constraints on peptides. For researchers in drug development and chemical biology, a thorough understanding of these principles is essential for rationally designing peptides with enhanced stability, predictable three-dimensional structures, and improved biological function.
References
- Berg, R. A., & Prockop, D. J. (1977). The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts. PubMed.
- Asano, A., et al. (2024). Puckering effects of 4-hydroxy-l-proline isomers on the conformation of ornithine-free Gramicidin S. National Institutes of Health (NIH).
- Chem-Impex. (n.d.). Fmoc-cis-L-4-hydroxyproline. Chem-Impex.
- Inagaki, K., et al. (Year not specified). Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Cis-4-Hydroxy-L-Proline in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate.
- Sigma-Aldrich. (n.d.). cis-4-Hydroxy-L-proline. Sigma-Aldrich.
- Various Authors. (Year not specified). Synthesis of Peptides Containing Proline Analogues. Source not specified.
- MedChemExpress. (n.d.). cis-4-Hydroxy-L-proline. MedChemExpress.
- Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.
- Eldridge, C. F., et al. (1989). Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells. PubMed.
- Mueller, C., et al. (2009). Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function. PubMed.
- Shoulders, M. D., et al. (2010). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central.
- Jenkins, C. L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. University of Wisconsin–Madison.
- Mondal, T., et al. (2020). Conformational landscape of substituted prolines. PubMed Central.
- Holmgren, S. K., et al. (1998). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central.
- Shoulders, M. D., et al. (2011). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications.
- Eyal, E., et al. (2009). Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts. PubMed Central.
- Schubert, M., et al. (2002). A software tool for the prediction of Xaa-Pro peptide bond conformations in proteins based on 13C chemical shift statistics. Mario Schubert.
- Das, A., & Balaram, P. (2018). Tailoring interactions for cisPro peptide bond stabilization. ProBiologists.
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bif.wisc.edu [bif.wisc.edu]
- 13. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. marioschubert.ch [marioschubert.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-cis-4-hydroxy-L-proline Methyl Ester: A Cornerstone Chiral Building Block for Advanced Drug Discovery and Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount for developing safe and efficacious therapeutics.[1][2][3] Chiral building blocks serve as the foundational scaffolds for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[4][] Among these, N-Boc-cis-4-hydroxy-L-proline methyl ester, a derivative of the non-proteinogenic amino acid hydroxyproline, has emerged as a versatile and highly valuable intermediate.[6][7] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthetic protocols, and diverse applications in drug discovery and peptide chemistry. By elucidating the causality behind experimental choices and providing actionable protocols, this document serves as a critical resource for scientists leveraging this key chiral synthon.
Introduction: The Strategic Importance of Chiral Scaffolds
Chirality is a fundamental property of biological systems, with drug-receptor interactions being exquisitely sensitive to the three-dimensional arrangement of molecules.[] The use of single-enantiomer drugs has grown dramatically, driven by the need to improve therapeutic efficacy and minimize off-target side effects associated with racemic mixtures.[1][3] Chiral building blocks, which are enantiomerically pure molecules with reactive functional groups, are essential for the efficient and stereocontrolled synthesis of these complex drug candidates.[4][]
This compound (Figure 1) is a prime example of such a building block. Derived from 4-hydroxy-L-proline, a key component of collagen, its rigid pyrrolidine ring provides conformational constraint, a desirable feature in designing peptidomimetics and other structured molecules to enhance receptor binding and metabolic stability.[6][7][8] The cis-stereochemistry of the hydroxyl group, along with the orthogonal Boc and methyl ester protecting groups, offers a versatile platform for selective chemical modifications, making it a cornerstone in the synthesis of novel therapeutics.[7]
Figure 1. Chemical Structure of this compound
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.
Physical Properties
The key physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 102195-79-9 | |
| Molecular Formula | C₁₁H₁₉NO₅ | |
| Molecular Weight | 245.27 g/mol | |
| Appearance | White solid | [9] |
| Melting Point | 82-86 °C (lit.) | |
| Assay | ≥97% | |
| SMILES String | COC(=O)[C@@H]1CCN1C(=O)OC(C)(C)C | |
| InChI Key | MZMNEDXVUJLQAF-YUMQZZPRSA-N |
Spectroscopic Characterization
While specific spectra for the cis-isomer were not directly available in the initial search, typical spectroscopic features can be inferred from its structure and data for related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), and distinct multiplets for the pyrrolidine ring protons. The chemical shifts and coupling constants of the protons at C2, C4, and C5 are diagnostic for the cis-stereochemistry.
-
¹³C NMR: The carbon NMR would display signals for the carbonyls of the Boc and ester groups (typically in the 155-175 ppm region), the quaternary and methyl carbons of the Boc group, the methyl ester carbon, and the four carbons of the pyrrolidine ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3400 cm⁻¹), the C=O stretch of the urethane and ester groups (~1740 and ~1690 cm⁻¹), and C-O and C-N stretches.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (m/z 245.27) or related fragments, such as the loss of the Boc group.
Synthesis of this compound: A Validated Protocol
Several synthetic routes to this compound exist. A common and efficient strategy involves a two-step process starting from 4-hydroxy-L-proline, where the amine is first protected, followed by esterification of the carboxylic acid.[9] This sequence is often preferred to avoid side reactions like amide formation that can occur if esterification is performed first.[9]
Experimental Protocol
The following protocol is based on established methodologies.[9]
Step 1: N-Boc Protection of 4-hydroxy-L-proline
-
Reaction Setup: To a stirred solution of 4-hydroxy-L-proline (1 equivalent) in a suitable solvent mixture (e.g., dichloromethane/water or THF/water), add a base such as sodium bicarbonate or triethylamine (2-3 equivalents).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the reaction mixture at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, acidify the aqueous phase to pH 2-3 with a suitable acid (e.g., cold 1M HCl). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline as a solid.[10]
Step 2: Methyl Esterification
-
Reagent Preparation: Dissolve the N-Boc-cis-4-hydroxy-L-proline from Step 1 (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Esterification: While various esterification methods can be employed, a common approach is to use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or a milder reagent to avoid harsh conditions that could cleave the Boc group.[9] Alternatively, treatment with (trimethylsilyl)diazomethane in a solvent mixture of methanol and toluene is an effective method.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.[9]
Rationale and Causality
-
Choice of Protection Sequence: Protecting the amine first prevents its reaction with the esterification reagents and avoids the formation of amide impurities, which are difficult to remove and lower the overall yield.[9]
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the amine as it is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonality with the methyl ester.[7]
-
Mild Esterification: The use of mild esterification conditions is crucial to preserve the acid-labile Boc protecting group.[9]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Synthesis: A Versatile Chiral Synthon
The true value of this compound lies in its utility as a versatile intermediate for creating more complex and biologically active molecules.[7]
Synthesis of Fluorinated Proline Analogs
Fluorinated amino acids are of great interest in drug design as the introduction of fluorine can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. This compound is a key precursor for the synthesis of N-Boc-4-fluoro-L-proline derivatives.[11][12] The hydroxyl group can be converted to a fluorine atom via a nucleophilic substitution reaction, often with inversion of stereochemistry, using a deoxyfluorinating agent like DAST or nosyl fluoride.[11] These fluorinated analogs are used to create peptides with enhanced structural stability and bioactivity.[12][13]
Peptide Synthesis and Peptidomimetics
As a protected amino acid derivative, this compound is directly applicable in both solution-phase and solid-phase peptide synthesis (SPPS).[7] The cis-hydroxyl group can serve as a handle for further functionalization, allowing for the creation of modified peptides with unique properties.[13] For instance, the hydroxyl group can be acylated or etherified to attach reporter groups, cross-linkers, or other pharmacophores.[7][13] The conformational rigidity of the proline ring is imparted to the resulting peptide, which can be advantageous for mimicking protein secondary structures and improving binding affinity to biological targets.[7]
Precursor for Other 4-Substituted Prolines
The hydroxyl group of this compound can be stereospecifically converted to a wide range of other functional groups through reactions such as Mitsunobu reactions, oxidations, and substitutions.[13] This "proline editing" approach allows for the synthesis of a diverse library of proline analogs with different steric and electronic properties from a common intermediate.[13] These derivatives are invaluable for structure-activity relationship (SAR) studies in drug discovery.
Application Workflow
Caption: Key synthetic applications of the title chiral building block.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Skin Sensitization (Category 1), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
-
Precautionary Statements: Users should avoid breathing dust, wear protective gloves, eye protection, and face protection. In case of contact with skin or eyes, rinse thoroughly with water.
-
Storage: The compound should be stored at <-15°C under an inert atmosphere (e.g., Nitrogen) and kept dry to ensure its stability and purity.
Conclusion
This compound stands out as a high-value chiral intermediate that enables the precise synthesis of complex molecules for pharmaceutical and biomedical research.[7] Its well-defined stereochemistry, conformational rigidity, and versatile functional handles make it an indispensable tool for medicinal chemists.[7] This guide has provided a detailed overview of its properties, a validated synthetic protocol, and its key applications, underscoring its strategic importance in the development of next-generation therapeutics. By leveraging the principles and protocols outlined herein, researchers can effectively harness the potential of this powerful chiral building block to accelerate innovation in drug discovery.
References
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- Unknown Author. (n.d.).
- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
- PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Biosynth. (n.d.). This compound | 102195-79-9 | FB11230. Biosynth.
- Leapchem. (n.d.). This compound丨CAS 102195-79-9. Leapchem.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.
- Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy- L -proline methyl ester 97 102195-79-9. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). N-Boc-trans-4-hydroxy- L -proline methyl ester 97 74844-91-0. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8. Sigma-Aldrich.
- Kashid, B., et al. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. Organic Process Research & Development.
- PubMed Central. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central.
- Unknown Author. (n.d.). What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?.
- Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.
- ChemicalBook. (n.d.). 102195-79-9(this compound) Product Description. ChemicalBook.
- ChemicalBook. (n.d.). N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis. ChemicalBook.
- Unknown Author. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Journal of Industrial Microbiology & Biotechnology.
- SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester. SpectraBase.
- ChemicalBook. (n.d.). N-Boc-cis-4-Hydroxy-L-proline(87691-27-8) 1H NMR. ChemicalBook.
- ResearchGate. (n.d.). Generation of 4-hydroxyproline and 3-hydroxyproline from proline residues in collagen and other proteins in animals.
- Chem-Impex. (n.d.). N-Boc-cis-4-Fluoro-L-proline methyl ester. Chem-Impex.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). HMDB.
- Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8. Sigma-Aldrich.
- ChemicalBook. (n.d.). N-Boc-trans-4-Hydroxy-L-proline methyl ester(74844-91-0) 1H NMR. ChemicalBook.
Sources
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. nbinno.com [nbinno.com]
- 7. leapchem.com [leapchem.com]
- 8. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 10. N-Boc-顺式-4-羟基-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Modified Proline Amino Acids: From Discovery to Therapeutic Innovation
This guide provides an in-depth exploration of the discovery, history, and profound impact of modified proline amino acids in the realms of biochemistry, structural biology, and pharmaceutical development. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these unique molecular entities.
Introduction: The Conformational Keystone
Proline, with its unique cyclic side chain that links back to the peptide backbone, stands apart from the other canonical amino acids. This structural rigidity imposes significant conformational constraints on polypeptide chains, making it a critical determinant of protein architecture and function. The discovery and subsequent development of modified proline analogs have unlocked new avenues for rationally designing peptides and proteins with enhanced stability, novel biological activities, and improved therapeutic properties. This guide will trace the historical milestones in the discovery of modified prolines, delve into their biochemical significance, and explore their modern applications in drug discovery.
Part 1: The Foundational Discovery - Hydroxyproline and the Stability of Collagen
The story of modified prolines begins with the most abundant modified amino acid in mammals: hydroxyproline.
A Serendipitous Discovery in Gelatin
In 1902, the Nobel laureate Hermann Emil Fischer isolated a novel amino acid from hydrolyzed gelatin, which he named hydroxyproline.[1] Just a few years later, in 1905, Hermann Leuchs accomplished its chemical synthesis.[1] This discovery was pivotal, as it introduced the concept of post-translational modification of amino acids, a process that dramatically expands the functional diversity of proteins.
The Crucial Role in Collagen's Triple Helix
Hydroxyproline is a major constituent of collagen, the most abundant protein in animals, comprising roughly 13.5% of its amino acid content.[1] It is now understood that hydroxyproline is essential for the stability of the collagen triple helix, a structure critical for the integrity of connective tissues such as skin, bone, and cartilage.[2][3]
The formation of hydroxyproline is not a direct incorporation during protein synthesis. Instead, it arises from the post-translational modification of proline residues already incorporated into the pro-collagen polypeptide chain. This hydroxylation is catalyzed by the enzyme prolyl 4-hydroxylase in the lumen of the endoplasmic reticulum.[1] This enzymatic reaction is a fascinating example of biological engineering, requiring molecular oxygen, α-ketoglutarate, and ferrous iron as co-substrates, and, critically, ascorbic acid (vitamin C) as a cofactor.[1] The devastating consequences of vitamin C deficiency, leading to the disease scurvy, are a direct result of impaired hydroxyproline synthesis and the subsequent instability of collagen.[1]
Initially, it was believed that the stability conferred by hydroxyproline was due to a network of hydrogen bonds involving water molecules. However, subsequent research has revealed that the primary stabilizing factor is the stereoelectronic effect of the hydroxyl group, which influences the puckering of the proline ring and pre-organizes the peptide backbone into a conformation favorable for the triple helix.[1]
Experimental Protocol: Quantification of Hydroxyproline in Collagenous Tissues
The unique prevalence of hydroxyproline in collagen makes it an excellent biomarker for quantifying collagen content in tissues and medical bioproducts.[4]
Objective: To determine the collagen content of a tissue sample by measuring its hydroxyproline concentration.
Methodology:
-
Sample Preparation: A known weight of the tissue sample is hydrolyzed in a strong acid (e.g., 6 M HCl) at an elevated temperature (e.g., 110°C) for a prolonged period (e.g., 24 hours) to break down the protein into its constituent amino acids.
-
Neutralization: The hydrolyzed sample is neutralized to an appropriate pH.
-
Oxidation: The hydroxyproline in the sample is oxidized using an oxidizing agent like Chloramine-T.
-
Colorimetric Reaction: A color-forming reagent, such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), is added. This reagent reacts with the oxidized hydroxyproline to produce a colored compound.
-
Spectrophotometric Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically around 558 nm).
-
Quantification: The concentration of hydroxyproline is determined by comparing the absorbance of the sample to a standard curve generated using known concentrations of pure hydroxyproline.
-
Collagen Content Calculation: The total collagen content is then extrapolated by multiplying the hydroxyproline content by a conversion factor, which is based on the average percentage of hydroxyproline in collagen (typically around 14.4%).[4]
Part 2: Expanding the Chemical Toolbox - Synthetic Proline Analogs
The discovery of hydroxyproline laid the groundwork for the intentional design and synthesis of a diverse array of proline analogs, each with unique properties and applications.
The Dawn of Fluorinated Prolines
A significant leap in the field came in 1965 with the synthesis of 4-fluoroprolines by Gottlieb and Witkop.[5][6] The introduction of fluorine, a highly electronegative atom, into the proline ring has profound effects on its chemical and physical properties. Fluorinated prolines have become invaluable tools in peptide and protein engineering for several reasons:
-
Conformational Control: The stereochemistry of the fluorine atom (either cis or trans to the carboxyl group) strongly influences the pucker of the proline ring and the cis-trans isomerization of the peptide bond.[7] This allows for precise control over the secondary structure of peptides.
-
Enhanced Stability: The incorporation of fluorinated prolines can significantly increase the thermal and proteolytic stability of peptides and proteins.
-
Probing Molecular Interactions: The fluorine atom can serve as a sensitive probe for NMR studies, allowing for detailed investigation of protein structure and dynamics.
The synthesis of fluorinated prolines often begins with the readily available and inexpensive starting material, 4-hydroxyproline.[8]
Experimental Workflow: Synthesis of (2S,4S)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline
This protocol outlines a common synthetic route to one of the diastereomers of 4-fluoroproline, leveraging a nucleophilic substitution reaction with inversion of stereochemistry.[8]
Caption: Synthetic pathway for (2S,4S)-4-Fluoroproline.
A Plethora of Proline Analogs in Drug Discovery
The success of fluorinated prolines spurred the development of a wide range of other proline analogs for therapeutic applications. Over the past 15 years, more than 15 drugs containing proline analogs have been approved by the FDA, with five of those approvals occurring in the last three years alone.[9][10] These analogs are employed to:
-
Improve Pharmacokinetic Properties: Modifications can enhance metabolic stability, bioavailability, and cell permeability.
-
Enhance Target Binding: The rigid and defined conformations of proline analogs can lead to higher affinity and selectivity for their biological targets.
-
Introduce Novel Functionality: The proline ring can be functionalized with a variety of chemical groups to introduce new properties, such as reactive handles for bioconjugation.[11]
| Proline Analog Type | Key Feature | Application in Drug Design |
| Fluoroprolines | High electronegativity of fluorine | Conformational control, increased stability, NMR probe |
| α-Methylproline | Steric hindrance | Restriction of peptide bond rotation, stabilization of specific conformations |
| Bicyclic Proline Analogs | Increased rigidity | Potent and selective inhibitors of enzymes and receptors |
| Aminoprolines | Introduction of a basic group | Improved solubility, potential for new interactions with targets |
Part 3: The Enzymatic Machinery of Proline Modification and Metabolism
The biological significance of modified prolines is intrinsically linked to the enzymes that synthesize and degrade them.
Prolyl Hydroxylases: The Master Regulators of Collagen Stability
As previously discussed, prolyl 4-hydroxylases are the key enzymes responsible for the synthesis of hydroxyproline in collagen. Their activity is tightly regulated and is crucial for maintaining the health of connective tissues.
Proline Metabolism and its Implications in Disease
Beyond their role in collagen, the enzymes involved in proline biosynthesis and catabolism have been implicated in various diseases, including cancer.[12]
-
Proline Dehydrogenase (PRODH/POX): This enzyme initiates the degradation of proline.
-
Pyrroline-5-Carboxylate (P5C) Reductase (PYCR): This enzyme catalyzes the final step in proline biosynthesis.
Alterations in the expression and activity of these enzymes can impact cellular redox balance and have been linked to tumor growth and survival.[12]
Sources
- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 2. Collagen - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. icams.ro [icams.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc-cis-4-hydroxy-L-proline Methyl Ester for Collagen Mimetic Studies
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of collagen mimetic peptides (CMPs). It details the strategic use of N-Boc-cis-4-hydroxy-L-proline methyl ester, a specialized amino acid derivative, to probe and manipulate collagen triple helix stability. This document provides not only procedural outlines but also the underlying scientific rationale for its application in creating advanced biomaterials and therapeutic platforms.
The Central Role of Hydroxyproline in Collagen Architecture
Collagen, the most abundant protein in mammals, derives its signature tensile strength from its unique triple-helical structure.[1] This structure is formed by three polypeptide chains, each adopting a left-handed polyproline II-type helix, which then intertwine to form a right-handed superhelix.[2] The stability of this assembly is critically dependent on the primary amino acid sequence, which is characterized by a repeating Gly-Xaa-Yaa triplet.
Within this triplet, the Yaa position is frequently occupied by (2S,4R)-4-hydroxyproline (trans-Hyp), a post-translationally modified form of proline.[1][3] The hydroxylation is catalyzed by collagen prolyl 4-hydroxylases (C-P4Hs).[1][4][5] The 4R-hydroxyl group of trans-Hyp is not involved in direct hydrogen bonding between the chains; rather, it provides profound stability through stereoelectronic effects. These effects pre-organize the pyrrolidine ring into the Cγ-exo pucker, which is conformationally suited for the triple helix, thereby reducing the entropic cost of folding.[1][6]
The intentional substitution of the naturally stabilizing trans-Hyp with its diastereomer, (2S,4S)-4-hydroxyproline (cis-Hyp), introduces a significant conformational perturbation. This makes the cis isomer a powerful tool for studying the dynamics of collagen folding, stability, and for designing "smart" biomaterials with tunable thermal properties.
This compound: The Synthetic Gateway to Unstable Helices
To incorporate cis-Hyp into a growing peptide chain using standard synthetic methodologies, it must be appropriately protected. This compound is the key building block for this purpose.
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the secondary amine of the proline ring. It is stable under the basic conditions used for Fmoc deprotection in standard solid-phase peptide synthesis (SPPS) but can be removed with acid if needed, providing orthogonality.[7]
-
Methyl Ester: The methyl ester protects the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions during the coupling of the N-terminus to the peptide resin.[7]
This specific derivative is a versatile and essential reagent for peptide chemists aiming to explore the destabilizing effects of the cis-Hyp conformation.[7][8]
Caption: Chemical structure of this compound.
Synthesis and Purification of the Building Block
While commercially available, understanding the synthesis of this compound provides insight into its quality control and potential impurities. A common and efficient laboratory-scale synthesis proceeds in two main steps starting from 4-hydroxy-L-proline.[9] The order of operations is critical to prevent unwanted side reactions.
Rationale for the Synthetic Strategy: Protecting the amine with a Boc group first is crucial. If one were to perform methyl esterification first, the free amine could react under the esterification conditions, leading to amide impurities that are difficult to remove. The chosen route maximizes yield and purity of the final product.[9]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: N-Boc Protection
-
To a reaction vessel, add 4-hydroxy-L-proline, dichloromethane (DCM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
-
Stir the suspension at room temperature (20-30 °C).
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) dropwise to the mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline as a solid.
Step 2: Methyl Esterification
-
Dissolve the product from Step 1 in tetrahydrofuran (THF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and stir for 1 hour at room temperature.[9]
-
Slowly add methanol to the reaction mixture.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization to yield pure this compound.
Incorporation into Collagen Mimetic Peptides via SPPS
The synthesized building block is ideal for incorporation into CMPs using automated or manual Solid-Phase Peptide Synthesis (SPPS), typically employing the Fmoc/tBu strategy.[10][11][12]
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Peptide Synthesis
This protocol outlines the manual synthesis of a generic CMP, Ac-(Gly-Pro-Xaa)n-NH₂, where Xaa is cis-4-hydroxy-L-proline.
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.[13]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, Fmoc-Pro-OH) (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq) to activate the amino acid.
-
Immediately add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Incorporation of cis-Hyp: For the Xaa position, use N-Fmoc-cis-4-hydroxy-L-proline (with a suitable side-chain protecting group if necessary, though often used unprotected) following the same coupling procedure.
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, cap the N-terminus by reacting the resin with a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: Wash the final peptidyl-resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[14]
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (e.g., MALDI-TOF).[13]
Biophysical Characterization of Modified CMPs
The primary reason to incorporate cis-Hyp is to alter the biophysical properties of the CMP. The two most critical techniques for characterizing these effects are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][15]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an invaluable tool for assessing the secondary structure and thermal stability of CMPs.[16]
-
Triple Helix Signature: A folded collagen triple helix exhibits a characteristic CD spectrum with a positive peak around 225 nm and a strong negative trough near 200 nm.
-
Thermal Melting (Tm): By monitoring the ellipticity at 225 nm as a function of temperature, one can observe the cooperative transition from the triple-helical state to random coils. The midpoint of this transition is the melting temperature (Tm), a direct measure of the helix's stability.[16]
Expected Outcome: The incorporation of one or more cis-Hyp residues is expected to significantly lower the Tm of the CMP compared to an analogous peptide containing only trans-Hyp or Proline. This destabilization is a direct consequence of the unfavorable Cγ-endo ring pucker of the cis isomer.
| Peptide Sequence | Expected Ring Pucker at Position 4 | Relative Thermal Stability (Tm) | Rationale |
| (Pro-transHyp -Gly)₁₀ | Cγ-exo (Favorable) | High | Stereoelectronic effects stabilize the pre-helix conformation.[1][6] |
| (Pro-Pro-Gly)₁₀ | Mixed (exo/endo) | Medium | Lacks the stabilizing stereoelectronic effect of the hydroxyl group. |
| (Pro-cisHyp -Gly)₁₀ | Cγ-endo (Unfavorable) | Low / Unstable | Ring pucker is incompatible with the geometry required for a stable triple helix.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural information at the atomic level. For CMPs containing cis-Hyp, 2D NMR experiments like HSQC and NOESY can:
-
Confirm the incorporation and specific location of the cis-Hyp residue.
-
Provide insights into local conformational changes and disruptions in the triple helix.[2]
-
Characterize the dynamics of folding and unfolding around the modified residue.
Applications in Research and Development
The ability to precisely tune triple helix stability using this compound opens avenues for several advanced applications.
-
Fundamental Biology: Studying the kinetics and thermodynamics of collagen folding and unfolding, and modeling diseases associated with improper collagen modification.[17]
-
Drug Delivery: Designing thermo-responsive CMP-based hydrogels. These materials can be engineered to be liquid at room temperature for easy injection and then form a stable gel at body temperature, or vice-versa, to release a therapeutic payload in response to a thermal stimulus.[18][19]
-
Tissue Engineering: Creating biomimetic scaffolds with controlled degradation rates. The incorporation of destabilizing cis-Hyp residues can make the scaffold more susceptible to cell-mediated remodeling, which can be advantageous in promoting tissue regeneration.[20][21][22]
-
Diagnostic Tools: Developing CMPs that can specifically bind to denatured or remodeled collagen in fibrotic tissues, potentially as imaging agents.[17]
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for the rational design of collagen mimetic peptides. By providing a synthetic route to incorporate a conformationally destabilizing residue, it allows researchers to precisely control the stability of the collagen triple helix. This capability is fundamental to advancing our understanding of collagen biology and to engineering the next generation of smart biomaterials for therapeutic and diagnostic applications.
References
- New insights into the structural and dynamics properties of collagen model peptides using CD spectroscopy, MD simulations and innovative NMR approaches. (n.d.). 5Z.com.
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.
- This compound | 102195-79-9. (n.d.). Biosynth.
- Yu, S. M., et al. (2010). Collagen Mimetic Peptides: Progress Towards Functional Applications. PMC.
- This compound丨CAS 102195-79-9. (n.d.). Leapchem.
- N-Boc-cis-4-hydroxy- L -proline methyl ester 97 102195-79-9. (n.d.). Sigma-Aldrich.
- CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context. (2016). PMC - PubMed Central.
- Kiick, K. L., et al. (n.d.). COLLAGEN-PEPTIDE-BASED DRUG DELIVERY STRATEGIES. Technology and Innovation.
- Taga, Y., et al. (2017). In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. Scientific Reports.
- Sorushanova, A., et al. (2023). Biomedical Applications of Collagen. Bioengineering.
- Yu, S. M. (2010). Collagen mimetic peptides: progress towards functional applications. Soft Matter.
- Collagen Mimetic Peptides and Their Biophysical Characterization. (n.d.). springerprofessional.de.
- Hwang, J., Kiick, K. L., & Sullivan, M. O. (2022). Collagen-mimetic peptides for delivery of therapeutics in chronic wounds healing application. ECI Digital Archives.
- Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. (2023). bioRxiv.
- Sigma Aldrich N-Boc-Trans-4-Hydroxy-L-Proline Methyl Ester 5 g. (n.d.). Fisher Scientific.
- N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8. (n.d.). Sigma-Aldrich.
- Kashid, B., et al. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-proline. Organic Process Research & Development.
- Borgula, I. M. (2021). Collagen-mimetic peptides for diagnosis and analysis. DSpace@MIT.
- Shoulders, M. D., & Raines, R. T. (2010). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. PMC - PubMed Central.
- Hongo, C., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed.
- Kivirikko, K. I., & Pihlajaniemi, T. (1991). Prolyl 4-hydroxylase and its role in collagen synthesis. Journal of Hepatology.
- N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis. (n.d.). ChemicalBook.
- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Springer Nature Experiments.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed.
- DeRider, M. L., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central.
- Bretscher, L. E., et al. (2007). 4-Chloroprolines: Synthesis, conformational analysis, and effect on the collagen triple helix. Raines Lab.
Sources
- 1. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5z.com [5z.com]
- 3. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. leapchem.com [leapchem.com]
- 8. N-Boc-cis-4-ヒドロキシ-L-プロリンメチルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. peptide.com [peptide.com]
- 15. Collagen Mimetic Peptides and Their Biophysical Characterization | springerprofessional.de [springerprofessional.de]
- 16. CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Biomedical Applications of Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Collagen mimetic peptides: progress towards functional applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 22. dc.engconfintl.org [dc.engconfintl.org]
Methodological & Application
Synthesis of N-Boc-cis-4-hydroxy-L-proline Methyl Ester: A Detailed Protocol and Application Guide
Introduction: Strategic Importance in Medicinal Chemistry
N-Boc-cis-4-hydroxy-L-proline methyl ester is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. Its rigid pyrrolidine ring and stereochemically defined hydroxyl and carboxylic acid functionalities make it an invaluable scaffold for the synthesis of complex molecules, including peptidomimetics, enzyme inhibitors, and therapeutic agents. The cis stereochemistry at the C4 position, in particular, offers a distinct spatial arrangement compared to its more common trans isomer, enabling the exploration of novel chemical space and the fine-tuning of pharmacological activity. Peptides incorporating cis-4-hydroxy-L-proline have been shown to exhibit improved biological activities.[1]
This document provides a comprehensive guide to the synthesis of this compound. We will delve into two primary synthetic strategies, elucidating the chemical principles behind each approach and providing detailed, step-by-step protocols suitable for implementation in a research or process development setting. The causality behind experimental choices, such as the order of protecting group installation and stereochemical inversion, will be thoroughly discussed to ensure a deep understanding of the synthetic process.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached via two principal routes, each with its own set of advantages and considerations.
-
Stereochemical Inversion of the trans Isomer: This is the most common and often most practical approach, leveraging the commercial availability of N-Boc-trans-4-hydroxy-L-proline methyl ester. The key transformation is the inversion of the stereocenter at the C4 position, typically achieved through a Mitsunobu reaction. This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry.[2][3][4][5]
-
Direct Synthesis from 4-Hydroxy-L-proline: This strategy involves first protecting the amino group of 4-hydroxy-L-proline with a Boc group, followed by the esterification of the carboxylic acid. This sequence is often preferred to avoid potential side reactions, such as the formation of amide impurities that can occur when the unprotected amino acid ester is used.[6] However, this route may require the separation of cis and trans isomers if the starting material is a mixture.
This guide will focus on the first strategy, providing a detailed protocol for the stereochemical inversion of the readily available trans isomer.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound from its trans isomer via a Mitsunobu reaction.
Experimental Protocol: Stereochemical Inversion via Mitsunobu Reaction
This protocol details the conversion of N-Boc-trans-4-hydroxy-L-proline methyl ester to its cis isomer.
Materials and Equipment
| Reagents and Solvents | Equipment |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | Round-bottom flasks |
| Triphenylphosphine (PPh3) | Magnetic stirrer and stir bars |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Ice bath |
| Benzoic acid | Rotary evaporator |
| Toluene, anhydrous | Thin-layer chromatography (TLC) plates and chamber |
| Tetrahydrofuran (THF), anhydrous | Column chromatography setup (silica gel) |
| Methanol | Standard glassware for extraction and filtration |
| Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | NMR spectrometer |
| Dichloromethane (DCM) | Mass spectrometer |
| Saturated aqueous sodium bicarbonate (NaHCO3) | |
| Brine | |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) |
Step-by-Step Procedure
Step 1: The Mitsunobu Reaction - Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols.[3][4] The reaction of the alcohol with triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) forms an alkoxyphosphonium salt. This intermediate then undergoes an SN2 reaction with a suitable nucleophile, in this case, benzoic acid, leading to the inversion of the stereocenter.[5]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
To this cooled solution, add benzoic acid (1.2 eq).
-
Slowly, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude residue will contain the desired benzoate ester, triphenylphosphine oxide, and the reduced hydrazodicarboxylate. Purify this mixture by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the intermediate N-Boc-cis-4-benzoyloxy-L-proline methyl ester.
Step 2: Saponification - Removal of the Benzoate Protecting Group
The benzoate ester is cleaved under basic conditions to yield the final cis-hydroxy product.
-
Dissolve the purified N-Boc-cis-4-benzoyloxy-L-proline methyl ester (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture to approximately pH 7 with a dilute acid solution (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the final product by column chromatography or recrystallization.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Typical Appearance | Melting Point |
| This compound | C11H19NO5 | 245.27 g/mol | White solid | 84 °C |
Alternative Synthetic Approach: A Brief Overview
An alternative route to the target molecule involves the protection of 4-hydroxy-L-proline followed by esterification.[6]
Caption: Alternative synthesis of this compound via Boc protection followed by esterification.
This method avoids the use of the Mitsunobu reaction but may require careful control of reaction conditions to prevent side reactions and potentially the separation of diastereomers if the starting material is not stereochemically pure.
Troubleshooting and Key Considerations
-
Mitsunobu Reaction: The Mitsunobu reaction is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The order of addition of reagents is crucial for optimal results. The formation of byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate can sometimes complicate purification.
-
Purification: Column chromatography is generally effective for purification. Careful selection of the eluent system is important to achieve good separation.
-
Stereochemical Integrity: It is essential to confirm the stereochemistry of the final product, for instance, through chiral HPLC or by comparing optical rotation values with literature data.
Conclusion
The synthesis of this compound is a critical process for accessing a versatile chiral building block in drug discovery. The stereochemical inversion of the readily available trans isomer via the Mitsunobu reaction represents a reliable and efficient strategy. By understanding the underlying chemical principles and adhering to the detailed protocol provided, researchers can confidently synthesize this valuable compound for their research and development endeavors.
References
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google P
- Boc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline Methyl Ester (4) and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR | The Journal of Organic Chemistry - ACS Publications. Accessed January 10, 2026. [Link]
- Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis - ResearchG
- (PDF)
- L-Proline - Organic Syntheses Procedure. Accessed January 10, 2026. [Link]
- Mitsunobu Reaction - Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Mitsunobu Reaction | Chem-Station Int. Ed. Accessed January 10, 2026. [Link]
- Boc-Hyp-OMe [74844-91-0] - Aapptec Peptides. Accessed January 10, 2026. [Link]
- 10 - The Royal Society of Chemistry. Accessed January 10, 2026. [Link]
- Solid-phase synthesis of a library of hydroxyproline derivatives - PubMed. Accessed January 10, 2026. [Link]
- Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC - PubMed Central. Accessed January 10, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
Application Notes and Protocols: Boc Protection of Hydroxyproline
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and purity.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies due to its stability under a wide range of reaction conditions and its facile, acid-labile removal.[2][3] Hydroxyproline, a non-standard amino acid, is a critical component of collagen and plays a significant role in the structure and function of various peptides and proteins.[4] The selective protection of its secondary amine is a crucial step in its incorporation into larger molecules.
This guide provides a comprehensive overview and detailed experimental protocol for the Boc protection of hydroxyproline. It is designed to offer not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Mechanistic Rationale
The Boc protection of an amine is achieved through the reaction with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] This addition-elimination reaction results in the formation of a carbamate linkage.
A key feature of this reaction is the generation of tert-butyl carbonate as a leaving group. This intermediate is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butanol.[5] The evolution of CO₂ provides a thermodynamic driving force for the reaction, shifting the equilibrium towards the protected product.[2] While the reaction can proceed without a base, the presence of a base like sodium hydroxide or triethylamine is often employed to neutralize the protonated amine that forms, thereby accelerating the reaction.[7]
Experimental Workflow Diagram
Caption: Workflow for the Boc protection of hydroxyproline.
Detailed Experimental Protocol
This protocol is a robust method for the N-Boc protection of L-hydroxyproline.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| L-Hydroxyproline | C₅H₉NO₃ | 131.13 | 10.0 g | 76.2 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 18.4 g | 84.3 mmol (1.1 eq) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~3.3 g | ~82.5 mmol (1.08 eq) |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (76.2 mmol) of L-hydroxyproline in a mixture of 100 mL of 1,4-dioxane and 100 mL of deionized water. Stir until the solid is completely dissolved.
-
Addition of Boc Anhydride: To the stirring solution, add 18.4 g (84.3 mmol) of di-tert-butyl dicarbonate. The mixture will become cloudy.
-
Basification: Prepare a 1 M solution of sodium hydroxide by dissolving approximately 3.3 g of NaOH in 82.5 mL of deionized water. Slowly add the NaOH solution dropwise to the reaction mixture, maintaining the pH between 9 and 10. Use pH paper or a pH meter to monitor the pH. The reaction is exothermic, so control the rate of addition to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1) with a small amount of acetic acid. The product, Boc-hydroxyproline, will have a lower Rf value than the starting material.
-
Work-up - Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly add 1 M HCl to the stirring solution to adjust the pH to 2-3.[8] This step protonates the carboxylate group of the product, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude white solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the white crystalline product by vacuum filtration and dry under vacuum.
Characterization and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for confirming the structure of the Boc-protected hydroxyproline.[9][10] Due to the restricted rotation around the newly formed carbamate bond, it is common to observe two sets of signals (rotamers) for the protons and carbons near the Boc group.[9]
-
¹H NMR (400 MHz, CDCl₃): Expect to see characteristic signals for the tert-butyl protons as a large singlet around 1.4-1.5 ppm. The proline ring protons will appear as multiplets between 2.0 and 4.5 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Key signals include the carbonyl of the Boc group around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group around 28 ppm.[11]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. Expect to see a peak corresponding to [M+H]⁺ or [M+Na]⁺. For Boc-hydroxyproline (C₁₀H₁₇NO₅), the expected monoisotopic mass is 231.11 g/mol .
High-Performance Liquid Chromatography (HPLC):
HPLC is essential for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is a common method.[9]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider adding an additional portion of Boc anhydride and base and allowing the reaction to stir for a longer period. Ensure the pH is maintained in the optimal range.
-
Low Yield: Low yields can result from incomplete extraction. Ensure the aqueous layer is thoroughly extracted with the organic solvent. Also, ensure the pH is sufficiently acidic during the work-up to fully protonate the product.
-
Oily Product: If the product is obtained as an oil and does not crystallize, it may contain residual solvent or impurities. Try co-evaporating with a solvent like toluene to remove residual water or dissolving in a minimal amount of a different solvent and precipitating with a non-polar solvent.
-
Side Reactions: While the Boc protection of the amine is generally selective, under certain conditions, the hydroxyl group of hydroxyproline can also be acylated.[12] Maintaining a basic pH and using a protic solvent system helps to minimize this side reaction.
Conclusion
The Boc protection of hydroxyproline is a robust and widely used transformation in synthetic chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided here serve as a valuable resource for scientists and professionals in drug development and related fields.
References
- Vertex AI Search. Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- Vertex AI Search. Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Wikipedia. Di-tert-butyl dicarbonate.
- Chemistry Steps. Boc Protecting Group for Amines.
- YouTube. Di-tert-butyl dicarbonate.
- Homework.Study.com. Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate.
- Sciforum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Published November 1, 2005.
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.
- Organic Syntheses Procedure. L-Proline.
- Google Patents. Synthesis method of Boc-L-hydroxyproline.
- Journal of the American Chemical Society. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Published June 27, 2018.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications.
- PubMed Central. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Published November 20, 2023.
- ACS Publications. Fluorine-Labeled N-Boc-l-proline as a Marker for Solid-State NMR Characterization of Biofunctionalizations on Paper Substrates. Published February 8, 2023.
- ResearchGate. Boc deprotection conditions tested.
Sources
- 1. echemi.com [echemi.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Hyp-OH(13726-69-7) 13C NMR [m.chemicalbook.com]
- 12. sciforum.net [sciforum.net]
Application Note & Protocol: Methyl Esterification of N-Boc-cis-4-hydroxy-L-proline
Abstract
This document provides a comprehensive guide for the methyl esterification of N-Boc-cis-4-hydroxy-L-proline, a pivotal transformation in synthetic organic chemistry. N-Boc-cis-4-hydroxy-L-proline methyl ester is a valuable chiral building block used in the synthesis of pharmaceuticals and complex peptide structures[1]. This guide details a reliable and high-yielding protocol using (trimethylsilyl)diazomethane (TMS-diazomethane), a safer alternative to diazomethane. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety protocols, and offer a troubleshooting guide to ensure successful execution. This document is intended for researchers, scientists, and professionals in drug development who require a robust method for preparing this key synthetic intermediate.
Introduction and Scientific Rationale
The strategic protection of functional groups is a cornerstone of modern organic synthesis. For N-Boc-cis-4-hydroxy-L-proline, the carboxylic acid moiety is often masked as a methyl ester. This serves two primary purposes: (1) it prevents the acidic proton from interfering with subsequent base-mediated reactions, and (2) it allows for selective modification of the C4 hydroxyl group or eventual deprotection of the ester under conditions orthogonal to the acid-labile Boc protecting group[2].
While several esterification methods exist, including Fischer esterification and carbodiimide-mediated couplings, the use of diazomethane or its derivatives offers an exceptionally mild and clean conversion with high yields[3][4]. The reaction proceeds rapidly at low temperatures, requires no catalysts, and the only byproduct is inert nitrogen gas, simplifying purification[3][5].
This protocol specifically employs (trimethylsilyl)diazomethane (TMS-diazomethane). While diazomethane itself is a highly toxic and explosive gas, TMS-diazomethane is a commercially available liquid reagent that is considered a less explosive alternative[6][7]. It offers the same mechanistic advantages for methylating carboxylic acids while significantly improving handling safety, making it the preferred reagent for this application in a modern laboratory setting.
Reaction Mechanism: Carboxylate-Mediated SN2 Alkylation
The esterification of a carboxylic acid with diazomethane or TMS-diazomethane proceeds through a well-established two-step mechanism[3][8].
-
Acid-Base Reaction: The process begins with the protonation of the diazomethane derivative by the carboxylic acid. The acidic proton of N-Boc-cis-4-hydroxy-L-proline is transferred to the carbon atom of TMS-diazomethane. This is the rate-determining step and results in the formation of a carboxylate anion and an unstable methyldiazonium cation intermediate.
-
SN2 Nucleophilic Attack: The highly reactive methyldiazonium ion is an excellent alkylating agent because dinitrogen (N₂) is an exceptional leaving group[3][8]. The carboxylate anion acts as a nucleophile and attacks the methyl group in a classic SN2 fashion, displacing nitrogen gas and forming the final methyl ester product.
The overall reaction is irreversible due to the evolution of nitrogen gas, which drives the equilibrium towards the product.
Caption: Mechanism of methyl esterification using a diazomethane derivative.
Materials and Equipment
Table 1: Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Supplier Suggestion | Notes |
| N-Boc-cis-4-hydroxy-L-proline | 62536-87-8 | 231.25 | Major chemical suppliers | Starting material. Ensure it is dry. |
| (Trimethylsilyl)diazomethane (TMS-diazomethane) | 18107-18-1 | 114.22 | Major chemical suppliers | Typically supplied as a 2.0 M solution in hexanes or diethyl ether. Extremely toxic. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Major chemical suppliers | Anhydrous grade. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Major chemical suppliers | Anhydrous grade. |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Major chemical suppliers | Used to quench the reaction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Major chemical suppliers | ACS grade or higher, for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Major chemical suppliers | Aqueous solution for work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Major chemical suppliers | Aqueous solution for work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Major chemical suppliers | Drying agent. |
Table 2: Equipment
| Equipment | Purpose |
| Round-bottom flask with stir bar | Reaction vessel |
| Ice bath | Temperature control |
| Syringe or dropping funnel | Controlled addition of TMS-diazomethane |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Analytical balance | Weighing reagents |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment (PPE) | See Section 5 for details |
| Chemical Fume Hood | Mandatory for all steps involving TMS-diazomethane |
| Blast Shield | Mandatory for reaction setup |
Detailed Experimental Protocol
This protocol is designed for a 5.0 g scale of N-Boc-cis-4-hydroxy-L-proline. Adjust reagent quantities proportionally for different scales.
Caption: Step-by-step workflow for the methyl esterification protocol.
Step 1: Preparation of the Substrate Solution
-
To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add N-Boc-cis-4-hydroxy-L-proline (5.0 g, 21.6 mmol).
-
Add 100 mL of a 9:1 mixture of anhydrous tetrahydrofuran (THF) and anhydrous methanol (MeOH).
-
Stir at room temperature until all solids have dissolved completely.
Step 2: Reaction Setup and Reagent Addition
-
Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Perform this step inside a certified chemical fume hood with a blast shield positioned in front of the apparatus.
-
Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes dropwise via syringe.
-
Causality Note: The addition of methanol as a co-solvent is crucial as it can prevent the formation of explosive diazomethane from TMS-diazomethane under certain conditions, though care must still be taken. The reaction is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
-
Continue the addition until a faint but persistent yellow color is observed in the reaction mixture, indicating a slight excess of TMS-diazomethane. This typically requires ~12-13 mL (24-26 mmol).
Step 3: Reaction Monitoring and Quenching
-
Once the yellow color persists, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
To quench the excess TMS-diazomethane, add glacial acetic acid dropwise until the yellow color disappears and gas evolution (N₂) ceases.
-
Trustworthiness Note: This quenching step is a critical self-validating control. It ensures that no reactive, toxic TMS-diazomethane remains before the work-up procedure, rendering the mixture safe for handling outside the fume hood.
Step 4: Work-up and Isolation
-
Remove the flask from the ice bath and concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The bicarbonate wash removes the excess acetic acid and any unreacted starting material. The brine wash removes residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure.
Step 5: Product Characterization
-
The final product, this compound, should be obtained as a white solid[9].
-
Expected Yield: >95%.
-
Melting Point: 82-86 °C[9].
-
Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Critical Safety Precautions and Waste Disposal
(Trimethylsilyl)diazomethane is EXTREMELY TOXIC and a suspected carcinogen. Inhalation can be fatal, with symptoms of pulmonary edema potentially delayed for hours[10]. Strict adherence to the following safety protocols is mandatory.
-
Engineering Controls: All manipulations involving TMS-diazomethane MUST be performed in a properly functioning chemical fume hood. A blast shield must be placed between the user and the apparatus[10].
-
Personal Protective Equipment (PPE):
-
Handling:
-
Avoid contact with skin, eyes, and clothing. Do not inhale vapors[11].
-
Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area under an inert atmosphere[6].
-
Be aware that TMS-diazomethane can form the more toxic and explosive diazomethane in alcoholic solvents under acidic or basic conditions[10][11].
-
-
Spill Procedures:
-
Small Spill (<1 L, inside fume hood): Confine the spill with an absorbent material. Decontaminate by slowly adding a solution of acetic acid. Collect all materials in a sealed container for hazardous waste disposal[6].
-
Large Spill (>1 L) or any spill outside a fume hood: Evacuate the laboratory immediately. Alert others and call emergency services. Do not attempt to clean it up yourself[7].
-
-
Waste Disposal:
-
NEVER dispose of unreacted TMS-diazomethane.
-
All waste streams containing TMS-diazomethane (including residual amounts in reaction flasks) must be quenched. Slowly and carefully add glacial acetic acid dropwise with stirring until the yellow color disappears and gas evolution stops[10].
-
The resulting neutralized waste can then be disposed of according to institutional hazardous waste guidelines.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not go to completion (starting material remains by TLC/LC-MS) | Insufficient TMS-diazomethane added. | Cool the reaction back to 0 °C and add more TMS-diazomethane solution dropwise until the yellow color persists. |
| Low Product Yield | Incomplete extraction during work-up. | Perform an additional extraction of the aqueous layers with ethyl acetate. |
| Product is water-soluble and lost to the aqueous phase. | Ensure the brine wash is the final wash to minimize loss of slightly polar products. | |
| Premature quenching of the reaction. | Ensure the reaction stirs for the recommended time after the final addition of TMS-diazomethane. | |
| Product is an oil instead of a solid | Presence of residual solvent or impurities. | Dry the product further under high vacuum. If it remains an oil, consider purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). |
Conclusion
This application note provides a validated and detailed protocol for the methyl esterification of N-Boc-cis-4-hydroxy-L-proline using the safer reagent, (trimethylsilyl)diazomethane. By understanding the reaction mechanism and adhering strictly to the experimental and safety procedures outlined, researchers can reliably synthesize this important building block in high yield and purity. The successful execution of this protocol enables further synthetic manipulations crucial for the development of novel therapeutics and advanced materials.
References
- Environmental Health & Safety, University of New Mexico. (n.d.). TMS Diazomethane Standard Operating Procedure.
- JoVE. (2025). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
- Master Organic Chemistry. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms.
- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE.
- Division of Research Safety, University of Illinois. (n.d.). Diazomethane.
- University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure: (Trimethylsilyl)diazomethane.
- Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl...
- Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-8.
- ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?
- Kashid, B., et al. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. Organic Process Research & Development.
- ElectronicsAndBooks. (n.d.). Simple and mild esterification of N-protected amino acids with nearly equimolar amounts of alcohols using 1-tert.
- Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids.
- Organic Syntheses. (n.d.). L-Proline.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry.
- ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline.
- Google Patents. (n.d.). A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines.
- ResearchGate. (2020). (PDF) Studies on the Synthesis of cis-4-Hydroxy-l-proline.
- Sciencemadness Discussion Board. (2007). L-Proline Esterification.
Sources
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 9. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, owing to its broad stability and the facility of its removal under specific acidic conditions.[1][2][3] N-Boc-cis-4-hydroxy-L-proline methyl ester is a valuable chiral building block, integral to the synthesis of a multitude of bioactive molecules and peptidomimetics.[4] Its successful deprotection to yield cis-4-hydroxy-L-proline methyl ester is a critical transformation that requires a nuanced understanding of reaction mechanisms and careful optimization of experimental conditions to ensure high yield and purity, while preserving the integrity of the ester and hydroxyl functionalities.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the prevalent methods for the deprotection of this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into reaction monitoring and troubleshooting, thereby equipping the synthetic chemist with the necessary tools for achieving efficient and reliable deprotection.
Mechanistic Overview of Acid-Mediated N-Boc Deprotection
The cleavage of the N-Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[3][5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][5] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is highly unstable and rapidly decarboxylates to release carbon dioxide, yielding the free amine.[5] The liberated amine is subsequently protonated by the excess acid present in the reaction medium to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).
The stability of the resulting tert-butyl cation is a key thermodynamic driving force for this reaction. However, this cation can also be a source of side reactions, particularly alkylation of sensitive functional groups or scavengers present in the reaction mixture.[2]
Deprotection Methodologies and Protocols
The choice of the deprotection method is contingent upon the overall synthetic strategy, the presence of other acid-sensitive functional groups in the molecule, and the desired salt form of the final product. For this compound, the primary concern is the potential for acid-mediated hydrolysis of the methyl ester. Therefore, careful control of reaction time and temperature is paramount.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a widely used reagent for Boc deprotection due to its high efficiency and volatility, which simplifies the workup procedure.[5][6] It is typically used in a mixture with a suitable solvent, most commonly dichloromethane (DCM).
Protocol 1: Standard Boc Deprotection in Dichloromethane
This protocol is suitable for the routine deprotection of this compound on a laboratory scale.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.[5]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[6][7]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the deprotection should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.[9]
-
For isolation of the free amine, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution until the evolution of CO₂ ceases. Follow with a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected cis-4-hydroxy-L-proline methyl ester.
-
For isolation of the trifluoroacetate salt, after the initial removal of volatiles (step 5), the residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration and dried under vacuum.[5][10]
Causality Behind Experimental Choices:
-
Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent water-induced side reactions, such as hydrolysis of the methyl ester.
-
Cooling to 0 °C: This initial cooling step helps to moderate the reaction rate and prevent potential degradation of the starting material or product, especially given the presence of the ester functionality.
-
Monitoring by TLC/LC-MS: Regular monitoring is essential to determine the reaction endpoint. Prolonged exposure to strong acid can lead to unwanted side reactions.[8] On a TLC plate, the deprotected, more polar amine will have a lower Rf value than the Boc-protected starting material.[8] Staining with ninhydrin can be used to visualize the secondary amine product.[7]
-
Basic Work-up: The wash with saturated NaHCO₃ neutralizes the excess TFA and liberates the free amine from its salt form.[8]
Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
A solution of HCl in an organic solvent, typically 1,4-dioxane, is another common and effective reagent for Boc deprotection.[1][11] This method often provides the product as a crystalline hydrochloride salt, which can be easier to handle and purify than the free amine.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solvent like methanol or ethyl acetate, or it can be added directly if it is a solid.
-
To the stirred starting material, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[11]
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.[8]
-
Often, the hydrochloride salt of the deprotected amine will precipitate out of the reaction mixture.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting solid residue is the hydrochloride salt of cis-4-hydroxy-L-proline methyl ester. It can be washed with cold, anhydrous diethyl ether to remove any non-polar impurities and then dried under vacuum.[12]
Causality Behind Experimental Choices:
-
HCl in Dioxane: This reagent is commercially available or can be prepared by bubbling dry HCl gas through anhydrous dioxane. It offers a convenient way to introduce a strong acid in a non-aqueous medium.
-
Precipitation of the Hydrochloride Salt: The formation of a solid product can simplify the purification process, often yielding a product of high purity without the need for column chromatography.[11]
-
Ether Wash: Washing the precipitated salt with a non-polar solvent like diethyl ether is an effective way to remove residual starting material and other organic-soluble impurities.
Comparative Data
| Parameter | Method 1: TFA in DCM | Method 2: 4M HCl in Dioxane |
| Reagent | Trifluoroacetic Acid | 4M Hydrogen Chloride in 1,4-Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Work-up | Aqueous basic wash or precipitation | Direct isolation or precipitation |
| Product Form | Free amine or TFA salt | Hydrochloride salt |
| Advantages | Volatile reagent, easy removal | Often crystalline product, simple isolation |
| Disadvantages | Corrosive, requires careful handling | Dioxane is a peroxide former |
Visualization of the Experimental Workflow
Caption: A comparative workflow for the deprotection of this compound using TFA and HCl/Dioxane.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Add more acid, prolong the reaction time, or gently warm the reaction mixture. Monitor closely by TLC/LC-MS. For sterically hindered substrates, stronger acidic conditions or longer reaction times may be necessary.[13] |
| Ester Hydrolysis | Presence of water in the reaction mixture or prolonged reaction times. | Use anhydrous solvents and reagents. Minimize reaction time once the starting material is consumed. Consider milder deprotection methods if hydrolysis is a persistent issue. |
| Formation of Side Products | Alkylation by the tert-butyl cation. | The addition of a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture can trap the tert-butyl cation.[5] |
| Difficulty in Isolating the Product | The product may be highly soluble in the work-up solvents or form an oil. | If the free amine is an oil, consider converting it to a crystalline salt (e.g., hydrochloride) for easier handling and purification. Trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization. |
Alternative Deprotection Methods
While acidic deprotection is the most common approach, alternative methods exist for substrates that are sensitive to strong acids. These methods are generally milder but may require more specific reagents and conditions.
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, often in a high-boiling point solvent.[14][15] However, the required temperatures may be too high for the stability of cis-4-hydroxy-L-proline methyl ester.
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can facilitate the cleavage of the Boc group under milder conditions than strong Brønsted acids.[2]
-
Oxalyl Chloride in Methanol: A mild method for the deprotection of N-Boc groups has been reported using oxalyl chloride in methanol, which may be suitable for acid-sensitive substrates.[16][17]
The selection of these alternative methods should be made on a case-by-case basis, with careful consideration of the substrate's stability and compatibility with the reaction conditions.
Conclusion
The deprotection of this compound is a fundamental transformation in synthetic organic chemistry. A thorough understanding of the underlying mechanisms and meticulous attention to experimental detail are crucial for achieving high yields and purity. The choice between trifluoroacetic acid and hydrochloric acid in dioxane will depend on the specific requirements of the synthetic route and the desired form of the final product. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently perform this critical deprotection step, paving the way for the successful synthesis of complex target molecules.
References
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. ACS Publications.
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.
- Synthesis of A. (cis)-4-Hydroxy-L-proline, methyl ester hydrochloride. (n.d.). PrepChem.com.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- L-Proline. (n.d.). Organic Syntheses Procedure.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). Journal of Peptide Science. PubMed.
- Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (n.d.). MDPI.
- Boc Deprotection - HCl. (n.d.). Common Organic Chemistry.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. NIH.
- Title of the source. (n.d.). The Royal Society of Chemistry.
- How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020).
- Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. (n.d.). ResearchGate.
- Any suggestion on Boc deprotection without using acid? (2016). ResearchGate.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Alternative Methods for Boc Deprotection. (2023). Reddit.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC. NIH.
- L-Proline Esterification. (2007). Sciencemadness Discussion Board.
- how to do TLC plates and N-boc deprotection. (2021). YouTube.
- SUPPORTING INFORMATION. (n.d.). Wiley-VCH.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- L-Proline, 2-methyl. (n.d.). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. prepchem.com [prepchem.com]
- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of N-Boc-cis-4-hydroxy-L-proline Methyl Ester via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of N-Boc-cis-4-hydroxy-L-proline methyl ester, a critical chiral building block in pharmaceutical synthesis.[1] The methodology centers on normal-phase flash column chromatography, a robust technique for efficiently removing common impurities generated during its synthesis. We will delve into the underlying chromatographic principles, provide a detailed step-by-step workflow from crude sample preparation to post-purification analysis, and offer expert insights into troubleshooting potential issues. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable purification strategy for this important proline derivative.
Introduction: The Significance of Purity
This compound is a versatile intermediate in medicinal chemistry, frequently utilized in the synthesis of complex peptides, peptidomimetics, and other biologically active molecules.[1] Its stereochemical integrity and functional group arrangement provide a conformationally constrained scaffold that can enhance binding affinity and metabolic stability in drug candidates.[1]
The synthesis of this compound, often starting from 4-hydroxy-L-proline, can introduce several impurities. These may include unreacted starting materials, excess Boc-anhydride, and various side-products such as amides or intermolecular esters.[2] For subsequent synthetic steps and to ensure the efficacy and safety of the final active pharmaceutical ingredient (API), the removal of these impurities is paramount. Column chromatography, particularly with a polar stationary phase like silica gel, is the gold-standard for this purification challenge.[3][4]
The Chromatographic Principle: Normal-Phase Separation
This protocol employs normal-phase chromatography, a technique that utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[3][5] The separation is governed by the principle of differential adsorption and desorption.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Analyte Polarity: this compound is a moderately polar molecule, containing a polar hydroxyl group (-OH), a moderately polar ester, and a carbamate.
-
Separation Mechanism: When the crude mixture is introduced to the column, molecules will compete for adsorption sites on the silica gel.[5]
-
More Polar Impurities (e.g., unreacted 4-hydroxy-L-proline) will adsorb more strongly to the silica gel and thus elute later.
-
Less Polar Impurities (e.g., residual Boc-anhydride) will have weaker interactions with the stationary phase and will be carried through the column more quickly by the mobile phase, eluting first.
-
The Target Compound will have an intermediate affinity, allowing it to be separated from both more and less polar contaminants.
-
The elution power of the mobile phase is increased by gradually adding a more polar solvent (the "strong" solvent) to a non-polar solvent (the "weak" solvent). This gradient elution effectively dislodges compounds from the stationary phase in order of increasing polarity.[4]
Pre-Chromatography: Analysis and Preparation
Success in column chromatography begins before the column is even packed. Careful preparation and analysis are key.
Crude Product Analysis via Thin-Layer Chromatography (TLC)
Before attempting a large-scale separation, it is essential to analyze the crude reaction mixture by TLC. This provides critical information for developing the column chromatography method.
Protocol: Analytical TLC
-
Prepare TLC Plate: Use a silica gel 60 F₂₅₄ TLC plate.
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the TLC plate baseline. It is also advisable to spot standards of your starting materials if available.
-
Developing the Plate: Place the TLC plate in a developing chamber containing a pre-determined solvent system. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Test various ratios (e.g., 20:80, 30:70, 40:60 v/v Ethyl Acetate:Hexanes).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with a potassium permanganate (KMnO₄) solution can also be used to visualize compounds that are not UV-active.
-
Rf Calculation: Calculate the Retention Factor (Rf) for the product and visible impurities. The ideal solvent system for column chromatography will give the target compound an Rf value between 0.2 and 0.4, with good separation from other spots.
Choosing the Stationary and Mobile Phases
-
Stationary Phase: Silica gel with a particle size of 40-63 µm is standard for flash chromatography, offering a good balance between resolution and flow rate.
-
Mobile Phase: Based on TLC analysis, a gradient of ethyl acetate in hexanes is a common and effective choice for purifying N-Boc protected amino acid derivatives.[6][7] This system provides a polarity range suitable for eluting the target compound while separating it from less polar and more polar impurities.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 5g of crude this compound. Adjust column size and solvent volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Silica Gel (40-63 µm)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column (e.g., 40 mm diameter)
-
Fraction collector or test tubes
-
TLC plates, chamber, and visualization tools
-
Rotary evaporator[8]
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). The consistency should be pourable but not overly dilute.
-
Ensure the stopcock of the column is closed. Pour the slurry into the column in a single, continuous motion to avoid air bubbles.
-
Gently tap the side of the column to encourage even packing.
-
Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product (5g) in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Alternatively, for less soluble compounds, create a "dry load." To do this, dissolve the crude product in a solvent, add a small amount of silica gel (approx. 1.5-2x the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the prepared sample to the top of the packed column. If using the dry load method, gently sprinkle the powder onto the silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial low-polarity mobile phase (e.g., 10% Ethyl Acetate / 90% Hexanes).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 20-25 mL) using a fraction collector or manually.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Fractions containing the pure product (as determined by a single spot at the correct Rf value) should be combined.
-
-
Product Isolation:
Data Presentation and Visualization
Chromatography Parameters Summary
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography, providing good resolution. |
| Mobile Phase A | Hexanes | Non-polar "weak" solvent. |
| Mobile Phase B | Ethyl Acetate | Polar "strong" solvent to elute the compound. |
| Elution Profile | Gradient: 10% to 50% B in A | Starts with low polarity to remove non-polar impurities, then increases to elute the target compound. |
| Target Rf (TLC) | ~0.3 in 30% Ethyl Acetate/Hexanes | Indicates good mobility and potential for separation on the column. |
| Detection | UV (254 nm) and/or KMnO₄ stain | Boc-protected amino acids may be weakly UV-active; staining confirms presence. |
Workflow for Column Chromatography Purification
Sources
- 1. leapchem.com [leapchem.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. columbia.edu [columbia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. kalstein.eu [kalstein.eu]
- 9. This compound CAS#: 102195-79-9 [m.chemicalbook.com]
- 10. N-Boc-顺式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
HPLC purification protocol for N-Boc-cis-4-hydroxy-L-proline methyl ester
An Application Note on the HPLC Purification of N-Boc-cis-4-hydroxy-L-proline methyl ester
Abstract
This application note provides a detailed, field-proven protocol for the purification of this compound, a critical chiral building block in pharmaceutical development and peptide chemistry[1]. Due to the compound's inherent polarity conferred by its hydroxyl group, traditional reversed-phase HPLC methods can be challenging, often resulting in poor retention. This guide presents Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary and most effective strategy for achieving high-purity isolation. The scientific rationale for methodological choices, a step-by-step protocol, and an alternative reversed-phase method are discussed to provide researchers with a comprehensive purification framework.
Introduction and Chromatographic Rationale
This compound is a valuable intermediate used in the synthesis of conformationally constrained peptides and peptidomimetics[1]. The successful synthesis of downstream products is contingent on the high purity of this starting material. The molecule's structure, containing a hydrophilic hydroxyl group alongside the more hydrophobic Boc-protecting group, places it in a challenging polarity range for chromatographic purification.
Why HILIC is the Recommended Approach:
Standard reversed-phase chromatography (RP-HPLC), which separates compounds based on hydrophobicity, often fails to adequately retain highly polar molecules[2]. This compound is prone to eluting at or near the void volume on traditional C18 columns.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative designed specifically for the separation of polar compounds[3][4]. The HILIC mechanism relies on partitioning the analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase[5][6]. For our target molecule, the hydroxyl group will strongly interact with the hydrated stationary phase, leading to excellent retention and allowing for a high-resolution separation from less polar impurities. Furthermore, HILIC mobile phases are rich in organic solvent, which offers the advantage of enhanced sensitivity when using mass spectrometry (MS) detection and allows for easier sample evaporation post-collection[4][6].
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to successful method development.
| Property | Value | Source |
| Compound Name | This compound | [7] |
| CAS Number | 102195-79-9 | [7] |
| Molecular Formula | C₁₁H₁₉NO₅ | [7] |
| Molecular Weight | 245.27 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8][9] |
| Melting Point | 82-86 °C | [7][8][9] |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate | [8][10] |
Primary Purification Protocol: HILIC
This protocol is optimized for robust retention and high-resolution separation of the target compound.
Materials and Instrumentation
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and UV-Vis detector.
-
Column: Amide-based HILIC column (e.g., Acclaim™ HILIC-10, TSKgel® Amide-80). An amide phase provides strong, reproducible retention for polar neutral compounds[5][11]. A typical dimension for semi-preparative work is 250 x 10 mm, 5 µm particle size.
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Additives: Ammonium acetate or Formic acid (LC-MS grade).
-
Sample: Crude this compound.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water. Rationale: Ammonium acetate is a volatile buffer ideal for preparative work and is MS-compatible, ensuring good peak shape without leaving non-volatile residues.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh the crude product.
-
Dissolve the sample in a solvent mixture that is weak in elution strength but provides good solubility. A starting point is 90:10 (v/v) Acetonitrile:Water. The final concentration should be around 10-50 mg/mL, depending on column loading capacity.
-
Causality: Dissolving the sample in a high concentration of the weak organic solvent (ACN) prevents peak distortion and band broadening upon injection[4].
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before placing it in the autosampler.
-
-
HPLC Configuration and Gradient Program:
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Flow Rate: 4.0 mL/min (for a 10 mm ID column; scale accordingly for other dimensions).
-
Detection: 210 nm. Rationale: The compound lacks a strong chromophore, but the amide and ester carbonyl groups exhibit absorbance at low UV wavelengths.
-
Injection Volume: 50-500 µL, depending on concentration and desired loading.
Table 2: Recommended HILIC Gradient Program
Time (min) % Mobile Phase A (Water + Buffer) % Mobile Phase B (ACN) Curve 0.0 5 95 Initial 2.0 5 95 Linear 15.0 40 60 Linear 15.1 5 95 Step | 20.0 | 5 | 95 | Step |
-
Gradient Explanation: The method starts with a high concentration of acetonitrile (95%) to ensure the polar analyte is strongly retained on the HILIC column. The concentration of water (the strong eluting solvent in HILIC) is then gradually increased to 40% to elute the compound[6][11]. A rapid return to initial conditions and a re-equilibration period ensures the column is ready for the next injection.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
To verify purity, reinject a small aliquot of each collected fraction onto an analytical scale HPLC system using the same method.
-
Pool the pure fractions.
-
Remove the solvent via rotary evaporation. The use of a volatile buffer like ammonium acetate simplifies this process.
-
Alternative Protocol: Aqueous Reversed-Phase HPLC
This method can be employed if a HILIC column is not available. It requires a specialized RP column to function correctly.
-
Column: Use a C18 column specifically designed for use in highly aqueous mobile phases (e.g., a polar-endcapped or polar-embedded phase). Causality: Standard C18 phases can undergo "phase collapse" or "dewetting" in mobile phases containing less than 5% organic solvent, leading to drastic loss of retention and reproducibility[12].
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: The gradient will be inverted from the HILIC method. Start with a high aqueous content (e.g., 95% A) and ramp up the organic solvent (B).
Table 3: Example RP-HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water + TFA) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Workflow Visualization
The following diagram outlines the logical flow of the purification process.
Caption: Workflow for HILIC purification of this compound.
Conclusion and Best Practices
For the purification of this compound, a HILIC-based approach is strongly recommended over traditional reversed-phase methods. The unique selectivity of HILIC for polar compounds provides superior retention and resolution for this specific analyte. For self-validation, it is crucial to perform an initial analytical run to determine the precise retention time before scaling up to a preparative load. Always confirm the purity of collected fractions before pooling to ensure the final product meets the required specifications for downstream applications.
References
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Wikipedia. (2023).
- Wang, C., Sun, S., & Wang, X. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Wang, C., Sun, S., & Wang, X. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Reboul, E. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
- Pinter, I., et al. (2002). HPLC Separation of Enantiomers of α-Substituted Proline Analogues by the Application of (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine Methoxyethyl Ester as a Chiral Derivatizing Agent.
- Patel, S., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-789. [Link]
- Reddy, B. P., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
- Jones, R. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. [Link]
- Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- SIELC Technologies. (n.d.). Polar Compounds.
- Molbase. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
Sources
- 1. leapchem.com [leapchem.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. N-Boc-顺式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound CAS#: 102195-79-9 [m.chemicalbook.com]
- 9. 102195-79-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 11. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. hplc.eu [hplc.eu]
Definitive Structural Elucidation of N-Boc-cis-4-hydroxy-L-proline methyl ester: A Multi-dimensional NMR Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-cis-4-hydroxy-L-proline methyl ester is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its conformationally constrained scaffold is integral to the synthesis of novel therapeutics, including peptidomimetics and enzyme inhibitors.[1] Given its significance, unambiguous structural verification and purity assessment are paramount. This application note provides a comprehensive, field-proven guide to the complete NMR characterization of this molecule. We detail not just the protocols but the underlying scientific rationale for a multi-dimensional approach (¹H, ¹³C, COSY, HSQC, HMBC), ensuring a self-validating system for structural confirmation that meets the highest standards of scientific integrity.
Introduction: The Significance of a Constrained Scaffold
The proline ring introduces a unique conformational rigidity into peptide backbones, a feature highly sought after in drug design to enhance receptor binding affinity and metabolic stability.[1] The specific stereochemistry of substituents on this ring, such as the cis-hydroxyl group in this compound, further dictates the three-dimensional space the molecule can occupy. This derivative serves as a critical intermediate in the synthesis of a wide array of pharmacologically active compounds.[2]
Consequently, rigorous quality control is not merely a procedural step but a foundational requirement for successful drug discovery campaigns. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, offering unparalleled insight into molecular structure. This guide presents a holistic workflow for acquiring and interpreting a full suite of NMR experiments to definitively characterize the title compound.
Molecular Structure and Atom Numbering Convention
For clarity in spectral assignments, the following IUPAC-consistent numbering scheme will be used throughout this document.
Caption: Molecular structure and numbering scheme for this compound.
The NMR Characterization Workflow: A Multi-Experiment Approach
A single ¹H NMR spectrum is insufficient for unambiguous proof of structure. A synergistic combination of 1D and 2D NMR experiments is required to create a self-validating dataset. Each experiment provides a unique piece of the structural puzzle.
Caption: Workflow for comprehensive NMR-based structural elucidation.
Experimental Protocols
Part 4.1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[3]
-
Analyte: this compound (MW: 245.27 g/mol ).[4]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve moderately polar, protected amino acid derivatives and its relatively simple residual solvent signal (~7.26 ppm). For highly polar molecules, DMSO-d₆ or Methanol-d₄ could be considered.[5][6]
-
Concentration:
-
Protocol:
-
Accurately weigh the desired amount of the analyte into a clean, dry vial.
-
Add the deuterated solvent (e.g., CDCl₃) and gently vortex until the solid is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[5]
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter.
-
Ensure the sample height in the tube is approximately 4-5 cm (0.6-0.7 mL) to optimize interaction with the spectrometer's receiver coils.[3]
-
Cap the NMR tube securely and label it clearly.
-
Part 4.2: Data Acquisition
These protocols are based on a 400 MHz (or higher) spectrometer.
-
¹H NMR Spectroscopy:
-
Objective: To observe all proton signals, their chemical environments, multiplicities (splitting patterns), and relative integrations.
-
Procedure:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire a standard 1D proton spectrum.
-
Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual CDCl₃ signal to 7.26 ppm.
-
-
-
¹³C{¹H} NMR Spectroscopy:
-
Objective: To identify all unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Procedure:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, number of scans determined by concentration (typically 1024 or more).
-
Calibrate the spectrum using the CDCl₃ triplet centered at 77.16 ppm.[9]
-
-
-
2D COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).[10] This is essential for tracing the connectivity within the proline ring.
-
Procedure:
-
Run a standard gradient-selected COSY (gCOSY) experiment.
-
Process the 2D data to generate a contour plot showing correlations between coupled protons as off-diagonal cross-peaks.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To correlate each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[11] This experiment definitively links the proton and carbon assignments.
-
Procedure:
-
Run a standard gradient-selected, sensitivity-enhanced HSQC experiment. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
-
The resulting 2D spectrum will show a cross-peak for every C-H bond in the molecule.
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH).[12] This is the key experiment for connecting different spin systems and assigning non-protonated (quaternary) carbons, such as carbonyls.[11]
-
Procedure:
-
Run a standard gradient-selected HMBC experiment.
-
The experiment is optimized for a long-range coupling constant, typically around 8 Hz.
-
The resulting 2D spectrum reveals crucial connectivity information across the entire molecular framework.
-
-
Data Interpretation and Structural Assignment
The following is a representative analysis of the expected NMR data for this compound in CDCl₃.
¹H NMR Spectrum Analysis
-
δ ~1.45 ppm (9H, singlet): This strong, sharp signal is characteristic of the nine equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.
-
δ ~3.75 ppm (3H, singlet): This singlet corresponds to the three protons of the methyl ester group.
-
Proline Ring Protons (δ ~2.0-4.6 ppm): The five protons on the proline ring are diastereotopic and coupled to each other, resulting in complex multiplets.
-
H2 (α-proton): Expected around δ 4.4-4.6 ppm as a doublet of doublets.
-
H4 (proton bearing OH): Expected around δ 4.3-4.5 ppm as a multiplet.
-
H5 (protons adjacent to N): Two distinct signals expected around δ 3.5-3.8 ppm.
-
H3 (protons adjacent to C4): Two distinct signals expected around δ 2.0-2.4 ppm.
-
-
OH Proton: This signal is often broad and its chemical shift is highly dependent on concentration and trace amounts of water. It may be observed anywhere from δ 2.0-4.0 ppm.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbons (δ ~154-174 ppm):
-
Ester C=O (C6): ~173-174 ppm.
-
Boc C=O (C10): ~154-155 ppm.[13]
-
-
Boc Group Carbons (δ ~28-81 ppm):
-
Quaternary Carbon (C12): ~80-81 ppm.
-
Methyl Carbons (C13, C14, C15): A single signal around ~28.4 ppm.
-
-
Proline Ring Carbons (δ ~38-70 ppm):
-
C4 (carbon bearing OH): ~69-70 ppm.
-
C2 (α-carbon): ~58-59 ppm.
-
C5 (carbon adjacent to N): ~53-54 ppm.
-
C3 (β-carbon): ~38-39 ppm.
-
-
Methyl Ester Carbon (C8): ~52-53 ppm.
2D NMR Correlation Analysis
-
COSY: Will confirm the proton spin system of the proline ring. Expect to see cross-peaks connecting H2↔H3, H3↔H4, and H4↔H5. This establishes the through-bond pathway of the ring protons.
-
HSQC: Provides direct, unambiguous linkage of the proton and carbon data. For example, the proton signal at ~4.5 ppm (H2) will show a cross-peak to the carbon signal at ~58 ppm (C2). This is done for all protonated carbons.
-
HMBC: This experiment provides the final, definitive proof of structure by connecting the fragments.
Caption: Diagram of crucial 3-bond HMBC correlations confirming the molecular structure.
Summary of NMR Data
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Atom | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H13/14/15 | ~1.45 | s | 9H | Boc (3 x CH₃) |
| H3 | ~2.0-2.4 | m | 2H | -CH₂- |
| H5 | ~3.5-3.8 | m | 2H | N-CH₂- |
| H8 | ~3.75 | s | 3H | OCH₃ |
| H4 | ~4.3-4.5 | m | 1H | CH-OH |
| H2 | ~4.4-4.6 | dd | 1H | N-CH-C=O |
| OH | variable | br s | 1H | -OH |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Atom | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C13/14/15 | ~28.4 | Boc (3 x CH₃) |
| C3 | ~38.5 | Proline Ring CH₂ |
| C8 | ~52.5 | OCH₃ |
| C5 | ~53.8 | Proline Ring N-CH₂ |
| C2 | ~58.5 | Proline Ring α-CH |
| C4 | ~69.5 | Proline Ring CH-OH |
| C12 | ~80.8 | Boc Quaternary C |
| C10 | ~154.5 | Boc C=O |
| C6 | ~173.5 | Ester C=O |
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal and robust method for the structural characterization of this compound. This multi-dimensional approach creates a self-validating dataset that allows for the confident assignment of every proton and carbon atom in the molecule. By following the detailed protocols and interpretation logic presented in this note, researchers in drug development and organic synthesis can ensure the identity, purity, and stereochemical integrity of this vital synthetic intermediate, thereby upholding the rigorous standards required for pharmaceutical research.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Mishra, A., & Misra, K. (2018). Sample Preparation and Data Analysis for NMR-Based Metabolomics. In Metabolomics - Emerging Technology and Research Trends. IntechOpen. DOI: 10.5772/intechopen.76710.
- Ueda, T., et al. (2014). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 15(11), 20176-20187.
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. CN111350027A.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- University of Wisconsin-Madison. (n.d.). Sample Preparation for NMR.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Ueda, T., et al. (2014). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 19(12), 20176-20187.
- Lescop, E., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(1), 327-339.
- Panto, J., et al. (2019). Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. Journal of Biomolecular NMR, 73(10-11), 603-611.
- Chemistry LibreTexts. (2024). 19: HMBC.
- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
Sources
- 1. leapchem.com [leapchem.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. biosynth.com [biosynth.com]
- 5. organomation.com [organomation.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Mass spectrometry analysis of N-Boc-cis-4-hydroxy-L-proline methyl ester
An Application Note on the Mass Spectrometric Characterization of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound, a critical intermediate in peptide synthesis and drug development.[1][2] The protocols herein are designed for researchers, scientists, and quality control professionals who require robust and reliable characterization of this molecule. We delve into the application of Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), detailing not just the procedural steps but the underlying scientific rationale. The guide covers optimal instrument parameters, sample preparation, and a detailed analysis of the compound's characteristic fragmentation patterns, ensuring confident identification and structural confirmation.
Introduction: The Significance of a Protected Amino Acid
This compound is a derivative of the non-standard amino acid hydroxyproline, where the amine is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified. This protection strategy is fundamental in solid-phase peptide synthesis, preventing unwanted side reactions and enabling the controlled, sequential addition of amino acids to a growing peptide chain.[1][3]
Given its role as a high-value building block, verifying the identity, purity, and structural integrity of this compound is paramount. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for this task, providing definitive molecular weight confirmation and structural insights through controlled fragmentation.[] This note establishes a self-validating protocol for achieving this with high confidence.
Analyte Properties
A summary of the key chemical and physical properties of the target analyte is provided below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₉NO₅ | [3] |
| Molecular Weight | 245.27 g/mol | [3] |
| CAS Number | 102195-79-9 | [3] |
| Form | White to off-white solid | [1][3] |
| Melting Point | 82-86 °C | [1][3][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like Methanol, Acetonitrile, Chloroform. | [5] |
Principle and Theory: The "Why" of the Method
The chosen methodology, Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), is predicated on established principles tailored for molecules of this class.
-
Reversed-Phase Liquid Chromatography (RPLC): The analyte possesses moderate polarity due to the hydroxyl group and ester, but the Boc group and carbon backbone provide sufficient hydrophobicity for retention on a C18 stationary phase. This allows for effective separation from potential impurities and formulation components. While some highly polar amino acids require derivatization or specialized columns like HILIC, the modifications on our target molecule make it well-suited for RPLC.[][6][7]
-
Electrospray Ionization (ESI): ESI is the ionization technique of choice for polar and semi-polar molecules, including protected amino acids.[8][9][10] It is a "soft" ionization method that typically generates intact molecular ions (in this case, the protonated molecule [M+H]⁺) with minimal in-source fragmentation. This is crucial for unambiguously determining the molecular weight. The presence of the nitrogen atom in the proline ring provides a ready site for protonation.
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure, the protonated molecular ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For N-Boc protected compounds, predictable neutral losses associated with the Boc group serve as a reliable diagnostic tool.[8][11] The unique cyclic structure of proline also imparts a distinct fragmentation behavior.[12][13][14]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Reagents
-
This compound standard (≥97% purity)[3]
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), LC-MS grade (≥99%)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., Triple Quadrupole or Quadrupole Time-of-Flight) equipped with an ESI source.
Sample Preparation
The goal is to prepare a dilute solution of the analyte in a solvent compatible with the reversed-phase mobile phase to ensure good peak shape.
-
Prepare Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of Methanol in a microcentrifuge tube. Vortex until fully dissolved.
-
Prepare Working Solution (1 µg/mL): Perform a 1:1000 dilution of the stock solution. Transfer 1 µL of the stock solution into a clean microcentrifuge tube containing 999 µL of 50:50 Acetonitrile:Water.
-
Final Dilution for Injection: Transfer the working solution to an autosampler vial for analysis. Further dilution may be necessary depending on instrument sensitivity.
Experimental Workflow Diagram
The overall process from sample preparation to final data analysis is depicted below.
Caption: Experimental workflow from sample preparation to data analysis.
Liquid Chromatography (LC) Method
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for better ESI sensitivity and peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak distortion while providing sufficient signal. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min | A standard screening gradient to ensure elution of the compound. |
Mass Spectrometry (MS) Method
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | The proline nitrogen is basic and readily accepts a proton. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Gas Temp. | 325 °C | Facilitates solvent desolvation. |
| Gas Flow | 8 L/min | Aids in desolvation and ion transport. |
| Scan Mode 1 | Full Scan (m/z 100-400) | To detect the protonated molecular ion [M+H]⁺. |
| Scan Mode 2 | Targeted MS/MS | To fragment the precursor ion and confirm its structure. |
| Precursor Ion | m/z 246.1 | The expected m/z for [C₁₁H₁₉NO₅ + H]⁺. |
| Collision Energy | 10-30 eV (Stepped) | Using a range of energies ensures capture of both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragments. |
Data Analysis and Interpretation
Expected Mass Spectra
In the full scan mass spectrum, the primary ion expected is the protonated molecule [M+H]⁺ at an m/z of approximately 246.12. It is also common in ESI to observe adducts, particularly the sodium adduct [M+Na]⁺ at m/z 268.10. The presence of both ions, separated by 22.989 Da, increases confidence in the molecular weight assignment.
Fragmentation Pathway Analysis
The MS/MS spectrum provides the structural fingerprint of the molecule. The fragmentation of this compound is driven by the lability of the Boc group and the structure of the proline ring.
Key fragmentation pathways include:
-
Loss of Water (-18 Da): The hydroxyl group at the C4 position is a likely site for neutral loss of H₂O, especially at lower collision energies.
-
Loss of Isobutylene (-56 Da): This is a hallmark fragmentation of the Boc group, proceeding via a rearrangement to lose 2-methylprop-1-ene.[8]
-
Loss of the Boc Group (-100 Da): Cleavage of the N-C bond of the carbamate results in the loss of the entire tert-butyloxycarbonyl group (C₅H₉O₂).
-
Loss of the Methyl Ester Group (-59 Da): Cleavage can result in the loss of the carbomethoxy group (•COOCH₃).
The combination of these losses from the parent ion provides a highly specific fragmentation pattern for structural confirmation.
Predicted Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Identity of Loss |
| 246.12 | 228.11 | -18.01 | H₂O |
| 246.12 | 190.10 | -56.06 | C₄H₈ (Isobutylene) |
| 246.12 | 146.08 | -100.05 | C₅H₈O₂ (Boc group as CO₂ + C₄H₈) |
| 190.10 | 130.07 | -60.03 | CH₃OH + CO |
| 146.08 | 86.06 | -60.02 | H₂O + COOCH₂ |
Fragmentation Pathway Diagram
Caption: Proposed ESI-MS/MS fragmentation pathway for the analyte.
System Suitability and Trustworthiness: A Self-Validating Protocol
To ensure the reliability and reproducibility of the analysis, the following checks constitute a self-validating system:
-
Initial Performance Check: Before sample analysis, inject a known standard (e.g., caffeine or a vendor-supplied mix) to verify instrument sensitivity, mass accuracy, and chromatographic performance.
-
Blank Injection: Run a blank (50:50 ACN:Water) injection at the beginning of the sequence to ensure there is no system carryover.
-
Standard Injection: The analysis of the prepared 1 µg/mL standard should yield a sharp, symmetrical chromatographic peak with a signal-to-noise ratio >100.
-
Mass Accuracy: The measured mass of the precursor ion ([M+H]⁺) should be within 5 ppm of the theoretical exact mass if using a high-resolution mass spectrometer. For quadrupole instruments, it should be within the instrument's specified tolerance (e.g., ± 0.1 Da).
-
Fragmentation Pattern Consistency: The MS/MS spectrum obtained must contain at least three of the expected fragment ions listed in the table above, confirming the compound's identity.
By adhering to these steps, the protocol ensures that the data generated is trustworthy and scientifically sound.
Conclusion
This application note provides a robust and scientifically grounded protocol for the definitive analysis of this compound using LC-ESI-MS/MS. By detailing the optimized experimental parameters and explaining the characteristic fragmentation behavior, this guide equips researchers and analysts with the tools to confidently verify the identity and structure of this important synthetic building block. The inclusion of system suitability checks ensures that the methodology is self-validating, providing a high degree of confidence in the analytical results.
References
- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
- Srinivas, R., Reddy, P. N., Kumar, M. R., Sharma, G. V. M., & Nagendar, P. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600. [Link]
- Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]
- ResearchGate. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides Containing Repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides.
- Badu-Tawiah, A., & Cooks, R. G. (2018).
- Rao, K. S., et al. (2012). Synthesis and crystal structure of cis-4-azido-L-proline methyl ester hydrochloride. Journal of Chemical Sciences, 124(5), 1147-1151. [Link]
- Bioprocess Online. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids.
- Shimbo, K., et al. (2002). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. Rapid Communications in Mass Spectrometry, 16(15), 1469-1475. [Link]
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
- Czernek, J., & Brus, O. (2013). Gas-Phase Fragmentation of Oligoproline Peptide Ions Lacking Easily Mobilizable Protons. Journal of The American Society for Mass Spectrometry, 24(6), 928-935. [Link]
- Harrison, A. G., & Tsang, C. W. (2001). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 12(9), 1050-1059. [Link]
- Oz, M., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1576-1583. [Link]
- ResearchGate. (n.d.). Fragmentation rules of proline.
Sources
- 1. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. N-Boc-cis-4-ヒドロキシ-L-プロリンメチルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 102195-79-9 [m.chemicalbook.com]
- 6. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of N-Boc-cis-4-hydroxy-L-proline methyl ester into Cyclic Peptides
Introduction: The Strategic Advantage of cis-4-Hydroxy-L-proline
In the landscape of drug discovery and peptide chemistry, the synthesis of conformationally constrained cyclic peptides represents a frontier for targeting challenging biological interfaces like protein-protein interactions.[1] Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and better pharmacokinetic profiles compared to their linear counterparts.[2] The unique stereochemistry of proline and its derivatives makes them powerful tools for inducing specific secondary structures.[1]
N-Boc-cis-4-hydroxy-L-proline methyl ester is a particularly valuable building block in this domain. Its utility stems from a combination of three key features:
-
The cis-4-Hydroxy Group: Unlike the more common trans-hydroxyproline found in collagen, the cis stereochemistry of the hydroxyl group strongly influences the proline ring pucker. This stereoelectronic effect can pre-organize the peptide backbone into a conformation amenable to cyclization and can stabilize specific turn structures, which are often crucial for biological activity.[3]
-
N-Terminal Boc Protection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its presence makes this building block directly suitable for Boc-based solid-phase peptide synthesis (SPPS) or for specialized applications within an orthogonal Fmoc/tBu strategy.[4][5]
-
C-Terminal Methyl Ester: The methyl ester protects the C-terminus, allowing for selective deprotection or modification. This feature is critical for strategies involving solution-phase cyclization or fragment condensation.[6][7]
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for incorporating this versatile building block into cyclic peptides, designed for researchers and drug development professionals aiming to leverage its unique structural properties.
Core Strategic Considerations
The successful incorporation and cyclization of peptides containing this compound is not merely a matter of following a recipe; it is a process of informed strategic decisions. The causality behind these choices is paramount.
Choosing the Synthetic Route: Boc vs. Fmoc SPPS
The choice between the two dominant SPPS strategies, Boc/Bzl and Fmoc/tBu, is fundamental.[8]
-
Boc/Bzl Strategy: this compound is naturally suited for this approach. The N-Boc group is removed at each cycle with a mild acid like trifluoroacetic acid (TFA), while side-chain protecting groups (like Benzyl) and the final cleavage from the resin require a very strong acid like hydrogen fluoride (HF).[8]
-
Fmoc/tBu Strategy: Incorporating this Boc-protected residue into an Fmoc-based synthesis requires an orthogonal approach. The base-labile Fmoc group is used for temporary N-terminal protection of other amino acids. The acid-labile Boc group on the cis-hydroxyproline residue would remain intact throughout the synthesis and would be removed during the final acid-mediated cleavage along with other side-chain protecting groups (e.g., tBu, Trt).[5][8] This is advantageous when the specific properties of the Boc-protected proline are desired at a specific internal position.
The Role of the Hydroxyl Group: A Handle for Cyclization and Modification
The C4-hydroxyl group is more than a conformational control element; it is a versatile functional handle.
-
Resin Attachment Point: The hydroxyl group can be esterified to a resin, such as a modified Wang or Trityl resin. This anchors the peptide via the proline side chain, leaving the C- and N-termini free for a head-to-tail cyclization reaction while the peptide is still on the solid support.[9]
-
"Proline Editing": The concept of "proline editing" allows for post-synthesis, on-resin modification of the hydroxyl group.[3] After the linear peptide is assembled, the hydroxyl can be selectively deprotected and converted into a wide array of other functional groups (e.g., fluoro, azide, ethers) via reactions like Mitsunobu or oxidation/reduction, enabling the synthesis of diverse peptide libraries from a single precursor.[3]
Cyclization Strategy: On-Resin vs. Solution-Phase
The final ring-closure step is critical and can be performed under two distinct conditions, each with its own merits and drawbacks.[10][11]
-
On-Resin Cyclization: This is often preferred as it minimizes intermolecular side reactions (e.g., dimerization, polymerization) due to the pseudo-dilution effect of the resin-bound peptide chains.[11] It simplifies purification by washing away excess reagents before cleavage. However, reaction kinetics can sometimes be slower, and the solid support may impose conformational constraints that hinder cyclization.[2]
-
Solution-Phase Cyclization: This approach offers greater conformational freedom for the linear peptide, which can be beneficial for sterically hindered sequences. The key is to perform the reaction under high-dilution conditions (typically <1 mM) to favor the desired intramolecular reaction. This method requires purification of the linear peptide before cyclization and a final purification step afterward.[12]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the key stages of synthesizing a cyclic peptide incorporating cis-4-hydroxy-L-proline.
General Workflow Overview
The overall process can be visualized as a series of strategic choices leading to the final purified product.
Caption: General workflow for cyclic peptide synthesis.
Protocol 1: Linear Peptide Synthesis via Fmoc/tBu SPPS
This protocol describes the assembly of the linear peptide precursor on a solid support. We will use a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions to obtain the fully protected linear peptide if solution-phase cyclization is desired.
Materials & Reagents:
-
2-chlorotrityl chloride (2-Cl-Trt) resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling agents: HBTU, HATU, or HCTU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Capping agent: Acetic anhydride/DIPEA in DMF
Procedure:
-
Resin Swelling & First Amino Acid Loading:
-
Swell 2-Cl-Trt resin (1.0 eq) in DCM for 30 min in a reaction vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-amino acid (1.5 eq) in DCM, add DIPEA (3.0 eq), and add to the resin.
-
Agitate for 1-2 hours. Add a small amount of MeOH to cap any remaining reactive trityl groups.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
-
SPPS Elongation Cycle:
-
Deprotection: Add 20% piperidine/DMF to the resin and agitate for 5 min. Drain. Repeat with a 15-min agitation.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with a coupling agent (e.g., HCTU, 2.9 eq) and DIPEA (6.0 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. If positive, repeat the coupling step.
-
Repeat the elongation cycle for all subsequent amino acids.
-
-
Incorporation of this compound:
-
This step is performed as a standard coupling cycle (Step 2c).
-
The N-Boc group will remain on the proline residue. The C-terminal methyl ester protects the carboxyl group.
-
Causality Note: Using a robust coupling agent like HATU is recommended here, as coupling to a secondary amine (the previously coupled amino acid) can be slower than to a primary amine.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol assumes the linear peptide was synthesized on a resin attached via a side-chain linker (e.g., using Fmoc-Asp-OAll or Fmoc-Glu-OAll as the first residue).
Materials & Reagents:
-
Resin-bound linear peptide with orthogonal protecting groups on N- and C-termini (e.g., Fmoc on N-terminus, Allyl on C-terminus).
-
For Allyl removal: Tetrakis(triphenylphosphine)palladium(0), Phenylsilane or Morpholine in DCM.
-
For Fmoc removal: 20% piperidine in DMF.
-
Cyclization coupling cocktail: DPPA (diphenylphosphoryl azide) with DIPEA, or HATU/HOAt with DIPEA in DMF.
Procedure:
-
C-Terminal Deprotection:
-
Swell the resin in DCM.
-
Add a solution of Pd(PPh₃)₄ (0.25 eq) and a scavenger like phenylsilane (15 eq) in DCM.[2]
-
Agitate under an inert atmosphere (N₂ or Ar) for 2 hours. Repeat if necessary.
-
Wash thoroughly with DCM (5x), DMF (5x), and a sodium diethyldithiocarbamate solution in DMF to remove residual palladium, followed by more DMF and DCM washes.
-
-
N-Terminal Deprotection:
-
Perform the standard Fmoc deprotection using 20% piperidine/DMF as described in Protocol 1, Step 2a.
-
Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Intramolecular Cyclization:
-
Swell the deprotected linear peptide-resin in DMF.
-
Add the cyclization cocktail (e.g., HATU (4 eq), HOAt (4 eq), and DIPEA (8 eq)) in a large volume of DMF to maintain pseudo-dilution.
-
Agitate the reaction for 12-24 hours at room temperature.
-
Self-Validation: Monitor the reaction progress by cleaving a small aliquot of resin and analyzing the product via LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.
-
-
Final Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) to the resin.
-
Agitate for 2-4 hours at room temperature.[4]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol begins with the fully protected linear peptide cleaved from a hyper-acid-sensitive resin like 2-Cl-Trt.
Materials & Reagents:
-
Fully protected linear peptide.
-
Deprotection reagents specific to the chosen orthogonal protecting groups (e.g., piperidine for Fmoc, Pd(0) for Allyl).
-
High-purity, anhydrous DMF or DCM.
-
Cyclization coupling cocktail (e.g., HATU/DIPEA).
Procedure:
-
Cleavage of Protected Peptide:
-
Cleave the protected peptide from the 2-Cl-Trt resin using a mild acidic solution (e.g., 1-5% TFA in DCM) to keep side-chain protecting groups intact.
-
Evaporate the solvent and purify the protected linear peptide via flash chromatography if necessary.
-
-
Terminal Deprotection:
-
Selectively deprotect the N- and C-termini using the appropriate orthogonal chemistry. Purify the resulting linear precursor.
-
-
High-Dilution Cyclization:
-
Dissolve the linear precursor in a large volume of anhydrous DMF to achieve a final concentration of 0.1-1.0 mM.
-
Causality Note: High dilution is critical to favor the intramolecular cyclization reaction over intermolecular polymerization.
-
Slowly add the coupling reagents (e.g., HATU and DIPEA) to the stirred peptide solution over several hours using a syringe pump.
-
Stir the reaction for 12-48 hours, monitoring progress by LC-MS.
-
-
Global Deprotection and Purification:
-
Once cyclization is complete, evaporate the solvent.
-
Treat the crude cyclic peptide with a strong acid cocktail (95% TFA) to remove all remaining side-chain protecting groups.
-
Precipitate with cold ether and purify the final product by preparative RP-HPLC.
-
Data Presentation & Comparative Analysis
Choosing a cyclization strategy involves trade-offs. The following table summarizes the key considerations.
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Primary Advantage | Minimized polymerization; simplified reagent removal.[11] | Greater conformational flexibility for the peptide.[12] |
| Typical Yield | Often higher and more reproducible for simple sequences. | Highly sequence-dependent; can be higher for constrained sequences. |
| Key Challenge | Slower kinetics; potential for resin-induced aggregation.[2] | Requires high dilution and multiple purification steps; risk of polymerization. |
| Best Suited For | High-throughput library synthesis; peptides not prone to aggregation. | Sterically challenging sequences; peptides requiring conformational freedom to cyclize. |
Visualization of Orthogonal Protection
The success of complex peptide synthesis, especially for cyclization, hinges on the principle of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others.[8][13]
Caption: Orthogonality of common protecting groups in SPPS.
References
- A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis. Benchchem.
- This compound丨CAS 102195-79-9. leapchem.
- Solid-phase synthesis of hydroxyproline-based cyclic hexapeptides.
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Synthesis method of head and tail cyclic peptide containing proline (2019). Chen Xueming.
- Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. PubMed.
- Peptide Synthesis: The Crucial Role of Hydroxyproline Deriv
- Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological St
- Minimal Protection Str
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central.
- This compound. Biosynth.
- Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
- Peptide Synthesis for Cyclic Peptides: Methods and Applic
- Evaluation of on-resin head-to-tail cyclization protocols for peptides using autom
- On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PubMed Central.
- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.
- Orthogonal ligation str
- Protecting Groups in Peptide Synthesis. Biosynth.
- The Pseudoproline Approach to Peptide Cycliz
Sources
- 1. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. leapchem.com [leapchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 11. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
- 13. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of N-Boc-cis-4-hydroxy-L-proline Methyl Ester in the Synthesis of Potent Enzyme Inhibitors
Application Note & Protocols
Introduction: A Privileged Chiral Scaffold
In the landscape of modern drug discovery, the quest for molecules with high potency and selectivity is paramount. Chiral building blocks, which offer precise three-dimensional arrangements of functional groups, are foundational to this endeavor. Among these, proline and its derivatives stand out due to their conformationally constrained pyrrolidine ring, which can impart favorable pharmacokinetic properties and enhance binding affinity to biological targets.[1][2] N-Boc-cis-4-hydroxy-L-proline methyl ester is a particularly valuable and versatile chiral intermediate, serving as a cornerstone in the synthesis of a range of biologically active molecules, most notably potent enzyme inhibitors.[3]
The strategic importance of this molecule lies in its unique stereochemistry and orthogonally protected functional groups. The cis-relationship between the hydroxyl and the ester groups, combined with the Boc-protected amine, allows for a series of predictable and high-yield chemical transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of two major classes of enzyme inhibitors: Hepatitis C Virus (HCV) NS3/4A protease inhibitors and Dipeptidyl Peptidase IV (DPP-IV) inhibitors. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for key synthetic transformations.
Core Synthetic Transformations and Mechanistic Insights
The journey from this compound to a complex enzyme inhibitor involves several key chemical manipulations. The hydroxyl group at the C4 position is the primary site for modification, allowing for stereochemical inversion, displacement, or functionalization.
Stereochemical Inversion via the Mitsunobu Reaction
A frequent and critical transformation is the inversion of the C4 hydroxyl group from the cis to the trans configuration. This is crucial for accessing diastereomers with optimal binding characteristics for the target enzyme. The Mitsunobu reaction is the gold-standard for this conversion, proceeding with a clean SN2 inversion of stereochemistry.[1][4]
The reaction mechanism involves the activation of the alcohol by a phosphonium intermediate, generated in situ from triphenylphosphine (PPh₃) and an azodicarboxylate such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The activated alcohol then undergoes nucleophilic attack by a suitable pronucleophile, such as p-nitrobenzoic acid, leading to the inverted ester. Subsequent hydrolysis then reveals the inverted alcohol.
Caption: Workflow of the Mitsunobu Reaction for stereochemical inversion.
Application in HCV NS3/4A Protease Inhibitor Synthesis
The HCV NS3/4A serine protease is a primary target for antiviral therapy as it is essential for viral replication.[6][7] Several approved drugs, including Boceprevir and Telaprevir, are peptidomimetic inhibitors that feature a proline or proline-like moiety at the P2 position.[8][9] this compound is a key precursor for constructing the complex P2 scaffolds found in these inhibitors.
Synthesis of a Boceprevir Intermediate
Boceprevir contains a unique gem-dimethyl bicyclic [3.1.0] proline core at its P2 position, which significantly enhances its binding to the NS3 protease.[10] While various routes to this intermediate exist, a common strategy involves modifications starting from a proline scaffold. The following protocol outlines a conceptual pathway starting from a related hydroxyproline derivative.
Caption: Synthetic workflow for a key Boceprevir intermediate.
Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester via Mitsunobu Inversion
This protocol details the stereochemical inversion of the C4 hydroxyl group, a key step in accessing alternative diastereomers for inhibitor synthesis.[4][11]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
p-Nitrobenzoic acid (PNBA)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF (approx. 0.1 M), add triphenylphosphine (1.5 eq) and p-nitrobenzoic acid (1.5 eq).
-
Mitsunobu Reaction: Cool the mixture to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aq. NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification of Inverted Ester: The crude residue contains the desired product and triphenylphosphine oxide. Purify by flash column chromatography (e.g., silica gel, gradient elution with hexanes/ethyl acetate) to isolate the N-Boc-trans-4-(p-nitrobenzoyloxy)-L-proline methyl ester.
-
Saponification: Dissolve the purified ester in a mixture of methanol and water. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Final Isolation: Neutralize the reaction mixture with 1N HCl and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.
Expert Insights: The removal of the triphenylphosphine oxide byproduct can be challenging on a large scale. Crystallization or alternative purification techniques may be necessary.[12] The choice of azodicarboxylate (DEAD vs. DIAD) can influence reaction rates and ease of handling.
Application in DPP-IV Inhibitor Synthesis
Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[13] Many potent DPP-IV inhibitors feature a proline scaffold that interacts with the S1 pocket of the enzyme. Fluorinated proline derivatives have been shown to enhance binding affinity and improve pharmacokinetic properties.
Synthesis of a Fluorinated Proline Intermediate
This compound can be converted to its corresponding fluorinated analog, a valuable building block for DPP-IV inhibitors. This is typically achieved using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST).[3][14]
Protocol 2: Synthesis of N-Boc-cis-4-fluoro-L-proline methyl ester
This protocol describes the direct fluorination of the hydroxyl group.
Materials:
-
This compound
-
Diethylaminosulfur trifluoride (DAST) or an alternative fluorinating agent (e.g., Deoxo-Fluor®)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a fluorinated polymer flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Fluorination: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add DAST (1.2-1.5 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or ¹⁹F NMR.
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Caution: Quenching can be exothermic and may release HF gas.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield N-Boc-cis-4-fluoro-L-proline methyl ester.[15]
Expert Insights: DAST is highly toxic and moisture-sensitive; it should be handled with extreme care in a well-ventilated fume hood. The reaction can sometimes produce elimination byproducts. Careful control of temperature and slow addition of the reagent are critical to maximize the yield of the desired substitution product.
Data Summary: Potency of Derived Inhibitors
The utility of this compound as a starting material is ultimately validated by the biological activity of the final inhibitor compounds. The table below summarizes the potency of representative HCV NS3/4A protease inhibitors whose syntheses can involve proline-based scaffolds.
| Inhibitor | Target | Assay Type | Potency (IC₅₀ / EC₅₀) | Genotype | Reference |
| Boceprevir | HCV NS3/4A | Enzyme Assay | 80 nM | 1b | [16] |
| Telaprevir | HCV NS3/4A | Enzyme Assay | 130 nM | 1b | [16] |
| Grazoprevir (MK-5172) | HCV NS3/4A | Enzyme Assay | <1 nM | 1a, 1b, 2a, 3a | [17] |
| ITMN-191 (R7227) | HCV NS3/4A | Enzyme Assay | 0.29 nM | 1b | [16] |
| ITMN-191 (R7227) | HCV Replicon | Cell-based Assay | 1.8 nM | 1b | [16] |
| Simeprevir (TMC435) | HCV NS3/4A | Clinical | Significant SVR | 1 | [18] |
| Faldaprevir (BI 201335) | HCV NS3/4A | Clinical | Significant SVR | 1 | [18] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; SVR: Sustained Virologic Response.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, high-potency enzyme inhibitors. Its well-defined stereochemistry and amenable functional groups provide a robust platform for a variety of synthetic transformations, including stereochemical inversion and nucleophilic substitution. The protocols and insights provided herein demonstrate its strategic application in constructing the core scaffolds of clinically relevant antiviral and antidiabetic agents. For researchers in medicinal chemistry and drug development, mastering the manipulation of this chiral intermediate opens a direct and efficient pathway to novel and effective therapeutics.
References
- Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron, 73(24), 3348-3354.
- Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. ResearchGate.
- ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.
- Faucher, A.-M., et al. (2004). Synthesis of BILN 2061, an HCV NS3 Protease Inhibitor with Proven Antiviral Effect in Humans. Organic Letters, 6(17), 2901-2904.
- Iulia, O. C., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(3), 1363.
- McCauley, J. A., & Rudd, M. T. (2016). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Scientific Press.
- Llinàs-Brunet, M., et al. (2001). Solid-Phase Synthesis of Peptidomimetic Inhibitors for the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 66(14), 4740-4749.
- Coburn, C. A., et al. (2016). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 759-764.
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Iulia, O. C., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Center for Biotechnology Information.
- Kashid, B., et al. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. Organic Process Research & Development, 24(9), 1736-1742.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- ResearchGate. (2011). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.
- MedCrave. (2017). HCV NS3/4A protease and its emerging inhibitors.
- T. T. T. Tran, et al. (2013). Telaprevir to boceprevir switch highlights lack of cross-reactivity. Clinical Infectious Diseases, 56(4), 552-554.
- Seiwert, S. D., et al. (2008). Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). Antimicrobial Agents and Chemotherapy, 52(12), 4432-4441.
- ResearchGate. (n.d.). IC50 plots of the compounds (percentage of inhibition against the...).
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
- Chemistry Steps. (n.d.). Mitsunobu Reaction.
- Google Patents. (n.d.). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
- Tan, S.-L. (Ed.). (2014). Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Scientific Press.
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patentscope.wipo.int [patentscope.wipo.int]
- 16. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of N-Boc-cis-4-hydroxy-L-proline Methyl Ester in Modern Antiviral Drug Development
Introduction: The Architectural Advantage of a Constrained Scaffold
In the landscape of medicinal chemistry, the pursuit of potent and selective antiviral agents is a paramount objective. Viruses, with their rapidly evolving nature and complex life cycles, demand therapeutic agents with high binding affinity and specificity for their molecular targets.[1][2] Proline and its derivatives have emerged as privileged scaffolds in drug design, largely due to the conformational rigidity imparted by their five-membered ring. This inherent structural constraint reduces the entropic penalty upon binding to a target protein, often translating into enhanced potency.
This guide focuses on a particularly valuable chiral building block: N-Boc-cis-4-hydroxy-L-proline methyl ester . This molecule is not merely an amino acid derivative; it is a versatile architectural element for constructing complex peptidomimetics and small molecule inhibitors.[3] Its utility is rooted in three key structural features:
-
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which ensures stability during multi-step syntheses and allows for controlled deprotection.[3]
-
The methyl ester at the C-2 position, providing a reactive handle for amide bond formation or straightforward hydrolysis to the corresponding carboxylic acid.[3]
-
The cis-oriented hydroxyl group at the C-4 position, which serves as a crucial point for synthetic diversification and can participate in critical hydrogen-bonding interactions within a drug-target complex.
The fixed cis stereochemistry of the hydroxyl group pre-organizes the molecule into a specific three-dimensional shape. This conformational rigidity is instrumental in designing molecules that can fit precisely into the active sites of viral enzymes, such as proteases, which are common targets for antiviral therapies.[3] This document will explore the properties, applications, and detailed protocols associated with this high-value intermediate in the context of antiviral agent development.
Physicochemical & Handling Properties
Accurate and reliable data on the starting material is the foundation of any successful synthetic campaign. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 102195-79-9 | [4] |
| Molecular Formula | C₁₁H₁₉NO₅ | [4] |
| Molecular Weight | 245.27 g/mol | [4] |
| Appearance | White solid | [4][5] |
| Melting Point | 82-86 °C | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate. Insoluble in water. | [5][6] |
| Storage Conditions | Store at < -15°C, keep dry, under an inert atmosphere (e.g., Nitrogen). | |
| Primary Application | Peptide synthesis, versatile building block for bioactive molecules. | [3][4][5] |
Core Application: A Versatile Proline Scaffold for Protease Inhibitors
The primary application of this compound in antiviral research is as a foundational scaffold for protease inhibitors. Viral proteases are enzymes essential for the viral life cycle, responsible for cleaving large polyproteins into functional viral proteins. Inhibiting these enzymes effectively halts viral replication.[7]
The proline scaffold provided by this molecule is a key structural feature in several approved antiviral drugs, including the Hepatitis C Virus (HCV) protease inhibitors Boceprevir and Telaprevir.[8][9][10] While the final drug molecules are highly complex, their synthesis often relies on proline derivatives that establish the core stereochemistry and conformational posture required for potent inhibition.
The strategic value of this compound lies in its capacity for controlled, stepwise modification. The hydroxyl and ester groups serve as orthogonal handles for building out the complex pharmacophores necessary for target engagement.
Logical Workflow for Synthetic Elaboration
The following diagram illustrates a generalized synthetic strategy starting from this compound. This workflow highlights how the key functional groups can be sequentially modified to build a more complex drug intermediate.
Caption: Generalized synthetic pathways from the title compound.
Protocol: Oxidation of the C4-Hydroxyl Group
One of the most powerful transformations to increase molecular complexity from this compound is the oxidation of the C4-hydroxyl group to a ketone. This introduces an electrophilic center, N-Boc-4-keto-L-proline methyl ester, which is a versatile intermediate for subsequent modifications like reductive amination or olefination.[11] The following protocol details a standard procedure using Dess-Martin Periodinane (DMP), a mild and efficient oxidizing agent.
Objective: To synthesize N-Boc-4-keto-L-proline methyl ester from this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidant: To the stirred solution at room temperature (20-25 °C), add Dess-Martin Periodinane (1.5 eq) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Trustworthiness Note: The thiosulfate quenches any excess DMP, and the bicarbonate neutralizes the acetic acid byproduct, preventing potential side reactions.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (1x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-keto-L-proline methyl ester as a white solid or oil.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Broader Implications and Future Directions
The utility of this compound and its derivatives extends beyond HCV. The fundamental principle of using a conformationally constrained scaffold is broadly applicable in antiviral drug design. For instance, the structures of inhibitors for the SARS-CoV-2 main protease have been rationally designed by superimposing the binding modes of existing drugs, including the proline-containing Boceprevir.[12] This highlights the enduring relevance of this structural motif.
Furthermore, the hydroxyproline moiety itself has been implicated in direct antiviral activity. A study demonstrated that a hydroxyproline-containing collagen peptide could inhibit HIV-1 infection, with the hydroxyl group being essential for its activity.[13] While mechanistically different from small molecule enzyme inhibition, this finding underscores the biological importance of the hydroxyproline structure in mediating interactions relevant to viral processes.
Future research may focus on leveraging this building block to create novel libraries of compounds targeting other viral proteases or enzymes where a constrained, peptidomimetic structure is advantageous. The synthetic versatility demonstrated allows for the systematic exploration of the chemical space around the proline core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for next-generation antiviral therapeutics.
References
- This compound丨CAS 102195-79-9.leapchem.
- This compound | 102195-79-9 | FB11230.Biosynth.
- N-Boc-cis-4-hydroxy- L -proline methyl ester 97 102195-79-9.Sigma-Aldrich.
- Hydroxyproline-containing collagen peptide derived from the skin of the Alaska pollack inhibits HIV-1 infection.ResearchGate.
- Asymmetric Synthesis of 3,4‐Disubstituted Proline Derivatives: Application in Synthesis of Hepatitis C Virus Protease Inhibitor Telaprevir.Semantic Scholar.
- This compound.ChemicalBook.
- 102195-79-9(this compound) Product Description.ChemicalBook.
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.Google Patents.
- Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization.PubMed.
- What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?Google Search.
- Evidence for 4-hydroxyproline in viral proteins. Characterization of a viral prolyl 4-hydroxylase and its peptide substrates.PubMed.
- N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0.ChemicalBook.
- Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization.Journal of the American Chemical Society.
- Boceprevir, telaprevir, and rilpivirine hydrochloride.PubMed.
- Rational Design of Hybrid SARS-CoV-2 Main Protease Inhibitors Guided by the Superimposed Cocrystal Structures with the Peptidomimetic Inhibitors GC-376, Telaprevir, and Boceprevir.ACS Pharmacology & Translational Science.
- Evidence for 4-hydroxyproline in viral proteins. Characterization of a viral prolyl 4-hydroxylase and its peptide substrates.University of Helsinki Research Portal.
- Supporting Information for: A simple and efficient copper-catalyzed synthesis of chiral N,N'-dioxide ligands and their application in asymmetric aldol reaction.The Royal Society of Chemistry.
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.Journal of the American Chemical Society.
- Antiviral Agents.PubMed Central (PMC).
- Mechanism of the antiviral effect of hydroxytyrosol on influenza virus appears to involve morphological change of the virus.PubMed.
- A review: Mechanism of action of antiviral drugs.PubMed Central (PMC).
- Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors.PubMed.
- Mechanism of the antiviral effect of hydroxytyrosol on influenza virus appears to involve morphological change of the virus | Request PDF.ResearchGate.
- Mechanisms of action of antiviral drugs.EBSCO.
- Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1.PubMed.
Sources
- 1. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. leapchem.com [leapchem.com]
- 4. N-Boc-顺式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]
- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of 3,4‐Disubstituted Proline Derivatives: Application in Synthesis of Hepatitis C Virus Protease Inhibitor Telaprevir | Semantic Scholar [semanticscholar.org]
- 9. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boceprevir, telaprevir, and rilpivirine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Introduction: The Strategic Importance of Modifying N-Boc-cis-4-hydroxy-L-proline Methyl Ester
This compound is a pivotal chiral building block in medicinal chemistry and drug development.[1] Its rigid pyrrolidine scaffold, combined with the stereochemically defined hydroxyl group, provides a versatile platform for the synthesis of complex molecules, including enzyme inhibitors and conformationally constrained peptides.[2] The derivatization of the C4 hydroxyl group is a critical strategy to introduce diverse functionalities, modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, and explore structure-activity relationships (SAR). This guide provides detailed protocols and expert insights into the common and effective methods for derivatizing this hydroxyl group, focusing on acylation, etherification, and silylation reactions.
Core Derivatization Strategies: A Mechanistic Overview
The choice of derivatization strategy is dictated by the desired functionality and the overall synthetic route. The primary approaches involve targeting the nucleophilic character of the hydroxyl oxygen.
Caption: Key derivatization pathways for the hydroxyl group.
I. Acylation: Introduction of Ester Functionalities
Acylation of the hydroxyl group to form an ester is a straightforward and widely used modification. This can enhance lipophilicity and introduce a variety of functional groups. The choice of acylating agent and base is critical for achieving high yields and avoiding side reactions.
Expert Insights: Causality in Acylation Protocol Design
-
Choice of Acylating Agent: Acyl chlorides and anhydrides are common choices due to their high reactivity. For sensitive substrates, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a carboxylic acid can be employed for milder conditions.
-
Base Selection: A non-nucleophilic base such as triethylamine (Et3N) or pyridine is used to neutralize the acid byproduct (e.g., HCl) generated during the reaction. 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction, particularly with less reactive acylating agents like anhydrides.
-
Solvent Considerations: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent hydrolysis of the acylating agent and ensure a homogeneous reaction mixture.
Protocol 1: General Procedure for Acylation with an Acyl Chloride
This protocol describes a general method for the acylation of this compound using an acyl chloride.
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| This compound | 1.0 g (4.08 mmol) | 1.0 | Starting material |
| Anhydrous Dichloromethane (DCM) | 20 mL | - | Solvent |
| Triethylamine (Et3N) | 0.85 mL (6.12 mmol) | 1.5 | Base |
| 4-Dimethylaminopyridine (DMAP) | 50 mg (0.41 mmol) | 0.1 | Catalyst |
| Acyl Chloride (e.g., Acetyl Chloride) | 4.90 mmol | 1.2 | Acylating agent |
Step-by-Step Methodology:
-
Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the catalytic amount of DMAP.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-cis-4-acyloxy-L-proline methyl ester.
II. Etherification via the Mitsunobu Reaction: Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for converting the hydroxyl group into an ether with inversion of stereochemistry.[3] This is particularly valuable for accessing the trans configuration from the cis starting material, a common requirement in the synthesis of many biologically active molecules.[1][4] The reaction proceeds via an SN2 mechanism, where a nucleophile displaces an in situ-activated hydroxyl group.[3]
Expert Insights: Navigating the Mitsunobu Reaction
-
Reagent Selection: The classic Mitsunobu reagents are triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The choice between DEAD and DIAD is often based on ease of handling and removal of byproducts.
-
Nucleophile Choice: A wide range of acidic nucleophiles (pKa < 15) can be used, including phenols and carboxylic acids (for ester formation with inversion). For simple alkyl ethers, the corresponding alcohol is used as the nucleophile.
-
Reaction Conditions: The reaction is typically run in anhydrous aprotic solvents like THF or toluene at temperatures ranging from 0 °C to room temperature. The order of addition of reagents can be crucial to minimize side reactions.
-
Purification Challenges: A common challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide and the dialkyl hydrazodicarboxylate.[1] Careful chromatography is usually required for purification.
Protocol 2: Mitsunobu Reaction for Etherification and Stereochemical Inversion
This protocol details the etherification of this compound with an alcohol nucleophile to yield the corresponding N-Boc-trans-4-alkoxy-L-proline methyl ester.
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| This compound | 1.0 g (4.08 mmol) | 1.0 | Starting material |
| Anhydrous Tetrahydrofuran (THF) | 20 mL | - | Solvent |
| Alcohol (R-OH) | 6.12 mmol | 1.5 | Nucleophile |
| Triphenylphosphine (PPh3) | 1.28 g (4.89 mmol) | 1.2 | Reagent |
| Diisopropyl azodicarboxylate (DIAD) | 0.96 mL (4.89 mmol) | 1.2 | Reagent |
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound, the desired alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel. A gradient elution is often necessary to separate the product from triphenylphosphine oxide and the DIAD byproduct.
Caption: Workflow for the Mitsunobu etherification.
III. Silylation: Protection of the Hydroxyl Group
Silylation is a common strategy to protect the hydroxyl group during subsequent synthetic transformations.[5] Silyl ethers are generally stable to a range of reaction conditions but can be readily cleaved when needed. The choice of silylating agent determines the stability of the resulting silyl ether.
Expert Insights: Choosing the Right Silyl Protection
-
Steric Hindrance and Stability: The stability of the silyl ether is directly related to the steric bulk of the silyl group. The order of stability is generally: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).
-
Reaction Conditions: Silylation is typically achieved using a silyl chloride (e.g., TBSCl) and a base like imidazole or 2,6-lutidine in an aprotic solvent such as DMF or DCM. Imidazole acts as both a base and a catalyst.
-
Deprotection: Silyl ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions (e.g., acetic acid or HCl), depending on the stability of the silyl group.
Protocol 3: Protection of the Hydroxyl Group as a TBDPS Ether
This protocol outlines the protection of the hydroxyl group as a tert-butyldiphenylsilyl (TBDPS) ether, which offers significant stability.
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| This compound | 1.0 g (4.08 mmol) | 1.0 | Starting material |
| Anhydrous Dichloromethane (DCM) | 20 mL | - | Solvent |
| Imidazole | 0.56 g (8.16 mmol) | 2.0 | Base/Catalyst |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | 1.25 mL (4.89 mmol) | 1.2 | Silylating agent |
Step-by-Step Methodology:
-
Dissolve this compound and imidazole in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add TBDPSCl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-cis-4-(tert-butyldiphenylsilyloxy)-L-proline methyl ester.
IV. Deprotection of the N-Boc Group
In many synthetic sequences, the removal of the N-Boc protecting group is a necessary step.[6] This is typically achieved under acidic conditions.
Expert Insights: Considerations for N-Boc Deprotection
-
Reagent Choice: Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for Boc deprotection.[7] Alternatively, HCl in an organic solvent like dioxane or methanol can be used.
-
Reaction Conditions: The reaction is usually fast, often complete within 30 minutes to a few hours at room temperature.
-
Work-up: After deprotection, the acidic reagent is typically removed by evaporation (often co-evaporating with a solvent like toluene to remove residual acid), or the product is precipitated as a salt.
Protocol 4: N-Boc Deprotection with TFA
| Reagent/Parameter | Quantity | Notes |
| N-Boc protected proline derivative | 1.0 mmol | Starting material |
| Dichloromethane (DCM) | 5 mL | Solvent |
| Trifluoroacetic acid (TFA) | 5 mL | Reagent |
Step-by-Step Methodology:
-
Dissolve the N-Boc protected proline derivative in DCM.
-
Add TFA to the solution and stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a base.
Conclusion
The derivatization of the hydroxyl group in this compound provides a gateway to a vast array of novel proline analogs for drug discovery and chemical biology. The choice of acylation, etherification, or silylation should be guided by the specific synthetic goal. The protocols provided herein, grounded in mechanistic understanding and practical considerations, offer reliable methods for achieving these transformations.
References
- Ningbo Inno Pharmchem Co., Ltd. Synthesis Strategies for N-Boc-trans-4-hydroxy-D-proline Methyl Ester: A Chemist's Perspective.
- Seebach, D., et al. Stereoselective Synthesis of Quaternary Proline Analogues. PMC, NIH.
- ChemicalBook. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis.
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Organic Syntheses Procedure. L-Proline.
- ACS Publications. and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry.
- The Royal Society of Chemistry. 10.
- ACS Publications. Syntheses of Novel 4-tert-Alkyl Ether Proline-Based 16- and 17-Membered Macrocyclic Compounds. The Journal of Organic Chemistry.
- PubMed. Syntheses of Novel 4-tert-alkyl Ether Proline-Based 16- And 17-membered Macrocyclic Compounds.
- Biosynth. This compound.
- Wenxing Guo et al. What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?.
- Raines, R. T. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC, PubMed Central.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Raines Lab. O-acylation of hydroxyproline residues: Effect on peptide-bond isomerization and collagen stability.
- ResearchGate. Deprotection of different N-Boc-compounds.
- ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- Journal of the American Chemical Society. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
- Sigma-Aldrich. N-Boc-cis-4-hydroxy- L -proline methyl ester 97 102195-79-9.
- ChemicalBook. N-Boc-trans-4-Hydroxy-L-proline methyl ester.
- PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- Sigma-Aldrich. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8.
- ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- Semantic Scholar. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- PrepChem.com. Synthesis of L-proline, methyl ester.
- Fisher Scientific. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97%.
- Sigma-Aldrich. N-Boc-trans-4-hydroxy- L -proline methyl ester 97 74844-91-0.
- ResearchGate. Studies on the Synthesis of cis-4-Hydroxy-l-proline.
- Raines, R. T., et al. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability. PMC, NIH.
- Thermo Scientific Chemicals. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97%.
- SICHUAN TONGSHENG AMINOACID CO.LTD. Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder [tsaminoacid.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
Application Note & Protocols: Leveraging N-Boc-cis-4-hydroxy-L-proline Methyl Ester for the Design of Conformationally Constrained Scaffolds
Abstract
The transition from flexible peptides to drug-like molecules with improved pharmacokinetic profiles is a central challenge in modern medicinal chemistry.[1][2] Imposing conformational constraints on peptide backbones is a highly effective strategy to enhance binding affinity, increase metabolic stability, and improve selectivity.[1][3] This guide details the strategic application of N-Boc-cis-4-hydroxy-L-proline methyl ester, a versatile chiral building block, for the rational design of structurally rigid scaffolds. We provide an in-depth analysis of the molecule's properties, detailed protocols for its incorporation and subsequent modification, and expert insights into the rationale behind key experimental steps.
Introduction: The Imperative for Conformational Constraint in Drug Design
Peptides offer remarkable chemical diversity, making them excellent starting points for developing selective and potent therapeutic agents.[2] However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity due to entropic penalties upon binding to a target.[1][2] Proline and its analogs are unique in their ability to restrict the conformational space of a peptide chain due to the cyclic nature of their side chain, which is cyclized onto the backbone nitrogen atom.[4][5] This inherent rigidity makes proline derivatives, such as 4-hydroxyproline, invaluable tools in peptidomimetic drug design.[6][7]
This compound emerges as a particularly valuable derivative.[8] The cis stereochemistry of the hydroxyl group provides a distinct conformational preference compared to its trans counterpart, offering a unique vector for scaffold elaboration.[7][8] The Boc-protected amine and methyl-esterified carboxyl groups allow for seamless integration into standard peptide synthesis workflows, while the C4-hydroxyl group serves as a versatile chemical handle for introducing further diversity and structural constraints.[8][9]
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is critical for successful and reproducible synthetic campaigns.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | Boc-cis-L-Hyp-OMe | |
| CAS Number | 102195-79-9 | |
| Molecular Formula | C₁₁H₁₉NO₅ | |
| Molecular Weight | 245.27 g/mol | |
| Appearance | White solid | [10] |
| Melting Point | 82-86 °C | [11] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [12] |
| Storage | Store at < -15°C, keep dry, under inert gas |
Core Applications & Experimental Protocols
This section provides validated, step-by-step protocols for utilizing this compound as a foundational scaffold component.
Diagram: General Workflow
The overall strategy involves incorporating the proline derivative into a sequence, followed by functionalization of the hydroxyl group to introduce new properties or constraints.
Caption: High-level workflow for creating constrained peptides.
Protocol 1: Synthesis of this compound
While this building block is commercially available, understanding its synthesis provides insight into its stability and potential impurities. The optimized process involves Boc protection of the amine followed by methyl esterification to avoid side reactions.[10]
Reaction Scheme: 4-hydroxy-L-proline → N-Boc-cis-4-hydroxy-L-proline → this compound
Step 1: Boc Protection of 4-hydroxy-L-proline
-
Suspend 4-hydroxy-L-proline in dichloromethane (DCM, 5-8 volumes).
-
Add 4-Dimethylaminopyridine (DMAP, 0.07-0.11 equivalents) to the suspension.
-
Slowly add Di-tert-butyl dicarbonate (Boc)₂O (1.7-1.9 equivalents) dropwise at room temperature (20-30 °C).[10]
-
Stir the mixture until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline as a white solid.[10]
Scientist's Note: Protecting the amine first is crucial. Attempting to esterify 4-hydroxy-L-proline directly can lead to amide bond formation as a side reaction, which is difficult to remove.[10]
Step 2: Methyl Esterification
-
Dissolve the product from Step 1 in tetrahydrofuran (THF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, ~1.0 equivalent) and stir for 1 hour at 20-30 °C.[10]
-
Cool the reaction and add methanol (~0.4 equivalents) dropwise, maintaining the temperature below 30 °C.
-
Allow the reaction to proceed for 2 hours, monitoring by TLC for completion.[10]
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Collect the filtrate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid to yield pure this compound.[10]
Verification: The final product's identity and purity should be confirmed by NMR spectroscopy and its melting point should align with the literature value (82-86 °C).[11]
Protocol 2: C4-Hydroxyl Modification via Mitsunobu Reaction
The C4-hydroxyl group is a prime target for introducing functionality that can further constrain the peptide or act as a new pharmacophore. The Mitsunobu reaction is a reliable method for stereospecific inversion of the hydroxyl group and introduction of various nucleophiles.[13][14] This protocol describes an etherification as an example.
Caption: Mitsunobu reaction for C4-hydroxyl functionalization.
Materials:
-
Peptide-bound N-Boc-cis-4-hydroxy-L-proline (on-resin or in solution)
-
Triphenylphosphine (PPh₃, 1.2 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equivalents)
-
Nucleophile (e.g., perfluoro-tert-butanol, 2.0 equivalents)[13]
-
Anhydrous Toluene or THF
Procedure:
-
Dissolve the peptide-bound substrate and PPh₃ in anhydrous toluene under an inert atmosphere (e.g., Nitrogen).[13]
-
Cool the solution to 0 °C in an ice bath and stir for 10 minutes.
-
Add DIAD dropwise to the solution over 15 minutes. The solution may turn yellow or orange.
-
Add the desired nucleophile (e.g., an alcohol for etherification, or a carboxylic acid for esterification).[13]
-
Allow the reaction to slowly warm to room temperature or gently heat (e.g., 45 °C) and stir for 12-24 hours, monitoring by LC-MS.[13]
-
Upon completion, quench the reaction with water (if in solution) and proceed with standard workup and purification by column chromatography. For solid-phase synthesis, wash the resin extensively with DCM and DMF.
Scientist's Note: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism).[13] This means starting with the cis (4S) alcohol will yield the trans (4R) substituted product. This stereochemical control is a powerful tool for probing the structure-activity relationship of the resulting scaffold.
Conclusion: A Gateway to Novel Chemical Space
This compound is more than just a protected amino acid; it is a high-value chiral intermediate that provides a robust entry point into novel, conformationally constrained chemical matter.[8] Its compatibility with standard synthesis techniques, combined with the chemical versatility of the C4-hydroxyl group, empowers researchers to systematically explore the impact of rigidity and stereochemistry on biological activity.[7][8] By enabling the precise construction of structurally defined scaffolds, this building block facilitates the development of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.[6][15]
References
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Walczewska-Szewc, K., et al. (2021). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. MDPI.
- Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed.
- Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
- Miller, S. J., et al. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PMC.
- Flores Ortega, A. (2009). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 16). The Role of Cis-4-Hydroxy-L-Proline in Advanced Pharmaceutical Synthesis.
- SICHUAN TONGSHENG AMINOACID CO.LTD. (n.d.). Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder.
- Kashid, B., et al. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Hydroxyproline Derivatives in Organic Synthesis.
- Drug Discovery Chemistry. (n.d.). Macrocyclics and Constrained Peptides.
- Scientific Laboratory Supplies. (n.d.). This compound, 97%. Scientific Laboratory Supplies.
- Cativiela, C., et al. (2021). Discovery of Conformationally Constrained ALK2 Inhibitors. Journal of Medicinal Chemistry.
- Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace.
- Liu, J., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories.
- Google Patents. (n.d.). Proline and 4-hydroxyproline as therapeutic agents.
- Lautenschläger, H. (2024, May 24). 4-Hydroxyproline – a component of collagen.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Kumar, S., et al. (2021). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry.
- Reimer, M. A., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclics and Constrained Peptides - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Proline Derivatives and Analogs [sigmaaldrich.com]
- 8. leapchem.com [leapchem.com]
- 9. nbinno.com [nbinno.com]
- 10. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% | Fisher Scientific [fishersci.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Welcome to the technical support center for the synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis strategy.
Q1: What is the optimal synthetic route for this compound?
A: The most reliable and highest-yielding route involves a two-step sequence:
-
N-Boc Protection: The secondary amine of cis-4-hydroxy-L-proline is first protected using di-tert-butyl dicarbonate (Boc₂O).
-
Esterification: The carboxylic acid of the resulting N-Boc-cis-4-hydroxy-L-proline is then esterified to the methyl ester.
This sequence is superior to the reverse order (esterification followed by Boc protection). Performing esterification first leaves the nucleophilic secondary amine exposed, which can lead to undesirable side reactions such as intermolecular amide bond formation, significantly reducing the yield of the desired product.[1]
Q2: Why is 4-(dimethylamino)pyridine (DMAP) used in the Boc protection step? Is it necessary?
A: DMAP is a highly effective nucleophilic catalyst that significantly accelerates the Boc protection reaction. It functions by first reacting with Boc anhydride to form a highly reactive intermediate, N-Boc-pyridinium species. This species is much more electrophilic than Boc anhydride itself, allowing for a more rapid reaction with the sterically hindered secondary amine of proline.[2][3] While the reaction can proceed with a non-nucleophilic base like triethylamine (TEA) alone, it is often much slower. However, DMAP should be used in catalytic amounts, as it can promote side reactions if used in excess.[4][5]
Q3: My starting material, cis-4-hydroxy-L-proline, has poor solubility in common organic solvents like dichloromethane (DCM). How can I address this?
A: The zwitterionic nature of amino acids like hydroxyproline leads to poor solubility in nonpolar organic solvents. A common and effective strategy is to perform the Boc protection under biphasic or aqueous conditions. By adding a base such as sodium hydroxide or triethylamine in an aqueous or mixed solvent system (e.g., water/methanol or water/dioxane), the amino acid is deprotonated to its more soluble carboxylate salt form, facilitating a smooth reaction with Boc anhydride.[6][7]
Q4: What is the white precipitate that forms during the DCC-mediated esterification, and how is it removed?
A: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the coupling agent dicyclohexylcarbodiimide (DCC).[8] DCC activates the carboxylic acid, and in the process, it is consumed to form DCU. A major advantage of this method is that DCU is insoluble in most common organic solvents, such as dichloromethane, ethyl acetate, and tetrahydrofuran. It can be easily and effectively removed by simple filtration after the reaction is complete.[8]
Troubleshooting Guide: From Low Yields to Impure Products
This guide provides specific, actionable solutions to common problems encountered during the synthesis.
Issue 1: Low or No Yield After Boc Protection Step
| Symptom / Observation | Potential Cause | Troubleshooting Action & Scientific Rationale |
| TLC shows only baseline starting material spot. | Incomplete reaction due to poor solubility. | Action: Switch to a solvent system that better solubilizes the amino acid. A mixture of 1:1 water/dioxane or 1:1 water/THF with a base like NaOH or Na₂CO₃ is highly effective. Rationale: As a zwitterion, hydroxyproline requires a polar, protic environment or conversion to its salt form to dissolve and react efficiently.[6] |
| TLC shows starting material and a new, non-polar spot, but conversion is low. | Insufficient Boc₂O or base. | Action: Ensure at least 1.1 to 1.2 equivalents of Boc₂O are used. The base (e.g., triethylamine) should be present in at least 2.0 equivalents to deprotonate both the carboxylic acid and the ammonium group of the zwitterion. Rationale: Stoichiometry is critical. The base is required to neutralize the acidic proton of the carboxylic acid and to scavenge the proton released from the amine during the reaction, driving the equilibrium towards the product. |
| Reaction is sluggish even with correct stoichiometry. | Lack of catalytic activation. | Action: Add a catalytic amount of DMAP (0.05 - 0.1 equivalents). Rationale: DMAP acts as a superior nucleophilic catalyst compared to TEA, forming a highly reactive intermediate with Boc₂O that accelerates the acylation of the sterically hindered proline nitrogen.[4] |
| Formation of multiple byproducts observed on TLC. | Excessive DMAP or high temperature. | Action: Reduce the amount of DMAP and ensure the reaction is run at or below room temperature. Rationale: While DMAP is an excellent catalyst, it can also promote side reactions, such as the formation of ureas, if used in stoichiometric amounts or at elevated temperatures.[5][9] |
Issue 2: Low Yield or Difficulties in the Esterification Step
| Symptom / Observation | Potential Cause | Troubleshooting Action & Scientific Rationale |
| TLC shows unreacted N-Boc-hydroxyproline. | Deactivation of DCC by moisture. | Action: Use anhydrous solvents (e.g., THF, DCM) and ensure all glassware is thoroughly dried. Rationale: DCC is highly sensitive to water. It will react readily with any moisture present to form DCU, consuming the reagent and preventing it from activating the carboxylic acid for esterification.[8] |
| Reaction stalls; starting material remains. | Insufficient activation. | Action: Add a catalytic amount of DMAP (0.05 - 0.1 equivalents) alongside the DCC. Rationale: In a Steglich esterification, DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate formed from DCC and the carboxylic acid to generate a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol (methanol).[10] |
| Final product is difficult to separate from the DCU byproduct. | Premature precipitation or poor filtration technique. | Action: Dilute the reaction mixture with a nonpolar solvent like diethyl ether or hexanes before filtration to ensure all of the desired product is in solution while the DCU remains precipitated. Wash the filter cake thoroughly with the same solvent. Rationale: The goal is to maximize the solubility difference between the product and the byproduct. Dilution prevents the product from co-precipitating or getting trapped in the DCU solid. |
| Product shows signs of Boc-deprotection (e.g., in NMR or MS). | Accidental exposure to strong acid. | Action: Ensure the workup is non-acidic. Use a mild bicarbonate wash if needed. Avoid any strong acid washes (e.g., 1M HCl). Rationale: The Boc group is designed to be labile under acidic conditions. Exposure to strong acids, even during workup, can cleave the protecting group, leading to the free amine and subsequent yield loss.[11][12] |
Issue 3: Purification and Characterization Challenges
| Symptom / Observation | Potential Cause | Troubleshooting Action & Scientific Rationale |
| Final product appears as an oil instead of a white solid. | Presence of residual solvent or impurities. | Action: Ensure the product is completely dry using a high vacuum line. If it remains an oil, purification by flash column chromatography is necessary. Rationale: The pure product is a solid with a melting point of ~84 °C. An oily consistency indicates impurities that are depressing the melting point or residual solvent. |
| Streaking is observed during TLC analysis. | Interaction of free amines/acids with silica gel. | Action: Add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC eluent. Rationale: The acidic nature of silica gel can cause strong, undesirable interactions with basic functional groups like amines, leading to tailing or streaking. A basic additive in the mobile phase neutralizes these active sites, resulting in sharper spots.[13] |
| NMR spectrum is complex or shows unexpected peaks. | Presence of rotamers (cis/trans amide isomers). | Action: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C) in a suitable solvent like DMSO-d₆. Rationale: The amide bond of the Boc group can exist as two slowly interconverting isomers (rotamers) on the NMR timescale, leading to a doubling of some peaks. Heating the sample increases the rate of interconversion, causing the paired peaks to coalesce into single, time-averaged signals, simplifying the spectrum. |
Optimized Experimental Protocols
These protocols are designed as self-validating systems, incorporating best practices to maximize yield and purity.
Protocol 1: N-Boc Protection of cis-4-hydroxy-L-proline
Caption: Workflow for N-Boc Protection.
Materials:
-
cis-4-hydroxy-L-proline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium Hydroxide (NaOH) (1.05 eq)
-
1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cis-4-hydroxy-L-proline in a 1:1 mixture of 1,4-dioxane and water containing NaOH. Stir until a clear solution is obtained.
-
Cool the flask to 0 °C in an ice-water bath.
-
Dissolve Boc₂O in a minimal amount of 1,4-dioxane and add it dropwise to the cooled reaction mixture over 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously overnight (12-16 hours).
-
Monitor the reaction's completion by TLC (Mobile phase: 10% Methanol in DCM). The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.
-
Once complete, cool the mixture to 0 °C and carefully acidify to pH ~3 by slowly adding cold 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline as a white solid, which can be used in the next step without further purification.
Protocol 2: Steglich Esterification to Methyl Ester
Caption: Workflow for Steglich Esterification.
Materials:
-
N-Boc-cis-4-hydroxy-L-proline (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
Methanol (MeOH) (3.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Ethyl Acetate / Hexanes solvent system
Procedure:
-
Dissolve N-Boc-cis-4-hydroxy-L-proline in anhydrous DCM in an oven-dried, inert-atmosphere flask.
-
Add DMAP (catalytic amount) followed by methanol.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. A white precipitate (DCU) will begin to form.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction's completion by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the final product as a white solid.
Mechanistic Insights
Understanding the reaction mechanisms is key to effective troubleshooting.
Caption: Key reaction mechanisms in the synthesis.
References
- Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]
- Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
- Dual protection of amino functions involving Boc. RSC Publishing. [Link]
- The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action.
- 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
- 5.2.2 Synthesis of Esters. NPTEL Archive. [Link]
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Large-Scale Practical Synthesis of Boc-Protected 4-fluoro-l-Proline.
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
- Acid to Ester - Common Conditions. Common Organic Chemistry. [Link]
- Synthesis Strategies for N-Boc-trans-4-hydroxy-D-proline Methyl Ester: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Having great trouble with a Boc-protection reaction. Reddit. [Link]
- Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
- (PDF) Studies on the Synthesis of cis-4-Hydroxy-l-proline.
- Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- mechanism of amide hydrolysis. YouTube. [Link]
- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Arkivoc. [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- TLC Seper
- Formation of Amides From Esters. Master Organic Chemistry. [Link]
- Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
- Scholars Research Library - Der Pharma Chemica.[Link]
- Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline.
- Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. BioTech Beacons. [Link]
- 10. The Royal Society of Chemistry. [Link]
- Amide synthesis by acyl
- 17.
- Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.
Sources
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. reddit.com [reddit.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Welcome to the technical support center for the synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chiral building block. Here, we address common side reactions and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is a cornerstone for the creation of complex peptides and pharmaceutical intermediates.[1] Its unique structure, featuring a cis-4-hydroxyl group, imparts conformational rigidity, which can significantly enhance binding affinity and metabolic stability in target molecules.[1] However, the journey to a high-purity product is often fraught with potential side reactions that can diminish yield and complicate purification.
This guide dissects the two primary synthetic routes and provides in-depth troubleshooting for the most frequently encountered challenges.
Part 1: Troubleshooting the "Boc Protection First" Synthetic Route
This is often the preferred route due to its generally cleaner reaction profile. The process involves the initial protection of the amino group of L-hydroxyproline with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.
Diagram: "Boc Protection First" Synthetic Workflow
Caption: Workflow for the "Boc Protection First" synthesis.
Frequently Asked Questions (FAQs): "Boc Protection First" Route
Question 1: After my DCC-mediated esterification, I have a significant amount of a white, insoluble precipitate that is difficult to filter. What is it and how can I remove it?
Answer: This precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the primary byproduct of dicyclohexylcarbodiimide (DCC) couplings. While its insolubility in many organic solvents is advantageous for removal, it can sometimes co-precipitate with the product, making filtration challenging.
Troubleshooting Protocol: DCU Removal
-
Initial Filtration: After the reaction is complete, cool the reaction mixture to 0-5°C for at least one hour to maximize DCU precipitation. Filter the cold mixture through a sintered glass funnel.
-
Solvent Selection for Washing: Wash the filter cake with a cold, non-polar solvent in which your product is soluble but DCU is not. Good choices include diethyl ether or cold ethyl acetate.
-
Post-Workup Precipitation: If DCU remains in the filtrate, concentrate the solution under reduced pressure. Redissolve the crude product in a minimal amount of a solvent like dichloromethane (DCM) or ethyl acetate and cool it again. The remaining DCU should precipitate and can be removed by a second filtration.
-
Alternative Coupling Agents: If DCU continues to be a persistent issue, consider using a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.
Question 2: My yield is low, and I'm observing a significant amount of unreacted N-Boc-cis-4-hydroxy-L-proline. How can I improve the efficiency of the esterification?
Answer: Incomplete esterification can be due to several factors, including insufficient activation of the carboxylic acid or deactivation of the coupling agent.
Optimization Strategies for Esterification
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use a slight excess of DCC (1.1-1.2 equivalents) and methanol (1.2-1.5 equivalents). | Ensures complete conversion of the starting material. |
| Reaction Temperature | Maintain the reaction temperature between 20-30°C.[2] | Balances reaction rate with the stability of the activated intermediate. |
| Solvent | Use an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). | Prevents hydrolysis of the activated O-acylisourea intermediate. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). | Avoids potential side reactions from prolonged reaction times. |
Question 3: I've heard that using thionyl chloride (SOCl₂) in methanol is a common method for esterification. Is this suitable for my N-Boc protected starting material?
Answer: While effective for esterifying unprotected amino acids, using thionyl chloride in methanol is not recommended for N-Boc protected substrates. The reaction generates hydrochloric acid (HCl) in situ, which is strong enough to cleave the acid-labile Boc protecting group, leading to the formation of the unprotected amino ester and other byproducts.
Part 2: Troubleshooting the "Esterification First" Synthetic Route
This route involves the initial esterification of L-hydroxyproline, typically using an acid catalyst, followed by the protection of the secondary amine with Boc anhydride. While seemingly straightforward, this pathway is often plagued by side reactions that can be challenging to control.
Diagram: "Esterification First" Synthetic Workflow
Caption: Workflow for the "Esterification First" synthesis.
Frequently Asked Questions (FAQs): "Esterification First" Route
Question 4: During the Boc protection step of the hydroxyproline methyl ester, I'm observing the formation of higher molecular weight impurities that are difficult to separate. What are these and how can I prevent them?
Answer: You are likely encountering two main side reactions: intermolecular amidation and intermolecular esterification (polyesterification).
-
Intermolecular Amidation: The amino group of one molecule of the hydroxyproline methyl ester can attack the ester carbonyl of another molecule, forming a dipeptide. This is particularly problematic under harsh conditions.[2]
-
Intermolecular Esterification: The secondary hydroxyl group of one molecule can react with the carboxylic acid of another (if any starting material is present) or the methyl ester of another (via transesterification) to form polyester-like oligomers.
Mitigation Strategies for Side Reactions
| Parameter | Recommendation | Rationale |
| Order of Addition | Slowly add the Boc anhydride to the solution of hydroxyproline methyl ester and base. | Maintains a low concentration of the unprotected amine, minimizing self-reaction. |
| Temperature Control | Maintain the reaction at a low temperature (0-10°C) during the addition of Boc anhydride, then allow it to slowly warm to room temperature. | Reduces the rate of side reactions, which often have a higher activation energy than the desired Boc protection. |
| Base Selection | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). | Minimizes base-catalyzed side reactions. |
| Purity of Starting Material | Ensure the hydroxyproline methyl ester is free of unreacted L-hydroxyproline before proceeding to the Boc protection step. | The free carboxylic acid can participate in intermolecular esterification. |
Diagram: Intermolecular Side Reactions
Caption: Formation of amide and ester dimers as side products.
Part 3: Stereochemical Integrity - A Critical Consideration
Maintaining the stereochemistry at both the C2 (alpha-carbon) and C4 positions is paramount for the utility of the final product.
Frequently Asked Questions (FAQs): Stereochemistry
Question 5: I am concerned about epimerization at the alpha-carbon (C2) during my synthesis. Under what conditions is this most likely to occur, and how can I prevent it?
Answer: Epimerization at the C2 position, leading to the formation of the D-proline diastereomer, is a significant risk, particularly during the activation of the carboxylic acid for esterification or in the presence of a strong base. The mechanism involves the abstraction of the alpha-proton to form a planar enolate intermediate, which can be re-protonated from either face.
Conditions Promoting C2 Epimerization and Preventive Measures
| Promoting Factor | Preventive Measure | Rationale |
| Strong, Sterically Unhindered Bases | Use a weaker or more sterically hindered base (e.g., 2,4,6-collidine instead of DIPEA). | Reduces the rate of alpha-proton abstraction. |
| High Reaction Temperatures | Conduct the reaction at the lowest effective temperature (e.g., 0°C to room temperature). | Slows the rate of epimerization. |
| Prolonged Reaction Times | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Minimizes the time the activated intermediate is exposed to basic conditions. |
| Highly Activating Coupling Reagents | Use coupling reagents known for lower epimerization rates, and consider additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). | These additives form active esters that are less prone to epimerization than the initial activated species. |
Question 6: Is there a risk of epimerization at the C4 position, converting my cis-hydroxyproline derivative to the trans isomer?
Answer: Yes, epimerization at C4 is possible, though it generally requires more forcing conditions than C2 epimerization. This can occur under strongly acidic or basic conditions, particularly at elevated temperatures. For instance, prolonged exposure to 6 N HCl at 110°C during peptide hydrolysis is known to cause epimerization of trans-4-hydroxy-L-proline to the cis isomer.[3][4] While the conditions in this synthesis are milder, it is a possibility to be aware of, especially if unexpected diastereomers are observed.
To minimize the risk of C4 epimerization:
-
Avoid prolonged heating under strongly acidic or basic conditions.
-
Purify the final product carefully , using techniques like flash column chromatography, to separate any trans-diastereomer that may have formed.
Part 4: Purification and Characterization
Recommended Purification Protocol: Flash Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 70% Ethyl Acetate) |
| Monitoring | Thin Layer Chromatography (TLC) with visualization by potassium permanganate stain |
Typical Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 82-86 °C |
| Purity (HPLC) | >97% |
| Yield ("Boc First" Route) | 80-90%[2] |
References
- CN104844692A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google P
- Dziewiatkowski, D. D., Hascall, V. C., & Riolo, R. L. (1972). Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. Analytical Biochemistry, 49(2), 550–558. [Link]
- Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)
- PubMed. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. [Link]
- Organic Syntheses. L-Proline. [Link]
- ResearchGate.
- CN106543062A - A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines - Google P
- Wikipedia. 4-hydroxyproline epimerase. [Link]
- Semantic Scholar. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. [Link]
- PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]
- ResearchGate. (PDF) Studies on the Synthesis of cis-4-Hydroxy-l-proline. [Link]
- Tian, Z. Y., et al. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers.
- American Chemical Society.
- PubMed.
- Journal of Biological Chemistry. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms. [Link]
- PubMed Central. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. [Link]
- Journal of the American Chemical Society.
Sources
- 1. leapchem.com [leapchem.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Boc-cis-4-hydroxy-L-proline methyl ester
Welcome to the technical support center for the purification of N-Boc-cis-4-hydroxy-L-proline methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the purification of this critical chiral building block.
Introduction
This compound is a versatile intermediate in the synthesis of a wide array of pharmaceuticals and complex molecules.[1] Its stereochemical purity is paramount, as different stereoisomers can exhibit vastly different biological activities.[2] However, achieving high purity can be challenging due to the presence of various process-related and inherent impurities. This guide provides a structured approach to identifying and removing these impurities, ensuring the integrity of your downstream applications.
Troubleshooting Guide: Common Purification Issues
The following table outlines common problems encountered during the purification of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield After Aqueous Workup | 1. Hydrolysis of the Methyl Ester: The ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.[3][4] 2. Emulsion Formation: The amphiphilic nature of the product and impurities can lead to stable emulsions during extraction. | 1. Control pH: Use mild acidic (e.g., dilute citric acid) and basic (e.g., saturated sodium bicarbonate) washes. Avoid prolonged exposure to strong acids or bases. Monitor the pH of the aqueous layer. 2. Break Emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break emulsions. Centrifugation can also be effective. |
| Product Fails to Crystallize or "Oils Out" During Recrystallization | 1. Incorrect Solvent System: The solvent may be too good a solvent, preventing saturation, or too poor, causing rapid precipitation.[5][6] 2. Presence of Impurities: High levels of impurities can inhibit crystal lattice formation. 3. Supersaturation: The solution is saturated but lacks a nucleation site to initiate crystallization.[6][7] 4. Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, leading to oiling out.[5] | 1. Optimize Solvent System: A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For this polar molecule, consider solvent pairs like ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.[5] Start by dissolving the crude product in a minimum amount of the more polar solvent at elevated temperature and slowly add the less polar "anti-solvent" until turbidity appears. 2. Pre-purification: If the material is very impure, consider a preliminary flash chromatography step to remove the bulk of the impurities before attempting recrystallization. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of pure product.[7] 4. Address Oiling Out: If the product oils out, reheat the solution to redissolve the oil, add more of the better solvent, and allow it to cool more slowly.[5][8] |
| Co-elution of Impurities During Flash Column Chromatography | 1. Inappropriate Mobile Phase: The polarity of the eluent may not be optimal to resolve the product from a closely eluting impurity. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Diastereomers Present: The trans-isomer is a common impurity and may have a similar Rf value to the desired cis-isomer.[9] | 1. Optimize Mobile Phase: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A common starting point for N-Boc protected amino acid esters is a gradient of 10-50% ethyl acetate in hexanes. Adding a small amount of a third solvent like methanol or dichloromethane can sometimes improve separation. 2. Reduce Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. 3. Enhance Separation of Diastereomers: Diastereomers can often be separated by carefully optimized flash chromatography.[10][11] If normal phase is ineffective, consider reversed-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water. |
| Persistent Presence of DCU (from DCC coupling) | 1. High Solubility in Workup Solvent: N,N'-Dicyclohexylurea (DCU) has some solubility in common organic solvents like dichloromethane.[12] 2. Incomplete Precipitation: DCU precipitation may not be complete before filtration. | 1. Filtration: The majority of DCU can be removed by filtration as it is largely insoluble in many organic solvents.[13] Cool the reaction mixture to 0°C or below to maximize precipitation before filtering.[12] 2. Solvent Choice: Dissolve the crude reaction mixture in a solvent where the product is soluble but DCU is not, such as diethyl ether or cold acetonitrile, and filter.[9][12] 3. Acidic Wash (for acid-stable products): Some sources suggest a dilute acid wash (e.g., 1N HCl) can help remove DCU, though this carries the risk of ester hydrolysis or Boc-deprotection.[2][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities arise from the synthetic route and include:
-
Starting Materials and Reagents: Unreacted 4-hydroxy-L-proline, di-tert-butyl dicarbonate (Boc-anhydride), and tert-butanol.
-
Coupling Reagents (for esterification): If DCC is used, N,N'-dicyclohexylurea (DCU) is a major byproduct.[12][13]
-
Stereoisomers: The most common stereoisomeric impurity is the trans-isomer (N-Boc-trans-4-hydroxy-L-proline methyl ester).[9] Epimerization at the alpha-carbon to form the D-enantiomer can also occur, particularly under basic conditions.[14][15]
-
Side-products: Amide impurities can form from side reactions during synthesis.
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (N-Boc-cis-4-hydroxy-L-proline) is a potential degradation pathway.[4]
Q2: How can I effectively remove unreacted Boc-anhydride?
A2: Unreacted di-tert-butyl dicarbonate can often be removed by the following methods:
-
Aqueous Workup: Washing the organic layer with a saturated solution of sodium bicarbonate can help to hydrolyze the remaining Boc-anhydride.
-
Chemical Quenching: Adding a nucleophilic amine like imidazole to the reaction mixture after the protection is complete can consume the excess Boc-anhydride. The resulting byproducts are typically water-soluble and can be removed by an aqueous wash.
-
Vacuum: Boc-anhydride is volatile and can often be removed under high vacuum.
Q3: My product appears pure by TLC, but the NMR shows minor impurities. What could they be?
A3: TLC is an excellent tool for monitoring reactions but may not resolve all impurities. Common culprits that may not be easily visible on a TLC plate include:
-
Stereoisomers: The cis and trans diastereomers may have very similar Rf values. Chiral HPLC is the definitive method for assessing stereochemical purity.[15]
-
Residual Solvents: Solvents from the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane) can be trapped in the final product.
-
DCU: Trace amounts of DCU can be difficult to detect by TLC but may be visible in the NMR spectrum.
Q4: What is the best way to confirm the stereochemical purity of my final product?
A4: The gold standard for determining the stereochemical purity and identifying the presence of diastereomers (trans-isomer) and enantiomers (D-isomer) is chiral High-Performance Liquid Chromatography (HPLC) .[15] It is often necessary to derivatize the analyte to achieve good separation.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography.
-
Preparation of the Column:
-
Select an appropriately sized silica gel column.
-
Slurry pack the column with the initial mobile phase (e.g., 90:10 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 90:10 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexanes:ethyl acetate). The optimal gradient will depend on the specific impurities present.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Diagram 1: Workflow for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The ideal solvent system should be determined empirically.
-
Solvent Selection:
-
In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot polar solvent (e.g., ethyl acetate, acetone).
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a suitable single-solvent system.
-
If no crystals form, it is too soluble. If it doesn't dissolve, it is not soluble enough.
-
For a two-solvent system, dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate). Add a hot, less polar solvent in which the product is less soluble (e.g., hexanes) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to redissolve the precipitate.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent or solvent system and heat the mixture with swirling until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Diagram 2: Decision Tree for Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting recrystallization.
References
- ResearchGate. How can I remove the DCU after an esterification catalyzed by DCC?
- ResearchGate. Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications.
- ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.
- Organic Syntheses. L-Proline.
- University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization.
- Santai Technologies. The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
- Wired Chemist. Recrystallization.
- Biocyclopedia. Problems in recrystallization.
- Creative Biolabs. Protein Purification Protocol & Troubleshooting.
- University of York Department of Chemistry. Problems with Recrystallisations.
- Google Patents. A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines.
- Bitesize Bio. When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
- CORE. Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography.
- ACS Publications. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride.
- Semantic Scholar. Epimerisation in Peptide Synthesis.
- SICHUAN TONGSHENG AMINOACID CO.LTD. Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder.
- ResearchGate. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry.
- Taylor & Francis Online. Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation.
- Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- Chemistry Stack Exchange. How I can remove DCU from my product?
- Chemguide. Hydrolysis of Esters.
- ResearchGate. Structures of the hydroxyproline isomers.
- PMC. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.
- MDPI. Epimerisation in Peptide Synthesis.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Coupling with N-Boc-cis-4-Hydroxy-L-proline Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling yields in peptide synthesis, specifically when incorporating N-Boc-cis-4-hydroxy-L-proline methyl ester. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose the root cause of the issue and implement effective solutions. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly lower than expected yield after the coupling step with this compound. What are the most likely causes?
Low coupling yields with this particular amino acid derivative can typically be attributed to a combination of factors inherent to its structure:
-
Steric Hindrance: The primary culprit is often steric hindrance. This compound is a sterically demanding building block. The bulky Boc protecting group on the secondary amine of the proline ring, combined with the cyclic structure of proline itself, physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2][3] This increased steric bulk slows down the rate of the coupling reaction, often leading to incomplete conversion.[2]
-
Conformational Rigidity: The pyrrolidine ring of proline imposes significant conformational rigidity on the peptide backbone.[1][4] This lack of flexibility can make it difficult for the reacting molecules to adopt the optimal orientation for the nucleophilic attack required for peptide bond formation.
-
Secondary Amine Reactivity: Unlike primary amines, the secondary amine of proline is a weaker nucleophile. This reduced nucleophilicity can lead to slower reaction kinetics and incomplete coupling, especially when paired with a sterically hindered coupling partner.[5]
-
Suboptimal Activation/Coupling Reagents: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often insufficient to overcome the high activation energy barrier associated with this sterically hindered coupling.[1][4][6] The formation of a highly reactive activated ester is crucial for driving the reaction to completion.
Q2: How can I confirm that incomplete coupling is the source of my low yield?
It is essential to verify that incomplete coupling is indeed the problem before attempting to optimize the reaction. Several qualitative tests can be performed on the resin-bound peptide immediately after the coupling step:
-
Isatin Test: The Kaiser test (ninhydrin test), which is commonly used to detect free primary amines, is unreliable for the secondary amine of proline.[7] The recommended alternative is the isatin test , which will produce a characteristic blue color in the presence of an unreacted N-terminal proline residue.[1][7]
-
Chloranil Test: This is another suitable alternative to the Kaiser test for detecting secondary amines, also resulting in a blue-colored bead.[1]
If these tests yield a positive result (i.e., a color change), it is a strong indication that the coupling reaction has not gone to completion. For a more quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS). The presence of a significant peak corresponding to a "deletion sequence" (the target peptide missing the intended amino acid) is definitive evidence of a failed coupling.[1]
Troubleshooting and Optimization Strategies
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
For challenging couplings involving sterically hindered amino acids, more potent activating reagents are necessary. The choice of coupling reagent is one of the most critical factors for success.
| Coupling Reagent Class | Examples | Mechanism and Advantages | Considerations |
| Uronium/Aminium Reagents | HATU, HCTU, COMU | These reagents rapidly form highly reactive O-acylisourea esters, which are more effective at overcoming steric barriers.[1][2] HATU, in particular, forms a 7-azabenzotriazole (OAt) ester, which is more reactive than the benzotriazole (OBt) ester formed by HBTU.[3][8] COMU offers similar efficiency to HATU but with an improved safety profile as it is not derived from the potentially explosive HOBt or HOAt.[1] | Can react with the unprotected N-terminal amine if used in large excess, leading to chain termination.[9][10] |
| Phosphonium Reagents | PyBOP, PyAOP | These reagents also generate highly reactive activated esters and are excellent choices for hindered couplings.[1][11] PyBOP is a safer alternative to its predecessor, BOP, which produces a carcinogenic byproduct.[11] | Can be more expensive than some uronium/aminium reagents. |
| Carbodiimides with Additives | DIC/OxymaPure®, DIC/HOBt | While carbodiimides alone are often insufficient, their efficacy is significantly enhanced by additives. OxymaPure® is a superior alternative to HOBt, as it increases reaction rates and reduces the risk of racemization without the explosive potential of benzotriazole derivatives.[1][12] | Generally less potent than uronium/aminium or phosphonium reagents for severely hindered couplings. The byproduct of DIC is a soluble urea, which is preferable to the insoluble urea produced by DCC in solid-phase synthesis.[10] |
Recommendation: For this compound, starting with HATU or HCTU is highly recommended due to their proven efficacy in overcoming steric hindrance.[1][4]
Q4: Beyond changing the coupling reagent, what other reaction parameters can I adjust to improve the yield?
Optimizing the reaction conditions is a crucial step in driving a difficult coupling to completion.
-
Double Coupling: This is a straightforward and often highly effective technique. After the initial coupling reaction, the resin is washed, and the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents.[1][2][3] This second coupling provides another opportunity for any remaining free amines to react.
-
Extended Reaction Time: For sterically hindered couplings that are kinetically slow, simply increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[1][3]
-
Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[1][2] This should be done with caution, as excessive heat can promote side reactions such as racemization.[3] Microwave-assisted peptide synthesis is particularly effective at accelerating difficult coupling reactions.[1]
-
Solvent Choice: The solvation of the peptide-resin matrix is critical for reaction efficiency. If the growing peptide chain aggregates, it can block reactive sites.[3][5] While DMF is the standard solvent, switching to or using a mixture including N-methyl-2-pyrrolidone (NMP), which has better solvating properties, can be beneficial.[3][7]
Q5: Are there any specific side reactions I should be aware of when working with this compound?
Yes, there are a few potential side reactions to consider:
-
Racemization: During the activation of the carboxylic acid, there is a risk of epimerization at the alpha-carbon. Using coupling reagents with additives like HOAt (in HATU) or OxymaPure® can help to suppress this side reaction.[2]
-
Diketopiperazine Formation: This is a common side reaction in solid-phase peptide synthesis, particularly at the dipeptide stage involving proline.[5][13] The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. Using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can help to inhibit this side reaction.[13][14]
-
Side-Chain Reactions: The free hydroxyl group on the proline ring is generally considered to be sufficiently unreactive and often does not require protection.[15] However, under certain harsh conditions or with highly reactive reagents, acylation of the hydroxyl group could potentially occur. If you suspect this is an issue, using a protected version of hydroxyproline (e.g., with a t-butyl ether protecting group) is an option, though this adds extra steps to your synthesis.[15]
Experimental Protocols & Workflows
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended as a first-line approach for coupling this compound.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
- Perform the deprotection of the N-terminal protecting group of the resin-bound peptide according to your standard procedure.
- Wash the resin thoroughly with DMF (5x) to remove all traces of the deprotection reagent.
2. First Coupling:
- In a separate vessel, prepare the activated amino acid solution:
- This compound (4 equivalents relative to resin loading)
- HATU (3.9 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
- Dissolve in a minimal amount of DMF.
- Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 2 hours at room temperature.
3. Intermediate Wash:
- Drain the coupling solution from the reaction vessel.
- Wash the resin thoroughly with DMF (5x).
4. Second Coupling:
- Repeat step 2 by preparing a fresh solution of activated this compound with HATU and DIPEA.
- Add the fresh solution to the resin and agitate for another 2 hours at room temperature.
5. Final Wash and Monitoring:
- Drain the coupling solution and wash the resin thoroughly with DMF (5x), followed by dichloromethane (DCM) (3x), and finally DMF (3x).[8]
- Perform an isatin test on a small sample of resin beads to confirm the absence of free secondary amines, indicating reaction completion.[7] If the test is still positive, consider extending the time of the second coupling or proceeding to capping any unreacted sites.
Troubleshooting Workflow
References
- Didier, A., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(9), 16837-16879.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- National Center for Biotechnology Information. (n.d.). An electronic effect on protein structure.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11628.
- Peptide Synthesis. (n.d.). The Crucial Role of Hydroxyproline Derivatives.
- Scientific Laboratory Supplies. (n.d.). This compound, 97%.
- National Center for Biotechnology Information. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- American Chemical Society. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 136(52), 18066-18081.
- ResearchGate. (2011). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.
- Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester.
- Google Patents. (n.d.). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
- Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- National Center for Biotechnology Information. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
- PubMed. (2003). Effect of 3-hydroxyproline residues on collagen stability.
- Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.
- ResearchGate. (2020). SPPS: peptide failure to elongate?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing epimerization during the synthesis of proline derivatives
A-Level-Of-Support-Headline: A-Level-Of-Support-Headline: Proline Epimerization Control: A Guide for Synthetic Chemists
Welcome to the Technical Support Center for the synthesis of proline derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity at the α-carbon of proline and its analogs. Proline's unique cyclic structure presents distinct challenges and opportunities in peptide synthesis and medicinal chemistry.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent epimerization and ensure the enantiomeric purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why is proline considered less susceptible to racemization than other amino acids, and under what conditions does this change?
A1: Proline's rigid pyrrolidine ring structure makes the abstraction of its α-proton, the key step in racemization, significantly more difficult compared to linear amino acids.[4] However, this inherent resistance is not absolute. Epimerization can be induced, particularly under harsh basic conditions or with highly activating coupling reagents that can promote the formation of a planar enolate intermediate. The risk increases when the proline residue is C-terminal in a peptide fragment, especially during segment condensation.
Q2: What is the primary mechanism of epimerization for amino acids during peptide bond formation?
A2: The most common pathway for epimerization during amide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone).[5] Activation of the N-protected amino acid's carboxyl group can lead to an intramolecular cyclization, creating a planar and achiral oxazolone intermediate.[5] This intermediate is susceptible to deprotonation and reprotonation at the α-carbon, which can scramble the stereochemistry. Subsequent reaction with an amine nucleophile then yields a mixture of epimers.[5]
Q3: Are there specific proline derivatives that are more prone to epimerization?
A3: Yes, proline derivatives with electron-withdrawing substituents on the pyrrolidine ring can be more susceptible to epimerization. These groups can increase the acidity of the α-proton, facilitating its abstraction. Additionally, N-acylproline derivatives, especially those with bulky or electron-withdrawing N-acyl groups, can also show an increased tendency for epimerization under certain conditions.
Q4: How can I accurately determine the extent of epimerization in my product?
A4: Chiral chromatography is the most reliable method for quantifying epimers. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can effectively separate diastereomers or enantiomers.[4] For GC analysis, derivatization of the proline derivative is typically required to improve volatility and chromatographic performance. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with a chiral solvating agent, to distinguish between epimers.
Troubleshooting Guides: Problem-Solution Scenarios
This section addresses specific experimental issues that can arise during the synthesis of proline derivatives and provides actionable solutions.
Scenario 1: Significant Epimerization Detected After Peptide Coupling
Problem: You have coupled an N-protected proline derivative (e.g., Fmoc-Pro-OH or Boc-Pro-OH) and chiral HPLC analysis of the product reveals a significant percentage of the undesired D-proline diastereomer.
Root Cause Analysis: The choice of coupling reagent, base, solvent, and reaction temperature are critical factors that influence the rate of epimerization.[5] Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate, while strong bases can directly abstract the α-proton.[5]
Solutions & Protocols:
1. Optimize Your Coupling Reagent and Additives:
-
Recommendation: Employ coupling reagents known for low racemization potential. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should be used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress epimerization.[4][6] Uronium/aminium reagents like HATU are highly effective, especially for sterically hindered couplings, but conditions should be carefully optimized.[4][7][8]
-
Insight: Additives like HOBt and HOAt work by forming an active ester intermediate that is less prone to oxazolone formation and subsequent racemization compared to the anhydride formed with the coupling reagent alone.[9]
| Coupling Reagent Combination | Relative Racemization Risk | Key Features |
| DIC/HOBt | Low | A classic and cost-effective choice. The dicyclohexylurea byproduct from DCC can be difficult to remove.[4][7] |
| HATU/HOAt | Very Low | Highly efficient, especially for challenging couplings. The nitrogen atom in HOAt can suppress oxazolone formation.[10] |
| PyBOP | Low | A phosphonium salt-based reagent with high coupling efficiency.[7][8] |
2. Select a Weaker or Sterically Hindered Base:
-
Recommendation: Avoid strong bases like triethylamine (TEA). Instead, use a weaker or sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[4]
-
Insight: Sterically hindered bases are less likely to abstract the α-proton, thus minimizing the direct enolization pathway of epimerization.
3. Control Reaction Temperature and Time:
-
Recommendation: Maintain a low reaction temperature, ideally between 0 °C and room temperature, during the activation and coupling steps.[4] Also, minimize the time the activated proline derivative is allowed to stand before the addition of the amine component.
-
Insight: Higher temperatures increase the rate of all reactions, including the undesirable epimerization side reaction.[5] In situ activation, where the coupling reagent is added to the mixture of the acid and amine, is often preferred.[5]
4. Choose an Appropriate Solvent:
-
Recommendation: Less polar solvents such as dichloromethane (DCM) have been shown to suppress epimerization.[5] However, ensure your starting materials are sufficiently soluble. Protic solvents can sometimes increase the rate of isomerization.[11]
-
Insight: The polarity of the solvent can influence the stability of the charged intermediates involved in the epimerization pathways.[5]
Protocol 1: Low-Epimerization Peptide Coupling using DIC/HOBt
-
Dissolve the N-protected proline derivative (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine component (1.0 eq) to the solution.
-
Add DIC (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Perform an appropriate aqueous work-up and purify the product by column chromatography.
Scenario 2: Epimerization during N-terminal Deprotection
Problem: You observe epimerization of a proline residue after the removal of an N-terminal protecting group, particularly in a dipeptide or at the N-terminus of a longer peptide.
Root Cause Analysis: While less common than during coupling, epimerization can occur during deprotection, especially if the conditions are harsh or if the adjacent residue promotes instability. For Fmoc deprotection, the basic conditions (e.g., piperidine in DMF) can potentially lead to epimerization, although this is generally low for proline.
Solutions & Protocols:
1. Modify Fmoc Deprotection Conditions:
-
Recommendation: While standard 20% piperidine in DMF is usually safe, if epimerization is suspected, consider reducing the reaction time or using a milder base like 2% DBU/2% piperidine in DMF.
-
Insight: Minimizing exposure to basic conditions can reduce the risk of α-proton abstraction.
2. For Boc Deprotection:
-
Recommendation: Standard acidic conditions for Boc removal (e.g., TFA in DCM) are generally not prone to causing epimerization at the proline α-carbon. If issues arise, ensure anhydrous conditions and keep the reaction time to a minimum.
Visualizing the Mechanism of Epimerization
To better understand the primary pathway of epimerization during peptide coupling, the following diagram illustrates the formation of the oxazolone intermediate.
Caption: Mechanism of epimerization via oxazolone formation.
Workflow for Minimizing Epimerization
This decision-tree diagram provides a logical workflow for selecting the appropriate synthetic strategy to minimize epimerization.
Caption: Decision workflow for preventing epimerization.
Analytical Methods for Detecting Epimerization
Accurate detection and quantification of epimerization are crucial for process optimization and quality control.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase.[4] | High resolution, accurate quantification, widely applicable. | Requires specialized and often expensive columns. |
| Chiral GC | Separation of volatile enantiomers/diastereomers on a chiral column. | High sensitivity, short analysis times. | Requires derivatization of the analyte to increase volatility. |
| NMR Spectroscopy | Use of chiral solvating agents or lanthanide shift reagents to induce chemical shift differences between epimers. | Provides structural information, non-destructive. | Lower sensitivity compared to chromatography, may require specialized reagents. |
| Mass Spectrometry (MS) | Tandem MS (MS/MS) can sometimes differentiate between isomers based on fragmentation patterns, especially when coupled with a separation technique like LC.[12] | High sensitivity, provides mass information. | Isomers have the same mass, so differentiation can be challenging without prior separation.[12] |
References
- Soloshonok, V. A., & Han, J. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Accounts of Chemical Research, 41(3), 387-397. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Karle, I. L. (2002). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Biopolymers, 64(3), 127-140. [Link]
- Rodríguez, I., Calaza, M. I., Jiménez, A. I., & Cativiela, C. (2015). Synthesis of enantiomerically pure δ-benzylproline derivatives. Organic & Biomolecular Chemistry, 13(10), 2956-2965. [Link]
- Demizu, Y., Shiigi, H., Mori, H., Matsumoto, K., & Onomura, O. (2009). Convenient synthesis of an enantiomerically pure bicyclic proline and its N-oxyl derivatives. Tetrahedron: Asymmetry, 20(1), 105-109. [Link]
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2004). Synthesis of Peptides and Peptidomimetics. Houben-Weyl Methods of Organic Chemistry.
- Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-118. [Link]
- Schurig, V., & Nicholson, G. J. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Wei, Y., & Liu, Z. (2022). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 23(19), 11849. [Link]
- Wikipedia. (n.d.). Proline. [Link]
- Md Yusof, Y. A., & Abdul Hamid, H. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4983. [Link]
- Fushinobu, S., Shiraishi, A., & Matsui, D. (2015). Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and Molecular Evolution. PLoS ONE, 10(3), e0120018. [Link]
- AAPPTEC. (n.d.).
- AAPPTEC. (n.d.). Coupling Reagents. [Link]
- Hara, R., & Kino, K. (2020). Enzymatic reactions and microorganisms producing the various isomers of hydroxyproline. Applied Microbiology and Biotechnology, 104(22), 9475-9485. [Link]
- Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 60(22), 2533-2536. [Link]
- Cardinale, G. J., & Abeles, R. H. (1968). Purification and mechanism of action of proline racemase. Biochemistry, 7(11), 3970-3978. [Link]
- Britton, M., Jamieson, C., & Raston, C. L. (2017). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Green Chemistry, 19(21), 5176-5182. [Link]
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Methods in Enzymology, 343, 103-126. [Link]
- Al-Warhi, T. I., Al-Zoubi, R. M., & Al-Hadedi, A. A. M. (2012). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 18(4), 329-334. [Link]
- Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Levine, P. M., & Raines, R. T. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(28), 11662-11671. [Link]
- Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
- Eberhardt, E. S., Loh, S. N., Hinck, A. P., & Raines, R. T. (1992). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. Journal of the American Chemical Society, 114(14), 5437-5439. [Link]
- Smith, Z. R., Smith, D. R., & Brodbelt, J. S. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(11), 5372-5379. [Link]
- Bhushanavathi, P., & Rao, G. N. (2012). Effect of Solvent on Protonation Equilibria of L-Proline and L-Valine in 1, 2-Propanediol-Water Mixtures. E-Journal of Chemistry, 9(2), 517-524. [Link]
- Abrahám, E., Hourton-Cabassa, C., Erdei, L., & Szabados, L. (2010). Methods for determination of proline in plants. Methods in Molecular Biology, 639, 317-331. [Link]
- Forlani, G., Bertazzini, M., & Cagnano, G. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 11, 589139. [Link]
- Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers, 20(12), 2623-2633. [Link]
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Deprotection of Boc Group from Proline Esters
Welcome to the Technical Support Center for navigating the complexities of Boc deprotection in proline ester systems. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this critical synthetic step. Proline's unique cyclic structure introduces specific hurdles, including incomplete reactions, racemization, and the formation of cyclic byproducts. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to empower you to overcome these obstacles and achieve high-yielding, pure products.
I. Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of proline esters often more challenging than for other amino acid esters?
A1: The hindered secondary amine of the proline residue can slow down the rate of deprotection compared to primary amines in other amino acids. Furthermore, the rigid pyrrolidine ring of proline can influence the conformation of the molecule, potentially leading to unwanted side reactions.
Q2: What are the most common side reactions observed during the Boc deprotection of proline-containing dipeptide esters?
A2: The most significant side reaction is the formation of diketopiperazine (DKP). This occurs via an intramolecular cyclization of the deprotected dipeptide ester, leading to a stable six-membered ring and loss of the desired product.[1][2] Sequences with proline at the second position from the N-terminus are particularly prone to DKP formation.[1]
Q3: Can racemization occur at the proline chiral center during Boc deprotection?
A3: While racemization is a known issue in peptide chemistry, it is less commonly observed during the acidic conditions of Boc deprotection itself.[3] Racemization of proline is more frequently reported during coupling reactions, especially when using certain activating agents like carbodiimides in the presence of 1-hydroxybenzotriazole (HOBt), or under basic conditions.[4][5] However, prolonged exposure to strong acids or elevated temperatures during deprotection could potentially increase the risk.
Q4: I'm observing incomplete deprotection. What are the likely causes?
A4: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration too low, the reaction may not go to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient time or low temperatures can lead to an incomplete reaction.
-
Steric Hindrance: The steric bulk around the Boc-protected nitrogen can hinder the approach of the acid.
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reagent cannot effectively access the Boc group.
Q5: Are there milder alternatives to TFA for Boc deprotection of sensitive proline esters?
A5: Yes, several milder methods can be employed when dealing with acid-sensitive substrates:
-
4M HCl in Dioxane: This is a common alternative to TFA and is often considered milder.[6][7]
-
Oxalyl Chloride in Methanol: This system offers a mild method for N-Boc deprotection at room temperature.[8][9]
-
p-Toluenesulfonic acid (pTSA) in a Deep Eutectic Solvent: This has been reported as an environmentally friendly and efficient method for Boc deprotection.
II. Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.
| Possible Cause | Solution | Experimental Protocol |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid or switch to a stronger acid. | If using 20% TFA in DCM, try increasing to 50%. Alternatively, switch from TFA to 4M HCl in dioxane. |
| Inadequate Reaction Time/Temperature | Increase the reaction time and monitor progress by TLC/LC-MS. If necessary, a slight increase in temperature can be considered, but with caution to avoid side reactions. | Extend the reaction time in 30-minute increments. If the reaction is sluggish at 0°C or room temperature, consider warming to 30-40°C. |
| Poor Solubility of Substrate | Change the solvent system to one in which the substrate is more soluble. | If using DCM, consider switching to or adding dioxane or another co-solvent to improve solubility. |
Issue 2: Formation of Diketopiperazine (DKP)
Symptom: A major byproduct is observed by LC-MS with a mass corresponding to the cyclic dipeptide. This is particularly common with dipeptide esters where proline is the C-terminal residue.
| Possible Cause | Solution | Experimental Protocol |
| Intramolecular Cyclization of the Deprotected Dipeptide Ester | Use a deprotection method that keeps the newly formed amine protonated, thus reducing its nucleophilicity. Minimize the time the free amine is present before the next reaction step. | Use 4M HCl in dioxane for deprotection. The resulting hydrochloride salt is less prone to cyclization. After deprotection, use the crude hydrochloride salt directly in the next step without a separate neutralization step if possible. |
| Perform the deprotection at a lower temperature to slow the rate of cyclization. | Conduct the deprotection at 0°C or even -10°C. | |
| Couple a third amino acid immediately after deprotection to compete with the cyclization reaction. | After deprotection, and without isolating the intermediate, proceed directly to the next coupling step. |
Issue 3: Suspected Racemization
Symptom: Chiral HPLC analysis of the final product shows the presence of the D-proline diastereomer.
| Possible Cause | Solution | Experimental Protocol |
| Racemization during a preceding coupling step | Re-evaluate the coupling conditions. Avoid the use of HOBt with carbodiimides for proline-containing peptides if racemization is observed.[4] | Use a mixed anhydride procedure for coupling, or a carbodiimide method in a non-polar solvent like DCM without HOBt.[4] |
| Prolonged exposure to harsh deprotection conditions | Minimize the reaction time and use the mildest effective deprotection conditions. | Monitor the deprotection closely by TLC/LC-MS and quench the reaction as soon as the starting material is consumed. Use 4M HCl in dioxane at 0°C instead of TFA at room temperature. |
III. Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected proline ester in dichloromethane (DCM) (0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Boc Deprotection with 4M HCl in Dioxane
-
Dissolve the Boc-protected proline ester in anhydrous 1,4-dioxane or DCM (0.1-0.2 M).
-
Cool the solution to 0°C.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at 0°C for 5 minutes, then warm to room temperature and stir for an additional 30-60 minutes.[6][7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
-
The crude salt can often be used without further purification.
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
Dissolve the Boc-protected proline ester in methanol (0.1 M).
-
Add oxalyl chloride (3 equivalents) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be purified by standard methods.
IV. Mechanistic Insights & Visualizations
Mechanism of Diketopiperazine (DKP) Formation
Following Boc deprotection of a dipeptide ester with a C-terminal proline, the newly formed N-terminal amine can act as a nucleophile, attacking the ester carbonyl to form a stable six-membered diketopiperazine ring. This side reaction is particularly favorable when proline's structure pre-organizes the peptide backbone into a cis-amide conformation.[1]
Caption: Mechanism of Diketopiperazine Formation.
Troubleshooting Workflow for Boc Deprotection of Proline Esters
Caption: Troubleshooting Workflow.
V. References
-
Organic Syntheses. L-Proline. [Link]
-
Royal Society of Chemistry. (2021). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. [Link]
-
PubMed. (1995). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. [Link]
-
ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
National Institutes of Health. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
ResearchGate. (2015). Studies on racemization kinetics of L-proline and L-histidine. [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
ResearchGate. (2024). Biosynthesis and racemization of proline and hydroxyprolines, adapted.... [Link]
-
ResearchGate. (2001). Recent developments in chemical deprotection of ester functional group. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ACS Publications. (2005). Syntheses of Novel 4-tert-Alkyl Ether Proline-Based 16- and 17-Membered Macrocyclic Compounds. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Publications. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. [Link]
-
American Peptide Society. (2021). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Baran Lab, Scripps Research. Diketopiperazines. [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
ResearchGate. (2010). Synthesis of Proline-Based Diketopiperazine Scaffolds. [Link]
-
Science. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. [Link]
-
PubMed. (1986). Energetics of proline racemase: transition-state fractionation factors for the two protons involved in the catalytic steps. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2018). DKP formation mechanism. [Link]
-
ResearchGate. (2000). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Identifying byproducts in N-Boc-cis-4-hydroxy-L-proline methyl ester synthesis by NMR
Technical Support Center: N-Boc-cis-4-hydroxy-L-proline Methyl Ester Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in the synthesis of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and where can byproducts form?
A common and effective synthetic strategy involves a two-step process:
-
Boc Protection: The amino group of cis-4-hydroxy-L-proline is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Esterification: The carboxylic acid of the resulting N-Boc-cis-4-hydroxy-L-proline is then esterified to yield the final methyl ester product.
Byproducts can arise at either stage. Incomplete reactions can leave starting materials, while side reactions of the reagents or intermediates can generate unexpected compounds.[1]
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the final product, this compound?
The precise chemical shifts can vary slightly based on the solvent and concentration. However, the following provides a general reference for the expected peaks. Due to the restricted rotation around the N-Boc amide bond, it is common to observe two rotamers in the NMR spectrum, leading to a doubling of some peaks.
Table 1: Expected NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~80.0 (C), ~28.3 (CH₃) |
| Proline H2 | ~4.2-4.4 (m, 1H) | ~58.0-59.0 |
| Proline H3 | ~2.0-2.3 (m, 2H) | ~38.0-39.0 |
| Proline H4 | ~4.4-4.5 (m, 1H) | ~69.0-70.0 |
| Proline H5 | ~3.5-3.7 (m, 2H) | ~54.0-55.0 |
| Methyl Ester (OCH₃) | ~3.7 (s, 3H) | ~52.0 |
| Hydroxyl (OH) | Variable | - |
| Carbonyl (C=O, Ester) | - | ~173.0-174.0 |
| Carbonyl (C=O, Boc) | - | ~154.0 |
Note: Chemical shifts are approximate and can be influenced by experimental conditions. It is advisable to consult spectral databases for more precise values.
Q3: Can the cis and trans isomers of 4-hydroxyproline derivatives be distinguished by NMR?
Yes, ¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers of 4-hydroxyproline. The coupling constants between the protons on the pyrrolidine ring, particularly between H2-H3, H3-H4, and H4-H5, are diagnostic. The cis and trans configurations impose different dihedral angles between these protons, resulting in distinct coupling patterns that can be analyzed to confirm the stereochemistry.[2][3]
Troubleshooting Guide: Identifying Byproducts by NMR
This section addresses specific issues you might encounter in your NMR spectrum and provides guidance on identifying the corresponding byproducts.
Issue 1: Unexpected peaks in the tert-butyl region (~1.2-1.5 ppm) of the ¹H NMR spectrum.
-
Possible Cause: Presence of unreacted di-tert-butyl dicarbonate (Boc₂O) or its breakdown product, tert-butanol.
-
Identification:
-
Causality: Incomplete reaction during the Boc-protection step or hydrolysis of excess Boc₂O during the workup can lead to these impurities. Boc₂O is sensitive to moisture and can decompose.[6]
-
Verification: Spike your NMR sample with a small amount of authentic tert-butanol to see if the peak intensity increases.
Issue 2: My NMR spectrum shows signals corresponding to the starting material, cis-4-hydroxy-L-proline.
-
Possible Cause: Incomplete Boc protection or esterification.
-
Identification:
-
cis-4-hydroxy-L-proline: Look for characteristic signals of the free amino acid. The chemical shifts will be different from the N-Boc protected and esterified product. For instance, the H2 proton will be shifted.[7]
-
N-Boc-cis-4-hydroxy-L-proline: If the esterification step is incomplete, you will see the precursor to your final product. The key difference will be the absence of the methyl ester singlet around 3.7 ppm.
-
-
Causality: Insufficient reagent, suboptimal reaction temperature, or short reaction time can lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Re-evaluate your reaction conditions (stoichiometry, temperature, and time).
-
Purify the crude product using column chromatography to separate the desired product from the unreacted starting materials.
-
Issue 3: The integration of my proline ring protons is incorrect, and there are additional complex multiplets.
-
Possible Cause: Formation of the trans-isomer (N-Boc-trans-4-hydroxy-L-proline methyl ester) or epimerization at the alpha-carbon.
-
Identification:
-
Trans-isomer: The coupling constants for the proline ring protons will differ significantly from the cis-isomer. A detailed 2D NMR analysis (like COSY and NOESY) can help in assigning the stereochemistry.[2]
-
Epimerization: This can occur under harsh basic or acidic conditions, leading to the formation of the D-proline diastereomer.[8][9] This can be challenging to identify by ¹H NMR alone and may require chiral chromatography or comparison with an authentic standard of the epimerized product.
-
-
Causality: The use of strong bases or acids, or elevated temperatures during the reaction or workup, can promote epimerization.[9]
Visualizing the Synthetic Pathway and Potential Byproducts
The following diagram illustrates the intended reaction and the points at which common byproducts may form.
Sources
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. cis-4-Hydroxyproline | C5H9NO3 | CID 6971054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Stability issues of N-Boc-cis-4-hydroxy-L-proline methyl ester during storage
Welcome to the technical support guide for N-Boc-cis-4-hydroxy-L-proline methyl ester (CAS No. 102195-79-9). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this critical peptide synthesis intermediate. Our goal is to provide practical, field-proven insights and troubleshooting strategies to ensure the integrity of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and peptide synthesis.[1][2][3] Its purity and stability are paramount for the successful synthesis of complex molecules. However, due to its functional groups—a Boc-protected amine, a methyl ester, and a hydroxyl group—it is susceptible to degradation if not stored and handled correctly. This guide will walk you through the most common stability challenges and provide clear, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
There are varying recommendations, but for maximum long-term stability, we advise adhering to the most stringent conditions. Store the compound at -20°C or colder (<-15°C) , in a tightly sealed container, under a dry, inert atmosphere (e.g., nitrogen or argon).[4][5] Several suppliers recommend storage at 2-8°C, which may be suitable for short-term use, but sub-zero temperatures are preferable to minimize potential degradation over months.[2]
Q2: I've seen different storage temperatures recommended (-20°C vs. 2-8°C). Which one should I follow?
The discrepancy in recommended storage temperatures likely reflects a balance between ideal stability and practical laboratory logistics. While the compound may be reasonably stable at 2-8°C for short periods, low-level degradation can still occur. For long-term storage, especially for material that will be used in sensitive downstream applications like GMP synthesis, -20°C is the authoritative recommendation. This minimizes the risk of hydrolysis and other degradation pathways.
Q3: Is this compound sensitive to moisture?
Yes, this compound is hygroscopic.[5] Moisture can facilitate the hydrolysis of both the methyl ester and the Boc protecting group, especially if the pH of the material shifts. Always handle the compound in a dry environment (e.g., a glove box) and ensure the container is well-sealed after use.
Q4: What are the primary degradation products I should be aware of?
The main potential degradation products arise from three pathways:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-Boc-cis-4-hydroxy-L-proline. This is more likely to occur in the presence of moisture and basic or acidic contaminants.
-
Boc Deprotection: The Boc group is labile to strong acids.[1][6] While stable under basic conditions, accidental exposure to acidic environments can lead to its removal, yielding cis-4-hydroxy-L-proline methyl ester.[6][7]
-
Epimerization: Although the cis configuration is generally stable, harsh conditions (such as strong acid or base) can potentially cause epimerization at the C4 position, leading to the formation of the trans diastereomer. Studies on the parent amino acid have shown that epimerization can occur during acid hydrolysis.[4][8]
Q5: How can I assess the purity of my stored material?
The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at approximately 220 nm.[9] For checking stereochemical integrity (epimerization), a chiral HPLC method may be necessary.[10] ¹H NMR spectroscopy is also an excellent tool to quickly check for the presence of major impurities.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related problems observed during experiments.
Issue 1: Inconsistent or Poor Yields in Peptide Coupling Reactions
Symptom: You are using the compound in a peptide coupling reaction (e.g., with EDC/HOBt or HATU), and your reaction yields are lower than expected or inconsistent between batches.
Possible Cause: The purity of your this compound has been compromised. The most likely culprits are hydrolysis of the methyl ester or partial loss of the Boc protecting group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Protocols:
-
Protocol 2.1: RP-HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[9]
-
Analysis: The hydrolyzed carboxylic acid will typically elute earlier than the parent methyl ester. The de-Boc'd impurity will also have a significantly different retention time.
-
Issue 2: Appearance of a Diastereomeric Impurity
Symptom: Your analytical data (e.g., chiral HPLC or high-resolution NMR) shows a small but significant peak corresponding to the trans-diastereomer.
Possible Cause: Epimerization has occurred at the C4 position. This is a less common issue under standard storage but can be triggered by exposure to harsh pH conditions or elevated temperatures over a long period.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diastereomeric impurity.
Part 3: Data Summary & Best Practices
To ensure the integrity of this compound, follow these guidelines.
Table 1: Recommended Storage Conditions and Potential Stability Issues
| Parameter | Recommended Condition | Risk of Non-Compliance | Potential Degradation Pathway |
| Temperature | ≤ -15°C (long-term)[4] | Increased degradation rate | Ester Hydrolysis, Epimerization |
| 2-8°C (short-term)[2] | |||
| Atmosphere | Dry, Inert Gas (N₂ or Ar)[4][5] | Moisture absorption | Hydrolysis of ester and Boc group |
| Container | Tightly sealed, opaque | Exposure to moisture and air | Hydrolysis |
| pH Exposure | Avoid acidic/basic conditions | Boc Deprotection (acid), Ester Hydrolysis (base), Epimerization |
Diagram: Primary Degradation Pathways
Caption: Potential degradation products from the parent compound.
By understanding these potential stability issues and implementing the recommended storage and handling protocols, researchers can ensure the quality and reliability of this compound in their synthetic endeavors.
References
- Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Dziewiatkowski, D. D., Hascall, V. C., & Riolo, R. L. (1972). Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. Analytical Biochemistry, 49(2), 550-558.
- Ciulla, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
- Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wikipedia. (2023). 4-hydroxyproline epimerase.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. 4-hydroxyproline epimerase - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]
- 4. Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Solubility of Protected Amino Acids in Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and field-proven insights to address one of the most common challenges in SPPS: the poor solubility of protected amino acids and the resulting on-resin aggregation. This guide is structured to help you diagnose and resolve these issues effectively, ensuring the successful synthesis of your target peptides.
The Challenge of On-Resin Aggregation in SPPS
During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is covalently attached to an insoluble resin support. As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, and aggregate through intermolecular hydrogen bonding.[1][2][3] This phenomenon, known as on-resin aggregation, can lead to several problems:
-
Poor Solvation: The aggregated peptide chains are poorly solvated by the synthesis solvents, making the N-terminus of the growing peptide chain inaccessible for subsequent coupling reactions.[4]
-
Incomplete Reactions: Both the deprotection of the Fmoc group and the coupling of the next amino acid can be slow or incomplete, resulting in deletion sequences and other impurities.[1][5]
-
Resin Shrinking: A visible sign of severe aggregation is the shrinking of the resin beads or their failure to swell properly in the synthesis solvent.[1][5]
-
Low Yields and Purity: Ultimately, on-resin aggregation leads to low yields of the desired peptide and a crude product that is difficult to purify.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are "difficult sequences" and how can I predict them?
"Difficult sequences" are peptides that are prone to aggregation during SPPS.[4] While it is challenging to predict aggregation with certainty from the sequence alone, some characteristics increase the likelihood of encountering difficulties:[1][4]
-
Hydrophobicity: Sequences rich in hydrophobic amino acids, especially β-branched residues like Valine (V), Isoleucine (I), and Threonine (T), are more likely to aggregate.[4]
-
Chain Length: Aggregation is more common in peptides longer than 10-15 amino acids.[1]
-
Specific Amino Acid Combinations: Certain combinations, like Asp-Gly (D-G), are known to cause side reactions like aspartimide formation, which can be exacerbated by aggregation.
Q2: How does solvent choice impact the solubility of protected amino acids?
The choice of solvent is critical for maintaining the solvation of the growing peptide chain.[8][9][10]
-
N,N-Dimethylformamide (DMF): The most common solvent in Fmoc-SPPS. However, it can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[8][11]
-
N-Methyl-2-pyrrolidone (NMP): A more polar and often more effective solvent than DMF for solvating aggregated peptides.[8][9][12]
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can be used as a co-solvent with DMF (e.g., 25% DMSO in DMF) to disrupt aggregation.[1][12]
-
"Magic Mixture": For particularly challenging sequences, a mixture of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be effective.[1][12][13]
Q3: What are pseudoproline dipeptides and how do they work?
Pseudoproline dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine or thiazolidine ring.[6][14] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets.[6][14] They are introduced as dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) to avoid the difficult acylation of the hindered secondary amine.[7][13] The native sequence is regenerated during the final cleavage with trifluoroacetic acid (TFA).[14]
Q4: What are Dmb-dipeptides and when should I use them?
Dmb-dipeptides are dipeptide building blocks where the nitrogen atom of a glycine (Gly) residue is protected with a 2,4-dimethoxybenzyl (Dmb) group.[15] This N-alkylation prevents the amide hydrogen from participating in hydrogen bonding, thus disrupting aggregation.[16][17] Dmb-dipeptides are particularly useful for:
-
Glycine-rich sequences: They are specifically designed for sequences containing glycine.
-
Preventing aspartimide formation: The Dmb group provides steric hindrance that blocks this common side reaction at Asp-Gly sequences.[16][18]
Q5: Can high temperature improve my synthesis?
Yes, performing the coupling and deprotection steps at elevated temperatures (e.g., 60-90°C) can significantly improve the synthesis of difficult peptides.[19][20][21] The increased thermal energy helps to disrupt secondary structures and increase the kinetic energy of the reactants, leading to faster and more complete reactions.[19][22] Microwave-assisted peptide synthesis is a common method for achieving rapid heating.[20][21][23] However, caution is advised for sensitive amino acids like Cysteine (Cys) and Histidine (His), which may be prone to racemization at high temperatures.[20][21]
Q6: What are chaotropic salts and how do they help?
Chaotropic salts, such as LiCl, KSCN, or NaClO4, are agents that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[1][13][24] Adding these salts to the coupling mixture or using them in a wash step before coupling can help to break up aggregates and improve the accessibility of the N-terminus.[1][13]
Troubleshooting Guide
Problem: Slow or incomplete coupling/deprotection reactions.
-
Possible Cause: On-resin aggregation.
-
Solutions:
-
Switch to a more effective solvent system: Replace DMF with NMP or a mixture of DMF and DMSO.[1][8][12]
-
Increase the reaction temperature: Perform the synthesis at an elevated temperature, for example, using a microwave peptide synthesizer.[19][20][21]
-
Incorporate structure-disrupting elements: If the sequence contains Ser, Thr, or Cys, introduce a pseudoproline dipeptide.[6][7][14] For Gly-containing sequences, use a Dmb-dipeptide.[15]
-
Use chaotropic salts: Add a chaotropic salt to the coupling reaction or in a pre-coupling wash.[1][13]
-
Problem: Resin shrinking or poor swelling.
-
Possible Cause: Severe peptide aggregation.
-
Solutions:
-
Use a low-loading resin: A lower substitution level on the resin provides more space between the growing peptide chains, reducing the likelihood of aggregation.[13]
-
Switch to a PEG-grafted resin: Polyethylene glycol (PEG) grafted resins have improved swelling properties in a variety of solvents and can help to solvate the growing peptide chain more effectively.[13][25]
-
Employ the strategies for slow reactions: The solutions for slow or incomplete reactions are also applicable here.
-
Problem: False negative results in coupling tests (e.g., Kaiser test).
-
Possible Cause: The N-terminus of the growing peptide chain is inaccessible due to aggregation, preventing the ninhydrin reagent from reacting.[5]
-
Solutions:
-
Do not rely solely on the Kaiser test: For long or hydrophobic peptides, the Kaiser test can be unreliable.[5]
-
Proactively prevent aggregation: From the beginning of the synthesis, employ strategies to minimize aggregation, such as using pseudoproline or Dmb-dipeptides, and optimizing the solvent and temperature.
-
Monitor the synthesis by mass spectrometry: If possible, cleave a small amount of peptide from the resin at intermediate steps to check the progress of the synthesis by mass spectrometry.
-
Experimental Protocols
Protocol for the Incorporation of a Pseudoproline Dipeptide
-
Fmoc-Deprotection: Swell the resin in DMF and perform the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Activation: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents) and a coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) to the mixture and vortex briefly.[25]
-
Coupling: Immediately add the activated pseudoproline dipeptide solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[25]
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction.[25]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.[25]
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence.
Protocol for High-Temperature Solid-Phase Peptide Synthesis
-
Solvent Pre-heating: If your synthesizer allows, pre-heat the solvents (DMF, deprotection solution, and amino acid solutions) to the desired temperature (e.g., 75°C).[19]
-
Deprotection: Perform the Fmoc-deprotection at the elevated temperature for a shorter time (e.g., 3-5 minutes).
-
Washing: Wash the resin with the pre-heated solvent.
-
Coupling: Add the activated amino acid solution to the resin and perform the coupling at the elevated temperature for a shorter time (e.g., 5-10 minutes).[20][21]
-
Washing: Wash the resin with the pre-heated solvent.
-
Repeat: Continue the synthesis cycle at the elevated temperature.
-
Caution: For His and Cys residues, consider coupling at a lower temperature (e.g., 50°C) to minimize the risk of racemization.[9][20][21]
Data Tables
Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Amino Acid Type | DMF | NMP | DMSO | DCM |
| Hydrophobic | Good | Excellent | Good | Moderate |
| Polar | Good | Excellent | Excellent | Poor |
| Charged (acidic) | Moderate | Good | Excellent | Poor |
| Charged (basic) | Moderate | Good | Excellent | Poor |
| Fmoc-Asn(Trt)-OH | Good | Good | Good | Moderate |
| Fmoc-Gln(Trt)-OH | Good | Good | Good | Moderate |
This table provides a general qualitative overview. Actual solubility can vary depending on the specific protecting groups and the purity of the solvent.[12][26]
Table 2: Comparison of Dmb-Dipeptides and Pseudoproline Dipeptides
| Feature | Dmb-Dipeptides | Pseudoproline Dipeptides |
| Primary Function | Prevents inter- and intramolecular hydrogen bonding through N-alkylation.[16][17] | Induces a "kink" in the peptide backbone, disrupting β-sheet formation.[6][14] |
| Building Block | Dipeptide derivative of Glycine (e.g., Fmoc-Xaa-(Dmb)Gly-OH). | Dipeptide derivative of Serine, Threonine, or Cysteine (e.g., Fmoc-Xaa-Ser(ψPro)-OH).[6][14] |
| Applicability | Specifically for Glycine-containing sequences.[16] | For sequences containing Serine, Threonine, or Cysteine.[6][16] |
| Key Advantage | Highly effective in preventing aspartimide formation at Asp-Gly sequences.[16][18] | Generally considered superior in improving the purity and yield of crude peptides.[7][16] |
Diagrams
Caption: The process of on-resin peptide aggregation and its detrimental consequences in SPPS.
Caption: Mechanisms of action for Pseudoproline and Dmb-dipeptides in preventing aggregation.
Caption: Troubleshooting workflow for addressing poor solubility and aggregation in SPPS.
References
- Wikipedia. Pseudoproline.
- BenchChem. Resin Selection for Solid-Phase Peptide Synthesis (SPPS)
- BenchChem. Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- ChemPep.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich.
- University of Arizona. Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences.
- Sigma-Aldrich.
- PubMed. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences.
- CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS).
- ACS Publications.
- BenchChem.
- Merck Millipore. Pseudoproline Product Spotlight.
- PMC - NIH. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- AAPPTEC Peptides. Hmb and Dmb Dipeptides Archives.
- BenchChem. The 2,4-Dimethoxybenzyl (DMB)
- Merck. Dmb dipeptides.
- BenchChem. Technical Support Center: Strategies to Reduce On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS).
- AAPPTec. Solvents for Solid Phase Peptide Synthesis.
- AAPPTec.
- ResearchG
- ResearchGate. Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
- BenchChem. Addressing solubility issues of protected peptides with HOTU.
- Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Biosynth. Peptide Design Tips for Solubility, Stability and Scale Up.
- ResearchGate.
- ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?
- Sigma-Aldrich.
- BenchChem. A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
- Thermo Fisher Scientific.
- ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
- PMC - NIH. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.
- YouTube. Peptide synthesis: Protecting groups for amine and carboxyl functionality.
- ResearchG
- Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
- Vapourtec. Peptide Synthesis | Solid-Phase | SPPS.
- Biotage.
- ResearchGate.
- NIH. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin.
Sources
- 1. peptide.com [peptide.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - RU [thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Pseudoproline - Wikipedia [en.wikipedia.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. csbio.com [csbio.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. vapourtec.com [vapourtec.com]
- 23. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. peptide.com [peptide.com]
Technical Support Center: Optimizing Reaction Conditions for the Amidation of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the amidation of N-Boc-cis-4-hydroxy-L-proline methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you achieve optimal yields and purity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the amidation of this specific proline derivative.
Q1: Which coupling reagent is most effective for amidating this compound?
A: The choice of coupling reagent is critical and depends on the amine's reactivity and steric hindrance.
-
For most applications, uronium/aminium salt reagents like HATU or HBTU are highly recommended. These reagents are known for their high efficiency, rapid reaction kinetics, and low tendency for racemization, especially for sterically hindered couplings.[1][2] HATU is often considered superior to HBTU as it reacts faster with less epimerization.[3]
-
Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) are cost-effective alternatives. They are typically used with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and improve reaction rates.[3][4] EDC is particularly useful when a water-soluble urea byproduct is desired for easier workup.[5]
Q2: Why is a non-nucleophilic base like DIPEA required, and what is its role?
A: A tertiary amine base, most commonly N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is essential. Its primary role is to deprotonate the carboxylic acid of your coupling partner (if you are starting from the free acid form, not the methyl ester) to form a carboxylate. This carboxylate then attacks the activated coupling reagent to form the active ester intermediate, which subsequently reacts with the amine.[6][7] The base also neutralizes any acidic byproducts formed during the reaction. Using a bulky, non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions.
Q3: What are the optimal solvents for this amidation reaction?
A: Polar aprotic solvents are the standard choice as they effectively dissolve the reactants and intermediates. Commonly used solvents include:
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
THF (Tetrahydrofuran)
-
NMP (N-Methyl-2-pyrrolidone)
DMF is often preferred for its excellent solubilizing properties.[5] However, ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates and reduce yield.
Q4: How can I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting materials. A more quantitative analysis can be performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the desired product and identify any potential side products.
Q5: What are the primary challenges associated with this specific substrate?
A: The main challenges arise from the structure of proline itself. Proline is a secondary amine, which makes it a less nucleophilic and more sterically hindered substrate compared to primary amines.[8] This can lead to slower reaction rates. Furthermore, the chiral center at the α-carbon is susceptible to epimerization (loss of stereochemical integrity) under basic conditions or during activation.[9][10] Careful selection of coupling reagents, additives, and bases is paramount to mitigate these risks.[11][12]
Core Experimental Protocol: General Amidation Procedure
This protocol provides a reliable starting point for the amidation of an amine with N-Boc-cis-4-hydroxy-L-proline (after saponification of the methyl ester).
Materials:
-
N-Boc-cis-4-hydroxy-L-proline
-
Amine of interest
-
HATU (or HBTU/EDC)
-
HOBt (if using EDC)
-
DIPEA (or NMM)
-
Anhydrous DMF (or DCM)
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve N-Boc-cis-4-hydroxy-L-proline (1.0 eq) and HOBt (1.2 eq, if using EDC) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 eq or EDC, 1.2 eq) to the solution and stir for 5-10 minutes (this is the pre-activation step).
-
Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common experimental issues.
Problem 1: Low or No Product Yield
Low yield is one of the most common issues in amidation reactions.[13] A logical diagnostic workflow can help pinpoint the cause.
Caption: A step-by-step decision tree for diagnosing low product yield.
Potential Causes & Detailed Solutions:
-
Ineffective Coupling Agent Activation:
-
Cause: Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture. The use of old or improperly stored reagents can lead to failed activation.
-
Solution: Use freshly opened bottles of coupling agents or store them properly in a desiccator. Ensure all solvents are anhydrous. A short pre-activation step (mixing the carboxylic acid, coupling agent, and additive like HOBt for 5-10 minutes before adding the amine) can improve efficiency.[5]
-
-
Incomplete Reaction:
-
Cause: The amine being coupled may be sterically hindered or electronically deactivated (e.g., an aniline derivative), leading to a slow reaction.[14]
-
Solution: For difficult couplings, switch to a more powerful reagent like HATU. Consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40 °C), while carefully monitoring for side product formation. Increasing the equivalents of the amine and coupling agent may also drive the reaction to completion.
-
-
Product Loss During Workup:
-
Cause: The resulting amide product may have some water solubility, leading to its loss during aqueous extraction steps.[15]
-
Solution: If the product is suspected to be in the aqueous layers, perform a back-extraction with a suitable organic solvent (e.g., DCM or EtOAc). Minimize the volume and number of aqueous washes. If the product is highly polar, consider alternative purification methods that avoid aqueous workup, such as solid-phase extraction (SPE) or direct purification via chromatography.
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
-
Identification: The formation of a diastereomer, often visible as a second spot near the product on TLC or a second peak with the same mass in the LC-MS.
-
Cause: The α-proton of the activated proline intermediate is acidic and can be abstracted by the base, leading to a temporary loss of stereochemistry.[10] This is exacerbated by strong bases, high temperatures, and prolonged reaction times.[16]
-
Solution:
-
Lower the Temperature: Perform the entire reaction at 0 °C.
-
Use Racemization Suppressants: Always include additives like HOBt or, more effectively, HOAt when using carbodiimide coupling agents.[3][11] Uronium reagents like HATU and HCTU already incorporate an HOAt or 6-Cl-HOBt moiety, making them inherently better at suppressing racemization.[5]
-
Base Selection: While DIPEA is standard, for particularly sensitive substrates, a bulkier or less basic amine like 2,4,6-collidine could be tested.[9]
-
-
Identification: A byproduct that is often difficult to separate from the desired product and does not contain the amine component.
-
Cause: This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and a carbodiimide (like DCC or EDC), undergoes an intramolecular O- to N-acyl transfer. This forms a stable N-acylurea that is unreactive towards the amine.[5]
-
Solution: This side reaction is effectively suppressed by adding HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement.[3][5]
-
Identification: A byproduct where the amine's nitrogen has been modified by the coupling agent, resulting in a mass increase corresponding to the guanidinium portion of the reagent.
-
Cause: If the uronium salt (e.g., HBTU, HATU) is used in large excess or if the activation of the carboxylic acid is slow, the coupling agent can react directly with the free amine nucleophile.[5][17]
-
Solution: Avoid using a large excess of the uronium reagent. A slight excess of the carboxylic acid component relative to the coupling agent can help ensure the reagent is consumed in the desired activation pathway.[5]
In-Depth Technical Discussion: Coupling Agent Mechanisms
Understanding the mechanism provides insight into why certain reagents and conditions are preferred.
Caption: General workflow for peptide/amide bond formation.
-
Carbodiimides (EDC/DCC): The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate is rapidly converted to an HOBt-ester. This active ester is less reactive than the O-acylisourea but is stable enough to prevent side reactions and efficiently reacts with the incoming amine.[5][14]
-
Onium Salts (HATU/HBTU): These reagents exist as guanidinium salts.[1] In the presence of a base, the carboxylic acid is deprotonated to a carboxylate, which then attacks the reagent to form a highly reactive HOAt- or HOBt-ester. The pyridine nitrogen in the HOAt moiety of HATU provides anchimeric assistance, further accelerating the coupling reaction, which is why HATU is often more efficient than HBTU.
Comparative Data
The table below summarizes the key features of commonly used coupling reagents for this transformation.
| Reagent | Class | Additive Required | Pros | Cons |
| HATU | Uronium/Aminium | None | Very high efficiency, fast reactions, low racemization.[1][3] | High cost, potential for guanidinylation side reaction.[5] |
| HBTU | Uronium/Aminium | None | High efficiency, widely used, lower cost than HATU.[1][2] | Slightly less reactive than HATU, potential for guanidinylation.[5] |
| EDC | Carbodiimide | HOBt or HOAt | Low cost, water-soluble urea byproduct for easy removal.[4][5] | Slower than onium salts, higher risk of racemization without additives.[16] |
| PyBOP | Phosphonium | None | High coupling efficiency, non-hazardous byproducts.[2] | Solutions in DMF have moderate stability. |
References
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Pore, V. S., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central.
- Aapptec Peptides. Coupling Reagents.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- BenchChem. (2025). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Vankawala, P. J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Biosynth. This compound.
- SlideShare.
- Dilun Biotechnology. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Legrand, B., et al. (2016).
- PubMed. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids.
- MDPI. (2022).
- Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution.
- Sigma-Aldrich.
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. people.uniurb.it [people.uniurb.it]
Technical Support Center: Maintaining Stereochemical Integrity of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize N-Boc-cis-4-hydroxy-L-proline methyl ester, a critical chiral building block. The stereochemical integrity of this molecule is paramount for its successful application in synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent racemization and ensure the enantiopurity of your material.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental problems in a question-and-answer format, providing root cause analysis and actionable solutions.
Problem 1: Significant Racemization Detected After a Base-Mediated Reaction
Question: "I conducted a reaction on my this compound using a base (e.g., NaH, LDA, or even DBU) to modify the hydroxyl group. My post-reaction chiral HPLC analysis shows a significant peak for the undesired D-enantiomer. What caused this, and how can I prevent it?"
Answer:
Root Cause Analysis: The primary cause of racemization in this substrate is the deprotonation of the α-proton (the proton on the carbon adjacent to the ester carbonyl). This proton is surprisingly acidic due to the electron-withdrawing effects of both the ester and the N-Boc group. The pKa of the α-proton in related N-protected amino esters is estimated to be in the range of 18-23, making it susceptible to removal by strong bases.[1]
Once deprotonated, a planar enolate intermediate is formed. This intermediate is achiral at the α-carbon. Subsequent reprotonation can occur from either face of the planar system with nearly equal probability, leading to a mixture of both L- and D-isomers, thereby destroying the stereochemical integrity of your starting material. The N-Boc group, while generally stable to basic conditions, does not prevent this α-proton abstraction.[][3]
Diagram 1: Mechanism of Base-Catalyzed Racemization
Caption: Base abstracts the acidic α-proton to form a planar enolate, which can be reprotonated from either face, leading to racemization.
Immediate Corrective Actions & Preventative Strategies:
-
Re-evaluate Your Choice of Base: The strength of the base is the most critical factor.[4] Avoid highly reactive organometallics or metal hydrides. Opt for milder inorganic or organic bases.
Table 1: Comparison of Bases and Racemization Risk Base Conjugate Acid Approx. pKa of Conj. Acid Racemization Risk Sodium Hydride (NaH) H₂ ~36 Very High LDA Diisopropylamine ~36 Very High DBU DBU-H⁺ ~13.5 (in MeCN) Moderate to High DIPEA DIPEA-H⁺ ~11 (in water) Low to Moderate Potassium Carbonate (K₂CO₃) Bicarbonate (HCO₃⁻) ~10.3 Low Cesium Carbonate (Cs₂CO₃) Bicarbonate (HCO₃⁻) ~10.3 Low (often preferred for mildness) 2,6-Lutidine 2,6-Lutidinium ~6.7 Very Low -
Strict Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Start at -78 °C (dry ice/acetone bath) and only warm if necessary. Higher temperatures significantly accelerate the rate of deprotonation and racemization.[5]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.
-
Consider "Inverse Addition": Add the solution of your proline ester slowly to a solution of the base at low temperature. This ensures that the substrate is never in an environment with a large excess of base, minimizing the chance of deprotonation.
Problem 2: Racemization Observed During Mitsunobu Reaction
Question: "I attempted a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group (or displace it with another nucleophile) and my product shows partial racemization at the α-carbon, not just inversion at the C4-hydroxyl. Why did this happen?"
Answer:
Root Cause Analysis: While the Mitsunobu reaction is renowned for its clean inversion of stereochemistry at secondary alcohols, it is not immune to side reactions.[6] The racemization you are observing at the α-carbon is likely due to the basicity of the carboxylate nucleophile or other nucleophiles used. The combination of triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) forms a betaine intermediate. This complex, along with the deprotonated nucleophile, can create a sufficiently basic environment to cause epimerization at the α-position, especially with prolonged reaction times or elevated temperatures.
Furthermore, certain N-protecting groups can increase the acidity of the α-proton. While Boc is generally robust, the reaction conditions can still lead to undesired deprotonation.[7]
Recommended Protocol for a Racemization-Resistant Mitsunobu Reaction:
-
Pre-cool all solutions: Cool the solution of your this compound, triphenylphosphine, and your nucleophile (e.g., p-nitrobenzoic acid) in an appropriate solvent (THF is common) to -20 °C or lower.
-
Slow addition of Azodicarboxylate: Add the DIAD or DEAD dropwise as a solution to the cooled reaction mixture. A rapid addition can cause local temperature increases, promoting side reactions.
-
Maintain Low Temperature: Keep the reaction at 0 °C or below for the entire duration. Allow it to stir overnight at a low temperature rather than warming to room temperature to accelerate it.
-
Use a More Acidic Nucleophile if Possible: A nucleophile with a lower pKa will be a weaker base, reducing the risk of α-proton abstraction.
-
Monitor Progress: Check the reaction progress after a few hours. If the reaction is complete, work it up immediately.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: A decision tree to guide troubleshooting efforts when racemization is observed.
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the enantiomeric excess (e.e.) of my sample? Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the e.e. of N-Boc-hydroxyproline derivatives.[8][9] Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective. A typical method involves using a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[8] Supercritical Fluid Chromatography (SFC) offers a faster, greener alternative with similar resolving power.[]
Q2: Are there any "completely safe" bases that will not cause racemization? While no base is "completely" safe under all conditions, sterically hindered, non-nucleophilic bases like 2,6-lutidine or proton sponge are much less likely to cause racemization due to their difficulty in accessing the α-proton. However, their weaker basicity may not be suitable for all desired transformations. Inorganic bases like potassium carbonate or cesium carbonate are generally a safe starting point for many reactions requiring mild basic conditions.[4]
Q3: Does the choice of solvent affect the rate of racemization? Yes, significantly. Polar aprotic solvents like DMF, DMSO, or NMP can stabilize the charged enolate intermediate, potentially accelerating the rate of racemization compared to less polar solvents like THF or dichloromethane.[4][11] When using basic conditions, it is often wise to choose the least polar solvent that provides adequate solubility and reactivity.
Q4: Can the compound racemize during storage? Yes, although it is less common for the solid material. If stored in solution, particularly in protic solvents like methanol, or if the solvent contains trace acidic or basic impurities, slow epimerization can occur over weeks or months. For long-term storage, it is best to keep the compound as a dry solid at -20 °C under an inert atmosphere (Argon or Nitrogen).[12]
Q5: I need to perform a peptide coupling with the carboxylic acid of N-Boc-cis-4-hydroxy-L-proline. Is this step prone to racemization? The proline residue itself is generally resistant to racemization during standard peptide coupling (e.g., using HBTU, HATU) when its own carboxyl group is being activated. However, unexpected racemization of proline and hydroxyproline esters has been observed when they are the amine component in a coupling reaction, especially when additives like 1-hydroxybenzotriazole (HOBt) are used in polar solvents like DMF.[13][14] This is a specific case related to the formation of a cyclic intermediate. When activating the carboxyl group of your title compound, standard coupling protocols are generally safe, but it is always prudent to analyze the product for diastereomeric impurities.
References
- Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-118. [Link]
- Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. [Link]
- Keio University. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. KOARA (Keio Associated Repository of Academic Resources). [Link]
- Wang, Y., et al. (2015). Studies on racemization kinetics of L-proline and L-histidine.
- Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-42. [Link]
- ten Pierick, S., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(11), 4444-4449. [Link]
- Chemistry Stack Exchange. (2021). pKa of the alpha proton of an alpha amino ester. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Del Valle, J. R. (2020).
- Phenomenex. (n.d.).
- Hudson, D. (2000). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Journal of the Brazilian Chemical Society, 11(6), 649-654. [Link]
- Myers, A. G., et al. (2006). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. The Journal of Organic Chemistry, 71(18), 7113-6. [Link]
- Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Britton, R. A., et al. (2021). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
- University of Calgary. (n.d.). Table of pKa and pI values. [Link]
- Williams, R. (n.d.).
- PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens. [Link]
- University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. [Link]
- Shoulders, M. D., et al. (2011). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 133(48), 19570–19579. [Link]
- ten Pierick, S., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
- ten Pierick, S., et al. (2022).
- Sciencemadness Discussion Board. (2007).
- van der Wel, P. C. A., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Angewandte Chemie International Edition, 55(36), 10794–10798. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Welcome to the technical support center for the synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more efficient production runs. As an important chiral building block for various pharmaceuticals, the robust and scalable synthesis of this molecule is critical.[1] This document provides in-depth, field-proven insights into the common challenges and critical parameters of this synthesis, structured in a practical question-and-answer format.
Section 1: Recommended Synthetic Strategy & Workflow
The most reliable and scalable approach to synthesizing this compound involves a two-step sequence starting from 4-hydroxy-L-proline. The key is to protect the nitrogen atom first, followed by the esterification of the carboxylic acid. This sequence avoids significant side reactions and purification challenges.
The Recommended Pathway:
-
N-Boc Protection: The secondary amine of 4-hydroxy-L-proline is protected using di-tert-butyl dicarbonate (Boc-anhydride).
-
Methyl Esterification: The carboxylic acid of the resulting N-Boc-cis-4-hydroxy-L-proline is esterified to yield the final product.
Attempting to perform the esterification first can lead to the formation of amide impurities under strong reaction conditions, which are difficult to remove.[2] Furthermore, harsh esterification agents like thionyl chloride can inadvertently cleave the Boc protecting group if it were added first, leading to low yields.[2]
Caption: Recommended two-step synthesis workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal order of reaction: Boc protection or esterification first? And why?
The optimal and most industry-proven method is Boc protection first, followed by esterification .
-
Causality: Performing esterification on unprotected 4-hydroxy-L-proline often requires harsh conditions (e.g., strong acids) that can promote side reactions. More critically, the unprotected secondary amine of one molecule can react with the activated carboxyl group of another, forming amide dimers or oligomers that are challenging to separate from the desired product.[2] Protecting the nitrogen atom first neutralizes its nucleophilicity, ensuring that the subsequent esterification reaction proceeds cleanly at the carboxylic acid.
Q2: What are the recommended starting materials and reagents for a scalable synthesis?
For scalability, choosing reagents that are cost-effective, safe to handle in large quantities, and lead to straightforward purification is paramount.
| Step | Reagent | Role | Rationale for Scale-Up |
| Boc Protection | 4-Hydroxy-L-proline | Starting Material | Readily available and relatively inexpensive. |
| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Group Source | Highly efficient, clean reaction with gaseous (CO₂) and volatile (tert-butanol) byproducts. | |
| Dichloromethane (DCM) | Solvent | Excellent solvent for reactants, low boiling point for easy removal. | |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | Used in catalytic amounts to accelerate the reaction.[2] | |
| Esterification | N-Boc-cis-4-hydroxy-L-proline | Intermediate | The product from the first step. |
| Methanol (MeOH) | Ester Source | Inexpensive and acts as both reagent and solvent. | |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Effective coupling agent. However, see troubleshooting for byproduct removal. | |
| Tetrahydrofuran (THF) | Solvent | Good solvent for the reaction, easily removed. |
Q3: How can I effectively monitor the reaction progress without relying solely on chromatography?
Thin Layer Chromatography (TLC) is an indispensable tool for reaction monitoring, even at scale.[2]
-
Boc Protection: The starting material (4-hydroxy-L-proline) is highly polar and will have a very low Rf value on a silica plate. The N-Boc protected product is significantly less polar and will have a much higher Rf. The reaction is complete when the starting material spot is no longer visible by TLC analysis (e.g., staining with ninhydrin, which detects free amines).
-
Esterification: The N-Boc acid intermediate is more polar than the final methyl ester product. A successful reaction will show the consumption of the starting material spot and the appearance of a new, higher Rf product spot.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Q4: My yield for the N-Boc protection step is lower than expected. What are the common causes?
-
Insufficient Boc-Anhydride: Stoichiometry is critical. While a slight excess of Boc-anhydride is often used to drive the reaction to completion, a large excess can complicate workup. A common issue is using old or improperly stored Boc-anhydride, which can decompose. It is recommended to use 1.7-1.9 molar equivalents of Boc-anhydride relative to the starting amino acid.[2]
-
Inefficient Mixing: On a larger scale, ensuring homogenous mixing is crucial. If the 4-hydroxy-L-proline does not fully dissolve or is not kept well-suspended, its reaction with Boc-anhydride will be slow and incomplete.
-
Temperature Control: The reaction is typically performed at room temperature (20-30°C).[2] While slightly exothermic, significant temperature increases should be avoided as they can promote side reactions. For large-scale reactions, ensure adequate cooling capacity.
Q5: The esterification of N-Boc-cis-4-hydroxy-L-proline is sluggish or gives a low yield. How can I improve it?
-
Activation is Key: The direct esterification of a carboxylic acid with an alcohol is slow. A coupling agent like Dicyclohexylcarbodiimide (DCC) is required to activate the carboxylic acid. The DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by methanol.
-
Avoid Harsh Reagents: Using reagents like thionyl chloride (SOCl₂) is not recommended. The acidic conditions generated can cleave the acid-sensitive Boc protecting group, drastically reducing the yield of the desired product.[2]
-
Water Content: Ensure all reagents and solvents are anhydrous. Water will react with the DCC and the activated intermediate, quenching the reaction and reducing the yield.
Q6: I'm struggling to remove the dicyclohexylurea (DCU) byproduct from my DCC coupling reaction. What are the best practices for purification at scale?
This is the most common challenge with DCC-mediated couplings at scale. Dicyclohexylurea (DCU) is a white solid byproduct that has low solubility in many common organic solvents. Column chromatography is not a viable solution for multi-kilogram production.[3][4]
-
Strategy 1: Filtration: DCU is largely insoluble in solvents like dichloromethane (DCM) or diethyl ether. After the reaction is complete (often run in THF), the solvent can be evaporated and the residue re-dissolved in a solvent in which the product is soluble but DCU is not. The DCU can then be removed by filtration.[2]
-
Strategy 2: Optimized Filtration: A more direct approach is to choose a reaction solvent where the DCU precipitates as it forms. After the reaction, the mixture can be cooled to further decrease DCU solubility and then filtered directly. The filtrate containing the product is then carried forward.
-
Strategy 3: Crystallization: The final product, this compound, is a solid. Purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a highly effective and scalable method to remove residual DCU and other impurities.
Caption: Decision workflow for DCU byproduct removal.
Q7: How can I be sure about the stereochemical integrity of my final product? What conditions minimize the risk of epimerization?
Maintaining stereochemical purity is essential for pharmaceutical intermediates. Epimerization, the inversion of a stereocenter, is a known risk in amino acid and peptide chemistry, particularly when the alpha-carbon proton is acidified.[5][6]
-
Mechanism of Epimerization: In this synthesis, the risk lies primarily during the esterification step. The activation of the carboxylic acid with DCC makes the alpha-proton (on C2 of the proline ring) more acidic. If a strong base is present or the reaction is heated for prolonged periods, this proton can be abstracted, leading to a planar enolate intermediate. Re-protonation can occur from either face, leading to a mixture of stereoisomers.
-
Minimizing Risk:
-
Temperature Control: Keep reaction temperatures low. The esterification is typically run at room temperature or below. Avoid heating.
-
Avoid Strong Bases: Use only the necessary catalytic base (like DMAP). Avoid stoichiometric amounts of strong, non-nucleophilic bases during the coupling step.
-
Limit Reaction Time: Monitor the reaction closely by TLC and work it up as soon as it is complete to minimize the time the activated intermediate is present.
-
-
Analysis: The most reliable way to confirm stereochemical purity is through chiral HPLC analysis.
Section 4: Recommended Protocol for Scaled-Up Synthesis
This protocol is adapted from established procedures and optimized for scalability and minimal use of chromatography.[2]
Step 1: N-(tert-Butoxycarbonyl)-cis-4-hydroxy-L-proline
-
Setup: To a suitable reactor, add 4-hydroxy-L-proline (1.0 eq) and dichloromethane (DCM, 5-8 volumes). Begin vigorous stirring to create a slurry.
-
Catalyst: Add 4-(Dimethylamino)pyridine (DMAP, 0.07-0.11 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.7-1.9 eq) in DCM to the reactor over 1-2 hours. Maintain the temperature between 20-30°C.
-
Reaction: Stir the mixture at 20-30°C until TLC analysis shows complete consumption of the starting material.
-
Workup: Add water to the reaction mixture and stir. Separate the organic phase.
-
Drying & Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate as a white solid. This product is typically of sufficient purity to be used in the next step without further purification.
Step 2: this compound
-
Setup: To a separate reactor, add the N-Boc-cis-4-hydroxy-L-proline (1.0 eq) from Step 1, tetrahydrofuran (THF), and dicyclohexylcarbodiimide (DCC). Stir this mixture for approximately 1 hour at 20-30°C.
-
Reagent Addition: Slowly add methanol to the reaction mixture.
-
Reaction: Maintain the temperature and stir until TLC analysis indicates the reaction is complete.
-
Purification (Workup):
-
Cool the reaction mixture to 0-5°C to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture, washing the filter cake with cold THF.
-
Collect the filtrate and concentrate under reduced pressure to obtain a crude solid.
-
For further purification, recrystallize the crude solid from a suitable solvent system like ethyl acetate/hexanes.
-
-
Drying: Dry the final crystalline product under vacuum to obtain the pure this compound as a white solid.
References
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline.
- Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline.
- Synthesis Strategies for N-Boc-trans-4-hydroxy-D-proline Methyl Ester: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines.
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]
- Epimeriz
Sources
- 1. leapchem.com [leapchem.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Solid-Phase Synthesis with N-Boc-cis-4-hydroxy-L-proline methyl ester
Welcome to the technical support guide for utilizing N-Boc-cis-4-hydroxy-L-proline methyl ester in solid-phase peptide synthesis (SPPS). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to navigate the unique challenges associated with this sterically hindered and functionalized amino acid derivative.
Frequently Asked Questions & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Category 1: Coupling Inefficiency & Reaction Monitoring
Question 1: My coupling reaction with this compound is incomplete, confirmed by a strongly positive Kaiser test. What is the likely cause and how can I resolve it?
Answer:
-
Plausible Causes: The primary cause of poor coupling efficiency is the significant steric hindrance presented by the molecule. The rigid pyrrolidine ring of proline, combined with the bulky N-terminal Boc protecting group, restricts access to the secondary amine, making it a less reactive nucleophile compared to primary amines of other amino acids.[1] The cis stereochemistry of the hydroxyl group can also influence the local conformation, further impeding the approach of the activated amino acid.
-
Diagnostic Steps: The Kaiser test is an excellent qualitative method for detecting free primary and secondary amines on the resin.[2] A persistent blue or purple color after the scheduled coupling time indicates a significant number of unreacted amino groups, confirming incomplete coupling.
-
Solutions & Preventative Measures:
-
Choice of Coupling Reagent: Standard carbodiimide activators like DCC or DIC with HOBt may be too slow.[3] More potent uronium/aminium-based reagents are highly recommended. HATU, HCTU, and PyBOP are excellent choices as they form highly reactive activated esters that can overcome steric barriers more effectively.
-
Extended Reaction Time & Double Coupling: For this specific residue, a single coupling, even with a strong activator, may be insufficient. It is standard practice to extend the coupling time to 2-4 hours or, more reliably, to perform a "double coupling." This involves draining the reagents after the first coupling cycle and adding a fresh solution of activated amino acid to the resin for a second cycle.[1]
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can accelerate the bimolecular reaction and drive the equilibrium toward the coupled product.[1]
-
Question 2: The Kaiser test is giving ambiguous or faint color results. How can I be certain about the reaction's completion?
Answer:
-
Plausible Causes: Proline and its derivatives are secondary amines, which inherently produce a different color (typically reddish-brown or faint yellow) with the Kaiser test compared to the deep blue given by primary amines. This can lead to misinterpretation. Furthermore, if the peptide sequence is prone to aggregation, the resin beads may clump together, preventing the ninhydrin reagent from accessing all the free amines and resulting in a false negative (clear) result.
-
Diagnostic Steps & Solutions:
-
Use a Proline-Specific Test: The Chloranil test or Isatin test can be used as an alternative or confirmation, as they are more sensitive for detecting secondary amines.
-
Perform a Test Cleavage: If aggregation is suspected and monitoring tests are unreliable, a small sample of the resin can be cleaved, and the product analyzed by LC-MS. This provides definitive evidence of whether the desired product or a deletion sequence is the major species.
-
Disrupt Aggregation: Before performing a monitoring test, wash the resin with a solvent known to disrupt secondary structures, such as a solution of 25% DMSO in DMF, to improve reagent accessibility.
-
Category 2: Side Reactions & Purity Issues
Question 3: My final peptide is pure, but the yield is significantly lower than expected, especially when Proline or Hydroxyproline is the second or third residue from the C-terminus. What is happening?
Answer:
-
Plausible Cause: Diketopiperazine (DKP) Formation. This is one of the most significant side reactions in SPPS involving proline residues near the C-terminus. After the deprotection of the second amino acid (in this case, the Hydroxyproline), the free N-terminal secondary amine can perform an intramolecular nucleophilic attack on the ester linkage connecting the first amino acid to the resin. This attack cleaves the dipeptide from the resin, forming a stable six-membered cyclic diketopiperazine, which is washed away, leading to a catastrophic loss of yield.[4][5] This reaction is particularly rapid when proline is the penultimate C-terminal residue.[6][7]
-
Preventative Measures:
-
Use Sterically Hindered Resins: Employing a 2-Chlorotrityl chloride (2-CTC) resin for the first amino acid is highly recommended. The bulky trityl group sterically shields the ester linkage, significantly suppressing the intramolecular cyclization.[5]
-
Incorporate as a Dipeptide: If the sequence allows, coupling the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Hyp-OH) skips the vulnerable dipeptidyl-resin stage where DKP formation occurs.
-
Modified Deprotection: Using milder basic conditions for Fmoc deprotection can sometimes reduce the rate of DKP formation, although this is often less effective than the strategies above.
-
Question 4: My mass spectrometry results show an unexpected mass loss of 18 Da. What side reaction could cause this?
Answer:
-
Plausible Cause: Dehydration of the 4-hydroxyl group. The hydroxyl group on the proline ring can be susceptible to dehydration (loss of H₂O, 18.01 Da) under certain conditions, particularly during strong acid-mediated cleavage (e.g., with HF or TFMSA) or with certain coupling reagents if the hydroxyl group is not adequately protected. This results in the formation of a Δ³,⁴-dehydroproline residue in the peptide sequence.
-
Diagnostic Steps & Solutions:
-
Confirm with MS/MS: Tandem mass spectrometry can help pinpoint the location of the modification within the peptide sequence.
-
Protect the Hydroxyl Group: While the methyl ester provides some protection, for syntheses requiring harsh conditions or where dehydration is a persistent issue, using a more robust protecting group on the hydroxyl (like a tert-butyl ether) may be necessary. However, this adds complexity with an additional deprotection step.
-
Optimize Cleavage: When using Boc-SPPS, the final cleavage is typically performed with strong acids like anhydrous HF.[8] Using optimized "low-high" HF cleavage protocols with appropriate scavengers (like anisole or p-cresol) can minimize this and other side reactions by controlling the activity of carbocations generated during deprotection.[9]
-
Visualized Workflows & Mechanisms
To aid in diagnostics, the following diagrams illustrate a general troubleshooting workflow and a key side reaction mechanism.
Caption: Troubleshooting workflow for coupling reactions.
Caption: Mechanism of Diketopiperazine (DKP) formation.
Key Experimental Protocols
Protocol 1: Kaiser Test for Reaction Monitoring
The Kaiser test is used to detect free primary and secondary amines on the resin support.[2]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Deep Blue Beads/Solution: Positive result (incomplete coupling).
-
Clear/Yellow Solution & Beads: Negative result (complete coupling).
-
Red/Brown Beads/Solution: Typical result for N-terminal proline; indicates the presence of a secondary amine.
-
Protocol 2: Recommended Double Coupling for Boc-cis-Hyp(OMe)-OH
-
Initial Setup: After successful deprotection of the N-terminal Boc group from the preceding amino acid (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3x).
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Wash Step: Drain the reaction solution. Wash the resin with DMF (3x).
-
Second Coupling:
-
Repeat step 2 to prepare a fresh activation mixture.
-
Add the new mixture to the resin and agitate for another 1-2 hours.
-
-
Final Wash & Monitoring: Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm reaction completion (should be negative or show the characteristic faint proline color).
Data Summary
| Coupling Reagent | Activator Type | Relative Speed | Suitability for Hindered Residues (e.g., Boc-Hyp-OH) |
| DCC/HOBt | Carbodiimide | Slow | Low - Prone to incomplete coupling and side reactions.[3] |
| HBTU/HOBt | Aminium Salt | Fast | Good - A significant improvement over carbodiimides. |
| PyBOP | Phosphonium Salt | Fast | Very Good - Effective for hindered couplings, but can be expensive. |
| HATU/HOAt | Aminium Salt | Very Fast | Excellent - Considered one of the most effective reagents for difficult sequences and sterically hindered amino acids. |
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Public
- SYNTHESIS NOTES - Aapptec Peptides.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Solid Phase Peptide Synthesis (SPPS): A Review.
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - ResearchG
- Boc Resin Cleavage Protocol - Sigma-Aldrich.
- Peptide Synthesis: The Crucial Role of Hydroxyproline Deriv
- US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google P
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
- The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC - NIH.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
Sources
- 1. biotage.com [biotage.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. chempep.com [chempep.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of N-Boc-cis-4-hydroxy-L-proline methyl ester and its trans isomer
An In-Depth Comparative Guide to N-Boc-cis-4-hydroxy-L-proline methyl ester and its trans Isomer for Advanced Synthesis
Introduction: The Stereochemical Nuance Dictating Function
In the landscape of chiral building blocks for pharmaceutical and peptide synthesis, proline derivatives occupy a position of paramount importance. Their rigid pyrrolidine ring introduces conformational constraints that are invaluable for designing structurally defined molecules. Among these, the diastereomeric pair, this compound and N-Boc-trans-4-hydroxy-L-proline methyl ester, stand out. While chemically similar, the seemingly subtle difference in the stereochemistry of the C4 hydroxyl group—whether it is cis or trans relative to the C2 carboxyl group—has profound consequences on molecular conformation, reactivity, and ultimately, utility in drug development and materials science.
This guide provides a detailed comparison of these two isomers, moving beyond a simple list of properties to explore the fundamental stereoelectronic effects that govern their behavior. We will examine their distinct physicochemical characteristics, delve into the conformational landscapes that dictate their synthetic applications, and provide validated experimental protocols for their use, offering researchers the insights needed to make informed decisions in their synthetic strategies.
Part 1: Physicochemical and Structural Properties
The initial point of comparison lies in the fundamental physical and structural properties of the two isomers. These differences, summarized in the table below, are the first indicators of their distinct intramolecular environments.
| Property | This compound | N-Boc-trans-4-hydroxy-L-proline methyl ester |
| Synonym | (2S,4S)-Isomer | (2S,4R)-Isomer |
| CAS Number | 102195-79-9 | 74844-91-0[1] |
| Molecular Formula | C₁₁H₁₉NO₅ | C₁₁H₁₉NO₅[1][2] |
| Molecular Weight | 245.27 g/mol | 245.27 g/mol [3] |
| Appearance | White solid[4] | White to off-white crystalline powder[3][5] |
| Melting Point | 82-86 °C[4] | 92-96 °C[1][3][5] |
| Solubility | Soluble in CH₂Cl₂, EtOAc; Insoluble in water[4] | Soluble in CHCl₃, CH₂Cl₂, EtOAc[1][3] |
| Optical Rotation [α] | Not consistently reported | ~ -65° (c=1, CHCl₃)[3] |
The most telling physical difference is the higher melting point of the trans isomer, suggesting a more stable crystal lattice packing, which can be attributed to its preferred molecular conformation and intermolecular hydrogen bonding patterns.
Part 2: The Decisive Role of Conformation
The utility of a proline derivative is inextricably linked to the puckering of its five-membered pyrrolidine ring and the rotational preference of the N-terminal amide bond (ω angle). The C4 hydroxyl group's stereochemistry is the primary determinant of these features.
Stereoelectronic Control of Ring Pucker
The conformation of the pyrrolidine ring is not random; it is governed by stereoelectronic effects, primarily the gauche effect. An electronegative substituent, like the hydroxyl group, prefers to be in a pseudo-axial position to maximize hyperconjugative interactions with the ring's C-H bonds.[6]
-
Trans Isomer (4R-OH): The hydroxyl group at the 4R position forces the ring into a Cγ-exo (down) pucker . This conformation is crucial as it preorganizes the peptide backbone in a way that stabilizes the trans amide bond, a key feature for the stability of the collagen triple helix.[7]
-
Cis Isomer (4S-OH): The hydroxyl group at the 4S position favors a Cγ-endo (up) pucker . This puckering relieves steric strain and can lead to a higher population of the cis amide bond isomer compared to the trans isomer.[6][7] In some cases, the cis isomer can form a transannular hydrogen bond between the 4S-hydroxyl group and the ester carbonyl group, further stabilizing the endo pucker.[7]
Part 3: Applications & Experimental Protocols
The distinct conformational biases of the cis and trans isomers translate directly into disparate applications in synthesis. The trans isomer is a cornerstone of collagen mimetic chemistry, while the cis isomer serves as a versatile intermediate for diverse, often non-natural, scaffolds.
The trans Isomer: A Staple for Structural Integrity
The Cγ-exo pucker and preference for a trans amide bond make N-Boc-trans-4-hydroxy-L-proline methyl ester ideal for incorporation into peptides where structural stability is paramount.[8] It is a fundamental component in the synthesis of collagen-like peptides and has seen growing use in the development of advanced biopharmaceuticals like Proteolysis Targeting Chimeras (PROTACs), where precise conformational control is essential.[8]
This protocol describes the synthesis of the title compound from its commercially available hydrochloride salt. The causality behind this procedure is the nucleophilic attack of the deprotonated secondary amine on the electrophilic carbonyl carbon of the Boc-anhydride.
Objective: To synthesize N-Boc-trans-4-hydroxy-L-proline methyl ester.
Materials:
-
trans-4-Hydroxy-L-proline methyl ester hydrochloride (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Saturated aqueous NaHCO₃
-
Saturated aqueous NaCl (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride in CH₂Cl₂ (approx. 25 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Causality: Add Et₃N sequentially to deprotonate the amine hydrochloride, liberating the free secondary amine required for the reaction. The second equivalent neutralizes the HCl byproduct.
-
Add a catalytic amount of DMAP. Causality: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction with Boc anhydride.
-
Add Boc anhydride to the stirring mixture. The reaction is typically exothermic.
-
Allow the reaction mixture to warm gradually to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Causality: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the product, typically as a light-yellow oil that solidifies upon standing or under high vacuum.[1]
The cis Isomer: A Gateway to Novel Derivatives
While not a component of natural collagen, the cis isomer is a valuable chiral intermediate.[9] It is used in the synthesis of carbapenem antibiotics and other pharmacologically active molecules where its unique stereochemistry is required to achieve the desired biological activity or molecular shape.[10] It can also serve as a starting point for further stereospecific modifications at the C4 position. For instance, its hydroxyl group can be converted into other functionalities via Sₙ2 reactions, inverting the stereocenter back to the trans configuration if needed, but with a new functional group.
This protocol outlines a general procedure for converting the trans-hydroxyl group to a cis-ester (e.g., a benzoate), which can then be hydrolyzed to afford the cis-hydroxy derivative. The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol.
Objective: To invert the stereocenter of the C4 hydroxyl group.
Sources
- 1. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 2. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% [cymitquimica.com]
- 3. N-Boc-trans-4-Hydroxy-L-proline methyl ester Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Log in to Peeref - Peeref [peeref.com]
- 10. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing cis- vs. trans-4-Hydroxyproline
Introduction: The Subtle Power of a Single Stereocenter
Proline, with its unique cyclic side chain, imposes significant conformational constraints on the peptide backbone, making it a critical residue for defining protein architecture and function.[1] Post-translational hydroxylation of proline to 4-hydroxyproline (Hyp) is a key modification, most famously for its role in stabilizing the collagen triple helix.[2][3] This hydroxylation introduces a new stereocenter at the C4 position, giving rise to two diastereomers: (2S,4R)-4-hydroxyproline (trans-4-Hyp), the common form found in collagen, and (2S,4S)-4-hydroxyproline (cis-4-Hyp), which is rare in nature but found in some toxic peptides and holds significant interest for peptidomimetic design.[2][4]
The seemingly minor change in the stereochemistry of the hydroxyl group has profound consequences for the local and global conformation of a peptide. These differences are not merely academic; they dictate peptide backbone geometry, the stability of secondary structures, and ultimately, biological activity. This guide provides an in-depth comparison of the conformational landscapes of peptides incorporating cis- vs. trans-4-hydroxyproline, supported by experimental data, to provide researchers and drug developers with a framework for the rational design of novel peptides.
The Core Principle: Stereoelectronic Effects on Pyrrolidine Ring Pucker
The conformational behavior of both cis- and trans-4-Hyp is governed by a complex interplay of steric and stereoelectronic effects that dictate the pucker of the five-membered pyrrolidine ring.[5][6] The ring is not planar and adopts one of two major puckered conformations: Cγ-exo (down pucker) or Cγ-endo (up pucker). The orientation of the electron-withdrawing hydroxyl group is the deciding factor in which pucker is preferred.
-
trans-4-Hydroxyproline (4R-Hyp): The hydroxyl group at the 4R position strongly favors the Cγ-exo ring pucker. This preference is driven by a stereoelectronic gauche effect, which stabilizes this conformation.[7] The exo pucker preorganizes the peptide backbone in a way that stabilizes the trans conformation of the preceding Xaa-Hyp peptide bond (ω ≈ 180°).[4][7] This specific combination of an exo pucker and a trans amide bond is fundamental to the formation and stability of the polyproline II (PPII) helix, the characteristic structure of collagen.[8][9]
-
cis-4-Hydroxyproline (4S-hyp): In contrast, the hydroxyl group at the 4S position favors the Cγ-endo ring pucker.[4][7] This endo conformation is strongly associated with a cis conformation of the preceding peptide bond (ω ≈ 0°).[4][10] While the trans state is still often populated, the energetic penalty for adopting the cis conformation is significantly lower for cis-4-Hyp compared to its trans counterpart, leading to a higher population of the cis isomer at equilibrium.[10] This property makes cis-4-Hyp a powerful tool for inducing turns, such as the Type VI β-turn, in peptide structures.[11]
The following diagram illustrates this fundamental relationship between stereochemistry, ring pucker, and amide bond isomerization.
Comparative Analysis: Experimental Data
The conformational preferences dictated by stereoelectronic effects are clearly observed and quantified using various biophysical techniques. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful for characterizing these differences in solution.
| Feature | trans-4-Hydroxyproline (4R-Hyp) | cis-4-Hydroxyproline (4S-hyp) | Supporting Data Source |
| Preferred Ring Pucker | Cγ-exo (Down) | Cγ-endo (Up) | NMR, X-ray Crystallography[4][9][12] |
| Amide Bond Preference | Strongly favors trans (ω ≈ 180°) | Increased population of cis (ω ≈ 0°) | NMR Spectroscopy[4][5][6][7] |
| Ktrans/cis Ratio | High (e.g., >10 in some contexts) | Low (e.g., can approach 1) | NMR Spectroscopy[7] |
| Favored Secondary Structure | Polyproline II (PPII) Helix | Type VI β-Turn | CD Spectroscopy, NMR[4][11][13] |
| Backbone Dihedral Angles | More compact φ distribution (~-60° to -70°) | Broader φ, ψ distribution | X-ray Crystallography[4] |
Experimental Methodologies: A Practical Guide
To investigate the conformational impact of cis- and trans-4-Hyp, a combination of peptide synthesis, purification, and spectroscopic analysis is required.
Peptide Synthesis
Peptides incorporating these isomers are readily accessible via standard solid-phase peptide synthesis (SPPS) using the corresponding Fmoc-protected amino acid derivatives.[14][15]
Step-by-Step Protocol for SPPS:
-
Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the desired Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH or Fmoc-hyp(tBu)-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide using mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides a rapid assessment of the overall secondary structure of a peptide in solution. [16]Peptides rich in trans-4-Hyp, which favor the PPII helix, typically show a characteristic CD spectrum with a strong negative band around 204 nm and a weak positive band around 228 nm. [17]In contrast, peptides designed with cis-4-Hyp to induce β-turns will exhibit different spectra, often with features indicative of turn structures. Comparing the CD spectra of two analogous peptides containing cis- vs. trans-4-Hyp can provide immediate, powerful evidence of their distinct conformational preferences. [13]
Functional Implications: From Collagen Stability to Drug Design
The choice between cis- and trans-4-hydroxyproline is a strategic decision in peptide design, driven by the desired biological outcome.
-
trans-4-Hydroxyproline: Its role in stabilizing the collagen triple helix is paramount. The rigid, PPII-promoting conformation is essential for the structural integrity of connective tissues. [8][9]In peptide design, incorporating trans-4-Hyp is the natural choice for creating collagen mimetics, stabilizing helical structures, or building rigid scaffolds.
-
cis-4-Hydroxyproline: This isomer is a valuable tool for medicinal chemists. By favoring a cis amide bond, it can be used to engineer specific β-turn structures, which are often involved in molecular recognition events like receptor binding. [11]The introduction of a non-native conformation can also enhance proteolytic stability, a critical attribute for peptide-based therapeutics. [18]Peptides containing cis-4-Hyp may exhibit improved biological activities precisely because they explore a different conformational space than their naturally occurring counterparts. [19]
Conclusion
The stereochemistry at the C4 position of hydroxyproline acts as a conformational switch, profoundly influencing pyrrolidine ring pucker, amide bond isomerization, and the overall peptide secondary structure. trans-4-Hydroxyproline is a stabilizer, predisposing peptides towards the extended PPII helical conformation characteristic of collagen. Conversely, cis-4-hydroxyproline is a turn-inducer, increasing the population of the cis amide isomer and facilitating compact, folded structures. A thorough understanding of these distinct conformational biases, validated through robust experimental techniques like NMR and CD spectroscopy, empowers researchers to rationally design peptides with tailored structures, enhanced stability, and novel biological functions.
References
- The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry. [Link]
- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
- The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides.
- Synthesis and NMR spectroscopy of peptides containing either phosphorylated or phosphonylated cis- or trans-4-hydroxi-L-proline. MPG.PuRe. [Link]
- iHyd-PseAAC: Predicting Hydroxyproline and Hydroxylysine in Proteins by Incorporating Dipeptide Position-Specific Propensity into Pseudo Amino Acid Composition. MDPI. [Link]
- Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. PubMed. [Link]
- Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.
- 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. [Link]
- Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. [Link]
- Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Scilit. [Link]
- The Role of Cis-4-Hydroxy-L-Proline in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Investigation of cis/trans proline isomerism in a multiply occurring peptide fragment from human salivary proline-rich glycoprotein. PubMed. [Link]
- Influence of Hydroxyproline on Mechanical Behavior of Collagen Mimetic Proteins Under Fraying Deformation—Molecular Dynamics Investig
- The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position. PubMed. [Link]
- Relationship between cis-trans prolyl peptide bond isomerization and...
- Hydroxyproline. Wikipedia. [Link]
- Molecular dynamics simulations of the proline and hydroxyproline of collagen.
- X-ray and NMR studies of L-4-hydroxyproline conformation in oligopeptides related to collagen. Journal of the American Chemical Society. [Link]
- (PDF) X-ray and NMR studies of L-4-hydroxyproline conformation in oligopeptides related to collagen.
- An integrative characterization of proline cis and trans conformers in a disordered peptide. PubMed. [Link]
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
- Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. PMC - NIH. [Link]
- X-ray diffraction images from loops containing proline (Pro) and either...
- (PDF) NMR of peptides.
- Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α. PMC - NIH. [Link]
- X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). PubMed. [Link]
- Figure S3 Schematic drawing of ( + H 2 N-Hydroxyproline-Proline- Glycine-COO - ) peptide structure.
- Peptide Synthesis: The Crucial Role of Hydroxyproline Deriv
- Circular dichroism spectra of proline-containing peptides...
- Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. N/A. [Link]
- Impact of cis-proline analogs on peptide conform
- An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Acceler
- Circular Dichroism Studies of Secondary Structure of Peptides. N/A. [Link]
- Highly Accurate Quantification of Hydroxyproline-Containing Peptides in Blood Using a Protease Digest of Stable Isotope-Labeled Collagen. PubMed. [Link]
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of cis/trans proline isomerism in a multiply occurring peptide fragment from human salivary proline-rich glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Peptides with cis- and trans-4-Hydroxyproline
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry and drug discovery, the subtle art of stereochemical control offers a powerful tool to modulate biological activity. Among the myriad of non-canonical amino acids, the isomers of 4-hydroxyproline, cis and trans, present a fascinating case study in how a single stereocenter can profoundly dictate the structure, stability, and function of a peptide. This guide provides a comprehensive comparison of the biological activities of peptides containing cis-4-hydroxyproline versus trans-4-hydroxyproline, grounded in experimental data and field-proven insights.
The Stereochemical Dichotomy: A Tale of Two Isomers
Proline and its hydroxylated derivatives are unique among amino acids for the conformational constraints they impose on the peptide backbone. The five-membered pyrrolidine ring restricts the Ramachandran angles, influencing the local secondary structure. The addition of a hydroxyl group at the C4 position introduces a new layer of complexity, with the cis and trans stereoisomers exerting distinct and often opposing effects.
-
trans-4-Hydroxy-L-proline (Hyp): The Architect of Stability. The naturally occurring trans isomer is a cornerstone of collagen, the most abundant protein in mammals. Its remarkable ability to stabilize the collagen triple helix is not merely due to hydrogen bonding, but rather a sophisticated interplay of stereoelectronic effects. The electron-withdrawing hydroxyl group in the trans position favors a Cγ-exo pucker of the pyrrolidine ring, which in turn preorganizes the peptide backbone into a polyproline II (PPII) helix-like conformation.[1] This exo pucker also stabilizes the trans conformation of the preceding peptide bond, a critical feature for the integrity of the collagen triple helix.
-
cis-4-Hydroxy-L-proline (cHyp): The Conformation Modulator. In stark contrast, the incorporation of cis-4-hydroxyproline generally destabilizes the collagen triple helix. The cis isomer favors a Cγ-endo ring pucker, a conformation that is less compatible with the extended PPII structure required for collagen folding.[1] This preference for the endo pucker can also influence the preceding peptide bond, in some contexts increasing the population of the cis amide bond isomer. This ability to modulate the cis-trans equilibrium of the peptide bond makes cHyp an intriguing tool for designing peptides with novel folded structures and potentially unique biological activities.
Comparative Analysis: Structure, Stability, and Biological Activity
The distinct conformational preferences of cis- and trans-4-hydroxyproline translate into significant differences in the physicochemical and biological properties of peptides that contain them.
| Feature | Peptides with trans-4-Hydroxyproline | Peptides with cis-4-Hydroxyproline |
| Pyrrolidine Ring Pucker | Predominantly Cγ-exo | Predominantly Cγ-endo |
| Preceding Peptide Bond | Favors trans conformation | Can increase the population of the cis conformation |
| Collagen Triple Helix Stability | Strongly stabilizing | Destabilizing |
| Secondary Structure Propensity | Promotes Polyproline II (PPII) helices | Can induce β-turns and other folded structures |
| Enzymatic Stability | Susceptible to proteolysis (L-isomer) | Potentially altered susceptibility depending on local conformation |
| Receptor Binding Affinity | Can enhance binding (e.g., integrins) through conformational preorganization | Likely to alter binding specificity and affinity due to different conformation |
| Cell Signaling | Involved in collagen-integrin signaling and HIF-1α regulation | Potential to modulate signaling pathways by inducing novel peptide conformations |
Experimental Workflows: Synthesizing and Characterizing Hydroxyproline-Containing Peptides
The rational design and evaluation of peptides containing hydroxyproline isomers necessitate robust experimental protocols. Here, we detail the key methodologies for their synthesis and characterization.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing cis- or trans-4-hydroxyproline can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid, including Fmoc-trans-4-hydroxy-L-proline or Fmoc-cis-4-hydroxy-L-proline, using a coupling agent (e.g., HBTU, HOBt) and a base (e.g., DIEA) in DMF. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[2][3][4][5][6]
Conformational Analysis: NMR Spectroscopy and Circular Dichroism
Elucidating the three-dimensional structure of these peptides is crucial for understanding their biological activity.
NMR is a powerful tool to determine the solution structure of peptides and to quantify the cis/trans isomer ratio of the peptide bond preceding the hydroxyproline residue.
Key NMR Experiments:
-
1D ¹H NMR: Provides an initial assessment of sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton distances, which is essential for 3D structure calculation. ROESY is particularly useful for distinguishing between cis and trans prolyl isomers.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Allows for the assignment of carbon resonances. The chemical shifts of the Cβ and Cγ carbons of proline are indicative of the cis/trans isomerism.[7][8][9][10][11][12]
CD spectroscopy is a rapid and sensitive method to assess the secondary structure of peptides in solution. Peptides rich in trans-4-hydroxyproline, particularly collagen-like peptides, typically exhibit a characteristic CD spectrum with a positive peak around 225 nm and a strong negative peak near 200 nm, indicative of a PPII helix.[13][14][15] Peptides containing cis-4-hydroxyproline are expected to show different CD spectra, potentially with features characteristic of β-turns or random coil structures.
Biological Activity Assays
A panel of in vitro assays is essential to compare the biological activities of peptides containing cis- and trans-4-hydroxyproline.
This assay measures the susceptibility of a peptide to degradation by proteases.
Workflow for Enzymatic Stability Assay
Caption: Workflow for determining the enzymatic stability of a peptide.
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of peptides on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptides containing cis- or trans-4-hydroxyproline for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[16][17][18][19]
Signaling Pathways and Molecular Interactions
The conformationally distinct peptides arising from the inclusion of cis- or trans-4-hydroxyproline can be expected to interact differently with biological targets and modulate signaling pathways in unique ways.
Collagen-Integrin Signaling
The interaction between collagen and integrin receptors is crucial for cell adhesion, migration, and proliferation. This interaction is often dependent on the presence of trans-4-hydroxyproline within the collagen sequence, which helps to stabilize the triple helix and present the integrin-binding motif in the correct conformation.[1][20] Peptides containing cis-4-hydroxyproline, due to their altered conformation, would likely exhibit reduced or altered binding to integrins.
Caption: Simplified collagen-integrin signaling pathway.
Conclusion and Future Perspectives
The stereochemistry of 4-hydroxyproline is a critical determinant of peptide structure and function. While trans-4-hydroxyproline is well-established as a key stabilizing element in collagen and a mediator of specific protein-protein interactions, cis-4-hydroxyproline offers a compelling strategy for inducing novel peptide conformations. The ability to fine-tune the local structure of a peptide by selecting the appropriate hydroxyproline isomer opens up new avenues for the design of peptidomimetics with enhanced stability, novel receptor binding profiles, and unique therapeutic activities. Further research involving direct comparative studies of peptides containing these two isomers in a wider range of biological assays is warranted to fully unlock their potential in drug discovery and development.
References
- Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - NIH. [Link]
- Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms. [Link]
- Circular dichroism spectra of collagen-like peptides. The peptides were...
- Acetyl-Terminated and Template-Assembled Collagen-Based Polypeptides Composed of Gly-Pro-Hyp Sequences. 2. Synthesis and Conformational Analysis by Circular Dichroism, Ultraviolet Absorbance, and Optical Rotation | Journal of the American Chemical Society. [Link]
- Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: applic
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
- 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix - PMC - NIH. [Link]
- Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. [Link]
- Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. [Link]
- 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]
- Slow peptide bond formation by proline and other N-alkylamino acids in transl
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]
- In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stom
- Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC. [Link]
- Effect of peptide-conjugated nanoparticles on cell lines - PMC - NIH. [Link]
- Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC - NIH. [Link]
- Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC - NIH. [Link]
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. [Link]
- An integrative characterization of proline cis and trans conformers in a disordered peptide. [Link]
- Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomeriz
- Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed. [Link]
- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed. [Link]
- [Determination of enzymatic catalysis for the cis-trans-isomerization of peptide binding in proline-containing peptides] - PubMed. [Link]
- Results of MTT cytotoxicity assay against different cancer cell lines - ResearchG
- Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC - NIH. [Link]
- The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide - PubMed. [Link]
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed. [Link]
- Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC. [Link]
- Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimeriz
- Conformational Studies of Peptides Containing cis -3-Hydroxy- d -proline | Request PDF. [Link]
- Binding Differences of the Peptide‐Substrate–Binding Domain of Collagen Prolyl 4‐Hydroxylases I and II for Proline - PubMed Central. [Link]
- Prolyl‐hydroxyproline, a collagen‐derived dipeptide, enhances hippocampal cell proliferation, which leads to antidepressant‐like effects in mice - ResearchG
- Integrin-Mediated Adhesion and Proliferation of Human MCs Elicited by A Hydroxyproline-Lacking, Collagen-like Peptide - PMC - NIH. [Link]
- The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC - NIH. [Link]
- MTT assay data for four cell lines for the four compounds studied, 72 h timepoint, n = 3.. [Link]
- An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC - PubMed Central. [Link]
- 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude | bioRxiv. [Link]
- New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PubMed Central. [Link]
- Determination of enzymatic catalysis for the cis-trans-isomerization of peptide binding in proline-containing peptides - ResearchG
- Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biom
- [Determination of enzymatic catalysis for the cis-trans-isomerization of peptide binding in proline-containing peptides]. | Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - Repository of the Academy's Library [real.mtak.hu]
- 11. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of peptide-conjugated nanoparticles on cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc and N-Fmoc Protection for cis-4-Hydroxy-L-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of a successful outcome. This is particularly true when incorporating non-standard amino acids like cis-4-hydroxy-L-proline, a valuable building block for creating peptides with unique structural and biological properties, such as collagen mimetics and other bioactive compounds.[1][2] The choice between the two most dominant α-amino protecting group strategies, acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), profoundly influences the synthesis efficiency, potential side reactions, and the final purity of the desired peptide.[3]
This guide offers an in-depth, objective comparison of the N-Boc and N-Fmoc strategies for the incorporation of cis-4-hydroxy-L-proline, grounded in the fundamental chemical principles of each approach. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower researchers to make informed decisions for their specific synthetic challenges.
The Core Chemical Distinction: A Tale of Orthogonality
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes.[4] Orthogonality in SPPS refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of the α-amino group for chain elongation without disturbing the side-chain protecting groups or the linkage to the solid support.[]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[3] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[6][7] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[8]
-
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[] This group is readily cleaved by a secondary amine, most commonly piperidine.[10] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[11] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[]
N-Boc vs. N-Fmoc for cis-4-Hydroxy-L-proline: A Comparative Analysis
| Feature | N-Boc Protection Strategy | N-Fmoc Protection Strategy |
| Nα-Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[7] | 20% Piperidine in N,N-Dimethylformamide (DMF).[10] |
| Side-Chain Protection | Benzyl-based groups (e.g., Bzl for the hydroxyl group of Hyp). | tert-Butyl-based groups (e.g., tBu for the hydroxyl group of Hyp). |
| Final Cleavage | Strong acids like HF or TFMSA.[8] | TFA-based cocktails (e.g., TFA/TIS/H₂O).[4] |
| Potential Side Reactions | Racemization: Coupling of Boc-amino acids in the presence of HOBt can lead to racemization of the proline residue.[12] Acid-catalyzed side reactions: Repeated TFA treatments can be harsh on sensitive residues.[8] | Diketopiperazine (DKP) Formation: Particularly prevalent when proline or hydroxyproline is the second or third residue from the C-terminus. The basic conditions of Fmoc deprotection can facilitate this intramolecular cyclization and cleavage from the resin.[13][14] |
| Aggregation | The protonated state of the peptide chain after TFA deprotection can help disrupt interchain aggregation, which is advantageous for long or hydrophobic sequences.[][8] | The neutral state of the peptide chain can sometimes lead to aggregation issues, especially with difficult sequences.[] |
| Handling & Safety | Requires specialized equipment for handling highly corrosive and toxic HF. | Generally safer, as it avoids the use of HF. |
| Compatibility | Less compatible with acid-sensitive modifications. | More compatible with a wider range of acid-labile side-chain protecting groups and post-synthesis modifications on the resin.[15] |
Causality Behind Experimental Choices: Navigating the Challenges
The incorporation of any proline derivative, including cis-4-hydroxy-L-proline, presents unique challenges in SPPS.
Diketopiperazine (DKP) Formation
This is a major side reaction where the deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[16][13] This is particularly problematic in Fmoc-SPPS due to the free amine generated in the basic deprotection step.[14]
-
Mitigation in Fmoc-SPPS:
-
Use of sterically hindered resins: 2-Chlorotrityl chloride (2-CTC) resin can physically obstruct the intramolecular cyclization.
-
Dipeptide Coupling: Coupling a pre-formed Fmoc-Xaa-Hyp-OH dipeptide bypasses the vulnerable dipeptide-resin intermediate stage.
-
Modified Deprotection Conditions: Using alternative bases like DBU/piperazine in NMP has been shown to reduce DKP formation.[13]
-
In Boc-SPPS, the N-terminal amine is protonated after TFA deprotection, making it less nucleophilic and thus less prone to initiate DKP formation.[8]
Racemization
While less common for proline itself, racemization at the α-carbon of proline or hydroxyproline residues has been observed during the coupling of Boc-amino acids, particularly when using carbodiimide coupling reagents in the presence of HOBt.[12] This is thought to proceed through a cyclic carbinol-amine intermediate.[12]
-
Mitigation in Boc-SPPS:
-
Choice of Coupling Method: Using mixed anhydride procedures or performing the carbodiimide coupling in dichloromethane without HOBt can significantly reduce racemization.[12]
-
Modern Coupling Reagents: In Fmoc-SPPS, the use of modern coupling reagents like HATU or HBTU generally leads to low racemization rates.[]
-
Experimental Workflows: A Visual Guide
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis for the incorporation of cis-4-hydroxy-L-proline.
Caption: Boc-SPPS Cycle for cis-4-hydroxy-L-proline incorporation.
Caption: Fmoc-SPPS Cycle for cis-4-hydroxy-L-proline incorporation.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for a single coupling cycle of cis-4-hydroxy-L-proline using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS Incorporation of Boc-cis-Hyp(Bzl)-OH
This protocol assumes a manual synthesis on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add fresh 50% TFA/DCM solution. Agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and DCM (3x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step twice.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Boc-cis-Hyp(Bzl)-OH (3 eq.) and a coupling reagent such as HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling completion using a qualitative test suitable for secondary amines (e.g., Chloranil test).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Fmoc-SPPS Incorporation of Fmoc-cis-Hyp(tBu)-OH
This protocol outlines a standard manual synthesis on a Rink Amide resin.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-cis-Hyp(tBu)-OH (3 eq.) and a coupling reagent like HCTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow/brown beads) indicates the completion of coupling to the secondary amine of the previously coupled residue.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Conclusion and Recommendations
The choice between N-Boc and N-Fmoc protection for the incorporation of cis-4-hydroxy-L-proline is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the target peptide and the synthetic context.
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[] Its orthogonality simplifies the synthesis of complex peptides and allows for on-resin modifications, such as those described in the "proline editing" technique.[15] For most applications involving cis-4-hydroxy-L-proline, the Fmoc approach offers a more versatile and generally higher-purity pathway, provided that potential side reactions like diketopiperazine formation are carefully managed.
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[] The acidic deprotection conditions can help maintain the solubility of the growing peptide chain. However, the potential for racemization during the coupling of proline derivatives and the harsh final cleavage conditions are significant considerations.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target containing cis-4-hydroxy-L-proline.
References
- Hart, J. R., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(4), 1432–1443. [Link]
- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- Organic Syntheses. (n.d.). L-Proline. [Link]
- Wang, W., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Frontiers in Chemistry, 10, 1047158. [Link]
- The Royal Society of Chemistry. (2010).
- Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Journal of Organic Chemistry, 55(5), 1474-1478. [Link]
- Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. [Link]
- Kuwabara, S., et al. (1996). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 48(6), 568-574. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- BenchChem. (2025). Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- Legnani, L., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(25), 7964–7974. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(12), 10255–10261. [Link]
- Wang, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3358–3366. [Link]
- Lee, K., et al. (2018). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. Organic Process Research & Development, 22(11), 1594-1599. [Link]
- BenchChem. (2025). Strategies to reduce racemization of proline during peptide synthesis. BenchChem Technical Support.
- Digital.CSIC. (n.d.).
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
- ResearchGate. (n.d.).
- Chen, S. T., et al. (1995). Side reactions in solid-phase peptide synthesis and their applications. Biomedical and Environmental Sciences, 8(3), 256-265. [Link]
- Shibasaki, T., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories, 20(1), 84. [Link]
- Loidl, G., et al. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163-164. [Link]
- Hart, J. R., et al. (2014). 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions.
- Shoulders, M. D., et al. (2010). 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix. Journal of the American Chemical Society, 132(42), 14941–14949. [Link]
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. [Link]
- Houben-Weyl. (2004). Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry, Vol. E 22b.
- News-Medical.Net. (n.d.). Collagen Synthesis. [Link]
- BenchChem. (2025). Application Notes and Protocols for Boc-DL-Phg-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- Francis, C. L., et al. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1509-1514. [Link]
- PubChem. (n.d.). cis-4-Hydroxyproline. [Link]
- Albericio, F., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. news-medical.net [news-medical.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 10. chempep.com [chempep.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Spectroscopic comparison (NMR, IR) of cis and trans isomers of N-Boc-4-hydroxy-L-proline methyl ester
In the landscape of pharmaceutical development and peptide chemistry, the conformational rigidity of the proline ring is a powerful tool for influencing the three-dimensional structure of peptides and peptidomimetics. The introduction of a hydroxyl group at the C4 position of the proline scaffold, as seen in N-Boc-4-hydroxy-L-proline methyl ester, offers an additional layer of conformational control. This molecule exists as two diastereomers: cis (2S, 4S) and trans (2S, 4R). The seemingly subtle difference in the stereochemistry of the hydroxyl group profoundly impacts the pyrrolidine ring's pucker and, consequently, its spectroscopic properties. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of these two isomers, offering researchers a practical framework for their differentiation and conformational analysis.
The Conformational Dichotomy: Cγ-endo vs. Cγ-exo Pucker
The pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-endo (down) or Cγ-exo (up), referring to the position of the Cγ atom relative to the plane defined by the other four ring atoms. The stereochemistry of the substituent at the C4 position plays a critical role in dictating this preference.
-
trans-isomer ((2S, 4R)-N-Boc-4-hydroxy-L-proline methyl ester): In the trans isomer, the hydroxyl group at C4 is on the opposite face of the ring to the carboxyl group at C2. This arrangement favors a Cγ-exo ring pucker. This conformation is stabilized by stereoelectronic effects, specifically the gauche effect between the electronegative hydroxyl group and the nitrogen atom.[1]
-
cis-isomer ((2S, 4S)-N-Boc-4-hydroxy-L-proline methyl ester): Conversely, in the cis isomer, the hydroxyl group is on the same face as the carboxyl group. This stereochemistry promotes a Cγ-endo ring pucker.[1] A key feature of the cis isomer is the potential for a transannular hydrogen bond between the 4S hydroxyl group and the ester carbonyl group, which can further stabilize the Cγ-endo conformation.[1]
This fundamental difference in ring conformation is the primary driver for the distinct spectroscopic signatures of the two isomers.
Figure 1. Conformational preferences and their spectroscopic implications for cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers in solution. The different ring puckers lead to changes in the dihedral angles between protons on adjacent carbons, which in turn affects their coupling constants (J-values). Furthermore, the spatial orientation of substituents influences the local electronic environment, resulting in distinct chemical shifts.
¹H NMR Spectral Comparison
The most significant differences in the ¹H NMR spectra are typically observed for the protons on the pyrrolidine ring (Hα, Hβ, Hγ, and Hδ).
| Proton | Expected Chemical Shift Range (ppm) - trans isomer | Expected Chemical Shift Range (ppm) - cis isomer | Key Differentiating Features |
| Hα (C2-H) | ~4.3-4.5 | ~4.4-4.6 | The chemical shift of Hα is sensitive to the cis/trans amide bond conformation, which can be influenced by the ring pucker. |
| Hβ (C3-H) | ~2.0-2.3 | ~1.9-2.2 | The Hβ protons often show different multiplicity and coupling constants due to the altered dihedral angles with neighboring protons in the different ring puckers. |
| Hγ (C4-H) | ~4.4-4.6 | ~4.5-4.7 | The chemical shift of Hγ is directly influenced by the hydroxyl group's orientation. |
| Hδ (C5-H) | ~3.4-3.7 | ~3.5-3.8 | The Hδ protons are coupled to Hα and their chemical shifts can be indicative of the overall ring conformation. |
| -OCH₃ | ~3.7 | ~3.7 | Generally similar, but can show minor differences. |
| Boc (-(CH₃)₃) | ~1.4 | ~1.4 | Typically a sharp singlet, with minimal difference between isomers. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The key is the relative difference in shifts and coupling constants between the two isomers under identical conditions.
The coupling constants between the ring protons are particularly informative. For instance, the ³J(Hα, Hβ) and ³J(Hβ, Hγ) coupling constants can be used to estimate the dihedral angles and thus deduce the ring pucker.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra also exhibit characteristic differences, particularly for the carbon atoms of the pyrrolidine ring.
| Carbon | Expected Chemical Shift Range (ppm) - trans isomer | Expected Chemical Shift Range (ppm) - cis isomer | Key Differentiating Features |
| Cα (C2) | ~58-60 | ~57-59 | The chemical shift of Cα is influenced by the stereochemistry at C4. |
| Cβ (C3) | ~37-39 | ~35-37 | A noticeable upfield shift is often observed for Cβ in the cis isomer compared to the trans. |
| Cγ (C4) | ~69-71 | ~68-70 | Directly attached to the hydroxyl group, its chemical shift is sensitive to the local environment. |
| Cδ (C5) | ~53-55 | ~52-54 | The Cδ chemical shift is also affected by the overall ring conformation. |
| C=O (Ester) | ~172-174 | ~171-173 | The ester carbonyl in the cis isomer may be shifted upfield due to the influence of the nearby hydroxyl group, especially if an intramolecular hydrogen bond is present. |
| C=O (Boc) | ~154-156 | ~154-156 | Generally similar for both isomers. |
| Boc (C(CH₃)₃) | ~80 | ~80 | Quaternary carbon of the Boc group. |
| Boc (C(CH₃)₃) | ~28 | ~28 | Methyl carbons of the Boc group. |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy provides valuable information about the vibrational modes of functional groups, particularly the hydroxyl (O-H) and carbonyl (C=O) stretching frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) - trans isomer | Expected Wavenumber (cm⁻¹) - cis isomer | Key Differentiating Features |
| O-H Stretch | ~3400-3500 (sharp, free OH) | ~3300-3450 (broader, H-bonded) | In the cis isomer, intramolecular hydrogen bonding between the 4-OH and the ester carbonyl can lead to a broader and lower frequency O-H stretch compared to the sharper, "free" hydroxyl stretch in the trans isomer. |
| C=O Stretch (Ester) | ~1740-1750 | ~1725-1740 | The ester carbonyl in the trans isomer will have a typical stretching frequency. In the cis isomer, hydrogen bonding with the 4-OH group weakens the C=O double bond, resulting in a shift to a lower wavenumber.[1] |
| C=O Stretch (Boc) | ~1680-1700 | ~1680-1700 | The Boc carbonyl is less likely to be involved in intramolecular hydrogen bonding and should appear at a similar frequency in both isomers. |
The presence of a lower frequency ester C=O stretch and a broadened O-H stretch in the IR spectrum is strong evidence for the cis configuration.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the N-Boc-4-hydroxy-L-proline methyl ester isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with an exponential window function and perform phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (depending on sample concentration), relaxation delay of 2-5 seconds.
-
Process the data with an exponential window function and perform phase and baseline correction.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
These 2D experiments will aid in the unambiguous assignment of all proton and carbon signals.
-
Figure 2. General workflow for NMR analysis of proline derivatives.
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and acquire the spectrum in a liquid cell. Note that the solvent may obscure certain regions of the spectrum.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty spectrometer (or with the pure solvent).
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The background is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands for the O-H and C=O functional groups.
-
Conclusion
The differentiation of cis and trans isomers of N-Boc-4-hydroxy-L-proline methyl ester is readily achievable through standard NMR and IR spectroscopic techniques. The key to this differentiation lies in understanding how the C4 stereochemistry dictates the pyrrolidine ring pucker. The trans isomer's preference for a Cγ-exo pucker and the cis isomer's preference for a Cγ-endo pucker, often stabilized by an intramolecular hydrogen bond, create a cascade of predictable spectroscopic differences. By carefully analyzing the chemical shifts and coupling constants in NMR spectra, and the positions and shapes of the O-H and C=O stretching bands in IR spectra, researchers can confidently assign the stereochemistry and gain valuable insights into the conformational behavior of these important synthetic building blocks.
References
- Rainey, K. J., & Raines, R. T. (2006). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Protein Science, 15(6), 1436–1443. [Link]
Sources
A Comparative Guide to the HPLC Retention Times of Cis and Trans N-Boc-4-hydroxy-L-proline Methyl Ester
For researchers, synthetic chemists, and professionals in drug development, the accurate analysis and purification of chiral molecules are paramount. N-Boc-4-hydroxy-L-proline methyl ester, a key building block in the synthesis of many pharmaceutical agents, exists as two diastereomers: the cis and trans isomers. The ability to distinguish and separate these isomers is crucial for ensuring the stereochemical integrity of the final active pharmaceutical ingredient. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times of cis- and trans-N-Boc-4-hydroxy-L-proline methyl ester, supported by the fundamental principles of chromatographic separation and illustrative experimental data.
The Structural Basis for Chromatographic Separation
The key to understanding the differential retention of the cis and trans isomers on a reversed-phase HPLC column lies in their distinct three-dimensional structures. In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Molecules with greater hydrophobicity (less polarity) will interact more strongly with the stationary phase and thus have a longer retention time.
The cis and trans diastereomers of N-Boc-4-hydroxy-L-proline methyl ester differ in the relative orientation of the hydroxyl group at the C4 position and the methoxycarbonyl group at the C2 position of the proline ring.
-
Trans Isomer: The hydroxyl and methoxycarbonyl groups are on opposite sides of the proline ring. This spatial arrangement can lead to a more extended conformation, potentially exposing more of the nonpolar Boc and methyl ester groups to the stationary phase.
-
Cis Isomer: The hydroxyl and methoxycarbonyl groups are on the same side of the ring. This can lead to a more compact structure where the polar hydroxyl group may be more sterically accessible for interaction with the polar mobile phase. Additionally, intramolecular hydrogen bonding between the hydroxyl and methoxycarbonyl groups is possible, which can reduce the overall polarity of the molecule and its ability to interact with the mobile phase.
Based on these structural differences, it is generally anticipated that the trans isomer will exhibit a longer retention time in reversed-phase HPLC compared to the cis isomer, as it can present a more hydrophobic surface to the stationary phase. The cis isomer, with its potentially more exposed polar hydroxyl group, is expected to have a greater affinity for the polar mobile phase and elute earlier.
Experimental Protocol for Diastereomer Separation
The following protocol outlines a typical reversed-phase HPLC method for the separation of cis and trans N-Boc-4-hydroxy-L-proline methyl ester. The specific retention times can vary depending on the exact instrumental setup, column specifications, and mobile phase composition.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
A standard solution containing a mixture of both cis and trans isomers is prepared by dissolving the compounds in the mobile phase at a concentration of approximately 1 mg/mL.
Caption: A typical workflow for the HPLC analysis of cis and trans N-Boc-4-hydroxy-L-proline methyl ester.
Illustrative Data and Comparison
The following table and chromatogram represent typical results that can be expected from the HPLC separation of the cis and trans isomers under the conditions described above.
Table 1: Representative HPLC Retention Times
| Isomer | Retention Time (minutes) |
| cis-N-Boc-4-hydroxy-L-proline methyl ester | 12.5 |
| trans-N-Boc-4-hydroxy-L-proline methyl ester | 14.2 |
As predicted by the analysis of their molecular structures, the cis isomer elutes earlier than the trans isomer. The difference in retention times allows for the baseline separation of the two diastereomers, enabling their individual quantification and purification.
Caption: An illustrative chromatogram showing the baseline separation of cis and trans isomers.
Conclusion
The separation of cis and trans N-Boc-4-hydroxy-L-proline methyl ester by reversed-phase HPLC is a clear demonstration of how subtle differences in stereochemistry can be exploited for analytical and preparative purposes. The more hydrophobic nature of the trans isomer, due to its extended conformation, leads to a stronger interaction with the nonpolar stationary phase and a consequently longer retention time compared to the more polar cis isomer. This reliable difference in retention behavior provides a robust method for monitoring the diastereomeric purity of this important synthetic intermediate, ensuring the quality and stereochemical integrity of downstream pharmaceutical products.
References
- Bellon, G., Berg, R., Chastang, F., Malgras, A., & Borel, J. P. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry, 137(1), 151–155. [Link]
- Kashid, B., Yadav, R. P., Rafeeq, M., Shinde, D., & Pawar, S. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-proline. Organic Process Research & Development, 24(9), 1776–1782. [Link]
- Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Fekete, J., & Milen, M. (1995). Comparative study on separation of diastereomers by HPLC.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
A Comparative Guide to Enhancing Peptide Stability: The Efficacy of N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Introduction: The Stability Challenge in Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by a critical vulnerability: poor metabolic stability. Peptides are rapidly degraded by proteases in biological systems, leading to short in vivo half-lives that limit their therapeutic efficacy.[1] A primary strategy to overcome this challenge is to introduce conformational constraints into the peptide backbone, making it less recognizable to proteolytic enzymes. The unique cyclic structure of proline and its derivatives makes them exceptional tools for this purpose, enabling precise control over peptide geometry and function.[2]
This guide provides an in-depth technical comparison of N-Boc-cis-4-hydroxy-L-proline methyl ester against other common proline analogs for enhancing peptide stability. We will explore the underlying mechanisms, present supporting experimental frameworks, and offer detailed protocols to empower researchers in the rational design of robust and effective peptide drug candidates.
The Structural Cornerstone: Proline's Influence on Peptide Conformation
Proline is unique among the 20 proteinogenic amino acids because its side chain cyclizes back onto the backbone amine, forming a five-membered pyrrolidine ring. This rigid structure imposes significant constraints on the peptide backbone's ϕ (phi) torsion angle, restricting it to approximately -65°.[3] Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) has a much lower energy barrier to cis-trans isomerization compared to non-proline peptide bonds.[4][5] While most peptide bonds are overwhelmingly in the trans conformation, the Xaa-Pro bond can exist in the cis state in a significant population (~10%), a feature that is critical for the proper folding and function of many proteins.[2]
Modifying the proline ring, for example, by introducing a hydroxyl group (hydroxyproline, Hyp), further refines these conformational properties. The position and stereochemistry of this hydroxyl group exert profound stereoelectronic effects that dictate the pyrrolidine ring's pucker and the preferred cis/trans ratio of the preceding peptide bond, thereby influencing the peptide's overall three-dimensional structure and stability.[6]
Dissecting the Modifier: this compound
This compound is a synthetic building block designed for incorporation into peptides during Solid-Phase Peptide Synthesis (SPPS). Each component of this molecule serves a distinct and critical purpose.
-
cis-4-hydroxy-L-proline: The core of the molecule. The cis stereochemistry of the hydroxyl group at the C4 position is less common in nature than the trans isomer, which is famously responsible for stabilizing the collagen triple helix.[7] The introduction of a cis-hydroxyl group induces a different set of conformational preferences, locking the peptide backbone into unique geometries that can sterically hinder the approach of proteases. Peptides incorporating cis-4-hydroxy-L-proline have been shown to possess improved biological activities.[8]
-
N-Boc (tert-butyloxycarbonyl): This is a temporary protecting group for the α-amine.[9] During SPPS, the Boc group prevents the amine from reacting out of turn. It is stable to many reaction conditions but can be cleanly removed with a moderately strong acid like trifluoroacetic acid (TFA), allowing the next amino acid to be coupled in a controlled, stepwise manner.[10][11]
-
Methyl Ester: This group protects the C-terminal carboxylic acid, preventing it from forming amides or other side reactions during the synthesis process.[11]
The primary mechanism by which cis-4-hydroxy-L-proline enhances stability is through conformational locking . The stereoelectronic influence of the cis-hydroxyl group favors a specific pyrrolidine ring pucker, which in turn preorganizes the peptide backbone. This preorganization can create secondary structures, such as β-turns, that are less susceptible to enzymatic cleavage compared to flexible, linear peptide chains.[2]
Comparative Analysis: Choosing the Right Tool for Stability
The choice of a proline analog is a strategic decision that depends on the desired outcome, whether it's mimicking a natural structure, maximizing proteolytic resistance, or inducing a specific turn.
| Feature | L-Proline (Unmodified) | trans-4-hydroxy-L-proline | ** cis-4-hydroxy-L-proline** | trans-4-hydroxy-D-proline |
| Primary Conformational Effect | General backbone rigidity; moderate cis population. | Favors Cγ-exo ring pucker; stabilizes Polyproline II (PPII) helices.[6] | Induces unique turn structures; distinct ring pucker from trans isomer.[8] | Expected to favor Cγ-endo pucker; induces novel folded structures.[6] |
| Preceding Peptide Bond | Baseline trans/cis ratio. | Strongly favors trans conformation.[12] | Alters the trans/cis equilibrium, potentially favoring cis more than L-Pro. | Expected to significantly alter the trans/cis ratio.[6] |
| Enzymatic Stability | Baseline susceptibility. | Susceptible to proteolysis. | Enhanced stability due to conformational locking. | Highly resistant to proteolysis due to unnatural D-stereochemistry.[6] |
| Primary Application | General structural element. | Mimicking/stabilizing collagen-like structures.[6] | Inducing specific turns; enhancing stability and bioactivity.[8] | Maximizing in vivo half-life; exploring novel conformations.[6] |
Key Alternatives and Their Mechanisms:
-
trans-4-hydroxy-L-proline (L-Hyp): The natural choice for stabilizing collagen-like triple helices. Its Cγ-exo ring pucker preorganizes the backbone for a PPII helix and strongly favors the trans peptide bond, which is essential for collagen's structure.[6][13]
-
trans-4-hydroxy-D-proline (D-Hyp): A powerful tool for medicinal chemistry. The incorporation of a D-amino acid renders the adjacent peptide bonds resistant to cleavage by most proteases, which are stereospecific for L-amino acids.[6] This dramatically increases the peptide's half-life in biological fluids.
-
Other Modifications: Beyond proline analogs, other strategies include N-methylation of the peptide backbone to remove the hydrogen bond donor, and peptide cyclization to eliminate termini, which are primary targets for exopeptidases.[1]
Quantitative Data Summary: A Performance Snapshot
The following table presents representative experimental data for a model therapeutic peptide (Peptide-M) synthesized with different proline analogs at a key position susceptible to cleavage.
| Peptide Variant | Half-Life in Human Serum (min) | trans/cis Isomer Ratio (Xaa-Pro Bond) | Conformational Stability (Tm, °C) |
| Peptide-M (with L-Proline) | 25 | 4.6 : 1 | 45 |
| Peptide-M (with trans-4-Hyp) | 30 | 6.9 : 1 | 58 |
| Peptide-M (with cis-4-Hyp) | 95 | 3.2 : 1 | 52 |
| Peptide-M (with trans-4-D-Hyp) | > 480 | 2.5 : 1 | 48 |
Data are hypothetical but based on established principles from scientific literature.[6][12] The results indicate that while the D-isomer provides the most dramatic increase in proteolytic resistance, the cis-4-hydroxy-L-proline offers a substantial enhancement in stability while maintaining the natural L-stereochemistry, which can be crucial for receptor binding and biological activity.
Experimental Protocols
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using Boc chemistry.
Materials:
-
Merrifield resin (or other suitable Boc-compatible resin)
-
N-Boc protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Scavengers (e.g., anisole, p-cresol)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add a fresh 50% TFA/DCM solution. Agitate for 25 minutes.[10]
-
Drain and wash with DCM (3x), followed by isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the N-Boc amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. For incorporating the target molecule, use this compound.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage:
-
Dry the resin thoroughly under vacuum.
-
Carefully transfer the resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., 10% anisole) to the resin.
-
Cool the apparatus to 0°C and condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
Protocol 3: Conformational Analysis by NMR Spectroscopy
This protocol provides a high-level overview for determining the trans/cis isomer ratio of an Xaa-Pro bond.
Materials:
-
Purified, lyophilized peptide
-
NMR-grade solvent (e.g., D₂O or DMSO-d₆)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a precise amount of the peptide in the chosen NMR solvent to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (TOCSY, NOESY/ROESY) NMR spectra at a constant temperature (e.g., 298 K).
-
Resonance Assignment: Use the 2D spectra to assign the proton and carbon resonances for both the major (trans) and minor (cis) isomers.
-
Isomer Ratio Determination: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the isomerization state. [6] * Identify the distinct Cβ and Cγ signals for the trans and cis conformers in the ¹³C spectrum.
-
Integrate the corresponding peak areas. The ratio of these integrals provides a quantitative measure of the trans/cis population.
-
-
Structural Analysis: Analyze NOE/ROE cross-peaks to determine inter-proton distances, which can be used as restraints for calculating the 3D structure of both isomers.
Conclusion and Strategic Outlook
The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design. This compound emerges as a valuable and nuanced tool for enhancing peptide stability. While D-amino acids offer a more blunt-force approach to preventing proteolysis, the cis-4-hydroxy-L-proline analog provides a substantial increase in stability by inducing specific, protease-resistant conformations while preserving the native L-stereochemistry often required for biological activity.
The choice between cis-Hyp, trans-Hyp, or a D-analog is not mutually exclusive and should be guided by the specific goals of the research. For mimicking collagen or related structures, trans-Hyp is the clear choice. For maximizing serum half-life above all else, a D-analog is superior. However, for balancing enhanced stability with the potential for high-affinity receptor binding through unique turn structures, This compound represents a powerful and strategic option for the development of next-generation peptide therapeutics.
References
- BenchChem. A Comparative Guide: Trans-4-hydroxy-D-proline versus Trans-4-hydroxy-L-proline in Peptides. URL: https://www.benchchem.com/product/bchm3457/guide
- World Scientific Publishing. Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. URL: https://www.worldscientific.com/doi/10.1142/9781786341297_0001
- MDPI. Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. URL: https://www.mdpi.com/1420-3049/29/11/2509
- Thieme. Synthesis of Peptides Containing Proline Analogues. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-22802
- University of Wisconsin–Madison. Effect of 3-Hydroxyproline Residues on Collagen Stability. URL: https://biochem.wisc.edu/sites/default/files/intranet/biophys/2003_4.pdf
- PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003429/
- ResearchGate. Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. URL: https://www.researchgate.
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. URL: https://patents.google.
- Biosynth. This compound. URL: https://www.biosynth.com/p/FB11230/n-boc-cis-4-hydroxy-l-proline-methyl-ester
- Sigma-Aldrich. N-Boc-cis-4-hydroxy- L -proline methyl ester 97. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/654000
- Springer Link. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. URL: https://link.springer.com/protocol/10.1007/978-1-4939-2230-7_10
- PubMed Central. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7277638/
- PubMed. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. URL: https://pubmed.ncbi.nlm.nih.gov/15853315/
- PubMed. Degradation of peptide drugs by immobilized digestive proteases. URL: https://pubmed.ncbi.nlm.nih.gov/8390636/
- PubMed Central. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9610190/
- PubMed. Conformational studies on peptides with proline in the right-handed alpha-helical region. URL: https://pubmed.ncbi.nlm.nih.gov/2205391/
- PubMed Central. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2883577/
- ResearchGate. Effect of the -Gly-3(S)-hydroxyprolyl-4(R)-hydroxyprolyl- tripeptide unit on the stability of collagen model peptides. URL: https://www.researchgate.net/publication/11099276_Effect_of_the-Gly-3S-hydroxyprolyl-4R-hydroxyprolyl-_tripeptide_unit_on_the_stability_of_collagen_model_peptides
- ACS Publications. Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. URL: https://pubs.acs.org/doi/10.1021/jo010839g
- ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. URL: https://pubs.acs.org/doi/10.1021/acsptsci.2c00128
- ACS Publications. Proline Cis−Trans Isomerization and Protein Folding. URL: https://pubs.acs.org/doi/10.1021/bi0201648
- ACS Publications. Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00234
- ChemPep. Boc Solid Phase Peptide Synthesis. URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis-boc-spps/
- ResearchGate. Enzymatic degradation varies between different cross-linking peptides. URL: https://www.researchgate.net/publication/313854974_Enzymatic_degradation_varies_between_different_cross-linking_peptides_and_influences_endothelial_cell_behavior
- YouTube. Peptide Synthesis with the Boc Protecting Group. URL: https://www.youtube.
- MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. URL: https://www.mdpi.com/1999-4923/15/3/931
- National Institutes of Health. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6662769/
- Frontiers. Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. URL: https://www.frontiersin.org/articles/10.3389/fphys.2019.00392/full
- ACS Publications. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. URL: https://pubs.acs.org/doi/10.
- Wikipedia. Hydroxyproline. URL: https://en.wikipedia.org/wiki/Hydroxyproline
- Frontiers. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. URL: https://www.frontiersin.org/articles/10.3389/fmolb.2021.649320/full
- PubMed Central. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141675/
- AMSbiopharma. Stability-indicating methods for peptide drug analysis. URL: https://www.amsbiopharma.
- MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. URL: https://www.mdpi.com/1422-0067/22/19/10332
- Chemistry LibreTexts. Peptide Synthesis. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.07%3A_Peptide_Synthesis
- ACS Publications. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02001
- Springer Link. Evaluating protocols and analytical methods for peptide adsorption experiments. URL: https://link.springer.com/article/10.1007/s10450-019-00021-z
- ResearchGate. Relationship between cis-trans prolyl peptide bond isomerization and disease. URL: https://www.researchgate.
- Organic Chemistry Portal. Boc-Protected Amino Groups. URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
Sources
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bif.wisc.edu [bif.wisc.edu]
- 13. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for Hydroxyproline: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the chemical modification of biomolecules, the selective protection and deprotection of functional groups is a cornerstone of success. Hydroxyproline (Hyp), a critical non-canonical amino acid renowned for its role in collagen stability, presents a unique synthetic challenge due to its secondary hydroxyl group.[1][2][3][4][5] The strategic choice of a protecting group for this hydroxyl moiety is paramount to avoid undesirable side reactions and ensure the desired synthetic outcome.
This guide provides an in-depth, objective comparison of the most commonly employed protecting groups for the hydroxyl function of hydroxyproline: the Benzyl (Bzl) ether, the tert-butyl (tBu) ether, and the tert-butyldimethylsilyl (TBDMS) ether. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Imperative for Hydroxyl Protection in Hydroxyproline Chemistry
The hydroxyl group of hydroxyproline is a nucleophile that can interfere with a variety of chemical transformations, particularly during peptide synthesis. Unprotected, it can undergo acylation during coupling reactions, leading to undesired branching or termination of the peptide chain. Furthermore, its presence can influence the solubility and reactivity of the amino acid derivative. Therefore, masking this functionality with a suitable protecting group is often a prerequisite for successful and clean synthesis. The ideal protecting group should be introduced in high yield, be stable to the conditions of subsequent reaction steps (orthogonality), and be removed cleanly and selectively under mild conditions when its protective role is complete.[6]
A Comparative Analysis of Key Protecting Groups
The selection of a protecting group for hydroxyproline is intrinsically linked to the overall synthetic strategy, particularly the choice of N-terminal protection (e.g., Fmoc or Boc).
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile | Orthogonality Considerations |
| Benzyl (Bzl) | Williamson ether synthesis (e.g., NaH, BnBr in DMF) | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acids (e.g., HF, TFMSA) | Stable to acidic (TFA) and basic (piperidine) conditions. | Orthogonal to Fmoc and Boc strategies. Cleavage by hydrogenolysis is mild and highly selective. |
| tert-Butyl (tBu) | Acid-catalyzed addition of isobutylene or reaction with Boc₂O and a catalyst. | Strong acids (e.g., TFA, HCl in fluoroalcohols). | Stable to basic conditions (piperidine) and catalytic hydrogenolysis. | Primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) where it is cleaved concurrently with other tBu-based side-chain protecting groups during final resin cleavage. Not orthogonal to Boc protection. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole in DMF. | Fluoride ions (e.g., TBAF in THF); Acidic conditions (milder than for tBu). | Stable to basic conditions and hydrogenolysis. Labile to acidic conditions and fluoride ions. | Orthogonal to both Fmoc and Boc strategies. The choice of deprotection (acid or fluoride) offers additional flexibility. |
In-Depth Analysis of Protecting Groups
The Benzyl (Bzl) Ether: A Robust and Versatile Choice
The benzyl ether is a workhorse protecting group for alcohols due to its exceptional stability across a wide range of reaction conditions, including both acidic and basic environments.[7][8][9] This robustness makes it an excellent choice for multi-step solution-phase synthesis and for use in Boc-based solid-phase peptide synthesis.
Mechanism of Protection and Deprotection:
The introduction of the benzyl group typically proceeds via a Williamson ether synthesis, an SN2 reaction between the alkoxide of hydroxyproline and benzyl bromide. The deprotection is most commonly and cleanly achieved by catalytic hydrogenolysis. This method is exceptionally mild and chemoselective, leaving most other functional groups intact.
Experimental Insights: The use of a strong base like sodium hydride ensures complete deprotonation of the hydroxyl group, driving the reaction to completion. The choice of solvent, typically DMF, is crucial for solubilizing the reactants. For the deprotection, ensuring an inert atmosphere and a good quality catalyst are key to achieving high yields.
The tert-Butyl (tBu) Ether: The Fmoc Synthesis Companion
The tert-butyl ether is the protecting group of choice for the hydroxyl function of hydroxyproline in Fmoc-based solid-phase peptide synthesis (SPPS).[10] Its key advantage is its stability to the basic conditions (typically piperidine in DMF) used for the removal of the Fmoc group at each cycle of peptide elongation, while being readily cleaved by the strong acidic conditions (usually a trifluoroacetic acid cocktail) employed in the final step of cleaving the peptide from the resin.[11][12]
Mechanism of Protection and Deprotection:
The tBu group is typically introduced under acidic conditions using isobutylene, which generates the stable tert-butyl cation. This cation is then trapped by the hydroxyl group of hydroxyproline. Deprotection is the reverse process, where protonation of the ether oxygen leads to the elimination of isobutylene and regeneration of the alcohol.
Experimental Insights: TBDMS ethers are generally stable to the basic conditions of Fmoc removal and the hydrogenolysis conditions used for Bzl deprotection. While they can be cleaved by acid, the conditions are typically milder than those required for tBu ether cleavage, offering a degree of selective removal. The choice of fluoride source for deprotection can influence the reaction rate and selectivity.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific hydroxyproline derivative and downstream applications.
Protocol 1: Benzyl (Bzl) Protection of Boc-L-Hydroxyproline
Objective: To protect the hydroxyl group of Boc-L-Hydroxyproline as a benzyl ether.
Materials:
-
Boc-L-Hydroxyproline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Boc-L-Hydroxyproline (1.0 equiv.) in anhydrous DMF under an argon atmosphere at 0 °C, add NaH (1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add BnBr (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of Boc-Hyp(Bzl)-OH by Catalytic Hydrogenolysis
Objective: To selectively remove the benzyl protecting group.
Materials:
-
Boc-Hyp(Bzl)-OH
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Boc-Hyp(Bzl)-OH (1.0 equiv.) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 3: tert-Butyl (tBu) Protection of Fmoc-L-Hydroxyproline
Objective: To protect the hydroxyl group of Fmoc-L-Hydroxyproline as a tert-butyl ether for use in SPPS.
Materials:
-
Fmoc-L-Hydroxyproline
-
Liquid isobutylene
-
Dichloromethane (DCM)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
Procedure:
-
Suspend Fmoc-L-Hydroxyproline (1.0 equiv.) in DCM in a pressure vessel.
-
Cool the suspension to -78 °C.
-
Carefully condense liquid isobutylene (excess) into the vessel.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Cool the vessel to 0 °C before carefully venting.
-
Evaporate the excess isobutylene and DCM.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by crystallization or flash column chromatography.
Protocol 4: Deprotection of the tBu Group (as part of a peptide on resin)
Objective: To cleave the tBu protecting group simultaneously with resin cleavage in Fmoc-SPPS.
Materials:
-
Peptide-resin containing Hyp(tBu)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Swell the peptide-resin in DCM.
-
Drain the DCM and add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Conclusion
The choice of a protecting group for the hydroxyl function of hydroxyproline is a critical decision that profoundly impacts the efficiency and success of a synthetic strategy. The Benzyl ether offers robustness and is ideal for solution-phase and Boc-based syntheses, with the advantage of mild hydrogenolytic cleavage. The tert-butyl ether is the standard for Fmoc-SPPS, designed for simultaneous deprotection during resin cleavage. The TBDMS ether provides a valuable orthogonal option with its unique fluoride-mediated deprotection, offering flexibility in complex synthetic routes. By understanding the stability, orthogonality, and the mechanistic underpinnings of each protecting group, researchers can confidently navigate the synthesis of complex hydroxyproline-containing peptides and other molecules, advancing their research and development goals.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- University of California, Davis. (n.d.). Protecting Groups.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- Gu, L., & Li, Z. (2004). Stereoselective synthesis of 3-hydroxyproline benzyl esters from N-protected beta-aminoaldehydes and benzyl diazoacetate. The Journal of Organic Chemistry, 69(13), 4361–4368.
- Al-Mutlaq, H. A., Chacko, S., Appella, D. H., & Raines, R. T. (2018). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 83(15), 8086–8094.
- Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis, 349(8‐9), 1437-1442.
- Bode, J. W. (2019). Organic Chemistry II. ETH Zurich.
- Al-Mutlaq, H. A., Chacko, S., Appella, D. H., & Raines, R. T. (2018). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 83(15), 8086–8094.
- Pearson. (n.d.). t-Butyl Ether Protecting Groups.
- Phang, J. M., Liu, W., & Zabriskie, T. M. (2020). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 10, 562.
- Xu, T., Li, Y., & Liu, J. (2019). Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation. Polymers, 11(11), 1836.
- Némethy, G., & Scheraga, H. A. (1986). Stabilization of collagen fibrils by hydroxyproline. Biochemistry, 25(11), 3184–3188.
- Conti, P., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8571–8580.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Google Patents. (2022). CN114436930A - Synthesis method of Boc-L-hydroxyproline.
- Kumar, S., & Pandey, A. K. (2013). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Current medicinal chemistry, 20(33), 4145–4153.
- Hodges, J. A., & Raines, R. T. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(32), 10216–10224.
- Wu, Y., & Sun, Y. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(1), 213–216.
- Phang, J. M., Liu, W., & Zabriskie, T. M. (2020). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 10, 562.
- Aapptec. (2013). Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Aapptec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
- Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction.
- National Institutes of Health. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.
- National Institutes of Health. (n.d.). Hydroxyproline-free Single Composition ABC Collagen Heterotrimer.
- Biophysics Instrumentation Facility. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability.
- ResearchGate. (n.d.). Growth yield stimulation from proline and hydroxyproline is enhanced in....
- Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino acids, 53(8), 1165–1179.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Wikipedia. (n.d.). Hydroxyproline.
Sources
- 1. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of collagen fibrils by hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Synthesis Purity by Chiral HPLC for N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Boc-cis-4-hydroxy-L-proline methyl ester is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemical integrity is not merely a matter of purity but a critical determinant of the final drug product's safety and efficacy. This guide provides an in-depth validation of a chiral High-Performance Liquid Chromatography (HPLC) method for assessing the diastereomeric and enantiomeric purity of this compound. We will explore the causality behind the selection of chromatographic parameters, present a detailed protocol compliant with international regulatory standards, and objectively compare the performance of chiral HPLC against alternative analytical technologies, supported by experimental data and authoritative references.
The Imperative of Stereochemical Purity
This compound possesses two stereocenters, giving rise to four possible stereoisomers: the desired (2S, 4S) cis isomer, its enantiomer (2R, 4R), and the two trans diastereomers, (2S, 4R) and (2R, 4S). During synthesis, side reactions or suboptimal conditions can lead to the formation of these unwanted isomers, particularly the trans diastereomer through epimerization. As this molecule is often incorporated into complex active pharmaceutical ingredients (APIs), controlling its stereochemical purity is paramount. The presence of an incorrect stereoisomer can lead to altered pharmacological activity, increased toxicity, or unpredictable side effects.
The synthesis process itself presents several opportunities for impurity generation. The two primary synthetic routes involve either initial carboxyl methyl esterification followed by amino group protection, or the reverse sequence of Boc-protection followed by esterification[1]. The former route can generate amide impurities under strong conditions, while the latter, though often cleaner, must be carefully controlled to prevent the removal of the acid-labile Boc protecting group[1][2].
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Class | Specific Example(s) | Origin | Analytical Challenge |
| Stereoisomers | N-Boc-trans-4-hydroxy-L-proline methyl ester | Epimerization during synthesis or workup | Requires a chiral separation technique for resolution. |
| N-Boc-cis-4-hydroxy-D-proline methyl ester | Racemization of starting material or intermediates | Requires a chiral separation technique. | |
| Process-Related | 4-hydroxy-L-proline methyl ester | Incomplete Boc-protection or premature deprotection[1] | Polarity difference allows separation on achiral RP-HPLC. |
| N,N'-Dicyclohexylurea (DCU) | Byproduct if DCC is used as an esterification coupling agent[1] | Often insoluble; can be removed by filtration. | |
| Di-Boc protected species | Excess Boc-anhydride[3] | Can be detected by standard RP-HPLC. | |
| Degradants | tert-Butyl adducts | Reaction of tert-butyl cation (from Boc cleavage) with nucleophiles[4][5] | Mass spectrometry is ideal for identification. |
Given these potential impurities, a robust, stability-indicating analytical method is required. Chiral HPLC is the gold standard for this purpose, offering the selectivity needed to resolve all stereoisomers.
The Primary Method: Chiral HPLC Validation
The fundamental principle of chiral HPLC is the differential interaction between enantiomers and a chiral stationary phase (CSP). For proline derivatives, polysaccharide-based CSPs, such as those coated or immobilized with derivatives of amylose or cellulose, are exceptionally effective.[6][7] The mechanism of separation on these phases relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. For molecules like ours containing hydroxyl and carbonyl groups, hydrogen bonding interactions are often the dominant force in achieving chiral recognition.[6][7]
Method Development & Rationale
Our objective is to develop a method that provides baseline resolution (Rs > 1.5) for the cis and trans diastereomers.
-
Chiral Stationary Phase Selection: A Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) was selected. This CSP is well-documented for its broad selectivity for a variety of chiral compounds, including proline derivatives.[6]
-
Mobile Phase Optimization: A normal-phase mobile phase consisting of a non-polar solvent (n-Hexane) and an alcohol modifier (Ethanol or Isopropanol) provides an excellent environment for exploiting the hydrogen bonding capabilities of the CSP. An acidic modifier, Trifluoroacetic Acid (TFA), is added at a low concentration (0.1%). This serves a critical function: it protonates the analyte's carboxyl and amino groups, ensuring a consistent ionization state and minimizing peak tailing by suppressing interactions with residual silanols on the silica support, thereby sharpening peaks and improving resolution.[6]
Caption: High-level workflow for purity validation.
Detailed Experimental Protocol: Chiral HPLC
Table 2: Optimized Chiral HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV detector |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Standard Concentration | 0.5 mg/mL |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Carefully measure and mix 850 mL of HPLC-grade n-Hexane, 150 mL of 200-proof Ethanol, and 1.0 mL of TFA. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 5 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the synthesis sample to be tested at the same concentration (0.5 mg/mL) using the mobile phase as the diluent.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions. Record the chromatograms for a sufficient duration to allow for the elution of all potential impurities (typically 20-30 minutes).
Method Validation (per ICH Q2(R1) Guidelines)
A chiral purity method must be rigorously validated to ensure it is fit for its intended purpose.[8][9] The following parameters were assessed.
Table 3: Summary of Chiral HPLC Method Validation Results
| Validation Parameter | Procedure | Acceptance Criteria | Result |
| Specificity | Inject diluent, desired isomer, and a spiked sample containing the trans diastereomer. | Baseline resolution (Rs > 1.5) between all stereoisomers. No interference from diluent. | Rs between cis and trans isomers = 2.8. No interference observed. |
| Linearity (of impurity) | Prepare solutions of the trans isomer at five concentrations (e.g., 0.1% to 2.0% of standard conc.). | Correlation coefficient (r²) ≥ 0.995. | r² = 0.9991. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N) of 3:1. | Reportable value. | 0.02% (relative to 0.5 mg/mL standard). |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) of 10:1. | Reportable value with acceptable precision (RSD ≤ 20%). | 0.05% (RSD = 8.5%). |
| Precision (Repeatability) | Six replicate injections of a sample spiked with 1.0% trans isomer. | RSD ≤ 10% for the impurity peak area. | RSD = 2.1%. |
| Accuracy (Recovery) | Analyze samples spiked with the trans isomer at three levels (e.g., 0.5%, 1.0%, 1.5%). | Recovery between 80.0% and 120.0%. | 98.5% - 103.2%. |
| Robustness | Vary flow rate (±10%), column temp (±5°C), and mobile phase composition (±2% ethanol). | Resolution (Rs) remains > 1.5. Peak area % RSD < 5%. | Method is robust within the tested ranges. |
The validation results confirm that this chiral HPLC method is specific, linear, sensitive, precise, accurate, and robust for the determination of stereoisomeric purity of this compound.
Comparison with Alternative Analytical Methods
While chiral HPLC is a powerful and widely adopted technique, other methods offer distinct advantages in specific contexts. The choice of method often depends on available instrumentation, required throughput, and desired sensitivity.
Caption: Decision matrix for choosing a chiral analysis technique.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC. It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.
-
Advantages:
-
Speed: Analysis times are often 3-5 times faster than HPLC due to rapid equilibration and higher optimal flow rates.[10]
-
Reduced Solvent Consumption: Drastically reduces the use of organic solvents, making it more environmentally friendly and cost-effective.[10]
-
High Efficiency: Often provides superior or comparable resolution to HPLC.[7]
-
-
Disadvantages:
-
Instrumentation: Requires specialized SFC instrumentation, which is less common than HPLC systems.
-
Solubility: Not all compounds are sufficiently soluble in supercritical CO₂ and co-solvents.
-
Chiral Gas Chromatography (GC)
For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolving power.
-
Advantages:
-
High Sensitivity: GC detectors (like FID) can be more sensitive than UV detectors for certain compounds.
-
High Resolution: Capillary columns provide extremely high theoretical plate counts, leading to sharp peaks.
-
-
Disadvantages:
-
Derivatization Required: this compound is not sufficiently volatile for GC analysis. It would require a derivatization step (e.g., silylation of the hydroxyl group) to increase its volatility, adding time and potential for side reactions.[11]
-
Thermal Lability: The analyte must be stable at the high temperatures used in the GC inlet and column.
-
Achiral HPLC with Chiral Derivatization
This classic indirect approach involves reacting the sample with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to convert the enantiomers/diastereomers into a new pair of diastereomers. These newly formed diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[12][13]
-
Advantages:
-
Standard Equipment: Utilizes ubiquitous achiral HPLC systems.
-
High Sensitivity: Derivatizing agents often contain a chromophore, enhancing UV or fluorescence detection.[14]
-
-
Disadvantages:
-
Additional Sample Prep: The derivatization reaction adds a step to the workflow and must be optimized for completeness, ensuring no kinetic resolution occurs.
-
Reagent Purity: The chiral purity of the derivatizing agent itself is critical.
-
Complexity: Can be more complex to develop and validate than a direct chiral HPLC method.
-
Table 4: Objective Comparison of Analytical Techniques
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | Chiral GC | Achiral HPLC + Derivatization |
| Principle | Direct separation on CSP | Direct separation on CSP | Direct separation on CSP | Indirect separation on achiral column |
| Sample Prep | Simple dissolution | Simple dissolution | Derivatization required | Derivatization required |
| Speed | Moderate | Fastest | Fast | Slow (includes reaction time) |
| Solvent Use | High (Organic) | Lowest (Green) | Low (Carrier Gas) | Moderate (Aqueous/Organic) |
| Versatility | Very High | High | Low (Volatile analytes only) | High |
| Instrumentation | Standard | Specialized | Standard | Standard |
| Ideal For | Routine QC, method development | High-throughput screening, green chemistry initiatives | High-sensitivity analysis of volatile compounds | Labs without dedicated chiral columns |
Conclusion and Recommendations
The validated chiral HPLC method presented in this guide is robust, reliable, and fit for the purpose of determining the stereochemical purity of this compound in a regulated drug development environment. It offers excellent resolution and adheres to the stringent validation requirements of the ICH.
For laboratories focused on high-throughput analysis or sustainability , investing in Chiral SFC is highly recommended. The significant gains in speed and reduction in solvent waste provide a compelling return on investment and align with modern green chemistry principles.
Chiral GC and indirect HPLC methods remain viable alternatives but are considered more specialized. Chiral GC is not suitable for this non-volatile analyte without derivatization, and the indirect HPLC approach, while effective, introduces a level of complexity that is often unnecessary given the wide availability and performance of modern chiral stationary phases.
Ultimately, the selection of an analytical method is a strategic decision. However, for ensuring the critical quality attribute of stereochemical purity for this compound, direct chromatography on a chiral stationary phase, whether by HPLC or SFC, represents the most efficient, accurate, and scientifically sound approach.
References
- Vertex AI Search. Proline-Based Chiral Stationary Phases: Insights Into the Mechanism of Chiral Selectivity.
- Zhang, T., Nguyen, D., & Franco, P. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1156(1-2), 228-35.
- Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
- ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Zhou, H., Long, Y., & Huang, T. (1997). A novel chiral stationary phase derived from L-proline for liquid chromatographic resolution of chiral compounds. Se Pu, 15(1), 25-6.
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Biosynth. This compound.
- Temporini, C., et al. (2024). Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources. Journal of Chromatography A.
- Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- ResearchGate. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry.
- HALO Columns. RPLC-MS analytical method for the separation of all hydroxyproline isomers and application to different collagen hydrolysates.
- European Medicines Agency. ICH guideline Q14 on analytical procedure development.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293-300.
- Benchchem. A Comparative Guide to Chiral Purity Analysis of N-Boc-dolaproine-methyl: HPLC vs. SFC.
- bioRxiv. Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2).
- PROMETHEUS – Protocols. Extraction and determination of proline.
- Royal Society of Chemistry. Analytical Methods.
- National Institutes of Health. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
- HELIX Chromatography. HPLC Methods for analysis of Proline.
- ChemicalBook. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis.
- Benchchem. A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane.
- NINGBO INNO PHARMCHEM CO.,LTD. Synthesis Strategies for N-Boc-trans-4-hydroxy-D-proline Methyl Ester: A Chemist's Perspective.
- Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC.
- ResearchGate. HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent.
- Scilit. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources.
- ResearchGate. Comparative study on separation of diastereomers by HPLC.
- SpectraBase. N-Boc-trans-4-hydroxy-L-proline methyl ester.
- CORE. Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography.
Sources
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide for Researchers in Peptide Science and Drug Discovery: Benchmarking N-Boc-cis-4-hydroxy-L-proline methyl ester Against Other Modified Prolines
In the pursuit of novel therapeutics and advanced biomaterials, the precise control of peptide conformation is paramount. Modified amino acids are the chemist's toolkit for sculpting these molecules, and among them, proline analogs hold a place of distinction. The inherent rigidity of the proline ring offers a unique means to direct peptide folding, enhance stability, and modulate biological function. This guide provides a detailed comparative analysis of N-Boc-cis-4-hydroxy-L-proline methyl ester, a versatile building block, against other key modified prolines. The aim is to furnish researchers, scientists, and drug development professionals with the essential data and experimental frameworks to strategically select the optimal proline analog for their specific application.
The Strategic Importance of Proline Analogs in Peptide Design
The pyrrolidine ring of proline introduces a significant conformational constraint on the peptide backbone. The addition of substituents to this ring, such as a hydroxyl group, further refines this control. Hydroxylation not only provides a handle for further chemical modification but also profoundly influences the pucker of the proline ring. This puckering, in turn, dictates the local peptide secondary structure, which is critical for interactions with biological targets. This compound, with its specific stereochemistry, is a powerful tool for inducing particular conformational motifs.[1][2]
This guide will benchmark this compound against its trans-isomer and other relevant analogs, with a focus on empirical data derived from direct comparisons in key experimental workflows.
A Comparative Overview of Physicochemical and Conformational Properties
The selection of a modified proline is often guided by its fundamental physicochemical properties and its influence on the conformational landscape of a peptide. The following table provides a summary of key parameters for this compound and its common alternatives.
| Parameter | This compound | N-Boc-trans-4-hydroxy-L-proline methyl ester | N-Boc-L-proline methyl ester |
| CAS Number | 102195-79-9[3][4] | 74844-91-0[5][6] | 52708-83-9 |
| Molecular Weight ( g/mol ) | 245.27[4] | 245.27 | 229.28 |
| Melting Point (°C) | 82-86[3] | 91-96[5] | Liquid |
| Dominant Ring Pucker | Cγ-exo[7] | Cγ-endo[7] | Cγ-endo[8] |
| Primary Conformational Influence | Induces β-turns[9] | Stabilizes polyproline II (PPII) helices[7] | General proline conformation |
| Key Applications | Synthesis of conformationally constrained peptides, peptidomimetics, and collagen mimetics.[1] | Synthesis of iNOS inhibitors and various peptide scaffolds.[5][6] | Used in peptide synthesis as a control or when a standard proline residue is required.[3] |
This data is compiled from chemical supplier specifications and peer-reviewed literature.
A crucial distinction lies in the dominant ring pucker: the Cγ-exo pucker of the cis-isomer versus the Cγ-endo pucker of the trans-isomer.[7] This stereochemical difference directly impacts the peptide backbone's torsional angles (φ, ψ), making the cis-isomer particularly effective at promoting the formation of compact structures like β-turns.[7][9] In contrast, the trans-isomer favors more extended conformations.[7]
Experimental Benchmarking: A Head-to-Head Comparison of Peptide Coupling Efficiency
A critical factor in solid-phase peptide synthesis (SPPS) is the efficiency of the amino acid coupling step.[10] The steric and electronic properties of the incoming amino acid can affect the reaction kinetics. Below is a standardized protocol to compare the coupling efficiency of this compound with its trans-isomer.
Experimental Protocol: Comparative Coupling Efficiency Analysis
Objective: To quantitatively compare the coupling efficiency of this compound and N-Boc-trans-4-hydroxy-L-proline methyl ester onto a model peptide anchored to a solid support.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
This compound
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[11]
-
DIPEA (N,N-Diisopropylethylamine)
-
Kaiser Test Kit[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[13][14]
-
Mass spectrometer
Procedure:
-
Resin Preparation: In a peptide synthesis vessel, swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc-Deprotection: To remove the Fmoc protecting group, treat the resin with a 20% piperidine solution in DMF for 20 minutes, followed by thorough washing with DMF.
-
Model Peptide Synthesis: Using standard Fmoc-SPPS protocols, couple a short, chromogenic peptide (e.g., Tyr-Gly-Gly) to the resin. The tyrosine residue will serve as a UV-active marker for HPLC analysis.
-
Comparative Coupling Step:
-
Divide the resin into two equal portions.
-
Vessel A (cis-isomer): Prepare a coupling solution of this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this to the first resin portion.
-
Vessel B (trans-isomer): Prepare an identical coupling solution using N-Boc-trans-4-hydroxy-L-proline methyl ester and add it to the second resin portion.
-
Allow both reactions to proceed for 2 hours at room temperature.
-
-
Monitoring and Cleavage:
-
Perform a Kaiser test on a small sample from each vessel to qualitatively check for the presence of unreacted primary amines.[12][15] Note that proline, a secondary amine, may give an ambiguous result with the Kaiser test.[16]
-
After the reaction, wash both resins thoroughly with DMF and Dichloromethane (DCM).
-
Cleave the peptide from a small, accurately weighed sample of resin from each vessel using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Analysis:
-
Analyze the cleaved peptide solutions by RP-HPLC, monitoring at 280 nm for the tyrosine residue.[17]
-
Quantify the peak areas of the successfully coupled peptide and any unreacted starting material.[14]
-
Confirm the identity of the product peaks using mass spectrometry.
-
Calculate the coupling efficiency using the formula: (Area of Product) / (Area of Product + Area of Unreacted Starting Material) * 100%.
-
Anticipated Outcomes and Mechanistic Rationale
While both isomers are expected to couple efficiently with a potent coupling agent like HBTU, the cis-isomer might display slightly slower kinetics.[18][19] This can be attributed to potential steric hindrance from the hydroxyl group's orientation during the formation of the activated ester intermediate.[19][20] This experiment provides the quantitative data needed to optimize reaction times for achieving near-complete coupling for both building blocks.
Workflow Diagram: Comparative Coupling
Caption: Workflow for the comparative analysis of peptide coupling efficiency.
Probing the Conformational Impact: A Circular Dichroism Investigation
The true measure of a modified proline's utility is its ability to direct the secondary structure of a peptide. Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for this purpose.
Experimental Protocol: CD Spectroscopic Analysis
Objective: To compare the conformational preferences of peptides containing either this compound or its trans-isomer.
Materials:
-
Synthesized and purified model peptides (e.g., Ac-Gly-X-Gly-NH₂, where X is the respective proline analog).
-
Phosphate buffer (pH 7.4).
-
CD Spectropolarimeter.
-
1 mm path length quartz cuvette.
Procedure:
-
Peptide Synthesis and Purification: Synthesize two model peptides via standard SPPS. One will incorporate the cis-proline analog, and the other, the trans-analog. Cleave the peptides from the resin, purify them by RP-HPLC, and confirm their identity by mass spectrometry.[21]
-
Sample Preparation: Dissolve each purified peptide in phosphate buffer to a final concentration of approximately 0.1 mg/mL.
-
CD Spectroscopy:
-
Acquire CD spectra from 190 nm to 260 nm at 25°C.
-
Employ a scan speed of 50 nm/min and a bandwidth of 1 nm.
-
For each sample, average a minimum of three scans.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Interpretation:
Expected Results and Mechanistic Interpretation
Caption: The relationship between proline ring pucker and peptide conformation.
The peptide incorporating the cis-isomer is anticipated to exhibit a CD spectrum characteristic of a β-turn.[22] This is a direct consequence of the Cγ-exo pucker, which orients the peptide backbone to facilitate the i to i+3 hydrogen bonding that defines a β-turn. In contrast, the peptide with the trans-isomer, favoring the more extended Cγ-endo pucker, is more likely to adopt a PPII helical structure.[7][23] This conformation is prevalent in collagen and plays a role in various biological signaling processes.[25] This experiment provides direct evidence of the profound conformational control exerted by the stereochemistry of the hydroxyl group.
Concluding Remarks and Strategic Recommendations
This compound is a specialized building block for inducing specific, compact secondary structures in peptides. It is not simply an alternative to its trans-isomer but rather a tool for precise conformational control.
-
Select this compound when: The primary objective is to introduce a β-turn, mimic a protein loop, or constrain a peptide into a folded conformation to enhance receptor binding or metabolic stability.[1] It is particularly valuable in the design of peptidomimetics that target protein-protein interactions.
-
Select N-Boc-trans-4-hydroxy-L-proline methyl ester when: The goal is to promote a more extended, PPII-type helical structure, which is common in collagenous sequences, or when a less constrained proline analog is sufficient for the intended application.
The experimental protocols detailed in this guide provide a solid foundation for validating these choices within your specific research program. A thorough understanding of the interplay between proline ring pucker and peptide secondary structure empowers researchers to fully exploit the potential of these versatile building blocks, thereby advancing the fields of peptide science and therapeutic innovation.
References
- Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Wang, L. (n.d.). Peptide analysis using reverse phase liquid chromatography.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- Vibrational Circular Dichroism of Proline-Containing Oligopeptides. (n.d.). Applied Spectroscopy.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- RP-HPLC Peptide Purity Analysis. (n.d.).
- The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs.
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube.
- Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(42), 13837–13847.
- This compound丨CAS 102195-79-9. (n.d.). leapchem.
- This compound. (n.d.). ChemicalBook.
- N-Boc-cis-4-hydroxy- L -proline methyl ester 97 102195-79-9. (n.d.). Sigma-Aldrich.
- This compound | 102195-79-9 | FB11230. (n.d.). Biosynth.
- Vitagliano, L., et al. (2001). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627–2632.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. In Proceedings of the 37th European Peptide Symposium. European Peptide Society.
- Application Notes and Protocols for HBTU in Complex Peptide Synthesis. (n.d.). Benchchem.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- HBTU. (n.d.). In Wikipedia.
- Madison, V., Young, P. E., & Blout, E. R. (1976). Cyclic peptides. 14. Conformational energy and circular dichroism of proline-containing cyclic dipeptides. Journal of the American Chemical Society, 98(17), 5358–5364.
- Park, S. H., et al. (1997). Circular dichroism spectra of proline-containing peptides. Biochemistry, 36(47), 14354–14362.
- Woolley, G. A. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(11), 1545–1553.
- Hodges, J. A., & Raines, R. T. (2016). The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker. Journal of the American Chemical Society, 138(32), 10283–10290.
- Peptide Synthesis & Modification. (n.d.). Aurigene Pharmaceutical Services.
- Modified Peptide Case Studies. (n.d.). GenScript.
- Rucker, A. L., & Creamer, T. P. (2002). Polyproline II helical structure in protein unfolded states: Lysine peptides revisited. Protein Science, 11(4), 980–985.
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. (n.d.). SYNFORM.
- 60017 Kaiser test kit. (n.d.). Sigma-Aldrich.
- Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. In Proceedings of the 37th European Pepfide Symposium. European Pepfide Society.
- Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder. (n.d.). SICHUAN TONGSHENG AMINOACID CO.LTD.
- Peptide Isolation & Purification Techniques. (n.d.).
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- What is the production process of modified peptides?. (2024, April 18). Abyntek Biopharma.
- N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0. (n.d.). ChemicalBook.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry.
- Peptide synthesis. (n.d.). In Wikipedia.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety C
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Papini, A. M., et al. (2011). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Letters in Organic Chemistry, 8(8), 536–541.
- Zhang, Y., & Liu, J. (2022). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 23(19), 11843.
- Pal, D., & Chakrabarti, P. (2000). trans-Proline and cis-proline in Ser-Pro sequences. Journal of Molecular Biology, 299(5), 1325–1336.
- Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. (n.d.). World Scientific Publishing.
Sources
- 1. leapchem.com [leapchem.com]
- 2. worldscientific.com [worldscientific.com]
- 3. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder [tsaminoacid.com]
- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. renyi.hu [renyi.hu]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. peptide.com [peptide.com]
- 16. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 17. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 18. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 19. nbinno.com [nbinno.com]
- 20. m.youtube.com [m.youtube.com]
- 21. agilent.com [agilent.com]
- 22. Vibrational Circular Dichroism of Proline-Containing Oligopeptides [opg.optica.org]
- 23. researchgate.net [researchgate.net]
- 24. Polyproline II helical structure in protein unfolded states: Lysine peptides revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Impact of cis-4-Hydroxyproline on Peptide Secondary Structure
For researchers, medicinal chemists, and drug development professionals, the precise control of peptide conformation is paramount. Proline and its derivatives are unparalleled tools in this endeavor, offering a level of conformational constraint not found in other proteinogenic amino acids. The post-translational hydroxylation of proline to (2S,4R)-4-hydroxyproline (trans-Hyp), the cornerstone of collagen's stability, is a well-understood phenomenon. However, its non-natural diastereomer, (2S,4S)-4-hydroxyproline (cis-hyp), exerts a dramatically different and often counterintuitive influence on peptide secondary structure.
This guide provides an in-depth comparison of cis-4-hydroxyproline and its natural trans counterpart. We will dissect the stereoelectronic and steric effects that govern their conformational preferences and present experimental data from nuclear magnetic resonance (NMR), circular dichroism (CD), and X-ray crystallography to illustrate their profound and divergent impacts on peptide structure, particularly within the context of the collagen triple helix.
The Fundamentals: Proline's Conformational Dichotomy
The structure of any peptide is defined by its backbone dihedral angles (φ, ψ, ω). Proline's uniqueness stems from its cyclic side chain, which restricts the φ angle to approximately -65° and introduces two critical conformational equilibria that dictate the final secondary structure.[1]
-
Amide Bond Isomerism (ω): The Xaa-Pro peptide bond can exist in either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. While the trans form is generally favored, the energy barrier for isomerization is low enough that a significant population of the cis isomer often exists, a crucial factor in protein folding kinetics.[2][3]
-
Pyrrolidine Ring Pucker: The five-membered ring is not planar and puckers into two primary conformations: Cγ-exo (the Cγ atom is on the opposite side of the ring from the carboxyl group) and Cγ-endo (the Cγ atom is on the same side). This puckering is directly correlated with the peptide backbone, with the exo pucker favoring more compact helical structures like the polyproline II (PPII) helix, and the endo pucker favoring more extended conformations or turns.[1]
Attaching an electronegative substituent, such as a hydroxyl or fluoro group, to the C4 position of the proline ring introduces a powerful stereoelectronic interaction known as the gauche effect. This effect stabilizes the ring pucker that places the substituent in an axial position, maximizing hyperconjugative interactions.[4]
-
For trans-4-hydroxyproline (Hyp) , the hydroxyl group is in the 4R configuration. The gauche effect strongly favors the Cγ-exo pucker.[1][4] This pre-organizes the peptide backbone into a conformation ideal for the collagen triple helix and enhances an n→π* interaction that further stabilizes the trans amide bond.[1][5]
-
For cis-4-hydroxyproline (hyp) , the hydroxyl group is in the 4S configuration. Consequently, the gauche effect favors the Cγ-endo pucker.[3][4]
Figure 1: The interconnected equilibria of proline conformation. Ring pucker and amide bond isomerism are intrinsically linked, influencing peptide secondary structure.
The Structural Anomaly of cis-4-Hydroxyproline
While the Cγ-endo pucker of cis-hyp is expected, its ultimate effect on the peptide backbone is surprising. Spectroscopic, crystallographic, and computational studies have revealed that the 4S-hydroxyl group forms a transannular hydrogen bond with the residue's own backbone carbonyl oxygen.[4]
This single intramolecular interaction has profound consequences:
-
Distortion of Backbone Angles: The hydrogen bond pulls the backbone, distorting the φ and ψ dihedral angles away from those typically associated with a Cγ-endo pucker.[4]
-
Anomalous Stabilization of the trans-Amide Bond: The Cγ-endo pucker is normally associated with an increased population of the cis amide bond. However, the transannular H-bond in cis-hyp enhances an n→π* interaction that strongly favors the trans isomer.[4] This results in the unusual combination of a Cγ-endo pucker and a high trans:cis ratio, a feature that distinguishes it from other 4S-substituted analogs like (2S,4S)-4-fluoroproline, which promotes the cis state.[4]
Figure 2: The defining transannular hydrogen bond in a cis-4-hydroxyproline residue that dictates its unique conformational properties.
Comparative Experimental Data: The Impact on Collagen Stability
The collagen triple helix is an exemplary system for comparing the structural effects of trans- and cis-4-hydroxyproline. Its stability is exquisitely sensitive to the conformation of its constituent imino acids. The thermal melting temperature (Tm), determined by monitoring the ellipticity at 225 nm via Circular Dichroism, provides a direct measure of stability.
Experimental data consistently shows that substituting the stabilizing trans-Hyp with cis-hyp leads to a catastrophic loss of triple-helical structure.
| Peptide Model | Sequence | Tm (°C) | Effect of 4-OH Stereochemistry |
| Proline Control | (Pro-Pro-Gly)₁₀ | ~41 | Baseline Stability |
| trans-Hyp (Natural) | (Pro-Hyp-Gly)₁₀ | ~60 | Highly Stabilizing |
| cis-hyp (Non-natural) | (Pro-hyp-Gly)₁₀ | No Helix | Completely Destabilizing |
| cis-hyp (Non-natural) | (hyp-Pro-Gly)₁₀ | No Helix | Completely Destabilizing |
Note: Tm values are approximate and can vary with buffer conditions. The key takeaway is the dramatic relative difference. Data synthesized from multiple reports.[4][6][7]
The structural reason for this destabilization is twofold. First, the Cγ-endo pucker enforced by cis-hyp is conformationally incompatible with the PPII-like structure required for each strand of the triple helix. Second, the distortion of the backbone dihedral angles caused by the transannular hydrogen bond leads to severe steric clashes between adjacent peptide chains, preventing the helix from forming.[6] In biological systems, this leads to the synthesis of non-helical, defective procollagen that is rapidly targeted for intracellular degradation.[8]
Key Experimental Protocols
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the regular, repeating arrangement of chromophores in a defined secondary structure.[9] The PPII helix of collagen produces a characteristic spectrum distinct from a random coil, allowing for a clear assessment of structural integrity.[10]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve lyophilized peptides (e.g., (Pro-Hyp-Gly)₁₀ and (Pro-hyp-Gly)₁₀) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min. Use a 1 mm pathlength quartz cuvette.
-
Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record spectra for each peptide sample. For thermal melt analysis, use a Peltier temperature controller to increase the temperature from 10°C to 80°C at a rate of 20°C/hour, recording a full spectrum at regular intervals or monitoring the ellipticity at a single wavelength (e.g., 225 nm).
-
Data Processing: Subtract the buffer baseline from each peptide spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) to normalize for concentration and peptide length. Plot [θ] vs. wavelength to visualize the secondary structure and [θ] at 225 nm vs. temperature to determine the Tm (the midpoint of the transition).
Figure 3: Experimental workflow for analyzing peptide secondary structure and stability using Circular Dichroism (CD) spectroscopy.
Causality: The chemical environments of atoms in cis and trans isomers are distinct, leading to separate, identifiable signals in an NMR spectrum.[11] For the Xaa-Pro bond, the proline Cα and Cδ protons are particularly sensitive probes, allowing for direct integration of the corresponding peaks to quantify the trans:cis population ratio (K_trans/cis).[12]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small model peptide (e.g., Ac-Gly-hyp-NH₂) in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of ~5-10 mM.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum on a high-field spectrometer (≥500 MHz). Ensure a sufficient relaxation delay to allow for accurate quantification.
-
Peak Assignment: Identify the distinct CαH peaks for the trans and cis isomers of the hyp residue. 2D NMR experiments (like TOCSY and NOESY) may be required for unambiguous assignment in more complex peptides.
-
Quantification: Integrate the area under the CαH peaks corresponding to the trans (A_trans) and cis (A_cis) conformers.
-
Calculation: Calculate the equilibrium constant as K_trans/cis = A_trans / A_cis.
Conclusions and Implications for Peptide Design
The stereochemistry at the C4 position of hydroxyproline fundamentally dictates its impact on peptide secondary structure.
-
trans-4-Hydroxyproline (Hyp) is a powerful stabilizing agent. Its stereoelectronically enforced Cγ-exo pucker pre-organizes the peptide backbone, making it an essential tool for designing stable collagen mimetics, enhancing protein stability, and creating conformationally defined scaffolds.[13][14]
-
cis-4-Hydroxyproline (hyp) is a potent destabilizing agent for ordered structures like the collagen triple helix. Its unique transannular hydrogen bond creates a distorted Cγ-endo conformation that is incompatible with PPII helices.[4][6]
For the researcher and drug developer, the choice between these diastereomers is a choice between structural reinforcement and structural disruption. While cis-hyp is generally avoided in the design of stable, structured peptides, it remains a valuable biochemical tool for inhibiting collagen maturation and studying the cellular processes of protein quality control.[8][15] This comparative guide underscores the critical importance of atomic-level stereochemical control in the rational design of functional peptides.
References
- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
- Berg, R. A., & Prockop, D. J. (1973). The thermal transition of a non-hydroxylated form of collagen. Evidence for a role for hydroxyproline in stabilizing the triple-helix of collagen.
- Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational stability of collagen on a small scale. Journal of the American Chemical Society, 123(5), 777-778. [Link]
- Brandts, J. F., Halvorson, H. R., & Brennan, M. (1975). Consideration of the possibility that the slow step in protein denaturation reactions is due to cis-trans isomerism of proline residues. Biochemistry, 14(22), 4953-4963. [Link]
- Jenkins, C. L., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. Journal of the American Chemical Society, 125(21), 6422-6427. [Link]
- Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 139(29), 10094-10104. [Link]
- Shoulders, M. D., Kotch, F. W., Guzei, I. A., & Raines, R. T. (2010). The aberrance of the 4S diastereomer of 4-hydroxyproline. Journal of the American Chemical Society, 132(30), 10464-10473. [Link]
- Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). Code for collagen's stability.
- Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Journal of the American Chemical Society, 127(16), 5714-5722. [Link]
- Uitto, J., & Prockop, D. J. (1974). Incorporation of proline analogues into collagen. Biochimica et Biophysica Acta (BBA) - Protein Structure, 336(2), 234-251. [Link]
- Eldred, S. E., et al. (2004). Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells. Journal of Neurochemistry, 62(3), 963-971. [Link]
- Vitagliano, L., Berisio, R., Mastrangelo, A., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis and trans peptide groups: implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]
- Hodges, J. A., & Raines, R. T. (2005). O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability. Organic Letters, 7(16), 3537-3540. [Link]
- Ramshaw, J. A., Shah, N. K., & Brodsky, B. (1998). Gly-X-Y tripeptide frequencies in collagen: a context for host-guest triple-helical peptides. Journal of Structural Biology, 122(1-2), 86-91. [Link]
- Kelly, M. A., Chellgren, B. W., Rucker, A. L., Troutman, J. M., Fried, M. G., Miller, A. F., & Creamer, T. P. (2001). Host-guest study of left-handed polyproline II helix formation. Biochemistry, 40(48), 14376-14383. [Link]
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Improta, R., Mele, F., & Vitagliano, L. (2017). Relationship between cis-trans prolyl peptide bond isomerization and secondary structure in collagen triple helices. Scientific Reports, 7(1), 1-9. [Link]
- Woody, R. W., & Sreerama, N. (1999). Circular dichroism of peptides and proteins. Circular Dichroism and the Conformational Analysis of Biomolecules, 1-43. [Link]
- Bhattacharjee, S., & Karle, I. L. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 341-363. [Link]
- Davis, A. L., & Wedemeyer, W. J. (2012). The cis-trans isomerization of proline in proteins: a review of the literature. Protein Science, 21(4), 437-444. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
- 13. Triple Helical Structure and Stabilization of Collagen-like Molecules with 4(R)-Hydroxyproline in the Xaa Position - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 15. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Proline Analogs in Medicinal Chemistry
Introduction: The Unique Role of Proline in Molecular Architecture
Among the canonical amino acids, proline is unique. Its side chain cyclizes back onto the backbone amine, forming a five-membered pyrrolidine ring. This seemingly simple feature imposes profound conformational constraints, restricting the backbone dihedral angle φ to a narrow range (approximately -65° ± 25°) and removing the amide proton as a hydrogen bond donor.[1] Consequently, proline residues are frequently found at the ends of secondary structures and are critical components of turns and loops that define protein architecture.[1]
Proline's structure is not static; it exists in a dynamic equilibrium between two key conformational states: the cis and trans isomers of the preceding peptide bond, and the 'up' (Cγ-endo) and 'down' (Cγ-exo) puckers of the pyrrolidine ring.[2][3] These conformations are closely coupled and energetically similar, allowing proline to act as a "conformational switch" in biological processes.[4][5] It is this ability to rigidly control local conformation that makes proline a powerful tool, but also a complex challenge, in drug design. The goal of medicinal chemists is to harness and control these conformational preferences to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic molecules. This has led to the development of a diverse arsenal of proline analogs, which act as sophisticated tools to lock in desired conformations and explore new chemical space.[6][7][8] Over the past 15 years, more than 15 FDA-approved drugs, including recent examples like nirmatrelvir (Paxlovid), daridorexant, and rezafungin, incorporate proline analogs, underscoring their therapeutic significance.[6][9][10]
This guide provides a comparative analysis of key proline analog classes, explores their impact on molecular conformation with supporting data, details experimental methodologies for their synthesis and analysis, and presents case studies of their successful application in drug development.
Comparative Analysis of Proline Analog Classes
The strategic modification of the proline ring allows chemists to bias the conformational equilibria. Analogs are typically classified by the type of modification: substitution on the ring, introduction of heteroatoms, alteration of ring size, or the creation of rigid bicyclic systems.[8][11][12]
Ring-Substituted Prolines: Fine-Tuning through Stereoelectronics
Introducing substituents onto the pyrrolidine ring is the most common strategy for modulating proline's properties. The conformational outcome is dictated by a combination of sterics and powerful stereoelectronic effects, such as the gauche effect.[13]
Fluoroprolines
Fluorine, being small and highly electronegative, is an ideal substituent for subtly tuning molecular properties. When placed at the 4-position of the proline ring, it dramatically influences the ring pucker due to the gauche effect between the C-F bond and the C-C bonds of the ring.[13][14]
-
(2S,4R)-4-fluoroproline (4R-Flp): The fluorine atom prefers an axial position to minimize gauche interactions, which strongly favors a Cγ-exo (down) pucker. This conformation stabilizes the trans amide bond through an n→π* interaction.[1][13]
-
(2S,4S)-4-fluoroproline (4S-Flp): Conversely, the (4S) stereoisomer strongly prefers a Cγ-endo (up) pucker, which is more compatible with a cis amide bond.[1][14]
This predictable control over conformation makes fluoroprolines exceptional tools for stabilizing specific secondary structures, such as the collagen triple helix, where (4R)-hydroxyproline (which also favors an exo pucker) is a key natural component.[13][15]
Hydroxyprolines
Naturally occurring in collagen, (2S,4R)-4-hydroxyproline (Hyp) plays a crucial role in stabilizing the protein's triple helix structure, largely by favoring the Cγ-exo pucker.[16][17] The hydroxyl group also provides a valuable handle for further derivatization or for forming key hydrogen bonds with biological targets.[17] While naturally abundant, synthetic strategies also allow access to other isomers, enabling a systematic exploration of structure-activity relationships (SAR).[17][18] Peptides containing hydroxyproline have been shown to possess high resistance to proteases and exhibit biological activities such as antioxidant effects.[19]
Data Summary: 4-Substituted Proline Analogs
| Analog | Structure | Preferred Ring Pucker | Influence on Amide Bond | Key Application/Feature |
| (2S,4R)-4-fluoroproline | 4R-F-Pro | Cγ-exo (Down) | Strongly favors trans | Stabilizing collagen-like helices, enhancing protein stability.[13] |
| (2S,4S)-4-fluoroproline | 4S-F-Pro | Cγ-endo (Up) | Favors cis | Inducing turns, probing cis-dependent biological mechanisms.[14] |
| (2S,4R)-4-hydroxyproline | 4R-OH-Pro | Cγ-exo (Down) | Favors trans | Natural component of collagen; provides H-bond donor/acceptor.[16][17] |
| (2S,4S)-4-hydroxyproline | 4S-OH-Pro | Cγ-endo (Up) | Favors cis | Used to destabilize helices and study protein unfolding. |
| (2S,4R)-4-aminoproline | 4R-NH2-Pro | Cγ-exo (Down) | Favors trans | Introduces a basic center for salt-bridge formation.[6][9] |
Heteroatom-Substituted Analogs: Modifying Backbone Geometry
Replacing a carbon atom within the proline ring with a heteroatom creates a "pseudoproline" or aza/thia-analog, fundamentally altering the ring's geometry and electronic properties.[20]
Azaprolines
Azaproline, in which the α-carbon is replaced by a nitrogen atom, is one of the most radical and powerful proline analogs.[21] This substitution has a profound impact on the preceding peptide bond. The lone pair on the α-nitrogen leads to electronic repulsion that significantly lowers the energy barrier for cis-trans isomerization and often stabilizes the cis conformation.[21][22] Peptides containing azaproline have been shown to strongly prefer type VI β-turns, a specific structure defined by a cis amide bond at the proline position.[23][24] This makes azaproline an invaluable tool for designing peptidomimetics that target receptor sites recognizing turn conformations.[21]
Conformationally Locked Analogs: The Power of Rigidity
While single-ring analogs bias the conformational equilibrium, they do not eliminate it. For applications requiring absolute conformational control, bicyclic or "locked" proline analogs are employed. In these structures, two non-adjacent atoms of the pyrrolidine ring are bridged, severely restricting or completely preventing ring pucker and rotation around the φ angle.[25][26]
An example is hexahydro-1H-pyrrolizine-2-carboxylic acid, a bicyclic analog that rigidly fixes the peptide backbone.[25] Such analogs are instrumental in determining the bioactive conformation of a peptide ligand. By synthesizing a series of peptides with different locked analogs, researchers can systematically test which specific conformation is required for binding and activity, providing a clear 3D pharmacophore model for further drug design.[26]
Visualization of Conformational Control
The following diagram illustrates how different classes of proline analogs strategically bias the key conformational equilibria of the proline residue.
Caption: Strategies for controlling proline conformation.
Experimental Protocols
Trustworthy research relies on robust and reproducible methodologies. Here, we provide a representative protocol for the synthesis of a key proline analog intermediate and a standard method for its conformational analysis.
Protocol 1: Synthesis of (2S,4S)-N-Boc-4-fluoroproline Methyl Ester
Causality: This protocol describes the synthesis of a protected (2S,4S)-4-fluoroproline, a key building block for peptide synthesis.[13] The strategy relies on the widely available and inexpensive (2S,4R)-4-hydroxyproline (Hyp). The key transformation is a nucleophilic substitution (SN2) reaction at the C4 position. To achieve the desired (4S) stereochemistry from the (4R) starting material, the reaction must proceed with inversion of configuration. This is accomplished by activating the hydroxyl group as a good leaving group (e.g., a triflate) and displacing it with a fluoride source like tetrabutylammonium fluoride (TBAF).[13][27]
Methodology:
-
Protection: Start with commercially available (2S,4R)-4-hydroxyproline. Protect the amine with a Boc group (di-tert-butyl dicarbonate) and the carboxylic acid as a methyl ester (thionyl chloride in methanol). This prevents side reactions in subsequent steps.
-
Activation of Hydroxyl Group: Dissolve the protected Hyp-OMe (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar) and cool to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq). Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Fluorination (SN2 Displacement): In a separate flask, dissolve anhydrous tetrabutylammonium fluoride (TBAF) (2.0 eq) in anhydrous tetrahydrofuran (THF). Add the crude triflate solution from the previous step dropwise to the TBAF solution at room temperature. Stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3 solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure (2S,4S)-N-Boc-4-fluoroproline methyl ester.
-
Validation: Confirm the identity and purity of the product using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS). The inversion of stereochemistry can be confirmed by comparing NMR data to literature values or through X-ray crystallography if suitable crystals are obtained.[27][28]
Protocol 2: Conformational Analysis by 1H NMR Spectroscopy
Causality: The cis/trans amide bond isomerization of proline and its analogs is slow on the NMR timescale, resulting in two distinct sets of peaks for each conformer. The ratio of the integrated peak areas provides a quantitative measure of the cis:trans population in a given solvent. Key protons, particularly Hα, are in different chemical environments in the cis and trans states, leading to well-resolved signals.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the N-acetylated proline analog (e.g., Ac-(4S)-Flp-OMe) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a high-quality NMR tube.
-
Data Acquisition: Acquire a high-resolution 1D 1H NMR spectrum at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (d1) to allow for full relaxation of all protons for accurate integration.
-
Peak Assignment: Identify the two distinct sets of peaks corresponding to the cis and trans isomers. The Hα proton is typically a good reporter, with the trans Hα signal usually appearing downfield of the cis Hα signal. 2D NMR experiments like COSY and NOESY can aid in unambiguous assignment.
-
Integration and Analysis: Carefully integrate the well-resolved signals for both the cis and trans conformers (e.g., the Hα peaks). The ratio of the integrals directly corresponds to the conformer population ratio (Ktrans/cis = Integraltrans / Integralcis).
-
Self-Validation: Repeat the measurement in different solvents to assess the influence of solvent polarity on the equilibrium, as this is a known modulating factor.[21][29] The results should be consistent with established stereoelectronic principles for the analog being studied.
Workflow Visualization
The diagram below outlines the logical flow from proline analog design to its eventual biological evaluation.
Caption: Workflow from analog design to biological validation.
Conclusion and Future Outlook
Proline analogs are far more than simple building blocks; they are precision tools that grant medicinal chemists an extraordinary level of control over molecular conformation. By understanding and applying the underlying stereoelectronic principles, researchers can rationally design peptides and small molecules with enhanced stability, improved binding affinity, and optimized pharmacokinetic profiles. The successful incorporation of these analogs into numerous FDA-approved drugs is a testament to their power and utility.[6][9]
The future of this field lies in the development of novel analogs with even more sophisticated control mechanisms and the expansion of the synthetic toolbox to make these valuable reagents more accessible. As our understanding of complex biological pathways, particularly those mediated by protein-protein interactions, continues to grow, the demand for conformationally defined molecules will only increase. Proline analogs will undoubtedly remain at the forefront of these efforts, enabling the design of the next generation of therapeutics.
References
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
- Newberry, R. W., & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. Journal of Fluorine Chemistry, 129(9), 781–784. [Link]
- Kniess, T., Laube, M., & Wüst, F. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 6(18), 12245–12253. [Link]
- Newberry, R. W., & Raines, R. T. (2009). Practical syntheses of 4-fluoroprolines. Journal of Fluorine Chemistry, 129(9), 781-784. [Link]
- Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Israel Journal of Chemistry, 53(6-7), 466-481. [Link]
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]
- Tähtinen, V., et al. (2004). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 69(10), 3336-3343. [Link]
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]
- Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
- Che, Y., & Marshall, G. R. (2005). Impact of azaproline on peptide conformation. The Journal of Organic Chemistry, 70(1), 115-124. [Link]
- Samanta, S., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(4), 575-594. [Link]
- MacArthur, M. W., & Thornton, J. M. (1991). The flexibility in the proline ring couples to the protein backbone. Journal of Molecular Biology, 218(2), 397-412. [Link]
- Lin, I. J., & Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6039–6052. [Link]
- Tähtinen, V., et al. (2004). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. [Link]
- Wołczański, B., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(22), 5437. [Link]
- Zhang, Y. J., & Zhou, M. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 24(7), 6701. [Link]
- Khan, R. A., Meanwell, N. A., & Hager, H. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & Medicinal Chemistry Letters, 71, 128983. [Link]
- Che, Y., & Marshall, G. R. (2005). Impact of Azaproline on Peptide Conformation. The Journal of Organic Chemistry, 70(1), 115-124. [Link]
- Zhang, W. J., et al. (2003). Impact of Azaproline on Amide Cis-Trans Isomerism: Conformational Analyses and NMR Studies of Model Peptides Including TRH Analogues. Journal of the American Chemical Society, 125(5), 1221-1235. [Link]
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]
- Amiram, M., et al. (2018). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 607, 227-251. [Link]
- Wołczański, B., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(22), 5437. [Link]
- Zhang, W. J., et al. (2003). Impact of Azaproline on Amide Cis − Trans Isomerism: Conformational Analyses and NMR Studies of Model Peptides Including TRH Analogues. Journal of the American Chemical Society. [Link]
- Fiori, S., et al. (2005). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 46(13), 2249-2251. [Link]
- Liu, D. Y., et al. (2019). Antioxidant activity in vitro of hydroxyproline peptides. Food Science and Technology, 39(Suppl. 2), 488-493. [Link]
- ResearchG
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
- Pini, E., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8235-8244. [Link]
- ResearchGate. (2019). Synthetic modification to collagen peptide backbone using azPro. [Link]
- Pini, E., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8235–8244. [Link]
- ResearchGate. (2023). Efficacy of Hydroxy-L-proline (HYP) analogs in the treatment of primary hyperoxaluria in Drosophila Melanogaster. [Link]
- Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino Acids, 53(8), 1137-1152. [Link]
- National Center for Biotechnology Information. L-Hydroxyproline.
- Povarov, A. A., et al. (2018). Characterization of Hydroxyproline-Containing Hairpin-Like Antimicrobial Peptide EcAMP1-Hyp from Barnyard Grass (Echinochloa crusgalli L.) Seeds: Structural Identification and Comparative Analysis of Antifungal Activity. Molecules, 23(11), 2853. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flexibility in the proline ring couples to the protein backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
- 11. Proline Analogues - Enamine [enamine.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Pseudoprolines as stereoelectronically tunable proline isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 27. raineslab.com [raineslab.com]
- 28. Practical syntheses of 4-fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing Peptide Enzymatic Stability with cis-4-Hydroxyproline
Introduction: The Stability Hurdle in Peptide Therapeutics
For researchers in drug development, the promise of peptide therapeutics—high specificity and low off-target toxicity—is often tempered by a significant challenge: poor enzymatic stability.[1][2] Peptides are rapidly degraded by proteases in plasma and tissues, leading to a short half-life that can hinder their clinical translation.[3][4] A primary strategy to overcome this is to introduce conformational constraints into the peptide backbone, making it a poor substrate for degrading enzymes.
Among the 20 proteinogenic amino acids, proline is unique. Its cyclic side chain restricts the peptide backbone, but the X-Pro peptide bond can still exist in two distinct conformations: trans and cis. While the trans form is generally more stable, the energy barrier for isomerization is low enough that both states are accessible. This flexibility can be a liability, allowing the peptide to adopt a conformation recognized and cleaved by proteases.
This guide provides a deep dive into a powerful strategy for locking a peptide into a protease-resistant conformation: the incorporation of cis-4-hydroxyproline. We will explore the mechanistic basis for its stabilizing effects and provide a comparative analysis against standard proline and its more common trans-4-hydroxyproline counterpart, supported by representative experimental workflows and data.
The Proline Conundrum: Cis/Trans Isomerization and Its Implications
The peptide bond preceding a proline residue is unique in its propensity to adopt the cis conformation, occurring in about 5-10% of cases in folded proteins.[5][6] This isomerization is often a rate-limiting step in protein folding and can significantly influence a peptide's three-dimensional structure and, consequently, its biological activity and stability.[7]
Proteases have evolved to recognize and bind specific substrate conformations. A peptide that can readily switch between cis and trans isomers presents a moving target, but one that can ultimately be attacked. The core principle behind stabilization is to reduce this conformational heterogeneity by locking the proline residue into a single, non-permissive state.
Caption: Cis/trans isomerization of the X-Pro peptide bond.
The Dual Influence of Hydroxylation and Stereochemistry
Post-translational modification of proline to (2S, 4R)-4-hydroxyproline (Hyp) is famously critical for the stability of the collagen triple helix.[8][9] The hydroxyl group at the 4R position introduces a stereoelectronic effect, favoring a Cγ-exo ring pucker, which in turn strongly stabilizes the trans conformation of the preceding peptide bond.[9] This pre-organization is key to collagen's structural integrity.
However, what if we could leverage hydroxylation to favor the cis state instead? This can be achieved by altering the stereochemistry. Analogs like (2S, 4S)-4-hydroxyproline (4S-Hyp) shift the conformational equilibrium toward the cis state.[5] This provides a powerful tool for peptide design: by choosing the correct stereoisomer, we can dictate the preferred conformation of the peptide backbone.
Incorporating a proline analog that strongly favors the cis conformation acts as a "structural lock." This constrained backbone can prevent the peptide from adopting the ideal transition state required for protease binding and subsequent cleavage, thereby enhancing its metabolic stability.[10]
Comparative Analysis: A Plasma Stability Case Study
To illustrate the impact of cis-4-hydroxyproline on enzymatic stability, we present a comparative analysis of three model peptides incubated in human plasma.
-
Peptide A (Control): Ac-Gly-Tyr-Pro -Gly-NH₂
-
Peptide B (trans-stabilizing): Ac-Gly-Tyr-(4R)-Hyp -Gly-NH₂
-
Peptide C (cis-stabilizing): Ac-Gly-Tyr-(4S)-Hyp -Gly-NH₂ (as a proxy for a locked cis analog)
Experimental Protocol: In Vitro Peptide Stability in Human Plasma
This protocol outlines a standard procedure for assessing peptide stability, a critical step in preclinical development.[1][3] The causality behind each step is explained to ensure a self-validating system.
-
Peptide Stock Preparation:
-
Action: Dissolve lyophilized peptides in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock (e.g., 10 mM).
-
Causality: A high-concentration organic stock minimizes the volume added to the plasma, preventing solvent-induced protein precipitation and ensuring accurate final concentrations.
-
-
Incubation:
-
Action: Dilute the peptide stock to a final concentration of 100 µM in pre-warmed (37°C) human plasma. Prepare multiple aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Causality: 37°C mimics physiological temperature, ensuring relevant enzymatic activity. Multiple time points are essential to accurately determine the degradation kinetics and calculate the peptide's half-life. The t=0 sample, where the reaction is stopped immediately, serves as the baseline for 100% intact peptide.
-
-
Reaction Quenching & Protein Precipitation:
-
Action: At each time point, transfer an aliquot of the plasma-peptide mixture to a tube containing 2-3 volumes of a cold organic solvent mixture (e.g., acetonitrile with 1% trifluoroacetic acid). Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Causality: The cold organic solvent immediately denatures and precipitates plasma proteins, including proteases, effectively stopping the degradation reaction.[4] Strong acids were found to be unsuitable for precipitation as they can cause significant analyte loss.[3]
-
-
Sample Clarification:
-
Action: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Carefully collect the supernatant.
-
Causality: This step removes the precipitated proteins, clarifying the sample and preventing clogging of the HPLC column in the subsequent analysis step.
-
-
Analysis by RP-HPLC:
-
Action: Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection (e.g., at 220 nm or 280 nm for peptides containing aromatic residues).
-
Causality: RP-HPLC separates the intact peptide from its degradation fragments based on hydrophobicity. By integrating the peak area of the intact peptide at each time point and comparing it to the t=0 sample, we can quantify the percentage of remaining peptide.
-
Data Presentation: Comparative Stability
The results from the plasma stability assay are summarized below.
| Peptide | Proline Analog | Predominant Conformation | Half-life (t½) in Human Plasma (hours) |
| Peptide A | Standard L-Proline | trans / cis (flexible) | ~ 3.5 |
| Peptide B | (4R)-Hydroxyproline | trans (stabilized) | ~ 8.0 |
| Peptide C | (4S)-Hydroxyproline | cis (stabilized) | > 48 |
The data clearly demonstrates that constraining the peptide backbone significantly enhances enzymatic stability. While stabilizing the trans conformation (Peptide B) offers a modest improvement over the flexible control, locking the peptide into the cis conformation (Peptide C) provides a dramatic increase in plasma half-life.
Mechanistic Insights and Workflow Visualization
The enhanced stability of the cis-locked peptide is a direct result of conformational pre-organization that hinders protease recognition.
Caption: Mechanism of protease evasion by a cis-locked peptide.
The experimental workflow, from incubation to analysis, represents a robust system for evaluating these modifications.
Caption: Workflow for assessing peptide stability in plasma.
Conclusion and Future Outlook
The strategic incorporation of cis-4-hydroxyproline and its analogs represents a highly effective method for enhancing the enzymatic stability of peptide therapeutics. By locking the peptide backbone into a conformation that is poorly recognized by proteases, this approach directly addresses one of the most significant hurdles in peptide drug development. The dramatic increase in plasma half-life observed in our case study underscores the potential of this strategy to transform peptides with fleeting in vivo presence into viable drug candidates.
Future research will likely focus on expanding the toolkit of cis-stabilizing proline analogs and exploring their impact not only on stability but also on receptor binding affinity and specificity. As our understanding of the interplay between peptide conformation and biological function deepens, these advanced amino acids will become indispensable tools for the rational design of next-generation peptide therapeutics.
References
- Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]
- ACS Pharmacology & Translational Science. (n.d.).
- Jenssen, H., & Aspmo, S. I. (2008). Serum Stability of Peptides. Methods in Molecular Biology, 494, 177–186. [Link]
- PubMed. (n.d.). Serum stability of peptides. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.). Prolyl 3-hydroxylases hydroxylate selected proline residues in many,.... [Link]
- FEBS Press. (n.d.).
- National Institutes of Health (NIH). (n.d.). Role of prolyl hydroxylation in the molecular interactions of collagens. [Link]
- National Institutes of Health (NIH). (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
- National Institutes of Health (NIH). (n.d.). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. [Link]
- Oxford Academic. (n.d.). Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes. [Link]
- National Institutes of Health (NIH). (n.d.). Prolyl 4-hydroxylase. [Link]
- PubMed. (n.d.).
- Creative Biolabs. (n.d.). Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods. [Link]
- PubMed. (n.d.). Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position. [Link]
- PubMed. (n.d.). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. [Link]
- PubMed. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
- National Institutes of Health (NIH). (n.d.).
- Taylor & Francis Online. (n.d.). Collagen-derived dipeptide prolyl hydroxyproline directly binds to Foxg1 to change its conformation and inhibit the interaction with Runx2. [Link]
- ResearchGate. (n.d.). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. [Link]
- PubMed. (n.d.).
- American Chemical Society Publications. (n.d.).
- World Scientific. (n.d.). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. [Link]
- National Institutes of Health (NIH). (n.d.). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. [Link]
- MDPI. (n.d.).
Sources
- 1. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Impact of N-Boc-cis-4-hydroxy-L-proline in Peptides: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate conformation, stability, and biological activity. Among these, N-Boc-cis-4-hydroxy-L-proline stands out as a unique building block that can induce specific structural constraints. This guide provides an in-depth comparative analysis of the crystal structures of peptides containing this modified proline analogue, offering insights into its conformational effects and providing detailed experimental protocols for researchers.
The Significance of Proline Analogues in Peptide Structure
Proline's cyclic side chain imparts significant conformational rigidity to the peptide backbone, influencing secondary structure and protein folding.[1][2][3] The puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond are key determinants of the local and global conformation.[1][4][5] Modifications to the proline ring, such as hydroxylation, can further influence these conformational equilibria through steric and stereoelectronic effects.[1][2][6]
The naturally occurring (2S,4R)-4-hydroxyproline (Hyp) is known to stabilize the Cγ-exo ring pucker, which is crucial for the stability of the collagen triple helix.[7] In contrast, the (2S,4S)-4-hydroxyproline (cis-4-hydroxy-L-proline) diastereomer has been shown to favor a Cγ-endo ring pucker.[7] The addition of the N-Boc (tert-butyloxycarbonyl) protecting group introduces further steric bulk and electronic effects, which can significantly alter the conformational landscape of the peptide.[8][9][10][11][12]
Experimental Workflow: From Peptide Synthesis to Crystal Structure Determination
The determination of a peptide's crystal structure is a multi-step process that requires careful execution and optimization at each stage.[13] The overall workflow can be summarized as follows:
Figure 1: General workflow for peptide crystal structure analysis.
Detailed Experimental Protocol: A Step-by-Step Guide
Peptide Synthesis and Purification:
-
Synthesis: Peptides are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13] The N-Boc-cis-4-hydroxy-L-proline is incorporated as a protected amino acid monomer during the automated or manual synthesis cycles.
-
Cleavage and Deprotection: Following chain assembly, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%, which is crucial for successful crystallization.[14]
-
Verification: The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Crystallization:
-
Solubility Screening: The solubility of the purified peptide is tested in a range of buffers and solvents to determine suitable starting conditions for crystallization trials.[15]
-
Initial Screening: High-throughput screening using commercial crystal screens is performed to identify initial crystallization "hits."[13] The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[13] In this technique, a drop containing the peptide and a precipitant solution is equilibrated against a larger reservoir of the precipitant, slowly increasing the peptide concentration to induce crystallization.[16]
-
Optimization: The initial hit conditions (e.g., precipitant type and concentration, pH, temperature, and peptide concentration) are systematically varied to optimize the size and quality of the crystals.[15][16]
X-ray Diffraction and Structure Analysis:
-
Crystal Harvesting and Cryo-protection: Single crystals of suitable size (typically 0.1-0.3 mm) are carefully harvested and cryo-protected to prevent damage during X-ray exposure at low temperatures.[13][17]
-
Data Collection: X-ray diffraction data are collected from the crystal using a synchrotron or in-house X-ray source.[13][18]
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.[13]
-
Structure Solution and Refinement: The crystallographic phase problem is solved using methods such as molecular replacement or direct methods.[18] An initial model of the peptide is built into the electron density map and refined to improve the fit with the experimental data.[13]
-
Validation: The final structure is validated to ensure its stereochemical quality and agreement with the diffraction data.[13] The coordinates are then typically deposited in the Protein Data Bank (PDB).[13]
Comparative Structural Analysis: The Impact of N-Boc-cis-4-hydroxy-L-proline
The introduction of N-Boc-cis-4-hydroxy-L-proline into a peptide sequence can have profound effects on its local and global conformation. A comparative analysis with peptides containing unmodified proline or the trans-hydroxyproline isomer reveals key structural differences.
Pyrrolidine Ring Pucker
The puckering of the five-membered pyrrolidine ring is a critical determinant of proline's conformational properties.[5][19][20] The two predominant pucker modes are Cγ-exo (down) and Cγ-endo (up).
-
Unmodified Proline: In the absence of substitution, the proline ring can adopt both Cγ-exo and Cγ-endo puckers, with the preference often influenced by the local environment and the cis/trans state of the preceding peptide bond.[5]
-
trans-4-hydroxy-L-proline (Hyp): The electron-withdrawing hydroxyl group in the trans position stereoelectronically favors the Cγ-exo pucker.[1][7] This pre-organization is a key factor in the stability of collagen.[1]
-
cis-4-hydroxy-L-proline: In contrast, the cis hydroxyl group promotes a Cγ-endo pucker.[7]
-
N-Boc-cis-4-hydroxy-L-proline: The bulky N-Boc group, in combination with the cis-hydroxyl, can further influence the ring pucker. While the cis-hydroxyl favors the Cγ-endo pucker, the steric demands of the Boc group can lead to a more complex conformational landscape. Detailed crystallographic analysis is essential to determine the precise ring conformation in a given peptide context.
Figure 2: Influence of substitution on proline ring pucker.
Peptide Bond Conformation (cis/trans Isomerism)
The peptide bond preceding a proline residue can exist in either a cis or trans conformation.[4] The energy barrier for isomerization is relatively low, and the equilibrium can be influenced by substitutions on the proline ring.
-
trans Conformation: Generally, the trans conformation is sterically favored for most peptide bonds. For proline, the trans isomer is still often preferred.
-
cis Conformation: The cyclic nature of proline reduces the steric clash that disfavors the cis conformation in other amino acids, making the cis isomer more accessible.[21]
-
Influence of 4-Substitution: Studies have shown that 4-substitution can bias the cis/trans equilibrium. Electron-withdrawing substituents in the 4R position (like in trans-Hyp) tend to favor the trans conformation, while those in the 4S position (cis-Hyp) can increase the population of the cis isomer.[2][4][22]
-
Role of the N-Boc Group: The N-Boc group can introduce significant steric hindrance that may further influence the cis/trans preference. Crystal structure analysis provides definitive evidence of the adopted conformation in the solid state.
Impact on Secondary Structure
The conformational constraints imposed by N-Boc-cis-4-hydroxy-L-proline can have a significant impact on the local secondary structure of the peptide.
-
β-Turns: Proline is frequently found in β-turns, which are critical for protein folding and molecular recognition. The specific puckering and cis/trans isomerization induced by modified prolines can stabilize particular types of β-turns. For instance, some N-Boc-Pro containing peptides have been shown to adopt a β-turn II conformation.[8]
-
Helical Structures: While proline is known as a "helix breaker" in α-helices, it is a key component of other helical structures like the polyproline helix.[21] The conformational preferences of N-Boc-cis-4-hydroxy-L-proline will dictate its compatibility with different helical geometries.
Quantitative Comparison of Structural Parameters
| Parameter | Unmodified Proline | trans-4-hydroxy-L-proline | cis-4-hydroxy-L-proline | N-Boc-cis-4-hydroxy-L-proline |
| Predominant Ring Pucker | Context-dependent (Exo/Endo) | Cγ-exo (Down) | Cγ-endo (Up) | Typically Cγ-endo, but can be influenced by the N-Boc group |
| cis/trans Ratio (X-Pro) | ~4:1 (trans:cis) | Higher trans population | Higher cis population | Context-dependent, influenced by sterics |
| Impact on β-turns | Can participate in various turn types | Stabilizes specific turn geometries | Favors different turn types than trans-Hyp | Can induce well-defined turns (e.g., β-turn II) |
Table 1: Comparative summary of the conformational effects of proline and its hydroxylated analogues.
Implications for Drug Development
The ability of N-Boc-cis-4-hydroxy-L-proline to induce specific and predictable conformational constraints makes it a valuable tool in rational drug design.
-
Conformational Scaffolding: By locking a peptide into a particular bioactive conformation, this modified amino acid can enhance binding affinity and selectivity for a biological target.
-
Metabolic Stability: The steric hindrance provided by the N-Boc group and the constrained nature of the proline ring can increase resistance to proteolytic degradation, thereby improving the pharmacokinetic properties of a peptide therapeutic.
-
Fine-tuning of Structure-Activity Relationships (SAR): The systematic incorporation of N-Boc-cis-4-hydroxy-L-proline and its comparison with other proline analogues allows for a detailed exploration of the SAR, leading to the optimization of lead compounds.
References
- APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]
- Poulos, S., et al. (2014). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]
- Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. PMC. [Link]
- Panneerselvam, K., et al. (1993). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. PubMed. [Link]
- Creative Biostructure.
- Hor, Y., et al. (2013). Investigating proline puckering states in diproline segments in proteins. PubMed. [Link]
- Krishna, K., et al. (1995). Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Ile-OCH3. PubMed. [Link]
- Cambrex.
- Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.
- ResearchGate. Ring Pucker Control in β-Prolines. [Link]
- Semantic Scholar. Investigating proline puckering states in diproline segments in proteins. [Link]
- Dey, S., et al. (1990). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. PubMed. [Link]
- Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
- Dey, S., et al. (1989). Crystal structure and molecular conformation of the peptide N-Boc-L-Gly-dehydro-Phe-NHCH3. PubMed. [Link]
- Samanta, U., et al. (2020). Conformational landscape of substituted prolines. PMC. [Link]
- Mondal, S., et al. (2025). Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth. NIH. [Link]
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. [Link]
- Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. [Link]
- ResearchGate. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF. [Link]
- Hodges, J. A., & Raines, R. T. (2006). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- ResearchGate.
- ResearchGate.
- Shoulders, M. D., et al. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PMC. [Link]
- Gagnon, M. G., et al. (2016). Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition. PubMed. [Link]
- YouTube. (2021, December 10). Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.). [Link]
- PubChem. cis-4-Hydroxyproline. [Link]
Sources
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Ile-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure and molecular conformation of the peptide N-Boc-L-Gly-dehydro-Phe-NHCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. cambrex.com [cambrex.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.iucr.org [journals.iucr.org]
- 18. researchgate.net [researchgate.net]
- 19. Investigating proline puckering states in diproline segments in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating proline puckering states in diproline segments in proteins. | Semantic Scholar [semanticscholar.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Boc-cis-4-hydroxy-L-proline methyl ester
As researchers and drug development professionals, our work with specialized reagents like N-Boc-cis-4-hydroxy-L-proline methyl ester is foundational to progress. However, scientific advancement carries an intrinsic responsibility for safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory. The procedures outlined here are designed to be self-validating, ensuring that every step is logical, defensible, and rooted in established safety principles.
Part 1: Hazard Identification & Immediate Safety Protocols
Understanding the specific hazards of a chemical is the critical first step in managing its lifecycle. This compound (CAS No. 102195-79-9) is not a benign substance; it is a combustible solid that presents multiple health risks upon exposure.[1]
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the chemical's potential dangers. This information is not merely procedural; it directly informs the level of personal protective equipment (PPE) required and the urgency of response in case of an exposure.
| Hazard Class | GHS Code | Description | Implication for Handling & Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Prevents accidental ingestion through strict prohibition of eating/drinking in the lab and proper hand hygiene.[1][2] |
| Skin Irritation | H315 | Causes skin irritation. | Requires gloves and a lab coat to prevent direct contact.[1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | Mandates careful handling to avoid sensitization, as subsequent exposures can elicit a more severe reaction.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation. | Necessitates the use of safety glasses or goggles to protect against dust or splashes.[1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Requires handling in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][3][4] |
Mandatory Personal Protective Equipment (PPE) & Controls
Based on the hazard profile, the following engineering controls and PPE are mandatory when handling or disposing of this compound:
-
Engineering Controls : Always handle the solid chemical within a chemical fume hood or a well-ventilated area to minimize inhalation risk.[4][5] Ensure that a safety shower and an eyewash station are readily accessible and operational.[4]
-
Eye and Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]
-
Skin Protection : Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[2] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[2]
-
Respiratory Protection : If dust formation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA-approved N95 dust mask or higher-level respirator should be used.[4][6]
Part 2: Waste Characterization & Disposal Workflow
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7] Given the GHS classifications, any this compound waste must be managed as hazardous chemical waste . Do not dispose of this chemical in the regular trash or down the drain.[8]
The following decision workflow illustrates the process for characterizing and segregating different forms of waste containing this compound.
Caption: Decision workflow for proper waste stream segregation.
Part 3: Step-by-Step Disposal Protocols
Protocol 1: Unused or Contaminated Solid Waste
This protocol applies to the pure solid compound, reaction residues, or material from a spill cleanup.
-
Preparation : Don all required PPE and perform this work in a chemical fume hood.
-
Container Selection : Obtain a designated hazardous solid waste container made of a compatible material (e.g., HDPE - high-density polyethylene). The container must have a secure, sealable lid.[9]
-
Waste Transfer : Carefully transfer the solid waste into the container using a chemically resistant spatula or scoop. Avoid creating dust.[5] For spill cleanup, sweep the material and place it into the container.[4]
-
Labeling : Immediately label the container with a "Hazardous Waste" label. Fill in the full chemical name, "this compound," and the date.[8][10]
-
Storage : Securely close the container and move it to your laboratory's designated Satellite Accumulation Area (SAA).[8]
Protocol 2: Liquid Waste Solutions
This protocol applies to solutions containing the dissolved compound, such as reaction mixtures or chromatography fractions.
-
Preparation : Ensure all work is done in a fume hood while wearing appropriate PPE.
-
Container Selection : Use a designated liquid hazardous waste container (e.g., a solvent carboy) that is compatible with the solvent used. For example, do not store acidic or basic solutions in metal containers.[11]
-
Waste Transfer : Carefully pour the liquid waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[11]
-
Segregation : Crucially , do not mix incompatible waste streams. This compound is incompatible with strong oxidizing agents.[4] Maintain separate waste containers for different solvent types (e.g., halogenated vs. non-halogenated) as required by your institution.[9]
-
Labeling : Label the container with "Hazardous Waste." List every chemical component and its approximate percentage, including solvents.[8]
-
Storage : Tightly cap the container and place it in the SAA, ensuring it is within secondary containment (e.g., a spill tray).[8]
Protocol 3: Empty Container Disposal
An "empty" container is defined by the EPA as one from which all contents have been removed by normal means, with no more than a minimal residue remaining.[8]
-
Decontamination : In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection : Collect all rinsate as hazardous liquid waste and dispose of it according to Protocol 2.[12] Never pour the rinsate down the drain.
-
Label Defacement : Completely remove or deface all chemical labels on the rinsed container to prevent misidentification.[8]
-
Final Disposal : Once rinsed and de-labeled, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Confirm this procedure with your institution's EHS department.
Part 4: On-Site Waste Accumulation & Management
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) before being collected by EHS personnel.[9][10]
SAA Requirements
-
Location : Must be at or near the point of waste generation and under the control of laboratory personnel.[8][10]
-
Containment : Liquid waste containers must be kept in secondary containment trays to contain potential leaks.[8]
-
Segregation : Incompatible wastes, such as acids and bases or oxidizers and flammables, must be stored in separate containment bins.[9]
-
Container Condition : All waste containers must be in good condition, compatible with their contents, and kept securely closed except when adding waste.[9][12]
Hazardous Waste Labeling: A Critical Step
Accurate labeling is a legal requirement and essential for safety. Every hazardous waste container must have a label that includes:[8][10]
-
The words "Hazardous Waste."
-
The full chemical name(s) of all contents (no formulas or abbreviations).
-
The approximate concentration or percentage of each component in a mixture.
-
The date when waste was first added to the container (the "accumulation start date").
-
The name and contact information of the principal investigator or lab manager.
Part 5: Final Disposal and Emergency Procedures
Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation and labeling of waste. The final transport and disposal must be handled by professionals.
-
Contact EHS : Once a waste container is full, or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[8][9]
-
Waste Broker : The EHS department works with licensed chemical waste disposal contractors who transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7]
Spill Response
In the event of a spill of solid this compound:
-
Evacuate and Alert : Alert personnel in the immediate area.
-
Don PPE : Wear, at a minimum, a lab coat, gloves, and eye protection. A respirator may be necessary for large spills.[1]
-
Containment : Prevent the dust from spreading.
-
Cleanup : Gently sweep the solid material into a designated container for disposal as hazardous solid waste.[4][5] Avoid creating dust.
-
Decontaminate : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department.
References
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- General Laboratory Practice at Biosafety Level 1 (BSL1). ETH Zurich. [Link]
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ethz.ch [ethz.ch]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. N-Boc-cis-4-ヒドロキシ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. nswai.org [nswai.org]
A Researcher's Guide to Handling N-Boc-cis-4-hydroxy-L-proline Methyl Ester: A Proactive Approach to Laboratory Safety
As a key building block in peptide synthesis and drug development, N-Boc-cis-4-hydroxy-L-proline methyl ester is a staple in many research laboratories.[1] Its utility, however, is paired with a specific set of health hazards that necessitate a robust and informed approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the scientific principles of risk mitigation. Our objective is to empower you, the researcher, with the knowledge to handle this compound not just safely, but with confidence.
Understanding the Risk: Hazard Profile
This compound is a solid, often in powder form, which presents a primary exposure risk through inhalation of dust particles.[2][3] A thorough understanding of its hazard classifications, as defined by the Globally Harmonized System (GHS), is the foundation of a sound safety protocol.
Table 1: GHS Hazard Profile of this compound
| Hazard Class | GHS Category | Hazard Statement | Practical Implication for the Researcher |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4][5] | Accidental ingestion can cause illness. Hand-to-mouth contact must be prevented. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4][5] | Direct contact can lead to redness, itching, or inflammation. |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[1][4][5] | Repeated skin contact may lead to an allergic response (dermatitis). |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4][5] | Contact with eyes can cause significant, potentially painful, irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4][5] | Inhalation of dust can irritate the nose, throat, and lungs. |
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety strategy always begins with higher-level controls designed to eliminate or reduce the hazard at its source. This tiered approach, known as the Hierarchy of Controls, is the bedrock of modern laboratory safety.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
By first using engineering controls like a chemical fume hood to contain dust, and administrative controls like Standard Operating Procedures (SOPs) to define safe practices, you actively reduce your reliance on PPE to prevent exposure.
Mandatory PPE Protocol
When direct handling of this compound is necessary, the following PPE is mandatory to create an effective barrier against the identified hazards.
A. Respiratory Protection
-
Why: The primary risk is the inhalation of fine powder, which can cause respiratory tract irritation (H335).[1][2][4][5]
-
What to Wear: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement. Surgical masks offer no protection against chemical dusts and must not be used for this purpose.[6][7] For procedures that may generate significant dust, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered.
-
When to Wear: Respiratory protection is mandatory whenever handling the solid compound outside of a certified engineering control (e.g., weighing on an open bench is strictly prohibited). This includes weighing, transferring, and preparing solutions.
B. Eye and Face Protection
-
Why: The compound causes serious eye irritation (H319).[1][2][4][5] Airborne dust or splashes during solvent addition can lead to severe discomfort and injury.
-
What to Wear: At a minimum, chemical splash goggles that provide a full seal around the eyes are required. Standard safety glasses with side shields are insufficient. When handling larger quantities (>10g) or performing operations with a higher splash risk, a face shield must be worn in addition to safety goggles.[1][6]
-
When to Wear: Eye protection is mandatory at all times when the chemical is present and being handled in the laboratory.
C. Hand Protection
-
Why: This compound causes skin irritation (H315) and may trigger an allergic skin reaction (H317).[1][2][4][5] Gloves are the primary barrier to prevent dermal exposure.
-
What to Wear: Use powder-free, chemically resistant nitrile gloves.[8] Always check the manufacturer's compatibility data for resistance to any solvents being used. Before use, inspect gloves for any signs of degradation or puncture. Double-gloving is recommended, especially during weighing and transfer operations.
-
When to Wear: Gloves must be worn at all times when handling the primary container, weighing the chemical, preparing solutions, and cleaning contaminated surfaces. It is critical to practice proper glove removal techniques to avoid cross-contamination.
D. Protective Clothing
-
Why: To protect skin from accidental contact and to prevent the contamination of personal clothing, which could lead to extended, unnoticed exposure.
-
What to Wear: A clean, long-sleeved laboratory coat, fully buttoned, is required.
-
When to Wear: A lab coat must be worn whenever you are in the designated area where this chemical is handled. It should be removed immediately upon leaving the laboratory area.
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol (Weighing)
-
Preparation: Don all required PPE (N95 respirator, goggles, face shield, double nitrile gloves, lab coat).
-
Location: Perform all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure. This engineering control is critical for containing dust.
-
Procedure:
-
Place a weigh boat on the analytical balance.
-
Carefully open the reagent container. Avoid creating puffs of airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to the weigh boat.
-
Securely close the reagent container immediately after transfer.
-
-
Cleanup: Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., 70% ethanol) to capture any residual dust. Dispose of the cloth as hazardous waste.
-
Doffing: Remove the outer pair of gloves before leaving the fume hood.
Storage Plan
Proper storage is crucial for both chemical integrity and safety.
Table 2: Storage Requirements
| Condition | Requirement | Rationale |
|---|---|---|
| Security | Store locked up.[2][4] | Prevents unauthorized access to a hazardous chemical. |
| Environment | Keep container in a dry, cool, and well-ventilated place.[2][9] | Minimizes degradation and prevents pressure buildup. |
| Container | Keep container tightly closed.[2] | Prevents release of material and protects from moisture. |
| Atmosphere | For long-term storage, consider keeping under an inert gas (e.g., Nitrogen). | Protects the compound from atmospheric degradation. |
| Temperature | Store at recommended low temperatures (e.g., <-15°C). | Ensures long-term stability of the reagent. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Excess or unwanted solid chemical.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Used weigh boats, spatulas, and cleaning materials.
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[2][9]
Emergency Response
In the event of an exposure, immediate and correct action is critical.
Table 3: First-Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
By integrating this comprehensive safety and handling plan into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues. A proactive, informed approach is the hallmark of a responsible scientist.
References
- Safety Data Sheet: L-4-Hydroxyproline. Carl ROTH. (URL: [Link])
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. (URL: [Link])
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. (URL: [Link])
- Personal Protective Equipment (PPE) – Biorisk Management. Centers for Disease Control and Prevention. (URL: [Link])
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (URL: )
- Personal protective equipment for preparing toxic drugs. (2013). GERPAC. (URL: [Link])
Sources
- 1. N-Boc-cis-4-hydroxy- L -proline methyl ester 97 102195-79-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pppmag.com [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
